Resolvin D5
Beschreibung
Eigenschaften
IUPAC Name |
(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-13,16-17,20-21,23-24H,2,4,14-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,13-9-,16-11+,17-12+/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOFZYMMJZILHE-XGTWDWJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CC=CC(CC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Resolvin D5: A Comprehensive Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the D-series resolvins, RvD5 plays a critical role in the resolution phase of inflammation, actively orchestrating the return to tissue homeostasis. This technical guide provides an in-depth exploration of the molecular structure of this compound, its biosynthetic pathway, and its mechanism of action. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways are visualized using graph representations to facilitate a deeper understanding of the molecular processes governed by this potent lipid mediator.
Molecular Structure of this compound
This compound is a dihydroxy-substituted derivative of docosahexaenoic acid. Its precise chemical structure, including its stereochemistry, is crucial for its biological activity.
The IUPAC name for this compound is (4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid.[1] The molecule possesses two hydroxyl groups at the 7th and 17th carbon positions, with S-stereochemistry at both chiral centers. The carbon backbone of 22 carbons contains six double bonds with specific cis (Z) and trans (E) configurations that are essential for its three-dimensional shape and interaction with its biological targets.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H32O4 | [1] |
| Molecular Weight | 360.5 g/mol | [1] |
| Canonical SMILES | CC/C=C\C--INVALID-LINK--O)O">C@@HO | [1] |
| InChI Key | CFOFZYMMJZILHE-XGTWDWJNSA-N | [1] |
| UV Absorption Maximum (λmax) | 244 nm | [2][3] |
| Solubility | DMF: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [3] |
Biosynthesis of this compound
This compound is biosynthesized from docosahexaenoic acid (DHA) through a series of enzymatic reactions involving lipoxygenases (LOX).[2][4] The pathway is initiated by the action of 5-lipoxygenase (5-LOX) on DHA, followed by the action of 15-lipoxygenase-2 (15-LOX-2).[2]
The key steps in the biosynthesis of this compound are:
-
5-Lipoxygenase (5-LOX) mediated oxidation: DHA is first converted to 7(S)-hydroperoxy-docosahexaenoic acid (7S-HpDHA).
-
Reduction to alcohol: 7S-HpDHA is then reduced to 7(S)-hydroxy-docosahexaenoic acid (7S-HDHA).
-
15-Lipoxygenase-2 (15-LOX-2) mediated oxidation: 7S-HDHA is further oxidized by 15-LOX-2 at the 17th carbon position to yield this compound (7S,17S-dihydroxy-docosahexaenoic acid).[2]
Mechanism of Action
This compound exerts its pro-resolving and anti-inflammatory effects by modulating specific intracellular signaling pathways. A key mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK)-nuclear factor-κB (NF-κB) signaling pathway.[1]
In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), the activation of the ERK/MAPK pathway leads to the phosphorylation and subsequent nuclear translocation of NF-κB (p50/p65 subunits).[1] Nuclear NF-κB then drives the transcription of pro-inflammatory cytokines like IL-6 and chemokines like CCL5.
This compound has been shown to inhibit the LPS-stimulated phosphorylation of ERK.[1] This upstream inhibition prevents the nuclear translocation of p65 and p50, thereby downregulating the expression of IL-6 and CCL5 and dampening the inflammatory response.[1]
Experimental Protocols
Isolation and Structural Elucidation of this compound
The initial identification and structural characterization of this compound involved a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and total organic synthesis.
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Biological samples (e.g., inflammatory exudates, cell culture supernatants) are subjected to solid-phase extraction (SPE) to enrich for lipid mediators.
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and methanol (B129727) containing 0.01% formic acid is typically used.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Identification and Quantification: this compound is identified based on its specific retention time and the fragmentation pattern of its parent ion (m/z 359.2) in MS/MS analysis. Key diagnostic fragment ions are monitored for quantification using multiple reaction monitoring (MRM).
In Vitro Assay for Anti-inflammatory Activity
The anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines in cultured immune cells.
Protocol for Cytokine Inhibition Assay in THP-1 cells:
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Stimulation: Cells are pre-treated with varying concentrations of this compound (e.g., 1-100 nM) for 1 hour.
-
Inflammatory Challenge: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the cytokine levels in the treated cells to those in the LPS-stimulated control cells.
Quantitative Data on Biological Activity
The biological potency of this compound has been demonstrated in various in vitro and in vivo models.
| Assay | Model System | Effect | Effective Concentration/Dose | Reference |
| Phagocytosis Enhancement | Human Macrophages | Increased phagocytosis of E. coli | 1 nM | [4] |
| Anti-inflammatory | LPS-stimulated THP-1 cells | Inhibition of IL-6 and CCL5 production | 10-40 µM | [1] |
| Renal Protection | LPS-induced endotoxemia in mice | Reduced kidney damage | 0.1, 1, or 10 ng/animal (i.p.) | [4] |
| Arthritis Model | K/BxN serum transfer-induced arthritis in mice | Decreased disease severity and paw edema | 150 ng/animal | [2] |
Conclusion
This compound is a structurally defined, endogenously produced lipid mediator with potent pro-resolving and anti-inflammatory activities. Its biosynthesis from DHA is tightly regulated by lipoxygenase enzymes, and its mechanism of action involves the targeted inhibition of key pro-inflammatory signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of inflammation, immunology, and drug discovery, highlighting the therapeutic potential of this compound and other specialized pro-resolving mediators.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D5: A Comprehensive Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the D-series resolvins, RvD5 plays a critical role in the resolution phase of inflammation, actively orchestrating the return to tissue homeostasis. This technical guide provides an in-depth exploration of the molecular structure of this compound, its biosynthetic pathway, and its mechanism of action. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways are visualized using graph representations to facilitate a deeper understanding of the molecular processes governed by this potent lipid mediator.
Molecular Structure of this compound
This compound is a dihydroxy-substituted derivative of docosahexaenoic acid. Its precise chemical structure, including its stereochemistry, is crucial for its biological activity.
The IUPAC name for this compound is (4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid.[1] The molecule possesses two hydroxyl groups at the 7th and 17th carbon positions, with S-stereochemistry at both chiral centers. The carbon backbone of 22 carbons contains six double bonds with specific cis (Z) and trans (E) configurations that are essential for its three-dimensional shape and interaction with its biological targets.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H32O4 | [1] |
| Molecular Weight | 360.5 g/mol | [1] |
| Canonical SMILES | CC/C=C\C--INVALID-LINK--O)O">C@@HO | [1] |
| InChI Key | CFOFZYMMJZILHE-XGTWDWJNSA-N | [1] |
| UV Absorption Maximum (λmax) | 244 nm | [2][3] |
| Solubility | DMF: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [3] |
Biosynthesis of this compound
This compound is biosynthesized from docosahexaenoic acid (DHA) through a series of enzymatic reactions involving lipoxygenases (LOX).[2][4] The pathway is initiated by the action of 5-lipoxygenase (5-LOX) on DHA, followed by the action of 15-lipoxygenase-2 (15-LOX-2).[2]
The key steps in the biosynthesis of this compound are:
-
5-Lipoxygenase (5-LOX) mediated oxidation: DHA is first converted to 7(S)-hydroperoxy-docosahexaenoic acid (7S-HpDHA).
-
Reduction to alcohol: 7S-HpDHA is then reduced to 7(S)-hydroxy-docosahexaenoic acid (7S-HDHA).
-
15-Lipoxygenase-2 (15-LOX-2) mediated oxidation: 7S-HDHA is further oxidized by 15-LOX-2 at the 17th carbon position to yield this compound (7S,17S-dihydroxy-docosahexaenoic acid).[2]
Mechanism of Action
This compound exerts its pro-resolving and anti-inflammatory effects by modulating specific intracellular signaling pathways. A key mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK)-nuclear factor-κB (NF-κB) signaling pathway.[1]
In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), the activation of the ERK/MAPK pathway leads to the phosphorylation and subsequent nuclear translocation of NF-κB (p50/p65 subunits).[1] Nuclear NF-κB then drives the transcription of pro-inflammatory cytokines like IL-6 and chemokines like CCL5.
This compound has been shown to inhibit the LPS-stimulated phosphorylation of ERK.[1] This upstream inhibition prevents the nuclear translocation of p65 and p50, thereby downregulating the expression of IL-6 and CCL5 and dampening the inflammatory response.[1]
Experimental Protocols
Isolation and Structural Elucidation of this compound
The initial identification and structural characterization of this compound involved a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and total organic synthesis.
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Biological samples (e.g., inflammatory exudates, cell culture supernatants) are subjected to solid-phase extraction (SPE) to enrich for lipid mediators.
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and methanol (B129727) containing 0.01% formic acid is typically used.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Identification and Quantification: this compound is identified based on its specific retention time and the fragmentation pattern of its parent ion (m/z 359.2) in MS/MS analysis. Key diagnostic fragment ions are monitored for quantification using multiple reaction monitoring (MRM).
In Vitro Assay for Anti-inflammatory Activity
The anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines in cultured immune cells.
Protocol for Cytokine Inhibition Assay in THP-1 cells:
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Stimulation: Cells are pre-treated with varying concentrations of this compound (e.g., 1-100 nM) for 1 hour.
-
Inflammatory Challenge: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the cytokine levels in the treated cells to those in the LPS-stimulated control cells.
Quantitative Data on Biological Activity
The biological potency of this compound has been demonstrated in various in vitro and in vivo models.
| Assay | Model System | Effect | Effective Concentration/Dose | Reference |
| Phagocytosis Enhancement | Human Macrophages | Increased phagocytosis of E. coli | 1 nM | [4] |
| Anti-inflammatory | LPS-stimulated THP-1 cells | Inhibition of IL-6 and CCL5 production | 10-40 µM | [1] |
| Renal Protection | LPS-induced endotoxemia in mice | Reduced kidney damage | 0.1, 1, or 10 ng/animal (i.p.) | [4] |
| Arthritis Model | K/BxN serum transfer-induced arthritis in mice | Decreased disease severity and paw edema | 150 ng/animal | [2] |
Conclusion
This compound is a structurally defined, endogenously produced lipid mediator with potent pro-resolving and anti-inflammatory activities. Its biosynthesis from DHA is tightly regulated by lipoxygenase enzymes, and its mechanism of action involves the targeted inhibition of key pro-inflammatory signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of inflammation, immunology, and drug discovery, highlighting the therapeutic potential of this compound and other specialized pro-resolving mediators.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D5: A Comprehensive Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the D-series resolvins, RvD5 plays a critical role in the resolution phase of inflammation, actively orchestrating the return to tissue homeostasis. This technical guide provides an in-depth exploration of the molecular structure of this compound, its biosynthetic pathway, and its mechanism of action. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways are visualized using graph representations to facilitate a deeper understanding of the molecular processes governed by this potent lipid mediator.
Molecular Structure of this compound
This compound is a dihydroxy-substituted derivative of docosahexaenoic acid. Its precise chemical structure, including its stereochemistry, is crucial for its biological activity.
The IUPAC name for this compound is (4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid.[1] The molecule possesses two hydroxyl groups at the 7th and 17th carbon positions, with S-stereochemistry at both chiral centers. The carbon backbone of 22 carbons contains six double bonds with specific cis (Z) and trans (E) configurations that are essential for its three-dimensional shape and interaction with its biological targets.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H32O4 | [1] |
| Molecular Weight | 360.5 g/mol | [1] |
| Canonical SMILES | CC/C=C\C--INVALID-LINK--O)O">C@@HO | [1] |
| InChI Key | CFOFZYMMJZILHE-XGTWDWJNSA-N | [1] |
| UV Absorption Maximum (λmax) | 244 nm | [2][3] |
| Solubility | DMF: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [3] |
Biosynthesis of this compound
This compound is biosynthesized from docosahexaenoic acid (DHA) through a series of enzymatic reactions involving lipoxygenases (LOX).[2][4] The pathway is initiated by the action of 5-lipoxygenase (5-LOX) on DHA, followed by the action of 15-lipoxygenase-2 (15-LOX-2).[2]
The key steps in the biosynthesis of this compound are:
-
5-Lipoxygenase (5-LOX) mediated oxidation: DHA is first converted to 7(S)-hydroperoxy-docosahexaenoic acid (7S-HpDHA).
-
Reduction to alcohol: 7S-HpDHA is then reduced to 7(S)-hydroxy-docosahexaenoic acid (7S-HDHA).
-
15-Lipoxygenase-2 (15-LOX-2) mediated oxidation: 7S-HDHA is further oxidized by 15-LOX-2 at the 17th carbon position to yield this compound (7S,17S-dihydroxy-docosahexaenoic acid).[2]
Mechanism of Action
This compound exerts its pro-resolving and anti-inflammatory effects by modulating specific intracellular signaling pathways. A key mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK)-nuclear factor-κB (NF-κB) signaling pathway.[1]
In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), the activation of the ERK/MAPK pathway leads to the phosphorylation and subsequent nuclear translocation of NF-κB (p50/p65 subunits).[1] Nuclear NF-κB then drives the transcription of pro-inflammatory cytokines like IL-6 and chemokines like CCL5.
This compound has been shown to inhibit the LPS-stimulated phosphorylation of ERK.[1] This upstream inhibition prevents the nuclear translocation of p65 and p50, thereby downregulating the expression of IL-6 and CCL5 and dampening the inflammatory response.[1]
Experimental Protocols
Isolation and Structural Elucidation of this compound
The initial identification and structural characterization of this compound involved a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and total organic synthesis.
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Biological samples (e.g., inflammatory exudates, cell culture supernatants) are subjected to solid-phase extraction (SPE) to enrich for lipid mediators.
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and methanol containing 0.01% formic acid is typically used.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Identification and Quantification: this compound is identified based on its specific retention time and the fragmentation pattern of its parent ion (m/z 359.2) in MS/MS analysis. Key diagnostic fragment ions are monitored for quantification using multiple reaction monitoring (MRM).
In Vitro Assay for Anti-inflammatory Activity
The anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines in cultured immune cells.
Protocol for Cytokine Inhibition Assay in THP-1 cells:
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Stimulation: Cells are pre-treated with varying concentrations of this compound (e.g., 1-100 nM) for 1 hour.
-
Inflammatory Challenge: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the cytokine levels in the treated cells to those in the LPS-stimulated control cells.
Quantitative Data on Biological Activity
The biological potency of this compound has been demonstrated in various in vitro and in vivo models.
| Assay | Model System | Effect | Effective Concentration/Dose | Reference |
| Phagocytosis Enhancement | Human Macrophages | Increased phagocytosis of E. coli | 1 nM | [4] |
| Anti-inflammatory | LPS-stimulated THP-1 cells | Inhibition of IL-6 and CCL5 production | 10-40 µM | [1] |
| Renal Protection | LPS-induced endotoxemia in mice | Reduced kidney damage | 0.1, 1, or 10 ng/animal (i.p.) | [4] |
| Arthritis Model | K/BxN serum transfer-induced arthritis in mice | Decreased disease severity and paw edema | 150 ng/animal | [2] |
Conclusion
This compound is a structurally defined, endogenously produced lipid mediator with potent pro-resolving and anti-inflammatory activities. Its biosynthesis from DHA is tightly regulated by lipoxygenase enzymes, and its mechanism of action involves the targeted inhibition of key pro-inflammatory signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of inflammation, immunology, and drug discovery, highlighting the therapeutic potential of this compound and other specialized pro-resolving mediators.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D5: A Technical Guide to its Discovery, Biosynthesis, and Pro-Resolving Actions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the D-series resolvins, RvD5 plays a critical role in the active resolution of inflammation, a process once considered passive. This technical guide provides a comprehensive overview of the discovery and history of RvD5, its biosynthetic pathways, and its mechanisms of action. Detailed experimental protocols for its identification, synthesis, and the elucidation of its signaling pathways are presented. Quantitative data from key studies are summarized in tabular format to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the complex biological processes involving this compound.
Discovery and History
The discovery of this compound is intrinsically linked to the pioneering work of Dr. Charles N. Serhan and his colleagues in the field of resolution pharmacology.[1][2] Their research shifted the paradigm of inflammation from a process that simply subsides to an active, highly regulated process orchestrated by a superfamily of lipid mediators, the SPMs.[3][4] The D-series resolvins, including RvD5, were identified as endogenous mediators biosynthesized from DHA during the resolution phase of acute inflammation.[2][5]
Initial identification of the D-series resolvins was achieved through a systems approach using resolving inflammatory exudates in murine models.[2] The complete stereochemistry of RvD5 was established as 7(S),17(S)-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, biosynthetic studies with isolated human cells, and total organic synthesis.[4][6][7]
Biosynthesis of this compound
This compound is biosynthesized from its precursor, docosahexaenoic acid (DHA), primarily through enzymatic reactions involving lipoxygenases (LOX).
There are two main pathways for the biosynthesis of D-series resolvins:
-
Lipoxygenase (LOX) Pathway: This is the primary pathway for the endogenous production of the 17S-series of D-resolvins, including RvD5. The process is initiated by the 15-lipoxygenase (15-LOX) enzyme, which converts DHA into 17S-hydroperoxy-DHA (17S-HpDHA). This intermediate is then further metabolized by 5-lipoxygenase (5-LOX) to generate RvD5.[8]
-
Aspirin-Triggered COX-2 Pathway: Acetylation of cyclooxygenase-2 (COX-2) by aspirin (B1665792) triggers a switch in its enzymatic activity, leading to the production of 17R-hydroperoxy-DHA (17R-HpDHA) from DHA. This 17R-epimer can then be converted by 5-LOX to form the aspirin-triggered epimers of the D-series resolvins.
Mechanism of Action and Signaling Pathways
This compound exerts its pro-resolving and anti-inflammatory effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages. The primary receptor for RvD5 is GPR32, also known as DRV1.[9]
Upon binding to its receptor, RvD5 initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote the resolution of inflammation. Key signaling pathways modulated by RvD5 include:
-
ERK-NF-κB Pathway: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of extracellular signal-regulated kinase (ERK) and the subsequent nuclear translocation of the NF-κB subunits p65 and p50 in human monocytic THP-1 cells.[10][11][12] This leads to a downregulation in the production of pro-inflammatory cytokines such as IL-6 and CCL5.[10][12]
-
Phospholipase D (PLD) Activation: In phagocytes, D-series resolvins, including RvD5, activate phospholipase D (PLD).[9] This activation is involved in modulating phagocyte functions, such as enhancing efferocytosis (the clearance of apoptotic cells), which is a crucial step in the resolution of inflammation.[9]
Quantitative Data on this compound Bioactivity
The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the potent bioactivity of this compound.
Table 1: In Vitro Effects of this compound
| Cell Type | Stimulus | RvD5 Concentration | Observed Effect | Reference |
| Human THP-1 monocytes | LPS (1 µg/ml) | 20-40 µM | Inhibition of IL-6 and CCL5 mRNA and protein expression. | [10][12] |
| Human neutrophils | fMLF (100 nM) | 1-100 nM | Positive allosteric modulator of PGE2-mediated inhibition of NADPH oxidase activity. | [13][14] |
| Murine bone marrow-derived macrophages | RANKL | 10-500 nM | Suppression of osteoclast differentiation. | [15][16][17] |
| Murine CD4+ T cells | Anti-CD3/CD28 | 1-100 nM | Suppression of Th17 cell differentiation and enhancement of Treg differentiation. | [15][16][17] |
| Human macrophages | E. coli | 1-100 nM | Stimulation of phagocytosis. |
Table 2: In Vivo Effects of this compound
| Animal Model | Condition | RvD5 Dose | Route of Administration | Observed Effect | Reference |
| Mouse | LPS-induced endotoxemia | 0.1, 1, or 10 ng/animal | Intraperitoneal | Protection against renal injury, reduction of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). | [18][19][20] |
| Mouse | Zymosan-induced arthritis | Not specified | Not specified | Elevated levels correlated with disease activity; in vitro data suggests a protective role. | [15][16][17] |
| Mouse | E. coli infection | Not specified | Not specified | Enhanced bacterial killing. |
Experimental Protocols
Identification and Quantification of this compound by LC-MS/MS
The identification and quantification of RvD5 in biological samples are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipid mediator metabolomics.[21][22][23]
Experimental Workflow:
Methodology:
-
Sample Preparation and Extraction:
-
Biological samples are collected and immediately processed to prevent lipid degradation.
-
Internal standards (e.g., deuterated RvD5) are added for accurate quantification.
-
Lipids are extracted using solid-phase extraction (SPE) with a C18 reverse-phase column.[23]
-
-
Liquid Chromatography (LC):
-
The extracted lipids are separated using a reversed-phase LC column (e.g., C18).
-
A gradient elution with a mobile phase consisting of a mixture of water, methanol, and acetonitrile (B52724) with a weak acid (e.g., acetic acid) is typically used to resolve the different lipid mediators.[24]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Data Analysis:
-
The amount of RvD5 in the sample is quantified by comparing the peak area of endogenous RvD5 to that of the known amount of the added internal standard.[23]
-
Total Synthesis of this compound
The total synthesis of this compound has been achieved by several research groups, providing a source of this mediator for biological studies.[6][7][26] A common strategy involves the convergent synthesis from key building blocks.
General Synthetic Strategy:
A representative synthetic route involves the assembly of three key fragments: a C1-C10 aldehyde, a C11-C13 phosphonium (B103445) salt, and a C14-C22 aldehyde.[6][26] The stereocenters are typically introduced using asymmetric synthesis techniques, such as Sharpless asymmetric epoxidation.[6][26] The carbon-carbon double bonds with specific geometries are constructed using methods like the Wittig reaction.[6][26]
Elucidation of Signaling Pathways
Standard molecular and cellular biology techniques are employed to investigate the signaling pathways activated by this compound.
Methodology for Studying ERK-NF-κB Pathway Inhibition:
-
Cell Culture: Human monocytic THP-1 cells are a common model system.[10][12]
-
Cell Treatment: Cells are pre-treated with varying concentrations of RvD5 for a specified time (e.g., 1 hour) before stimulation with LPS.[10][12]
-
Western Blot Analysis:
-
Cell lysates are collected at different time points after LPS stimulation.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The phosphorylation status of ERK and the levels of NF-κB subunits (p65, p50) in cytosolic and nuclear fractions are assessed using specific antibodies.[10][12]
-
-
RT-qPCR and ELISA:
Conclusion
This compound is a potent specialized pro-resolving mediator with significant therapeutic potential for a wide range of inflammatory diseases. Its discovery has been instrumental in understanding the active nature of inflammation resolution. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to harness the therapeutic power of this compound and other SPMs. Further research into the precise molecular mechanisms and clinical applications of RvD5 is warranted and holds great promise for the development of novel anti-inflammatory and pro-resolving therapies.
References
- 1. Discovery of specialized pro-resolving mediators marks the dawn of resolution physiology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolvins and Protectins in Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]
- 13. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 23. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 24. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. zenodo.org [zenodo.org]
- 26. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin D5: A Technical Guide to its Discovery, Biosynthesis, and Pro-Resolving Actions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the D-series resolvins, RvD5 plays a critical role in the active resolution of inflammation, a process once considered passive. This technical guide provides a comprehensive overview of the discovery and history of RvD5, its biosynthetic pathways, and its mechanisms of action. Detailed experimental protocols for its identification, synthesis, and the elucidation of its signaling pathways are presented. Quantitative data from key studies are summarized in tabular format to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the complex biological processes involving this compound.
Discovery and History
The discovery of this compound is intrinsically linked to the pioneering work of Dr. Charles N. Serhan and his colleagues in the field of resolution pharmacology.[1][2] Their research shifted the paradigm of inflammation from a process that simply subsides to an active, highly regulated process orchestrated by a superfamily of lipid mediators, the SPMs.[3][4] The D-series resolvins, including RvD5, were identified as endogenous mediators biosynthesized from DHA during the resolution phase of acute inflammation.[2][5]
Initial identification of the D-series resolvins was achieved through a systems approach using resolving inflammatory exudates in murine models.[2] The complete stereochemistry of RvD5 was established as 7(S),17(S)-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, biosynthetic studies with isolated human cells, and total organic synthesis.[4][6][7]
Biosynthesis of this compound
This compound is biosynthesized from its precursor, docosahexaenoic acid (DHA), primarily through enzymatic reactions involving lipoxygenases (LOX).
There are two main pathways for the biosynthesis of D-series resolvins:
-
Lipoxygenase (LOX) Pathway: This is the primary pathway for the endogenous production of the 17S-series of D-resolvins, including RvD5. The process is initiated by the 15-lipoxygenase (15-LOX) enzyme, which converts DHA into 17S-hydroperoxy-DHA (17S-HpDHA). This intermediate is then further metabolized by 5-lipoxygenase (5-LOX) to generate RvD5.[8]
-
Aspirin-Triggered COX-2 Pathway: Acetylation of cyclooxygenase-2 (COX-2) by aspirin (B1665792) triggers a switch in its enzymatic activity, leading to the production of 17R-hydroperoxy-DHA (17R-HpDHA) from DHA. This 17R-epimer can then be converted by 5-LOX to form the aspirin-triggered epimers of the D-series resolvins.
Mechanism of Action and Signaling Pathways
This compound exerts its pro-resolving and anti-inflammatory effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages. The primary receptor for RvD5 is GPR32, also known as DRV1.[9]
Upon binding to its receptor, RvD5 initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote the resolution of inflammation. Key signaling pathways modulated by RvD5 include:
-
ERK-NF-κB Pathway: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of extracellular signal-regulated kinase (ERK) and the subsequent nuclear translocation of the NF-κB subunits p65 and p50 in human monocytic THP-1 cells.[10][11][12] This leads to a downregulation in the production of pro-inflammatory cytokines such as IL-6 and CCL5.[10][12]
-
Phospholipase D (PLD) Activation: In phagocytes, D-series resolvins, including RvD5, activate phospholipase D (PLD).[9] This activation is involved in modulating phagocyte functions, such as enhancing efferocytosis (the clearance of apoptotic cells), which is a crucial step in the resolution of inflammation.[9]
Quantitative Data on this compound Bioactivity
The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the potent bioactivity of this compound.
Table 1: In Vitro Effects of this compound
| Cell Type | Stimulus | RvD5 Concentration | Observed Effect | Reference |
| Human THP-1 monocytes | LPS (1 µg/ml) | 20-40 µM | Inhibition of IL-6 and CCL5 mRNA and protein expression. | [10][12] |
| Human neutrophils | fMLF (100 nM) | 1-100 nM | Positive allosteric modulator of PGE2-mediated inhibition of NADPH oxidase activity. | [13][14] |
| Murine bone marrow-derived macrophages | RANKL | 10-500 nM | Suppression of osteoclast differentiation. | [15][16][17] |
| Murine CD4+ T cells | Anti-CD3/CD28 | 1-100 nM | Suppression of Th17 cell differentiation and enhancement of Treg differentiation. | [15][16][17] |
| Human macrophages | E. coli | 1-100 nM | Stimulation of phagocytosis. |
Table 2: In Vivo Effects of this compound
| Animal Model | Condition | RvD5 Dose | Route of Administration | Observed Effect | Reference |
| Mouse | LPS-induced endotoxemia | 0.1, 1, or 10 ng/animal | Intraperitoneal | Protection against renal injury, reduction of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). | [18][19][20] |
| Mouse | Zymosan-induced arthritis | Not specified | Not specified | Elevated levels correlated with disease activity; in vitro data suggests a protective role. | [15][16][17] |
| Mouse | E. coli infection | Not specified | Not specified | Enhanced bacterial killing. |
Experimental Protocols
Identification and Quantification of this compound by LC-MS/MS
The identification and quantification of RvD5 in biological samples are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipid mediator metabolomics.[21][22][23]
Experimental Workflow:
Methodology:
-
Sample Preparation and Extraction:
-
Biological samples are collected and immediately processed to prevent lipid degradation.
-
Internal standards (e.g., deuterated RvD5) are added for accurate quantification.
-
Lipids are extracted using solid-phase extraction (SPE) with a C18 reverse-phase column.[23]
-
-
Liquid Chromatography (LC):
-
The extracted lipids are separated using a reversed-phase LC column (e.g., C18).
-
A gradient elution with a mobile phase consisting of a mixture of water, methanol, and acetonitrile (B52724) with a weak acid (e.g., acetic acid) is typically used to resolve the different lipid mediators.[24]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Data Analysis:
-
The amount of RvD5 in the sample is quantified by comparing the peak area of endogenous RvD5 to that of the known amount of the added internal standard.[23]
-
Total Synthesis of this compound
The total synthesis of this compound has been achieved by several research groups, providing a source of this mediator for biological studies.[6][7][26] A common strategy involves the convergent synthesis from key building blocks.
General Synthetic Strategy:
A representative synthetic route involves the assembly of three key fragments: a C1-C10 aldehyde, a C11-C13 phosphonium (B103445) salt, and a C14-C22 aldehyde.[6][26] The stereocenters are typically introduced using asymmetric synthesis techniques, such as Sharpless asymmetric epoxidation.[6][26] The carbon-carbon double bonds with specific geometries are constructed using methods like the Wittig reaction.[6][26]
Elucidation of Signaling Pathways
Standard molecular and cellular biology techniques are employed to investigate the signaling pathways activated by this compound.
Methodology for Studying ERK-NF-κB Pathway Inhibition:
-
Cell Culture: Human monocytic THP-1 cells are a common model system.[10][12]
-
Cell Treatment: Cells are pre-treated with varying concentrations of RvD5 for a specified time (e.g., 1 hour) before stimulation with LPS.[10][12]
-
Western Blot Analysis:
-
Cell lysates are collected at different time points after LPS stimulation.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The phosphorylation status of ERK and the levels of NF-κB subunits (p65, p50) in cytosolic and nuclear fractions are assessed using specific antibodies.[10][12]
-
-
RT-qPCR and ELISA:
Conclusion
This compound is a potent specialized pro-resolving mediator with significant therapeutic potential for a wide range of inflammatory diseases. Its discovery has been instrumental in understanding the active nature of inflammation resolution. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to harness the therapeutic power of this compound and other SPMs. Further research into the precise molecular mechanisms and clinical applications of RvD5 is warranted and holds great promise for the development of novel anti-inflammatory and pro-resolving therapies.
References
- 1. Discovery of specialized pro-resolving mediators marks the dawn of resolution physiology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolvins and Protectins in Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]
- 13. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 23. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 24. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. zenodo.org [zenodo.org]
- 26. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin D5: A Technical Guide to its Discovery, Biosynthesis, and Pro-Resolving Actions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the D-series resolvins, RvD5 plays a critical role in the active resolution of inflammation, a process once considered passive. This technical guide provides a comprehensive overview of the discovery and history of RvD5, its biosynthetic pathways, and its mechanisms of action. Detailed experimental protocols for its identification, synthesis, and the elucidation of its signaling pathways are presented. Quantitative data from key studies are summarized in tabular format to facilitate comparison and analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the complex biological processes involving this compound.
Discovery and History
The discovery of this compound is intrinsically linked to the pioneering work of Dr. Charles N. Serhan and his colleagues in the field of resolution pharmacology.[1][2] Their research shifted the paradigm of inflammation from a process that simply subsides to an active, highly regulated process orchestrated by a superfamily of lipid mediators, the SPMs.[3][4] The D-series resolvins, including RvD5, were identified as endogenous mediators biosynthesized from DHA during the resolution phase of acute inflammation.[2][5]
Initial identification of the D-series resolvins was achieved through a systems approach using resolving inflammatory exudates in murine models.[2] The complete stereochemistry of RvD5 was established as 7(S),17(S)-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, biosynthetic studies with isolated human cells, and total organic synthesis.[4][6][7]
Biosynthesis of this compound
This compound is biosynthesized from its precursor, docosahexaenoic acid (DHA), primarily through enzymatic reactions involving lipoxygenases (LOX).
There are two main pathways for the biosynthesis of D-series resolvins:
-
Lipoxygenase (LOX) Pathway: This is the primary pathway for the endogenous production of the 17S-series of D-resolvins, including RvD5. The process is initiated by the 15-lipoxygenase (15-LOX) enzyme, which converts DHA into 17S-hydroperoxy-DHA (17S-HpDHA). This intermediate is then further metabolized by 5-lipoxygenase (5-LOX) to generate RvD5.[8]
-
Aspirin-Triggered COX-2 Pathway: Acetylation of cyclooxygenase-2 (COX-2) by aspirin triggers a switch in its enzymatic activity, leading to the production of 17R-hydroperoxy-DHA (17R-HpDHA) from DHA. This 17R-epimer can then be converted by 5-LOX to form the aspirin-triggered epimers of the D-series resolvins.
Mechanism of Action and Signaling Pathways
This compound exerts its pro-resolving and anti-inflammatory effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages. The primary receptor for RvD5 is GPR32, also known as DRV1.[9]
Upon binding to its receptor, RvD5 initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote the resolution of inflammation. Key signaling pathways modulated by RvD5 include:
-
ERK-NF-κB Pathway: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of extracellular signal-regulated kinase (ERK) and the subsequent nuclear translocation of the NF-κB subunits p65 and p50 in human monocytic THP-1 cells.[10][11][12] This leads to a downregulation in the production of pro-inflammatory cytokines such as IL-6 and CCL5.[10][12]
-
Phospholipase D (PLD) Activation: In phagocytes, D-series resolvins, including RvD5, activate phospholipase D (PLD).[9] This activation is involved in modulating phagocyte functions, such as enhancing efferocytosis (the clearance of apoptotic cells), which is a crucial step in the resolution of inflammation.[9]
Quantitative Data on this compound Bioactivity
The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the potent bioactivity of this compound.
Table 1: In Vitro Effects of this compound
| Cell Type | Stimulus | RvD5 Concentration | Observed Effect | Reference |
| Human THP-1 monocytes | LPS (1 µg/ml) | 20-40 µM | Inhibition of IL-6 and CCL5 mRNA and protein expression. | [10][12] |
| Human neutrophils | fMLF (100 nM) | 1-100 nM | Positive allosteric modulator of PGE2-mediated inhibition of NADPH oxidase activity. | [13][14] |
| Murine bone marrow-derived macrophages | RANKL | 10-500 nM | Suppression of osteoclast differentiation. | [15][16][17] |
| Murine CD4+ T cells | Anti-CD3/CD28 | 1-100 nM | Suppression of Th17 cell differentiation and enhancement of Treg differentiation. | [15][16][17] |
| Human macrophages | E. coli | 1-100 nM | Stimulation of phagocytosis. |
Table 2: In Vivo Effects of this compound
| Animal Model | Condition | RvD5 Dose | Route of Administration | Observed Effect | Reference |
| Mouse | LPS-induced endotoxemia | 0.1, 1, or 10 ng/animal | Intraperitoneal | Protection against renal injury, reduction of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). | [18][19][20] |
| Mouse | Zymosan-induced arthritis | Not specified | Not specified | Elevated levels correlated with disease activity; in vitro data suggests a protective role. | [15][16][17] |
| Mouse | E. coli infection | Not specified | Not specified | Enhanced bacterial killing. |
Experimental Protocols
Identification and Quantification of this compound by LC-MS/MS
The identification and quantification of RvD5 in biological samples are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipid mediator metabolomics.[21][22][23]
Experimental Workflow:
Methodology:
-
Sample Preparation and Extraction:
-
Biological samples are collected and immediately processed to prevent lipid degradation.
-
Internal standards (e.g., deuterated RvD5) are added for accurate quantification.
-
Lipids are extracted using solid-phase extraction (SPE) with a C18 reverse-phase column.[23]
-
-
Liquid Chromatography (LC):
-
The extracted lipids are separated using a reversed-phase LC column (e.g., C18).
-
A gradient elution with a mobile phase consisting of a mixture of water, methanol, and acetonitrile with a weak acid (e.g., acetic acid) is typically used to resolve the different lipid mediators.[24]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Data Analysis:
-
The amount of RvD5 in the sample is quantified by comparing the peak area of endogenous RvD5 to that of the known amount of the added internal standard.[23]
-
Total Synthesis of this compound
The total synthesis of this compound has been achieved by several research groups, providing a source of this mediator for biological studies.[6][7][26] A common strategy involves the convergent synthesis from key building blocks.
General Synthetic Strategy:
A representative synthetic route involves the assembly of three key fragments: a C1-C10 aldehyde, a C11-C13 phosphonium salt, and a C14-C22 aldehyde.[6][26] The stereocenters are typically introduced using asymmetric synthesis techniques, such as Sharpless asymmetric epoxidation.[6][26] The carbon-carbon double bonds with specific geometries are constructed using methods like the Wittig reaction.[6][26]
Elucidation of Signaling Pathways
Standard molecular and cellular biology techniques are employed to investigate the signaling pathways activated by this compound.
Methodology for Studying ERK-NF-κB Pathway Inhibition:
-
Cell Culture: Human monocytic THP-1 cells are a common model system.[10][12]
-
Cell Treatment: Cells are pre-treated with varying concentrations of RvD5 for a specified time (e.g., 1 hour) before stimulation with LPS.[10][12]
-
Western Blot Analysis:
-
Cell lysates are collected at different time points after LPS stimulation.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The phosphorylation status of ERK and the levels of NF-κB subunits (p65, p50) in cytosolic and nuclear fractions are assessed using specific antibodies.[10][12]
-
-
RT-qPCR and ELISA:
Conclusion
This compound is a potent specialized pro-resolving mediator with significant therapeutic potential for a wide range of inflammatory diseases. Its discovery has been instrumental in understanding the active nature of inflammation resolution. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to harness the therapeutic power of this compound and other SPMs. Further research into the precise molecular mechanisms and clinical applications of RvD5 is warranted and holds great promise for the development of novel anti-inflammatory and pro-resolving therapies.
References
- 1. Discovery of specialized pro-resolving mediators marks the dawn of resolution physiology and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolvins and Protectins in Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]
- 13. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 23. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 24. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. zenodo.org [zenodo.org]
- 26. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Biosynthesis Pathway of Resolvin D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core endogenous biosynthesis pathway of Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and pro-resolving properties. This document details the enzymatic cascade, cellular sources, and quantitative aspects of RvD5 production. Furthermore, it outlines key experimental protocols for studying this pathway and illustrates the associated signaling mechanisms.
Introduction to this compound
This compound (7S,17S-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid) is a member of the D-series resolvins, a family of lipid mediators biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] As an SPM, RvD5 plays a crucial role in the resolution of inflammation, a process distinct from classical anti-inflammation. Instead of blocking the inflammatory response, resolvins actively orchestrate the return to tissue homeostasis. RvD5 has been shown to enhance the clearance of bacteria and apoptotic cells, and to reduce the production of pro-inflammatory cytokines.[3][4] Its therapeutic potential is an area of active investigation for a variety of inflammatory diseases.
The Endogenous Biosynthesis Pathway of this compound
The biosynthesis of RvD5 is a multi-step enzymatic process that occurs in various immune cells, including macrophages, neutrophils, and in transcellular pathways involving endothelial and epithelial cells.[5][6] The pathway is initiated by the oxygenation of DHA by a 15-lipoxygenase (15-LOX) enzyme, followed by a second oxygenation step catalyzed by 5-lipoxygenase (5-LOX).
Key Enzymes and Intermediates
The primary enzymatic players in the biosynthesis of RvD5 are:
-
15-Lipoxygenase-1 (15-LOX-1) and 15-Lipoxygenase-2 (15-LOX-2): These enzymes catalyze the initial stereospecific insertion of molecular oxygen into DHA at the carbon-17 position, forming 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).[2][7] Subsequent reduction of the hydroperoxy group by peroxidases yields 17S-hydroxydocosahexaenoic acid (17S-HDHA). Kinetic studies suggest that 15-LOX-2 is particularly efficient in this initial step.[2]
-
5-Lipoxygenase (5-LOX): This enzyme acts on the intermediate, 17S-HpDHA, to introduce a second hydroperoxy group at the carbon-7 position, leading to the formation of a 7S,17S-dihydroperoxy intermediate.[8] Subsequent enzymatic reduction of the hydroperoxy groups results in the final product, this compound.
The biosynthesis can occur within a single cell type expressing both 15-LOX and 5-LOX, such as M2-polarized macrophages, or via a transcellular mechanism where one cell type produces the 17S-HDHA intermediate, which is then converted to RvD5 by a neighboring cell expressing 5-LOX (e.g., neutrophils).[5][8]
Quantitative Data on this compound Biosynthesis
The production of RvD5 is tightly regulated and varies depending on the cell type, stimulus, and local microenvironment. The following tables summarize key quantitative data related to the enzymes and cellular production of RvD5.
Table 1: Enzyme Kinetic Parameters for this compound Biosynthesis
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Human 15-LOX-2 | Arachidonic Acid | 1.9 ± 0.37 | 0.6 ± 0.02 | [9] |
| Human 5-LOX | Arachidonic Acid | ~0.07 (molar fraction) | 25.76 (µmol/min/mg) | [10] |
Note: Specific kinetic data for the direct conversion of DHA and its intermediates in the RvD5 pathway are limited and represent an area for further research. The data for arachidonic acid are provided as a proxy for the general activity of these enzymes.
Table 2: Cellular Production of this compound
| Cell Type | Stimulus | This compound Concentration | Reference(s) |
| Human M2 Macrophages | E. coli | ~100-fold higher than in M1 macrophages | [5] |
| Human M1 Macrophages | E. coli | Significantly lower than M2 macrophages | [5] |
| Human Lung Grafts (post-reperfusion, no PGD) | Ischemia-Reperfusion | Levels increased compared to pre-reperfusion | [6] |
| Human Lung Grafts (post-reperfusion, with PGD) | Ischemia-Reperfusion | No significant increase in RvD5 levels | [6] |
PGD: Primary Graft Dysfunction
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the endogenous biosynthesis of this compound.
In Vitro Macrophage Stimulation for this compound Production
This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages and their subsequent stimulation to produce this compound.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human IL-4 (Interleukin-4)
-
Lipopolysaccharide (LPS) from E. coli
-
DHA (docosahexaenoic acid)
-
Phosphate Buffered Saline (PBS)
-
Internal standards (e.g., d5-RvD1)
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's protocol.
-
Monocyte Adhesion: Seed the isolated PBMCs in culture plates and allow monocytes to adhere for 2-4 hours in RPMI 1640 medium.
-
Macrophage Differentiation (M2-like): After the adhesion step, remove non-adherent cells and culture the adherent monocytes in RPMI 1640 supplemented with 10% FBS and 50 ng/mL human M-CSF for 6-7 days to differentiate them into M0 macrophages. To polarize towards an M2 phenotype, add 20 ng/mL of human IL-4 for the last 48 hours of differentiation.
-
Stimulation: On day 7, replace the medium with serum-free RPMI 1640 containing 10 µM DHA. After 30 minutes of pre-incubation with DHA, stimulate the M2-like macrophages with 1 µg/mL LPS for 4-24 hours.
-
Sample Collection: Following stimulation, collect the cell culture supernatant. Add two volumes of cold methanol containing an internal standard (e.g., d5-RvD1 at 500 pg) to the supernatant to precipitate proteins and preserve the lipid mediators.
-
Solid-Phase Extraction (SPE): Acidify the samples to pH 3.5 and perform solid-phase extraction using C18 cartridges to isolate the lipid mediators. Elute the lipids with methyl formate.
-
LC-MS/MS Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of methanol/water (50:50, v/v) for analysis by LC-MS/MS.
LC-MS/MS Quantification of this compound
This protocol outlines a general method for the quantification of this compound using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.01% acetic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.01% acetic acid
-
Gradient: A linear gradient from 30% B to 98% B over 20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor the specific parent-to-fragment ion transition for this compound (m/z 359.2 -> 141.1) and the internal standard.
-
Optimization: Optimize cone voltage and collision energy for maximum sensitivity for the specific MRM transition.
Quantification:
-
Generate a standard curve using synthetic this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizations of Pathways and Workflows
Endogenous Biosynthesis Pathway of this compound
Caption: Enzymatic cascade of this compound biosynthesis from DHA.
This compound Signaling Pathway
Caption: this compound signaling cascade via the GPR32 receptor.
Experimental Workflow for Studying this compound Biosynthesis
Caption: A typical experimental workflow for investigating this compound production.
Conclusion
The endogenous biosynthesis of this compound represents a critical pathway in the active resolution of inflammation. A thorough understanding of its enzymatic regulation, cellular sources, and downstream signaling is paramount for the development of novel therapeutics that harness the body's own pro-resolving mechanisms. The technical guidance and protocols provided herein serve as a valuable resource for researchers and drug development professionals aiming to explore the full potential of this compound in mitigating inflammatory diseases. Further research into the precise kinetic parameters of the biosynthetic enzymes and the intricate details of RvD5's receptor interactions will undoubtedly pave the way for innovative therapeutic strategies.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolvin E2: identification and anti-inflammatory actions: pivotal role of human 5-lipoxygenase in resolvin E series biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoxin and resolvin biosynthesis is dependent on 5-lipoxygenase activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interfacial kinetic reaction of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Biosynthesis Pathway of Resolvin D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core endogenous biosynthesis pathway of Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and pro-resolving properties. This document details the enzymatic cascade, cellular sources, and quantitative aspects of RvD5 production. Furthermore, it outlines key experimental protocols for studying this pathway and illustrates the associated signaling mechanisms.
Introduction to this compound
This compound (7S,17S-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid) is a member of the D-series resolvins, a family of lipid mediators biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] As an SPM, RvD5 plays a crucial role in the resolution of inflammation, a process distinct from classical anti-inflammation. Instead of blocking the inflammatory response, resolvins actively orchestrate the return to tissue homeostasis. RvD5 has been shown to enhance the clearance of bacteria and apoptotic cells, and to reduce the production of pro-inflammatory cytokines.[3][4] Its therapeutic potential is an area of active investigation for a variety of inflammatory diseases.
The Endogenous Biosynthesis Pathway of this compound
The biosynthesis of RvD5 is a multi-step enzymatic process that occurs in various immune cells, including macrophages, neutrophils, and in transcellular pathways involving endothelial and epithelial cells.[5][6] The pathway is initiated by the oxygenation of DHA by a 15-lipoxygenase (15-LOX) enzyme, followed by a second oxygenation step catalyzed by 5-lipoxygenase (5-LOX).
Key Enzymes and Intermediates
The primary enzymatic players in the biosynthesis of RvD5 are:
-
15-Lipoxygenase-1 (15-LOX-1) and 15-Lipoxygenase-2 (15-LOX-2): These enzymes catalyze the initial stereospecific insertion of molecular oxygen into DHA at the carbon-17 position, forming 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).[2][7] Subsequent reduction of the hydroperoxy group by peroxidases yields 17S-hydroxydocosahexaenoic acid (17S-HDHA). Kinetic studies suggest that 15-LOX-2 is particularly efficient in this initial step.[2]
-
5-Lipoxygenase (5-LOX): This enzyme acts on the intermediate, 17S-HpDHA, to introduce a second hydroperoxy group at the carbon-7 position, leading to the formation of a 7S,17S-dihydroperoxy intermediate.[8] Subsequent enzymatic reduction of the hydroperoxy groups results in the final product, this compound.
The biosynthesis can occur within a single cell type expressing both 15-LOX and 5-LOX, such as M2-polarized macrophages, or via a transcellular mechanism where one cell type produces the 17S-HDHA intermediate, which is then converted to RvD5 by a neighboring cell expressing 5-LOX (e.g., neutrophils).[5][8]
Quantitative Data on this compound Biosynthesis
The production of RvD5 is tightly regulated and varies depending on the cell type, stimulus, and local microenvironment. The following tables summarize key quantitative data related to the enzymes and cellular production of RvD5.
Table 1: Enzyme Kinetic Parameters for this compound Biosynthesis
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Human 15-LOX-2 | Arachidonic Acid | 1.9 ± 0.37 | 0.6 ± 0.02 | [9] |
| Human 5-LOX | Arachidonic Acid | ~0.07 (molar fraction) | 25.76 (µmol/min/mg) | [10] |
Note: Specific kinetic data for the direct conversion of DHA and its intermediates in the RvD5 pathway are limited and represent an area for further research. The data for arachidonic acid are provided as a proxy for the general activity of these enzymes.
Table 2: Cellular Production of this compound
| Cell Type | Stimulus | This compound Concentration | Reference(s) |
| Human M2 Macrophages | E. coli | ~100-fold higher than in M1 macrophages | [5] |
| Human M1 Macrophages | E. coli | Significantly lower than M2 macrophages | [5] |
| Human Lung Grafts (post-reperfusion, no PGD) | Ischemia-Reperfusion | Levels increased compared to pre-reperfusion | [6] |
| Human Lung Grafts (post-reperfusion, with PGD) | Ischemia-Reperfusion | No significant increase in RvD5 levels | [6] |
PGD: Primary Graft Dysfunction
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the endogenous biosynthesis of this compound.
In Vitro Macrophage Stimulation for this compound Production
This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages and their subsequent stimulation to produce this compound.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human IL-4 (Interleukin-4)
-
Lipopolysaccharide (LPS) from E. coli
-
DHA (docosahexaenoic acid)
-
Phosphate Buffered Saline (PBS)
-
Internal standards (e.g., d5-RvD1)
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's protocol.
-
Monocyte Adhesion: Seed the isolated PBMCs in culture plates and allow monocytes to adhere for 2-4 hours in RPMI 1640 medium.
-
Macrophage Differentiation (M2-like): After the adhesion step, remove non-adherent cells and culture the adherent monocytes in RPMI 1640 supplemented with 10% FBS and 50 ng/mL human M-CSF for 6-7 days to differentiate them into M0 macrophages. To polarize towards an M2 phenotype, add 20 ng/mL of human IL-4 for the last 48 hours of differentiation.
-
Stimulation: On day 7, replace the medium with serum-free RPMI 1640 containing 10 µM DHA. After 30 minutes of pre-incubation with DHA, stimulate the M2-like macrophages with 1 µg/mL LPS for 4-24 hours.
-
Sample Collection: Following stimulation, collect the cell culture supernatant. Add two volumes of cold methanol containing an internal standard (e.g., d5-RvD1 at 500 pg) to the supernatant to precipitate proteins and preserve the lipid mediators.
-
Solid-Phase Extraction (SPE): Acidify the samples to pH 3.5 and perform solid-phase extraction using C18 cartridges to isolate the lipid mediators. Elute the lipids with methyl formate.
-
LC-MS/MS Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of methanol/water (50:50, v/v) for analysis by LC-MS/MS.
LC-MS/MS Quantification of this compound
This protocol outlines a general method for the quantification of this compound using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.01% acetic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.01% acetic acid
-
Gradient: A linear gradient from 30% B to 98% B over 20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor the specific parent-to-fragment ion transition for this compound (m/z 359.2 -> 141.1) and the internal standard.
-
Optimization: Optimize cone voltage and collision energy for maximum sensitivity for the specific MRM transition.
Quantification:
-
Generate a standard curve using synthetic this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizations of Pathways and Workflows
Endogenous Biosynthesis Pathway of this compound
Caption: Enzymatic cascade of this compound biosynthesis from DHA.
This compound Signaling Pathway
Caption: this compound signaling cascade via the GPR32 receptor.
Experimental Workflow for Studying this compound Biosynthesis
Caption: A typical experimental workflow for investigating this compound production.
Conclusion
The endogenous biosynthesis of this compound represents a critical pathway in the active resolution of inflammation. A thorough understanding of its enzymatic regulation, cellular sources, and downstream signaling is paramount for the development of novel therapeutics that harness the body's own pro-resolving mechanisms. The technical guidance and protocols provided herein serve as a valuable resource for researchers and drug development professionals aiming to explore the full potential of this compound in mitigating inflammatory diseases. Further research into the precise kinetic parameters of the biosynthetic enzymes and the intricate details of RvD5's receptor interactions will undoubtedly pave the way for innovative therapeutic strategies.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolvin E2: identification and anti-inflammatory actions: pivotal role of human 5-lipoxygenase in resolvin E series biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoxin and resolvin biosynthesis is dependent on 5-lipoxygenase activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interfacial kinetic reaction of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Biosynthesis Pathway of Resolvin D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core endogenous biosynthesis pathway of Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and pro-resolving properties. This document details the enzymatic cascade, cellular sources, and quantitative aspects of RvD5 production. Furthermore, it outlines key experimental protocols for studying this pathway and illustrates the associated signaling mechanisms.
Introduction to this compound
This compound (7S,17S-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid) is a member of the D-series resolvins, a family of lipid mediators biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] As an SPM, RvD5 plays a crucial role in the resolution of inflammation, a process distinct from classical anti-inflammation. Instead of blocking the inflammatory response, resolvins actively orchestrate the return to tissue homeostasis. RvD5 has been shown to enhance the clearance of bacteria and apoptotic cells, and to reduce the production of pro-inflammatory cytokines.[3][4] Its therapeutic potential is an area of active investigation for a variety of inflammatory diseases.
The Endogenous Biosynthesis Pathway of this compound
The biosynthesis of RvD5 is a multi-step enzymatic process that occurs in various immune cells, including macrophages, neutrophils, and in transcellular pathways involving endothelial and epithelial cells.[5][6] The pathway is initiated by the oxygenation of DHA by a 15-lipoxygenase (15-LOX) enzyme, followed by a second oxygenation step catalyzed by 5-lipoxygenase (5-LOX).
Key Enzymes and Intermediates
The primary enzymatic players in the biosynthesis of RvD5 are:
-
15-Lipoxygenase-1 (15-LOX-1) and 15-Lipoxygenase-2 (15-LOX-2): These enzymes catalyze the initial stereospecific insertion of molecular oxygen into DHA at the carbon-17 position, forming 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).[2][7] Subsequent reduction of the hydroperoxy group by peroxidases yields 17S-hydroxydocosahexaenoic acid (17S-HDHA). Kinetic studies suggest that 15-LOX-2 is particularly efficient in this initial step.[2]
-
5-Lipoxygenase (5-LOX): This enzyme acts on the intermediate, 17S-HpDHA, to introduce a second hydroperoxy group at the carbon-7 position, leading to the formation of a 7S,17S-dihydroperoxy intermediate.[8] Subsequent enzymatic reduction of the hydroperoxy groups results in the final product, this compound.
The biosynthesis can occur within a single cell type expressing both 15-LOX and 5-LOX, such as M2-polarized macrophages, or via a transcellular mechanism where one cell type produces the 17S-HDHA intermediate, which is then converted to RvD5 by a neighboring cell expressing 5-LOX (e.g., neutrophils).[5][8]
Quantitative Data on this compound Biosynthesis
The production of RvD5 is tightly regulated and varies depending on the cell type, stimulus, and local microenvironment. The following tables summarize key quantitative data related to the enzymes and cellular production of RvD5.
Table 1: Enzyme Kinetic Parameters for this compound Biosynthesis
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Human 15-LOX-2 | Arachidonic Acid | 1.9 ± 0.37 | 0.6 ± 0.02 | [9] |
| Human 5-LOX | Arachidonic Acid | ~0.07 (molar fraction) | 25.76 (µmol/min/mg) | [10] |
Note: Specific kinetic data for the direct conversion of DHA and its intermediates in the RvD5 pathway are limited and represent an area for further research. The data for arachidonic acid are provided as a proxy for the general activity of these enzymes.
Table 2: Cellular Production of this compound
| Cell Type | Stimulus | This compound Concentration | Reference(s) |
| Human M2 Macrophages | E. coli | ~100-fold higher than in M1 macrophages | [5] |
| Human M1 Macrophages | E. coli | Significantly lower than M2 macrophages | [5] |
| Human Lung Grafts (post-reperfusion, no PGD) | Ischemia-Reperfusion | Levels increased compared to pre-reperfusion | [6] |
| Human Lung Grafts (post-reperfusion, with PGD) | Ischemia-Reperfusion | No significant increase in RvD5 levels | [6] |
PGD: Primary Graft Dysfunction
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the endogenous biosynthesis of this compound.
In Vitro Macrophage Stimulation for this compound Production
This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages and their subsequent stimulation to produce this compound.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human IL-4 (Interleukin-4)
-
Lipopolysaccharide (LPS) from E. coli
-
DHA (docosahexaenoic acid)
-
Phosphate Buffered Saline (PBS)
-
Methanol
-
Internal standards (e.g., d5-RvD1)
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's protocol.
-
Monocyte Adhesion: Seed the isolated PBMCs in culture plates and allow monocytes to adhere for 2-4 hours in RPMI 1640 medium.
-
Macrophage Differentiation (M2-like): After the adhesion step, remove non-adherent cells and culture the adherent monocytes in RPMI 1640 supplemented with 10% FBS and 50 ng/mL human M-CSF for 6-7 days to differentiate them into M0 macrophages. To polarize towards an M2 phenotype, add 20 ng/mL of human IL-4 for the last 48 hours of differentiation.
-
Stimulation: On day 7, replace the medium with serum-free RPMI 1640 containing 10 µM DHA. After 30 minutes of pre-incubation with DHA, stimulate the M2-like macrophages with 1 µg/mL LPS for 4-24 hours.
-
Sample Collection: Following stimulation, collect the cell culture supernatant. Add two volumes of cold methanol containing an internal standard (e.g., d5-RvD1 at 500 pg) to the supernatant to precipitate proteins and preserve the lipid mediators.
-
Solid-Phase Extraction (SPE): Acidify the samples to pH 3.5 and perform solid-phase extraction using C18 cartridges to isolate the lipid mediators. Elute the lipids with methyl formate.
-
LC-MS/MS Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of methanol/water (50:50, v/v) for analysis by LC-MS/MS.
LC-MS/MS Quantification of this compound
This protocol outlines a general method for the quantification of this compound using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.01% acetic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.01% acetic acid
-
Gradient: A linear gradient from 30% B to 98% B over 20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor the specific parent-to-fragment ion transition for this compound (m/z 359.2 -> 141.1) and the internal standard.
-
Optimization: Optimize cone voltage and collision energy for maximum sensitivity for the specific MRM transition.
Quantification:
-
Generate a standard curve using synthetic this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizations of Pathways and Workflows
Endogenous Biosynthesis Pathway of this compound
Caption: Enzymatic cascade of this compound biosynthesis from DHA.
This compound Signaling Pathway
Caption: this compound signaling cascade via the GPR32 receptor.
Experimental Workflow for Studying this compound Biosynthesis
Caption: A typical experimental workflow for investigating this compound production.
Conclusion
The endogenous biosynthesis of this compound represents a critical pathway in the active resolution of inflammation. A thorough understanding of its enzymatic regulation, cellular sources, and downstream signaling is paramount for the development of novel therapeutics that harness the body's own pro-resolving mechanisms. The technical guidance and protocols provided herein serve as a valuable resource for researchers and drug development professionals aiming to explore the full potential of this compound in mitigating inflammatory diseases. Further research into the precise kinetic parameters of the biosynthetic enzymes and the intricate details of RvD5's receptor interactions will undoubtedly pave the way for innovative therapeutic strategies.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolvin E2: identification and anti-inflammatory actions: pivotal role of human 5-lipoxygenase in resolvin E series biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoxin and resolvin biosynthesis is dependent on 5-lipoxygenase activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interfacial kinetic reaction of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin D5: A Deep Dive into its Mechanism of Action in Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation. Unlike traditional anti-inflammatory agents that broadly suppress the immune response, RvD5 actively orchestrates the resolution of inflammation, a process critical for tissue homeostasis and repair. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-inflammatory and pro-resolving actions of RvD5, with a focus on its signaling pathways, cellular targets, and therapeutic potential.
Core Mechanism of Action: Receptor and Signaling Pathways
RvD5 exerts its biological effects primarily through interaction with the G protein-coupled receptor 32 (GPR32)[1][2][3]. Binding of RvD5 to GPR32 initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory responses and promote a return to tissue homeostasis. Two major signaling pathways have been elucidated: the ERK/NF-κB pathway and the PLD2-S6K pathway.
Inhibition of the ERK/NF-κB Signaling Pathway
In the context of inflammation triggered by stimuli such as lipopolysaccharide (LPS), the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) pathways are key drivers of pro-inflammatory gene expression[4][5][6]. RvD5 has been shown to effectively counter-regulate this inflammatory cascade.
RvD5 treatment inhibits the phosphorylation of ERK, a critical step in the activation of the MAPK signaling pathway[4][5]. This, in turn, prevents the subsequent nuclear translocation of the NF-κB subunits p65 and p50[4][5][6]. By sequestering NF-κB in the cytoplasm, RvD5 effectively halts the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines such as Interleukin-6 (IL-6) and chemokines like CCL5[4][5][6][7].
Activation of the PLD2-S6K Signaling Pathway
Beyond its inhibitory effects on pro-inflammatory signaling, RvD5 actively promotes pro-resolving functions in phagocytes through the activation of Phospholipase D2 (PLD2) and its downstream effector, S6 Kinase (S6K)[2][8]. This pathway is particularly important for enhancing the clearance of apoptotic cells and cellular debris, a process known as efferocytosis, which is a hallmark of inflammation resolution.
RvD5 stimulates PLD2 expression and activity in macrophages. This leads to the activation of the PLD2-S6K signaling axis, which is required for the membrane expansion and cytoskeletal rearrangements necessary for efficient phagocytosis and efferocytosis[2][8].
Cellular Targets and Effects
RvD5 modulates the function of several key immune cells involved in the inflammatory response, most notably macrophages and neutrophils.
Macrophages
RvD5 plays a crucial role in promoting the polarization of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype[2][8][9]. M2 macrophages are characterized by their anti-inflammatory properties and their capacity for tissue repair and remodeling. RvD5 enhances the expression of M2 markers while suppressing M1-associated pro-inflammatory cytokine production.
Furthermore, RvD5 significantly enhances the phagocytic and efferocytic capacity of macrophages[7][8][10]. This is critical for the clearance of pathogens, apoptotic cells, and cellular debris, thereby preventing the release of damage-associated molecular patterns (DAMPs) that can perpetuate inflammation.
Neutrophils
Neutrophils are the first responders to sites of inflammation and play a critical role in host defense. However, their excessive accumulation and activation can lead to tissue damage. RvD5 has been shown to enhance the phagocytosis of bacteria by neutrophils[3]. By promoting the efficient clearance of pathogens, RvD5 helps to limit the duration and intensity of the neutrophil response.
Quantitative Data on this compound Activity
The anti-inflammatory and pro-resolving effects of RvD5 have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Effects of this compound on THP-1 Monocytic Cells
| Parameter | Cell Line | Stimulus | RvD5 Concentration | Effect | Reference |
| IL-6 mRNA expression | THP-1 | LPS (1 µg/ml) | 20-40 µM | Significant inhibition | [6][7] |
| CCL5 mRNA expression | THP-1 | LPS (1 µg/ml) | 20-40 µM | Significant inhibition | [6][7] |
| IL-6 protein secretion | THP-1 | LPS (1 µg/ml) | 20-40 µM | Significant inhibition | [6][7] |
| CCL5 protein secretion | THP-1 | LPS (1 µg/ml) | 20-40 µM | Significant inhibition | [6][7] |
| ERK Phosphorylation | THP-1 | LPS (1 µg/ml) | 20-40 µM | Dose-dependent inhibition | [4] |
| NF-κB (p65/p50) Nuclear Translocation | THP-1 | LPS (1 µg/ml) | 40 µM | Attenuated | [4][5] |
| Cell Viability | THP-1 | None | Up to 40 µM | No cytotoxicity | [11] |
Table 2: In Vivo Effects of this compound in Mouse Models of Inflammation
| Model | Animal | RvD5 Dose | Parameter Measured | Effect | Reference |
| LPS-induced Endotoxemia | Female Swiss mice | 1 and 10 ng/animal (i.p.) | Renal IL-1β levels | Decreased | [4][12] |
| LPS-induced Endotoxemia | Female Swiss mice | 1 and 10 ng/animal (i.p.) | Renal TNF-α levels | Decreased | [4][12] |
| LPS-induced Endotoxemia | Female Swiss mice | 0.1, 1, and 10 ng/animal (i.p.) | Renal IL-6 levels | Decreased | [4][12] |
| LPS-induced Endotoxemia | Female Swiss mice | 1 and 10 ng/animal (i.p.) | Renal NF-κB activation | Reduced | [4] |
| Inflammatory Pain | Male mice | 100 ng (i.t.) | Mechanical allodynia | Reduced | [1][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on RvD5. Below are outlines of key experimental protocols cited in the literature.
In Vitro Inflammation Model with THP-1 Cells
This protocol describes the induction of an inflammatory response in the human monocytic cell line THP-1 using LPS and the assessment of the anti-inflammatory effects of RvD5.
Methodology:
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in appropriate plates and pre-treated with varying concentrations of RvD5 (e.g., 20-40 µM) or vehicle control for 1 hour.[6][7]
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/ml) for a specified duration (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).[6][7]
-
Sample Collection:
-
Supernatant: Cell culture supernatant is collected for the measurement of secreted cytokines by ELISA.
-
Cell Lysate: Cells are lysed for the extraction of RNA (for RT-qPCR) or protein (for Western blotting).
-
-
Analysis:
-
ELISA: Commercially available ELISA kits are used to quantify the concentration of cytokines such as IL-6 and CCL5 in the supernatant.
-
RT-qPCR: Total RNA is reverse transcribed to cDNA, and quantitative PCR is performed using specific primers for IL-6, CCL5, and a housekeeping gene for normalization.
-
Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of ERK and NF-κB subunits.
-
In Vivo Mouse Model of LPS-Induced Endotoxemia
This protocol outlines the induction of systemic inflammation in mice using LPS and the evaluation of the protective effects of RvD5.
Methodology:
-
Animals: Female Swiss mice are used for the experiments.[4]
-
Treatment: Mice receive an intraperitoneal (i.p.) injection of RvD5 (e.g., 0.1, 1, or 10 ng/animal) or vehicle control.[4][8]
-
Induction of Endotoxemia: One hour after RvD5 treatment, mice are challenged with an intravenous (i.v.) injection of LPS (e.g., 10 mg/kg).[4][8]
-
Sample Collection: Six hours after LPS injection, animals are euthanized, and blood and tissues (e.g., kidneys) are collected.[4][8]
-
Analysis:
-
Biochemical Analysis: Plasma levels of kidney injury markers such as urea (B33335) and creatinine (B1669602) are measured.
-
Cytokine Measurement: Tissue homogenates are prepared, and the levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) are quantified by ELISA.[4][12]
-
Immunohistochemistry/Western Blot: Tissue sections or lysates can be used to assess markers of inflammation, such as NF-κB activation.[4]
-
Conclusion
This compound is a potent specialized pro-resolving mediator that actively promotes the resolution of inflammation through a multi-pronged mechanism of action. By engaging its receptor GPR32, RvD5 concurrently inhibits pro-inflammatory signaling pathways, such as the ERK/NF-κB axis, and activates pro-resolving functions in immune cells, including macrophage polarization and efferocytosis, via the PLD2-S6K pathway. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for a wide range of inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for further investigation into the intricate biology of RvD5 and its therapeutic applications. Further research into the clinical efficacy and safety of RvD5 is warranted to translate these promising preclinical findings into novel therapies for inflammatory conditions.
References
- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]
- 7. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D5: A Deep Dive into its Mechanism of Action in Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation. Unlike traditional anti-inflammatory agents that broadly suppress the immune response, RvD5 actively orchestrates the resolution of inflammation, a process critical for tissue homeostasis and repair. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-inflammatory and pro-resolving actions of RvD5, with a focus on its signaling pathways, cellular targets, and therapeutic potential.
Core Mechanism of Action: Receptor and Signaling Pathways
RvD5 exerts its biological effects primarily through interaction with the G protein-coupled receptor 32 (GPR32)[1][2][3]. Binding of RvD5 to GPR32 initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory responses and promote a return to tissue homeostasis. Two major signaling pathways have been elucidated: the ERK/NF-κB pathway and the PLD2-S6K pathway.
Inhibition of the ERK/NF-κB Signaling Pathway
In the context of inflammation triggered by stimuli such as lipopolysaccharide (LPS), the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) pathways are key drivers of pro-inflammatory gene expression[4][5][6]. RvD5 has been shown to effectively counter-regulate this inflammatory cascade.
RvD5 treatment inhibits the phosphorylation of ERK, a critical step in the activation of the MAPK signaling pathway[4][5]. This, in turn, prevents the subsequent nuclear translocation of the NF-κB subunits p65 and p50[4][5][6]. By sequestering NF-κB in the cytoplasm, RvD5 effectively halts the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines such as Interleukin-6 (IL-6) and chemokines like CCL5[4][5][6][7].
Activation of the PLD2-S6K Signaling Pathway
Beyond its inhibitory effects on pro-inflammatory signaling, RvD5 actively promotes pro-resolving functions in phagocytes through the activation of Phospholipase D2 (PLD2) and its downstream effector, S6 Kinase (S6K)[2][8]. This pathway is particularly important for enhancing the clearance of apoptotic cells and cellular debris, a process known as efferocytosis, which is a hallmark of inflammation resolution.
RvD5 stimulates PLD2 expression and activity in macrophages. This leads to the activation of the PLD2-S6K signaling axis, which is required for the membrane expansion and cytoskeletal rearrangements necessary for efficient phagocytosis and efferocytosis[2][8].
Cellular Targets and Effects
RvD5 modulates the function of several key immune cells involved in the inflammatory response, most notably macrophages and neutrophils.
Macrophages
RvD5 plays a crucial role in promoting the polarization of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype[2][8][9]. M2 macrophages are characterized by their anti-inflammatory properties and their capacity for tissue repair and remodeling. RvD5 enhances the expression of M2 markers while suppressing M1-associated pro-inflammatory cytokine production.
Furthermore, RvD5 significantly enhances the phagocytic and efferocytic capacity of macrophages[7][8][10]. This is critical for the clearance of pathogens, apoptotic cells, and cellular debris, thereby preventing the release of damage-associated molecular patterns (DAMPs) that can perpetuate inflammation.
Neutrophils
Neutrophils are the first responders to sites of inflammation and play a critical role in host defense. However, their excessive accumulation and activation can lead to tissue damage. RvD5 has been shown to enhance the phagocytosis of bacteria by neutrophils[3]. By promoting the efficient clearance of pathogens, RvD5 helps to limit the duration and intensity of the neutrophil response.
Quantitative Data on this compound Activity
The anti-inflammatory and pro-resolving effects of RvD5 have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Effects of this compound on THP-1 Monocytic Cells
| Parameter | Cell Line | Stimulus | RvD5 Concentration | Effect | Reference |
| IL-6 mRNA expression | THP-1 | LPS (1 µg/ml) | 20-40 µM | Significant inhibition | [6][7] |
| CCL5 mRNA expression | THP-1 | LPS (1 µg/ml) | 20-40 µM | Significant inhibition | [6][7] |
| IL-6 protein secretion | THP-1 | LPS (1 µg/ml) | 20-40 µM | Significant inhibition | [6][7] |
| CCL5 protein secretion | THP-1 | LPS (1 µg/ml) | 20-40 µM | Significant inhibition | [6][7] |
| ERK Phosphorylation | THP-1 | LPS (1 µg/ml) | 20-40 µM | Dose-dependent inhibition | [4] |
| NF-κB (p65/p50) Nuclear Translocation | THP-1 | LPS (1 µg/ml) | 40 µM | Attenuated | [4][5] |
| Cell Viability | THP-1 | None | Up to 40 µM | No cytotoxicity | [11] |
Table 2: In Vivo Effects of this compound in Mouse Models of Inflammation
| Model | Animal | RvD5 Dose | Parameter Measured | Effect | Reference |
| LPS-induced Endotoxemia | Female Swiss mice | 1 and 10 ng/animal (i.p.) | Renal IL-1β levels | Decreased | [4][12] |
| LPS-induced Endotoxemia | Female Swiss mice | 1 and 10 ng/animal (i.p.) | Renal TNF-α levels | Decreased | [4][12] |
| LPS-induced Endotoxemia | Female Swiss mice | 0.1, 1, and 10 ng/animal (i.p.) | Renal IL-6 levels | Decreased | [4][12] |
| LPS-induced Endotoxemia | Female Swiss mice | 1 and 10 ng/animal (i.p.) | Renal NF-κB activation | Reduced | [4] |
| Inflammatory Pain | Male mice | 100 ng (i.t.) | Mechanical allodynia | Reduced | [1][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on RvD5. Below are outlines of key experimental protocols cited in the literature.
In Vitro Inflammation Model with THP-1 Cells
This protocol describes the induction of an inflammatory response in the human monocytic cell line THP-1 using LPS and the assessment of the anti-inflammatory effects of RvD5.
Methodology:
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in appropriate plates and pre-treated with varying concentrations of RvD5 (e.g., 20-40 µM) or vehicle control for 1 hour.[6][7]
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/ml) for a specified duration (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).[6][7]
-
Sample Collection:
-
Supernatant: Cell culture supernatant is collected for the measurement of secreted cytokines by ELISA.
-
Cell Lysate: Cells are lysed for the extraction of RNA (for RT-qPCR) or protein (for Western blotting).
-
-
Analysis:
-
ELISA: Commercially available ELISA kits are used to quantify the concentration of cytokines such as IL-6 and CCL5 in the supernatant.
-
RT-qPCR: Total RNA is reverse transcribed to cDNA, and quantitative PCR is performed using specific primers for IL-6, CCL5, and a housekeeping gene for normalization.
-
Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of ERK and NF-κB subunits.
-
In Vivo Mouse Model of LPS-Induced Endotoxemia
This protocol outlines the induction of systemic inflammation in mice using LPS and the evaluation of the protective effects of RvD5.
Methodology:
-
Animals: Female Swiss mice are used for the experiments.[4]
-
Treatment: Mice receive an intraperitoneal (i.p.) injection of RvD5 (e.g., 0.1, 1, or 10 ng/animal) or vehicle control.[4][8]
-
Induction of Endotoxemia: One hour after RvD5 treatment, mice are challenged with an intravenous (i.v.) injection of LPS (e.g., 10 mg/kg).[4][8]
-
Sample Collection: Six hours after LPS injection, animals are euthanized, and blood and tissues (e.g., kidneys) are collected.[4][8]
-
Analysis:
-
Biochemical Analysis: Plasma levels of kidney injury markers such as urea (B33335) and creatinine (B1669602) are measured.
-
Cytokine Measurement: Tissue homogenates are prepared, and the levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) are quantified by ELISA.[4][12]
-
Immunohistochemistry/Western Blot: Tissue sections or lysates can be used to assess markers of inflammation, such as NF-κB activation.[4]
-
Conclusion
This compound is a potent specialized pro-resolving mediator that actively promotes the resolution of inflammation through a multi-pronged mechanism of action. By engaging its receptor GPR32, RvD5 concurrently inhibits pro-inflammatory signaling pathways, such as the ERK/NF-κB axis, and activates pro-resolving functions in immune cells, including macrophage polarization and efferocytosis, via the PLD2-S6K pathway. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for a wide range of inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for further investigation into the intricate biology of RvD5 and its therapeutic applications. Further research into the clinical efficacy and safety of RvD5 is warranted to translate these promising preclinical findings into novel therapies for inflammatory conditions.
References
- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]
- 7. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D5: A Deep Dive into its Mechanism of Action in Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation. Unlike traditional anti-inflammatory agents that broadly suppress the immune response, RvD5 actively orchestrates the resolution of inflammation, a process critical for tissue homeostasis and repair. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-inflammatory and pro-resolving actions of RvD5, with a focus on its signaling pathways, cellular targets, and therapeutic potential.
Core Mechanism of Action: Receptor and Signaling Pathways
RvD5 exerts its biological effects primarily through interaction with the G protein-coupled receptor 32 (GPR32)[1][2][3]. Binding of RvD5 to GPR32 initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory responses and promote a return to tissue homeostasis. Two major signaling pathways have been elucidated: the ERK/NF-κB pathway and the PLD2-S6K pathway.
Inhibition of the ERK/NF-κB Signaling Pathway
In the context of inflammation triggered by stimuli such as lipopolysaccharide (LPS), the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) pathways are key drivers of pro-inflammatory gene expression[4][5][6]. RvD5 has been shown to effectively counter-regulate this inflammatory cascade.
RvD5 treatment inhibits the phosphorylation of ERK, a critical step in the activation of the MAPK signaling pathway[4][5]. This, in turn, prevents the subsequent nuclear translocation of the NF-κB subunits p65 and p50[4][5][6]. By sequestering NF-κB in the cytoplasm, RvD5 effectively halts the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines such as Interleukin-6 (IL-6) and chemokines like CCL5[4][5][6][7].
Activation of the PLD2-S6K Signaling Pathway
Beyond its inhibitory effects on pro-inflammatory signaling, RvD5 actively promotes pro-resolving functions in phagocytes through the activation of Phospholipase D2 (PLD2) and its downstream effector, S6 Kinase (S6K)[2][8]. This pathway is particularly important for enhancing the clearance of apoptotic cells and cellular debris, a process known as efferocytosis, which is a hallmark of inflammation resolution.
RvD5 stimulates PLD2 expression and activity in macrophages. This leads to the activation of the PLD2-S6K signaling axis, which is required for the membrane expansion and cytoskeletal rearrangements necessary for efficient phagocytosis and efferocytosis[2][8].
Cellular Targets and Effects
RvD5 modulates the function of several key immune cells involved in the inflammatory response, most notably macrophages and neutrophils.
Macrophages
RvD5 plays a crucial role in promoting the polarization of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype[2][8][9]. M2 macrophages are characterized by their anti-inflammatory properties and their capacity for tissue repair and remodeling. RvD5 enhances the expression of M2 markers while suppressing M1-associated pro-inflammatory cytokine production.
Furthermore, RvD5 significantly enhances the phagocytic and efferocytic capacity of macrophages[7][8][10]. This is critical for the clearance of pathogens, apoptotic cells, and cellular debris, thereby preventing the release of damage-associated molecular patterns (DAMPs) that can perpetuate inflammation.
Neutrophils
Neutrophils are the first responders to sites of inflammation and play a critical role in host defense. However, their excessive accumulation and activation can lead to tissue damage. RvD5 has been shown to enhance the phagocytosis of bacteria by neutrophils[3]. By promoting the efficient clearance of pathogens, RvD5 helps to limit the duration and intensity of the neutrophil response.
Quantitative Data on this compound Activity
The anti-inflammatory and pro-resolving effects of RvD5 have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Effects of this compound on THP-1 Monocytic Cells
| Parameter | Cell Line | Stimulus | RvD5 Concentration | Effect | Reference |
| IL-6 mRNA expression | THP-1 | LPS (1 µg/ml) | 20-40 µM | Significant inhibition | [6][7] |
| CCL5 mRNA expression | THP-1 | LPS (1 µg/ml) | 20-40 µM | Significant inhibition | [6][7] |
| IL-6 protein secretion | THP-1 | LPS (1 µg/ml) | 20-40 µM | Significant inhibition | [6][7] |
| CCL5 protein secretion | THP-1 | LPS (1 µg/ml) | 20-40 µM | Significant inhibition | [6][7] |
| ERK Phosphorylation | THP-1 | LPS (1 µg/ml) | 20-40 µM | Dose-dependent inhibition | [4] |
| NF-κB (p65/p50) Nuclear Translocation | THP-1 | LPS (1 µg/ml) | 40 µM | Attenuated | [4][5] |
| Cell Viability | THP-1 | None | Up to 40 µM | No cytotoxicity | [11] |
Table 2: In Vivo Effects of this compound in Mouse Models of Inflammation
| Model | Animal | RvD5 Dose | Parameter Measured | Effect | Reference |
| LPS-induced Endotoxemia | Female Swiss mice | 1 and 10 ng/animal (i.p.) | Renal IL-1β levels | Decreased | [4][12] |
| LPS-induced Endotoxemia | Female Swiss mice | 1 and 10 ng/animal (i.p.) | Renal TNF-α levels | Decreased | [4][12] |
| LPS-induced Endotoxemia | Female Swiss mice | 0.1, 1, and 10 ng/animal (i.p.) | Renal IL-6 levels | Decreased | [4][12] |
| LPS-induced Endotoxemia | Female Swiss mice | 1 and 10 ng/animal (i.p.) | Renal NF-κB activation | Reduced | [4] |
| Inflammatory Pain | Male mice | 100 ng (i.t.) | Mechanical allodynia | Reduced | [1][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on RvD5. Below are outlines of key experimental protocols cited in the literature.
In Vitro Inflammation Model with THP-1 Cells
This protocol describes the induction of an inflammatory response in the human monocytic cell line THP-1 using LPS and the assessment of the anti-inflammatory effects of RvD5.
Methodology:
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in appropriate plates and pre-treated with varying concentrations of RvD5 (e.g., 20-40 µM) or vehicle control for 1 hour.[6][7]
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/ml) for a specified duration (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).[6][7]
-
Sample Collection:
-
Supernatant: Cell culture supernatant is collected for the measurement of secreted cytokines by ELISA.
-
Cell Lysate: Cells are lysed for the extraction of RNA (for RT-qPCR) or protein (for Western blotting).
-
-
Analysis:
-
ELISA: Commercially available ELISA kits are used to quantify the concentration of cytokines such as IL-6 and CCL5 in the supernatant.
-
RT-qPCR: Total RNA is reverse transcribed to cDNA, and quantitative PCR is performed using specific primers for IL-6, CCL5, and a housekeeping gene for normalization.
-
Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of ERK and NF-κB subunits.
-
In Vivo Mouse Model of LPS-Induced Endotoxemia
This protocol outlines the induction of systemic inflammation in mice using LPS and the evaluation of the protective effects of RvD5.
Methodology:
-
Animals: Female Swiss mice are used for the experiments.[4]
-
Treatment: Mice receive an intraperitoneal (i.p.) injection of RvD5 (e.g., 0.1, 1, or 10 ng/animal) or vehicle control.[4][8]
-
Induction of Endotoxemia: One hour after RvD5 treatment, mice are challenged with an intravenous (i.v.) injection of LPS (e.g., 10 mg/kg).[4][8]
-
Sample Collection: Six hours after LPS injection, animals are euthanized, and blood and tissues (e.g., kidneys) are collected.[4][8]
-
Analysis:
-
Biochemical Analysis: Plasma levels of kidney injury markers such as urea and creatinine are measured.
-
Cytokine Measurement: Tissue homogenates are prepared, and the levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) are quantified by ELISA.[4][12]
-
Immunohistochemistry/Western Blot: Tissue sections or lysates can be used to assess markers of inflammation, such as NF-κB activation.[4]
-
Conclusion
This compound is a potent specialized pro-resolving mediator that actively promotes the resolution of inflammation through a multi-pronged mechanism of action. By engaging its receptor GPR32, RvD5 concurrently inhibits pro-inflammatory signaling pathways, such as the ERK/NF-κB axis, and activates pro-resolving functions in immune cells, including macrophage polarization and efferocytosis, via the PLD2-S6K pathway. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for a wide range of inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for further investigation into the intricate biology of RvD5 and its therapeutic applications. Further research into the clinical efficacy and safety of RvD5 is warranted to translate these promising preclinical findings into novel therapies for inflammatory conditions.
References
- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]
- 7. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D5: Receptor Identification, Binding Affinity, and Signaling
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the current scientific understanding of Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). SPMs like RvD5 are crucial for actively terminating inflammatory responses and restoring tissue homeostasis.[1][2] This document focuses on the core aspects of RvD5 pharmacology: the identification of its cellular receptor, its binding characteristics, and the downstream signaling pathways it modulates. The information presented herein is intended to support researchers, scientists, and drug development professionals in the fields of inflammation, immunology, and pharmacology.
This compound Receptor Identification
The biological actions of D-series resolvins are mediated through specific G protein-coupled receptors (GPCRs).[3] Extensive research has identified the orphan receptor GPR32 as a primary receptor for this compound.[3][4] This receptor is also shared by other pro-resolving mediators, including Resolvin D1 (RvD1), Resolvin D3 (RvD3), and Lipoxin A4.[5][6] The identification of GPR32 as a receptor for these potent anti-inflammatory lipids has paved the way for understanding their mechanisms of action.[7][8]
Furthermore, a specific n-3 docosapentaenoic acid-derived variant of RvD5, known as RvD5n-3 DPA , has been shown to bind to and activate a different orphan receptor, GPR101 , through which it exerts tissue-protective effects in inflammatory arthritis.[9][10]
The process of identifying these receptors typically involves a multi-step approach, beginning with high-throughput screening and culminating in functional validation in physiologically relevant cell systems.
Receptor Binding Affinity
Quantifying the binding affinity of a ligand for its receptor is fundamental to understanding its potency and potential for therapeutic development. While GPR32 has been functionally confirmed as an RvD5 receptor, specific equilibrium dissociation constants (Kd) from direct radioligand binding assays for the RvD5-GPR32 interaction are not prominently available in the current literature. However, data from functional assays and studies on related ligands provide strong evidence of a high-affinity interaction.
The table below summarizes the available quantitative data on the activation of GPR32 and related receptors by D-series resolvins.
| Ligand | Receptor | Assay Type | Value | Reference |
| Resolvin D1 (RvD1) | GPR32 | β-arrestin Recruitment | EC50 = 2.25 x 10-12 M | [7] |
| RvD5n-3 DPA | GPR101 | Impedance-based Assay | Potent activation in the 0.1 - 10 nM range | [10] |
| This compound (RvD5) | GPR32 | N/A | Data not available |
EC50 (Half-maximal effective concentration) values from functional assays are indicative of the ligand's potency, which is related to its binding affinity.
Downstream Signaling Pathways
Upon binding to its receptor GPR32, this compound initiates intracellular signaling cascades that collectively suppress pro-inflammatory responses. A key pathway modulated by RvD5 is the ERK/NF-κB signaling axis , particularly in immune cells like monocytes and macrophages.[11][12]
In an inflammatory context, stimuli such as lipopolysaccharide (LPS) trigger the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which in turn promotes the activation and nuclear translocation of the transcription factor Nuclear Factor-kappa B (NF-κB).[11][12] Once in the nucleus, NF-κB drives the expression of numerous pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6) and chemokines like CCL5.[11]
This compound counteracts this process by inhibiting the LPS-stimulated phosphorylation of ERK.[11][13] This disruption prevents the subsequent translocation of NF-κB subunits (p65 and p50) into the nucleus, thereby downregulating the expression and production of IL-6 and CCL5 and dampening the inflammatory response.[11][12]
Experimental Protocols
This section provides generalized methodologies for key experiments used in the study of RvD5 receptor binding and signaling.
Protocol: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of unlabeled RvD5 by measuring its ability to compete off a radiolabeled ligand from the GPR32 receptor.
-
Receptor Preparation:
-
Culture HEK293 cells stably overexpressing human GPR32.
-
Harvest cells and prepare cell membrane fractions through homogenization and centrifugation.
-
Resuspend membrane pellets in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine protein concentration.
-
-
Assay Setup:
-
In a 96-well filter plate (e.g., glass fiber filter), add the following to each well:
-
50 µL of cell membrane preparation (containing a fixed amount of GPR32, e.g., 10-20 µg protein).
-
50 µL of radiolabeled ligand (e.g., [³H]-RvD1) at a fixed concentration near its Kd.
-
50 µL of binding buffer containing increasing concentrations of unlabeled RvD5 (competitor), ranging from 10⁻¹³ M to 10⁻⁶ M.
-
For total binding, add buffer with no competitor. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM RvD1).
-
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature or 4°C to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Place the filter plate on a vacuum manifold and rapidly filter the contents of each well.
-
Wash each well 3-4 times with ice-cold wash buffer to remove unbound radioligand.[14]
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity retained on the filter for each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled RvD5.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of RvD5 that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Western Blot for NF-κB Nuclear Translocation
This protocol details the measurement of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus in THP-1 monocytes following RvD5 treatment and LPS stimulation.[12]
-
Cell Culture and Treatment:
-
Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed 2 x 10⁶ cells per well in a 6-well plate.
-
Pre-treat cells with RvD5 (e.g., 20-40 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 1 hour to induce NF-κB translocation.
-
-
Nuclear and Cytosolic Fractionation:
-
Harvest the cells by scraping and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Use a commercial nuclear/cytosolic fractionation kit according to the manufacturer's instructions. This typically involves sequential lysis with hypotonic and nuclear extraction buffers.
-
Collect the cytosolic fraction (supernatant) and the nuclear fraction (pellet lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and nuclear extracts using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against the NF-κB p65 subunit.
-
Also, probe separate membranes or strip and re-probe with primary antibodies for loading controls: GAPDH for the cytosolic fraction and Lamin B1 or Histone H3 for the nuclear fraction.
-
-
Detection and Analysis:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p65 band intensity to the respective loading control for each fraction to compare the relative amount of p65 in the nucleus versus the cytoplasm across different treatment conditions.
-
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
Resolvin D5: Receptor Identification, Binding Affinity, and Signaling
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the current scientific understanding of Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). SPMs like RvD5 are crucial for actively terminating inflammatory responses and restoring tissue homeostasis.[1][2] This document focuses on the core aspects of RvD5 pharmacology: the identification of its cellular receptor, its binding characteristics, and the downstream signaling pathways it modulates. The information presented herein is intended to support researchers, scientists, and drug development professionals in the fields of inflammation, immunology, and pharmacology.
This compound Receptor Identification
The biological actions of D-series resolvins are mediated through specific G protein-coupled receptors (GPCRs).[3] Extensive research has identified the orphan receptor GPR32 as a primary receptor for this compound.[3][4] This receptor is also shared by other pro-resolving mediators, including Resolvin D1 (RvD1), Resolvin D3 (RvD3), and Lipoxin A4.[5][6] The identification of GPR32 as a receptor for these potent anti-inflammatory lipids has paved the way for understanding their mechanisms of action.[7][8]
Furthermore, a specific n-3 docosapentaenoic acid-derived variant of RvD5, known as RvD5n-3 DPA , has been shown to bind to and activate a different orphan receptor, GPR101 , through which it exerts tissue-protective effects in inflammatory arthritis.[9][10]
The process of identifying these receptors typically involves a multi-step approach, beginning with high-throughput screening and culminating in functional validation in physiologically relevant cell systems.
Receptor Binding Affinity
Quantifying the binding affinity of a ligand for its receptor is fundamental to understanding its potency and potential for therapeutic development. While GPR32 has been functionally confirmed as an RvD5 receptor, specific equilibrium dissociation constants (Kd) from direct radioligand binding assays for the RvD5-GPR32 interaction are not prominently available in the current literature. However, data from functional assays and studies on related ligands provide strong evidence of a high-affinity interaction.
The table below summarizes the available quantitative data on the activation of GPR32 and related receptors by D-series resolvins.
| Ligand | Receptor | Assay Type | Value | Reference |
| Resolvin D1 (RvD1) | GPR32 | β-arrestin Recruitment | EC50 = 2.25 x 10-12 M | [7] |
| RvD5n-3 DPA | GPR101 | Impedance-based Assay | Potent activation in the 0.1 - 10 nM range | [10] |
| This compound (RvD5) | GPR32 | N/A | Data not available |
EC50 (Half-maximal effective concentration) values from functional assays are indicative of the ligand's potency, which is related to its binding affinity.
Downstream Signaling Pathways
Upon binding to its receptor GPR32, this compound initiates intracellular signaling cascades that collectively suppress pro-inflammatory responses. A key pathway modulated by RvD5 is the ERK/NF-κB signaling axis , particularly in immune cells like monocytes and macrophages.[11][12]
In an inflammatory context, stimuli such as lipopolysaccharide (LPS) trigger the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which in turn promotes the activation and nuclear translocation of the transcription factor Nuclear Factor-kappa B (NF-κB).[11][12] Once in the nucleus, NF-κB drives the expression of numerous pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6) and chemokines like CCL5.[11]
This compound counteracts this process by inhibiting the LPS-stimulated phosphorylation of ERK.[11][13] This disruption prevents the subsequent translocation of NF-κB subunits (p65 and p50) into the nucleus, thereby downregulating the expression and production of IL-6 and CCL5 and dampening the inflammatory response.[11][12]
Experimental Protocols
This section provides generalized methodologies for key experiments used in the study of RvD5 receptor binding and signaling.
Protocol: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of unlabeled RvD5 by measuring its ability to compete off a radiolabeled ligand from the GPR32 receptor.
-
Receptor Preparation:
-
Culture HEK293 cells stably overexpressing human GPR32.
-
Harvest cells and prepare cell membrane fractions through homogenization and centrifugation.
-
Resuspend membrane pellets in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine protein concentration.
-
-
Assay Setup:
-
In a 96-well filter plate (e.g., glass fiber filter), add the following to each well:
-
50 µL of cell membrane preparation (containing a fixed amount of GPR32, e.g., 10-20 µg protein).
-
50 µL of radiolabeled ligand (e.g., [³H]-RvD1) at a fixed concentration near its Kd.
-
50 µL of binding buffer containing increasing concentrations of unlabeled RvD5 (competitor), ranging from 10⁻¹³ M to 10⁻⁶ M.
-
For total binding, add buffer with no competitor. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM RvD1).
-
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature or 4°C to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Place the filter plate on a vacuum manifold and rapidly filter the contents of each well.
-
Wash each well 3-4 times with ice-cold wash buffer to remove unbound radioligand.[14]
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity retained on the filter for each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled RvD5.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of RvD5 that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Western Blot for NF-κB Nuclear Translocation
This protocol details the measurement of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus in THP-1 monocytes following RvD5 treatment and LPS stimulation.[12]
-
Cell Culture and Treatment:
-
Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed 2 x 10⁶ cells per well in a 6-well plate.
-
Pre-treat cells with RvD5 (e.g., 20-40 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 1 hour to induce NF-κB translocation.
-
-
Nuclear and Cytosolic Fractionation:
-
Harvest the cells by scraping and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Use a commercial nuclear/cytosolic fractionation kit according to the manufacturer's instructions. This typically involves sequential lysis with hypotonic and nuclear extraction buffers.
-
Collect the cytosolic fraction (supernatant) and the nuclear fraction (pellet lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and nuclear extracts using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against the NF-κB p65 subunit.
-
Also, probe separate membranes or strip and re-probe with primary antibodies for loading controls: GAPDH for the cytosolic fraction and Lamin B1 or Histone H3 for the nuclear fraction.
-
-
Detection and Analysis:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p65 band intensity to the respective loading control for each fraction to compare the relative amount of p65 in the nucleus versus the cytoplasm across different treatment conditions.
-
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
Resolvin D5: Receptor Identification, Binding Affinity, and Signaling
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the current scientific understanding of Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). SPMs like RvD5 are crucial for actively terminating inflammatory responses and restoring tissue homeostasis.[1][2] This document focuses on the core aspects of RvD5 pharmacology: the identification of its cellular receptor, its binding characteristics, and the downstream signaling pathways it modulates. The information presented herein is intended to support researchers, scientists, and drug development professionals in the fields of inflammation, immunology, and pharmacology.
This compound Receptor Identification
The biological actions of D-series resolvins are mediated through specific G protein-coupled receptors (GPCRs).[3] Extensive research has identified the orphan receptor GPR32 as a primary receptor for this compound.[3][4] This receptor is also shared by other pro-resolving mediators, including Resolvin D1 (RvD1), Resolvin D3 (RvD3), and Lipoxin A4.[5][6] The identification of GPR32 as a receptor for these potent anti-inflammatory lipids has paved the way for understanding their mechanisms of action.[7][8]
Furthermore, a specific n-3 docosapentaenoic acid-derived variant of RvD5, known as RvD5n-3 DPA , has been shown to bind to and activate a different orphan receptor, GPR101 , through which it exerts tissue-protective effects in inflammatory arthritis.[9][10]
The process of identifying these receptors typically involves a multi-step approach, beginning with high-throughput screening and culminating in functional validation in physiologically relevant cell systems.
Receptor Binding Affinity
Quantifying the binding affinity of a ligand for its receptor is fundamental to understanding its potency and potential for therapeutic development. While GPR32 has been functionally confirmed as an RvD5 receptor, specific equilibrium dissociation constants (Kd) from direct radioligand binding assays for the RvD5-GPR32 interaction are not prominently available in the current literature. However, data from functional assays and studies on related ligands provide strong evidence of a high-affinity interaction.
The table below summarizes the available quantitative data on the activation of GPR32 and related receptors by D-series resolvins.
| Ligand | Receptor | Assay Type | Value | Reference |
| Resolvin D1 (RvD1) | GPR32 | β-arrestin Recruitment | EC50 = 2.25 x 10-12 M | [7] |
| RvD5n-3 DPA | GPR101 | Impedance-based Assay | Potent activation in the 0.1 - 10 nM range | [10] |
| This compound (RvD5) | GPR32 | N/A | Data not available |
EC50 (Half-maximal effective concentration) values from functional assays are indicative of the ligand's potency, which is related to its binding affinity.
Downstream Signaling Pathways
Upon binding to its receptor GPR32, this compound initiates intracellular signaling cascades that collectively suppress pro-inflammatory responses. A key pathway modulated by RvD5 is the ERK/NF-κB signaling axis , particularly in immune cells like monocytes and macrophages.[11][12]
In an inflammatory context, stimuli such as lipopolysaccharide (LPS) trigger the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which in turn promotes the activation and nuclear translocation of the transcription factor Nuclear Factor-kappa B (NF-κB).[11][12] Once in the nucleus, NF-κB drives the expression of numerous pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6) and chemokines like CCL5.[11]
This compound counteracts this process by inhibiting the LPS-stimulated phosphorylation of ERK.[11][13] This disruption prevents the subsequent translocation of NF-κB subunits (p65 and p50) into the nucleus, thereby downregulating the expression and production of IL-6 and CCL5 and dampening the inflammatory response.[11][12]
Experimental Protocols
This section provides generalized methodologies for key experiments used in the study of RvD5 receptor binding and signaling.
Protocol: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of unlabeled RvD5 by measuring its ability to compete off a radiolabeled ligand from the GPR32 receptor.
-
Receptor Preparation:
-
Culture HEK293 cells stably overexpressing human GPR32.
-
Harvest cells and prepare cell membrane fractions through homogenization and centrifugation.
-
Resuspend membrane pellets in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine protein concentration.
-
-
Assay Setup:
-
In a 96-well filter plate (e.g., glass fiber filter), add the following to each well:
-
50 µL of cell membrane preparation (containing a fixed amount of GPR32, e.g., 10-20 µg protein).
-
50 µL of radiolabeled ligand (e.g., [³H]-RvD1) at a fixed concentration near its Kd.
-
50 µL of binding buffer containing increasing concentrations of unlabeled RvD5 (competitor), ranging from 10⁻¹³ M to 10⁻⁶ M.
-
For total binding, add buffer with no competitor. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM RvD1).
-
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature or 4°C to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Place the filter plate on a vacuum manifold and rapidly filter the contents of each well.
-
Wash each well 3-4 times with ice-cold wash buffer to remove unbound radioligand.[14]
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity retained on the filter for each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled RvD5.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of RvD5 that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Western Blot for NF-κB Nuclear Translocation
This protocol details the measurement of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus in THP-1 monocytes following RvD5 treatment and LPS stimulation.[12]
-
Cell Culture and Treatment:
-
Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed 2 x 10⁶ cells per well in a 6-well plate.
-
Pre-treat cells with RvD5 (e.g., 20-40 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 1 hour to induce NF-κB translocation.
-
-
Nuclear and Cytosolic Fractionation:
-
Harvest the cells by scraping and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Use a commercial nuclear/cytosolic fractionation kit according to the manufacturer's instructions. This typically involves sequential lysis with hypotonic and nuclear extraction buffers.
-
Collect the cytosolic fraction (supernatant) and the nuclear fraction (pellet lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and nuclear extracts using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against the NF-κB p65 subunit.
-
Also, probe separate membranes or strip and re-probe with primary antibodies for loading controls: GAPDH for the cytosolic fraction and Lamin B1 or Histone H3 for the nuclear fraction.
-
-
Detection and Analysis:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p65 band intensity to the respective loading control for each fraction to compare the relative amount of p65 in the nucleus versus the cytoplasm across different treatment conditions.
-
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
Resolvin D5: A Pro-Resolving Mediator in Innate Immunity - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is an endogenous lipid mediator that plays a pivotal role in the resolution of inflammation. Unlike classical anti-inflammatory agents that broadly suppress the immune response, RvD5 actively orchestrates the return to homeostasis by modulating the functions of key innate immune cells. This technical guide provides an in-depth overview of the mechanisms of action of RvD5 in innate immunity, with a focus on its signaling pathways, quantitative effects on immune cell functions, and detailed experimental protocols for its study.
Core Concepts: this compound and the Resolution of Inflammation
Acute inflammation is a protective host response to infection or injury, characterized by the coordinated recruitment of innate immune cells, such as neutrophils and macrophages, to the site of insult. The successful resolution of inflammation is an active process that involves the cessation of neutrophil infiltration, the clearance of apoptotic cells and debris (a process known as efferocytosis), and the reprogramming of macrophages towards a pro-resolving phenotype.[1][2][3] Dysregulation of this process can lead to chronic inflammation and tissue damage.
RvD5 is a key player in this resolution phase. It is biosynthesized via the 15-lipoxygenase (15-LOX) pathway and exerts its effects by binding to specific G protein-coupled receptors on the surface of innate immune cells.[4] Its actions are multifaceted, ranging from the inhibition of pro-inflammatory cytokine production to the enhancement of microbial clearance and efferocytosis.
Data Presentation: Quantitative Effects of this compound on Innate Immune Responses
The following tables summarize the key quantitative data from various studies investigating the effects of this compound on innate immune cell functions.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in THP-1 Monocytic Cells
| Cell Type | Stimulus | RvD5 Concentration | Cytokine | Method | % Inhibition / Fold Change | Reference |
| THP-1 | LPS (1 µg/ml) | 20 µM | IL-6 mRNA | RT-qPCR | Significant inhibition | [5] |
| THP-1 | LPS (1 µg/ml) | 40 µM | IL-6 mRNA | RT-qPCR | Significant inhibition | [5] |
| THP-1 | LPS (1 µg/ml) | 20 µM | CCL5 mRNA | RT-qPCR | Significant inhibition | [5] |
| THP-1 | LPS (1 µg/ml) | 40 µM | CCL5 mRNA | RT-qPCR | Significant inhibition | [5] |
| THP-1 | LPS (1 µg/ml) | 20 µM | IL-6 Protein | ELISA | Significant reduction | [5] |
| THP-1 | LPS (1 µg/ml) | 40 µM | IL-6 Protein | ELISA | Significant reduction | [5] |
| THP-1 | LPS (1 µg/ml) | 20 µM | CCL5 Protein | ELISA | Significant reduction | [5] |
| THP-1 | LPS (1 µg/ml) | 40 µM | CCL5 Protein | ELISA | Significant reduction | [5] |
Table 2: Effect of this compound on Innate Immune Responses in a Mouse Model of LPS-Induced Endotoxemia
| Parameter | Treatment | Dose | Organ | % Reduction vs. LPS | Reference |
| IL-1β | RvD5 | 1 ng/animal | Kidney | Significant reduction | [6][7] |
| IL-1β | RvD5 | 10 ng/animal | Kidney | Significant reduction | [6][7] |
| TNF-α | RvD5 | 1 ng/animal | Kidney | Significant reduction | [6][7] |
| TNF-α | RvD5 | 10 ng/animal | Kidney | Significant reduction | [6][7] |
| IL-6 | RvD5 | 0.1 ng/animal | Kidney | Significant reduction | [6][7] |
| IL-6 | RvD5 | 1 ng/animal | Kidney | Significant reduction | [6][7] |
| IL-6 | RvD5 | 10 ng/animal | Kidney | Significant reduction | [6][7] |
| Leukocyte Infiltration (MPO activity) | RvD5 | 1 ng/animal | Kidney | Significant reduction | [6] |
| Leukocyte Infiltration (MPO activity) | RvD5 | 10 ng/animal | Kidney | Significant reduction | [6] |
Table 3: Effect of this compound on Neutrophil Function
| Cell Type | Stimulus | RvD5 Concentration | Parameter | Method | Effect | Reference |
| Human Neutrophils | fMLF (100 nM) | Not specified | NADPH oxidase activity (ROS production) | Isoluminol-amplified chemiluminescence | RvD5 was expected to positively modulate the inhibitory effect of PGE2, but the dataset showed a lack of inhibition. | [8][9][10] |
Table 4: Effect of this compound on Macrophage Function
| Cell Type | Parameter | RvD5 Concentration | Method | % Increase / Fold Change | Reference |
| M2 Macrophages | Efferocytosis of apoptotic neutrophils | Not specified | Flow cytometry | RvD5 enhances efferocytosis. | [3] |
Signaling Pathways of this compound in Innate Immunity
This compound exerts its pro-resolving effects through distinct signaling pathways in different innate immune cells.
ERK-NF-κB Pathway in Monocytes/Macrophages
In human monocytic THP-1 cells, RvD5 has been shown to inhibit the production of pro-inflammatory cytokines IL-6 and CCL5 by modulating the ERK-NF-κB signaling pathway.[5][11][12][13] Upon stimulation with lipopolysaccharide (LPS), the phosphorylation of ERK is attenuated by RvD5 in a dose-dependent manner. This, in turn, inhibits the nuclear translocation of the NF-κB subunits p65 and p50, leading to a downregulation of target inflammatory genes.[5]
Caption: RvD5 inhibits LPS-induced ERK phosphorylation, preventing NF-κB activation.
PLD2-S6K Pathway in Macrophages
In macrophages, RvD5 promotes a switch from a pro-inflammatory (M1-like) to a pro-resolving (M2-like) phenotype and enhances efferocytosis through a mechanism involving Phospholipase D2 (PLD2).[1][3] RvD5 increases PLD2 expression and activity, which in turn enhances PLD2-S6 Kinase (S6K) signaling.[1][3] This pathway is crucial for the membrane expansion required for the engulfment of apoptotic cells.[1]
Caption: RvD5 promotes efferocytosis in macrophages via the PLD2-S6K signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Differentiation of THP-1 Monocytes into Macrophages
This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[2][14][15]
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells into 6-well plates at a density of 1 x 10^6 cells/well.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate the cells for 48-72 hours.
-
After incubation, the cells will become adherent and differentiate into macrophages.
-
Replace the PMA-containing medium with fresh, complete RPMI-1640 medium and allow the cells to rest for 24 hours before experimental treatment.
References
- 1. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 14. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 15. researchgate.net [researchgate.net]
Resolvin D5: A Pro-Resolving Mediator in Innate Immunity - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is an endogenous lipid mediator that plays a pivotal role in the resolution of inflammation. Unlike classical anti-inflammatory agents that broadly suppress the immune response, RvD5 actively orchestrates the return to homeostasis by modulating the functions of key innate immune cells. This technical guide provides an in-depth overview of the mechanisms of action of RvD5 in innate immunity, with a focus on its signaling pathways, quantitative effects on immune cell functions, and detailed experimental protocols for its study.
Core Concepts: this compound and the Resolution of Inflammation
Acute inflammation is a protective host response to infection or injury, characterized by the coordinated recruitment of innate immune cells, such as neutrophils and macrophages, to the site of insult. The successful resolution of inflammation is an active process that involves the cessation of neutrophil infiltration, the clearance of apoptotic cells and debris (a process known as efferocytosis), and the reprogramming of macrophages towards a pro-resolving phenotype.[1][2][3] Dysregulation of this process can lead to chronic inflammation and tissue damage.
RvD5 is a key player in this resolution phase. It is biosynthesized via the 15-lipoxygenase (15-LOX) pathway and exerts its effects by binding to specific G protein-coupled receptors on the surface of innate immune cells.[4] Its actions are multifaceted, ranging from the inhibition of pro-inflammatory cytokine production to the enhancement of microbial clearance and efferocytosis.
Data Presentation: Quantitative Effects of this compound on Innate Immune Responses
The following tables summarize the key quantitative data from various studies investigating the effects of this compound on innate immune cell functions.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in THP-1 Monocytic Cells
| Cell Type | Stimulus | RvD5 Concentration | Cytokine | Method | % Inhibition / Fold Change | Reference |
| THP-1 | LPS (1 µg/ml) | 20 µM | IL-6 mRNA | RT-qPCR | Significant inhibition | [5] |
| THP-1 | LPS (1 µg/ml) | 40 µM | IL-6 mRNA | RT-qPCR | Significant inhibition | [5] |
| THP-1 | LPS (1 µg/ml) | 20 µM | CCL5 mRNA | RT-qPCR | Significant inhibition | [5] |
| THP-1 | LPS (1 µg/ml) | 40 µM | CCL5 mRNA | RT-qPCR | Significant inhibition | [5] |
| THP-1 | LPS (1 µg/ml) | 20 µM | IL-6 Protein | ELISA | Significant reduction | [5] |
| THP-1 | LPS (1 µg/ml) | 40 µM | IL-6 Protein | ELISA | Significant reduction | [5] |
| THP-1 | LPS (1 µg/ml) | 20 µM | CCL5 Protein | ELISA | Significant reduction | [5] |
| THP-1 | LPS (1 µg/ml) | 40 µM | CCL5 Protein | ELISA | Significant reduction | [5] |
Table 2: Effect of this compound on Innate Immune Responses in a Mouse Model of LPS-Induced Endotoxemia
| Parameter | Treatment | Dose | Organ | % Reduction vs. LPS | Reference |
| IL-1β | RvD5 | 1 ng/animal | Kidney | Significant reduction | [6][7] |
| IL-1β | RvD5 | 10 ng/animal | Kidney | Significant reduction | [6][7] |
| TNF-α | RvD5 | 1 ng/animal | Kidney | Significant reduction | [6][7] |
| TNF-α | RvD5 | 10 ng/animal | Kidney | Significant reduction | [6][7] |
| IL-6 | RvD5 | 0.1 ng/animal | Kidney | Significant reduction | [6][7] |
| IL-6 | RvD5 | 1 ng/animal | Kidney | Significant reduction | [6][7] |
| IL-6 | RvD5 | 10 ng/animal | Kidney | Significant reduction | [6][7] |
| Leukocyte Infiltration (MPO activity) | RvD5 | 1 ng/animal | Kidney | Significant reduction | [6] |
| Leukocyte Infiltration (MPO activity) | RvD5 | 10 ng/animal | Kidney | Significant reduction | [6] |
Table 3: Effect of this compound on Neutrophil Function
| Cell Type | Stimulus | RvD5 Concentration | Parameter | Method | Effect | Reference |
| Human Neutrophils | fMLF (100 nM) | Not specified | NADPH oxidase activity (ROS production) | Isoluminol-amplified chemiluminescence | RvD5 was expected to positively modulate the inhibitory effect of PGE2, but the dataset showed a lack of inhibition. | [8][9][10] |
Table 4: Effect of this compound on Macrophage Function
| Cell Type | Parameter | RvD5 Concentration | Method | % Increase / Fold Change | Reference |
| M2 Macrophages | Efferocytosis of apoptotic neutrophils | Not specified | Flow cytometry | RvD5 enhances efferocytosis. | [3] |
Signaling Pathways of this compound in Innate Immunity
This compound exerts its pro-resolving effects through distinct signaling pathways in different innate immune cells.
ERK-NF-κB Pathway in Monocytes/Macrophages
In human monocytic THP-1 cells, RvD5 has been shown to inhibit the production of pro-inflammatory cytokines IL-6 and CCL5 by modulating the ERK-NF-κB signaling pathway.[5][11][12][13] Upon stimulation with lipopolysaccharide (LPS), the phosphorylation of ERK is attenuated by RvD5 in a dose-dependent manner. This, in turn, inhibits the nuclear translocation of the NF-κB subunits p65 and p50, leading to a downregulation of target inflammatory genes.[5]
Caption: RvD5 inhibits LPS-induced ERK phosphorylation, preventing NF-κB activation.
PLD2-S6K Pathway in Macrophages
In macrophages, RvD5 promotes a switch from a pro-inflammatory (M1-like) to a pro-resolving (M2-like) phenotype and enhances efferocytosis through a mechanism involving Phospholipase D2 (PLD2).[1][3] RvD5 increases PLD2 expression and activity, which in turn enhances PLD2-S6 Kinase (S6K) signaling.[1][3] This pathway is crucial for the membrane expansion required for the engulfment of apoptotic cells.[1]
Caption: RvD5 promotes efferocytosis in macrophages via the PLD2-S6K signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Differentiation of THP-1 Monocytes into Macrophages
This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[2][14][15]
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells into 6-well plates at a density of 1 x 10^6 cells/well.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate the cells for 48-72 hours.
-
After incubation, the cells will become adherent and differentiate into macrophages.
-
Replace the PMA-containing medium with fresh, complete RPMI-1640 medium and allow the cells to rest for 24 hours before experimental treatment.
References
- 1. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 14. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 15. researchgate.net [researchgate.net]
Resolvin D5: A Pro-Resolving Mediator in Innate Immunity - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is an endogenous lipid mediator that plays a pivotal role in the resolution of inflammation. Unlike classical anti-inflammatory agents that broadly suppress the immune response, RvD5 actively orchestrates the return to homeostasis by modulating the functions of key innate immune cells. This technical guide provides an in-depth overview of the mechanisms of action of RvD5 in innate immunity, with a focus on its signaling pathways, quantitative effects on immune cell functions, and detailed experimental protocols for its study.
Core Concepts: this compound and the Resolution of Inflammation
Acute inflammation is a protective host response to infection or injury, characterized by the coordinated recruitment of innate immune cells, such as neutrophils and macrophages, to the site of insult. The successful resolution of inflammation is an active process that involves the cessation of neutrophil infiltration, the clearance of apoptotic cells and debris (a process known as efferocytosis), and the reprogramming of macrophages towards a pro-resolving phenotype.[1][2][3] Dysregulation of this process can lead to chronic inflammation and tissue damage.
RvD5 is a key player in this resolution phase. It is biosynthesized via the 15-lipoxygenase (15-LOX) pathway and exerts its effects by binding to specific G protein-coupled receptors on the surface of innate immune cells.[4] Its actions are multifaceted, ranging from the inhibition of pro-inflammatory cytokine production to the enhancement of microbial clearance and efferocytosis.
Data Presentation: Quantitative Effects of this compound on Innate Immune Responses
The following tables summarize the key quantitative data from various studies investigating the effects of this compound on innate immune cell functions.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in THP-1 Monocytic Cells
| Cell Type | Stimulus | RvD5 Concentration | Cytokine | Method | % Inhibition / Fold Change | Reference |
| THP-1 | LPS (1 µg/ml) | 20 µM | IL-6 mRNA | RT-qPCR | Significant inhibition | [5] |
| THP-1 | LPS (1 µg/ml) | 40 µM | IL-6 mRNA | RT-qPCR | Significant inhibition | [5] |
| THP-1 | LPS (1 µg/ml) | 20 µM | CCL5 mRNA | RT-qPCR | Significant inhibition | [5] |
| THP-1 | LPS (1 µg/ml) | 40 µM | CCL5 mRNA | RT-qPCR | Significant inhibition | [5] |
| THP-1 | LPS (1 µg/ml) | 20 µM | IL-6 Protein | ELISA | Significant reduction | [5] |
| THP-1 | LPS (1 µg/ml) | 40 µM | IL-6 Protein | ELISA | Significant reduction | [5] |
| THP-1 | LPS (1 µg/ml) | 20 µM | CCL5 Protein | ELISA | Significant reduction | [5] |
| THP-1 | LPS (1 µg/ml) | 40 µM | CCL5 Protein | ELISA | Significant reduction | [5] |
Table 2: Effect of this compound on Innate Immune Responses in a Mouse Model of LPS-Induced Endotoxemia
| Parameter | Treatment | Dose | Organ | % Reduction vs. LPS | Reference |
| IL-1β | RvD5 | 1 ng/animal | Kidney | Significant reduction | [6][7] |
| IL-1β | RvD5 | 10 ng/animal | Kidney | Significant reduction | [6][7] |
| TNF-α | RvD5 | 1 ng/animal | Kidney | Significant reduction | [6][7] |
| TNF-α | RvD5 | 10 ng/animal | Kidney | Significant reduction | [6][7] |
| IL-6 | RvD5 | 0.1 ng/animal | Kidney | Significant reduction | [6][7] |
| IL-6 | RvD5 | 1 ng/animal | Kidney | Significant reduction | [6][7] |
| IL-6 | RvD5 | 10 ng/animal | Kidney | Significant reduction | [6][7] |
| Leukocyte Infiltration (MPO activity) | RvD5 | 1 ng/animal | Kidney | Significant reduction | [6] |
| Leukocyte Infiltration (MPO activity) | RvD5 | 10 ng/animal | Kidney | Significant reduction | [6] |
Table 3: Effect of this compound on Neutrophil Function
| Cell Type | Stimulus | RvD5 Concentration | Parameter | Method | Effect | Reference |
| Human Neutrophils | fMLF (100 nM) | Not specified | NADPH oxidase activity (ROS production) | Isoluminol-amplified chemiluminescence | RvD5 was expected to positively modulate the inhibitory effect of PGE2, but the dataset showed a lack of inhibition. | [8][9][10] |
Table 4: Effect of this compound on Macrophage Function
| Cell Type | Parameter | RvD5 Concentration | Method | % Increase / Fold Change | Reference |
| M2 Macrophages | Efferocytosis of apoptotic neutrophils | Not specified | Flow cytometry | RvD5 enhances efferocytosis. | [3] |
Signaling Pathways of this compound in Innate Immunity
This compound exerts its pro-resolving effects through distinct signaling pathways in different innate immune cells.
ERK-NF-κB Pathway in Monocytes/Macrophages
In human monocytic THP-1 cells, RvD5 has been shown to inhibit the production of pro-inflammatory cytokines IL-6 and CCL5 by modulating the ERK-NF-κB signaling pathway.[5][11][12][13] Upon stimulation with lipopolysaccharide (LPS), the phosphorylation of ERK is attenuated by RvD5 in a dose-dependent manner. This, in turn, inhibits the nuclear translocation of the NF-κB subunits p65 and p50, leading to a downregulation of target inflammatory genes.[5]
Caption: RvD5 inhibits LPS-induced ERK phosphorylation, preventing NF-κB activation.
PLD2-S6K Pathway in Macrophages
In macrophages, RvD5 promotes a switch from a pro-inflammatory (M1-like) to a pro-resolving (M2-like) phenotype and enhances efferocytosis through a mechanism involving Phospholipase D2 (PLD2).[1][3] RvD5 increases PLD2 expression and activity, which in turn enhances PLD2-S6 Kinase (S6K) signaling.[1][3] This pathway is crucial for the membrane expansion required for the engulfment of apoptotic cells.[1]
Caption: RvD5 promotes efferocytosis in macrophages via the PLD2-S6K signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Differentiation of THP-1 Monocytes into Macrophages
This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[2][14][15]
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells into 6-well plates at a density of 1 x 10^6 cells/well.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate the cells for 48-72 hours.
-
After incubation, the cells will become adherent and differentiate into macrophages.
-
Replace the PMA-containing medium with fresh, complete RPMI-1640 medium and allow the cells to rest for 24 hours before experimental treatment.
References
- 1. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 14. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 15. researchgate.net [researchgate.net]
Resolvin D5: A Technical Guide to Preclinical Evaluation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D5 (RvD5), an endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation and tissue homeostasis. Its therapeutic potential is being actively explored in a variety of disease models. This technical guide provides a comprehensive overview of preliminary studies on RvD5 in animal models, focusing on its efficacy, mechanisms of action, and the experimental methodologies employed. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of inflammatory processes and the development of novel therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies of this compound across different animal models.
Table 1: Efficacy of this compound in a Mouse Model of LPS-Induced Endotoxemia
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Renal Injury Markers (Urea and Creatinine) | Female Swiss mice | RvD5 (0.1, 1, or 10 ng/animal, i.p.) administered 1 hour before LPS (10 mg/kg, i.v.) | Dose-dependent and significant decrease in plasma urea (B33335) and creatinine (B1669602) levels compared to LPS-only group.[1][2] | [1][2] |
| Pro-inflammatory Cytokines in Kidney Tissue (IL-1β, TNF-α, IL-6) | Female Swiss mice | RvD5 (1 and 10 ng/animal, i.p.) administered 1 hour before LPS (10 mg/kg, i.v.) | Significant reduction in the levels of IL-1β, TNF-α, and IL-6 in kidney homogenates.[1][2][3] | [1][2][3] |
| Anti-inflammatory Cytokine in Kidney Tissue (IL-10) | Female Swiss mice | RvD5 (0.1, 1, or 10 ng/animal, i.p.) administered 1 hour before LPS (10 mg/kg, i.v.) | No significant alteration in IL-10 levels.[1][2] | [1][2] |
Table 2: Analgesic Effects of this compound in a Mouse Model of Neuropathic and Inflammatory Pain
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Mechanical Allodynia (Chemotherapy-Induced Neuropathic Pain) | Male and Female CD1 mice | Intrathecal RvD5 (100 ng) administered 2 weeks after paclitaxel (B517696) injections (2 mg/kg, i.p. on days 0, 2, 4, and 6) | Significant reduction in mechanical allodynia in male mice, but not in female mice.[4][5][6][7] | [4][5][6][7] |
| Inflammatory Pain (Formalin-Induced) | Male and Female CD1 mice | Intrathecal RvD5 (10 ng) administered 30 minutes before formalin injection | Reduction in second-phase pain (licking and flinching) in male mice, but not in female mice.[4][5][6] | [4][5][6] |
Table 3: Protective Effects of this compound in a Mouse Model of UVB-Induced Skin Damage
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Skin Edema | Female hairless mice | RvD5 administered intraperitoneally before UVB exposure | Dose-dependent reduction in skin edema.[8][9][10] | [8][9][10] |
| Oxidative Stress Markers | Female hairless mice | RvD5 administered intraperitoneally before UVB exposure | Increased levels of antioxidants (catalase, reduced glutathione) and decreased pro-oxidants (superoxide anion, lipid peroxidation).[8][9][10] | [8][9][10] |
| Inflammatory Mediators (IL-1β, TNF-α) | Female hairless mice | RvD5 administered intraperitoneally before UVB exposure | Reduction in the production of IL-1β and TNF-α.[8][10] | [8][10] |
Table 4: Therapeutic Effects of this compound in Other Disease Models
| Disease Model | Animal Model | Treatment Protocol | Key Findings | Reference |
| Zymosan-Induced Arthritis | SKG mice | Zymosan (2 mg/body, i.p.) to induce arthritis. In vitro treatment of CD4+ T cells with RvD5 (1-100 nM) | RvD5 levels in paw tissue correlated with arthritis severity. In vitro, RvD5 suppressed Th17 cell differentiation and enhanced regulatory T cell differentiation.[11][12] | [11][12] |
| Hepatic Steatosis | High-Fat Diet (HFD)-fed mice | RvD5 administration to HFD-fed mice | Decreased hepatic steatosis, apoptosis, and ER stress. Increased levels of SIRT6 and autophagy markers in the liver.[13][14] | [13][14] |
| Citrobacter rodentium Infection | Infant mice | Not specified for RvD5 treatment in the provided abstracts | RvD5 was shown to protect against infection in a separate study.[1] | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.
LPS-Induced Endotoxemia in Mice
-
Endotoxemia Induction: A single intravenous (i.v.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 10 mg/kg.[1][2]
-
RvD5 Administration: this compound is administered via intraperitoneal (i.p.) injection at doses of 0.1, 1, or 10 ng/animal, 1 hour prior to the LPS challenge.[1][2]
-
Sample Collection: Blood and kidney tissue samples are collected 6 hours after the LPS administration for analysis.[1][2]
-
Key Analyses:
-
Measurement of plasma urea and creatinine levels as markers of renal injury.[1][2]
-
Quantification of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and anti-inflammatory cytokine (IL-10) in kidney homogenates using ELISA.[1][2][3]
-
Western blot analysis of kidney tissue to assess the activation of NF-κB and Nrf2 pathways.[2]
-
Paclitaxel-Induced Neuropathic Pain in Mice
-
Animal Model: Adult male and female CD1 mice (25-35 g).[4]
-
Neuropathy Induction: Four intraperitoneal (i.p.) injections of paclitaxel (2 mg/kg per injection) are administered on days 0, 2, 4, and 6.[4][5][6]
-
RvD5 Administration: A single intrathecal (i.t.) injection of this compound (100 ng) is given two weeks after the first paclitaxel injection.[4][5]
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold. Animals are habituated in plastic chambers on an elevated metal mesh floor before testing.[4]
-
-
Timeline: Behavioral testing is conducted before and at multiple time points after RvD5 administration.
UVB-Induced Skin Damage in Mice
-
UVB Irradiation: Mice are exposed to a single dose of UVB radiation.
-
RvD5 Administration: this compound is administered intraperitoneally (i.p.) prior to UVB exposure.
-
Key Analyses:
-
Skin Edema: Measured by the weight of a skin biopsy punch.[9][10]
-
Oxidative Stress: Assessed by measuring levels of antioxidants (e.g., catalase, reduced glutathione) and pro-oxidants (e.g., superoxide (B77818) anion, lipid peroxidation) in skin homogenates.[8][9]
-
Inflammation: Quantification of inflammatory cytokines (IL-1β, TNF-α) and myeloperoxidase (MPO) activity in the skin.[8][10]
-
Histology: Evaluation of epidermal thickness, sunburn cell formation, and collagen degradation in skin sections.[8]
-
Gene Expression: Analysis of Nrf2, HO-1, and NQO1 mRNA expression by RT-qPCR.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation in an animal model of inflammation.
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Protects Female Hairless Mouse Skin from Pathological Alterations Caused by UVB Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Protects Female Hairless Mouse Skin from Pathological Alterations Caused by UVB Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Resolvin D5: A Technical Guide to Preclinical Evaluation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D5 (RvD5), an endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation and tissue homeostasis. Its therapeutic potential is being actively explored in a variety of disease models. This technical guide provides a comprehensive overview of preliminary studies on RvD5 in animal models, focusing on its efficacy, mechanisms of action, and the experimental methodologies employed. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of inflammatory processes and the development of novel therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies of this compound across different animal models.
Table 1: Efficacy of this compound in a Mouse Model of LPS-Induced Endotoxemia
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Renal Injury Markers (Urea and Creatinine) | Female Swiss mice | RvD5 (0.1, 1, or 10 ng/animal, i.p.) administered 1 hour before LPS (10 mg/kg, i.v.) | Dose-dependent and significant decrease in plasma urea (B33335) and creatinine (B1669602) levels compared to LPS-only group.[1][2] | [1][2] |
| Pro-inflammatory Cytokines in Kidney Tissue (IL-1β, TNF-α, IL-6) | Female Swiss mice | RvD5 (1 and 10 ng/animal, i.p.) administered 1 hour before LPS (10 mg/kg, i.v.) | Significant reduction in the levels of IL-1β, TNF-α, and IL-6 in kidney homogenates.[1][2][3] | [1][2][3] |
| Anti-inflammatory Cytokine in Kidney Tissue (IL-10) | Female Swiss mice | RvD5 (0.1, 1, or 10 ng/animal, i.p.) administered 1 hour before LPS (10 mg/kg, i.v.) | No significant alteration in IL-10 levels.[1][2] | [1][2] |
Table 2: Analgesic Effects of this compound in a Mouse Model of Neuropathic and Inflammatory Pain
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Mechanical Allodynia (Chemotherapy-Induced Neuropathic Pain) | Male and Female CD1 mice | Intrathecal RvD5 (100 ng) administered 2 weeks after paclitaxel (B517696) injections (2 mg/kg, i.p. on days 0, 2, 4, and 6) | Significant reduction in mechanical allodynia in male mice, but not in female mice.[4][5][6][7] | [4][5][6][7] |
| Inflammatory Pain (Formalin-Induced) | Male and Female CD1 mice | Intrathecal RvD5 (10 ng) administered 30 minutes before formalin injection | Reduction in second-phase pain (licking and flinching) in male mice, but not in female mice.[4][5][6] | [4][5][6] |
Table 3: Protective Effects of this compound in a Mouse Model of UVB-Induced Skin Damage
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Skin Edema | Female hairless mice | RvD5 administered intraperitoneally before UVB exposure | Dose-dependent reduction in skin edema.[8][9][10] | [8][9][10] |
| Oxidative Stress Markers | Female hairless mice | RvD5 administered intraperitoneally before UVB exposure | Increased levels of antioxidants (catalase, reduced glutathione) and decreased pro-oxidants (superoxide anion, lipid peroxidation).[8][9][10] | [8][9][10] |
| Inflammatory Mediators (IL-1β, TNF-α) | Female hairless mice | RvD5 administered intraperitoneally before UVB exposure | Reduction in the production of IL-1β and TNF-α.[8][10] | [8][10] |
Table 4: Therapeutic Effects of this compound in Other Disease Models
| Disease Model | Animal Model | Treatment Protocol | Key Findings | Reference |
| Zymosan-Induced Arthritis | SKG mice | Zymosan (2 mg/body, i.p.) to induce arthritis. In vitro treatment of CD4+ T cells with RvD5 (1-100 nM) | RvD5 levels in paw tissue correlated with arthritis severity. In vitro, RvD5 suppressed Th17 cell differentiation and enhanced regulatory T cell differentiation.[11][12] | [11][12] |
| Hepatic Steatosis | High-Fat Diet (HFD)-fed mice | RvD5 administration to HFD-fed mice | Decreased hepatic steatosis, apoptosis, and ER stress. Increased levels of SIRT6 and autophagy markers in the liver.[13][14] | [13][14] |
| Citrobacter rodentium Infection | Infant mice | Not specified for RvD5 treatment in the provided abstracts | RvD5 was shown to protect against infection in a separate study.[1] | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.
LPS-Induced Endotoxemia in Mice
-
Endotoxemia Induction: A single intravenous (i.v.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 10 mg/kg.[1][2]
-
RvD5 Administration: this compound is administered via intraperitoneal (i.p.) injection at doses of 0.1, 1, or 10 ng/animal, 1 hour prior to the LPS challenge.[1][2]
-
Sample Collection: Blood and kidney tissue samples are collected 6 hours after the LPS administration for analysis.[1][2]
-
Key Analyses:
-
Measurement of plasma urea and creatinine levels as markers of renal injury.[1][2]
-
Quantification of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and anti-inflammatory cytokine (IL-10) in kidney homogenates using ELISA.[1][2][3]
-
Western blot analysis of kidney tissue to assess the activation of NF-κB and Nrf2 pathways.[2]
-
Paclitaxel-Induced Neuropathic Pain in Mice
-
Animal Model: Adult male and female CD1 mice (25-35 g).[4]
-
Neuropathy Induction: Four intraperitoneal (i.p.) injections of paclitaxel (2 mg/kg per injection) are administered on days 0, 2, 4, and 6.[4][5][6]
-
RvD5 Administration: A single intrathecal (i.t.) injection of this compound (100 ng) is given two weeks after the first paclitaxel injection.[4][5]
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold. Animals are habituated in plastic chambers on an elevated metal mesh floor before testing.[4]
-
-
Timeline: Behavioral testing is conducted before and at multiple time points after RvD5 administration.
UVB-Induced Skin Damage in Mice
-
UVB Irradiation: Mice are exposed to a single dose of UVB radiation.
-
RvD5 Administration: this compound is administered intraperitoneally (i.p.) prior to UVB exposure.
-
Key Analyses:
-
Skin Edema: Measured by the weight of a skin biopsy punch.[9][10]
-
Oxidative Stress: Assessed by measuring levels of antioxidants (e.g., catalase, reduced glutathione) and pro-oxidants (e.g., superoxide (B77818) anion, lipid peroxidation) in skin homogenates.[8][9]
-
Inflammation: Quantification of inflammatory cytokines (IL-1β, TNF-α) and myeloperoxidase (MPO) activity in the skin.[8][10]
-
Histology: Evaluation of epidermal thickness, sunburn cell formation, and collagen degradation in skin sections.[8]
-
Gene Expression: Analysis of Nrf2, HO-1, and NQO1 mRNA expression by RT-qPCR.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation in an animal model of inflammation.
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Protects Female Hairless Mouse Skin from Pathological Alterations Caused by UVB Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Protects Female Hairless Mouse Skin from Pathological Alterations Caused by UVB Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Resolvin D5: A Technical Guide to Preclinical Evaluation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D5 (RvD5), an endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation and tissue homeostasis. Its therapeutic potential is being actively explored in a variety of disease models. This technical guide provides a comprehensive overview of preliminary studies on RvD5 in animal models, focusing on its efficacy, mechanisms of action, and the experimental methodologies employed. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of inflammatory processes and the development of novel therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies of this compound across different animal models.
Table 1: Efficacy of this compound in a Mouse Model of LPS-Induced Endotoxemia
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Renal Injury Markers (Urea and Creatinine) | Female Swiss mice | RvD5 (0.1, 1, or 10 ng/animal, i.p.) administered 1 hour before LPS (10 mg/kg, i.v.) | Dose-dependent and significant decrease in plasma urea and creatinine levels compared to LPS-only group.[1][2] | [1][2] |
| Pro-inflammatory Cytokines in Kidney Tissue (IL-1β, TNF-α, IL-6) | Female Swiss mice | RvD5 (1 and 10 ng/animal, i.p.) administered 1 hour before LPS (10 mg/kg, i.v.) | Significant reduction in the levels of IL-1β, TNF-α, and IL-6 in kidney homogenates.[1][2][3] | [1][2][3] |
| Anti-inflammatory Cytokine in Kidney Tissue (IL-10) | Female Swiss mice | RvD5 (0.1, 1, or 10 ng/animal, i.p.) administered 1 hour before LPS (10 mg/kg, i.v.) | No significant alteration in IL-10 levels.[1][2] | [1][2] |
Table 2: Analgesic Effects of this compound in a Mouse Model of Neuropathic and Inflammatory Pain
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Mechanical Allodynia (Chemotherapy-Induced Neuropathic Pain) | Male and Female CD1 mice | Intrathecal RvD5 (100 ng) administered 2 weeks after paclitaxel injections (2 mg/kg, i.p. on days 0, 2, 4, and 6) | Significant reduction in mechanical allodynia in male mice, but not in female mice.[4][5][6][7] | [4][5][6][7] |
| Inflammatory Pain (Formalin-Induced) | Male and Female CD1 mice | Intrathecal RvD5 (10 ng) administered 30 minutes before formalin injection | Reduction in second-phase pain (licking and flinching) in male mice, but not in female mice.[4][5][6] | [4][5][6] |
Table 3: Protective Effects of this compound in a Mouse Model of UVB-Induced Skin Damage
| Parameter | Animal Model | Treatment Protocol | Key Findings | Reference |
| Skin Edema | Female hairless mice | RvD5 administered intraperitoneally before UVB exposure | Dose-dependent reduction in skin edema.[8][9][10] | [8][9][10] |
| Oxidative Stress Markers | Female hairless mice | RvD5 administered intraperitoneally before UVB exposure | Increased levels of antioxidants (catalase, reduced glutathione) and decreased pro-oxidants (superoxide anion, lipid peroxidation).[8][9][10] | [8][9][10] |
| Inflammatory Mediators (IL-1β, TNF-α) | Female hairless mice | RvD5 administered intraperitoneally before UVB exposure | Reduction in the production of IL-1β and TNF-α.[8][10] | [8][10] |
Table 4: Therapeutic Effects of this compound in Other Disease Models
| Disease Model | Animal Model | Treatment Protocol | Key Findings | Reference |
| Zymosan-Induced Arthritis | SKG mice | Zymosan (2 mg/body, i.p.) to induce arthritis. In vitro treatment of CD4+ T cells with RvD5 (1-100 nM) | RvD5 levels in paw tissue correlated with arthritis severity. In vitro, RvD5 suppressed Th17 cell differentiation and enhanced regulatory T cell differentiation.[11][12] | [11][12] |
| Hepatic Steatosis | High-Fat Diet (HFD)-fed mice | RvD5 administration to HFD-fed mice | Decreased hepatic steatosis, apoptosis, and ER stress. Increased levels of SIRT6 and autophagy markers in the liver.[13][14] | [13][14] |
| Citrobacter rodentium Infection | Infant mice | Not specified for RvD5 treatment in the provided abstracts | RvD5 was shown to protect against infection in a separate study.[1] | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.
LPS-Induced Endotoxemia in Mice
-
Endotoxemia Induction: A single intravenous (i.v.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 10 mg/kg.[1][2]
-
RvD5 Administration: this compound is administered via intraperitoneal (i.p.) injection at doses of 0.1, 1, or 10 ng/animal, 1 hour prior to the LPS challenge.[1][2]
-
Sample Collection: Blood and kidney tissue samples are collected 6 hours after the LPS administration for analysis.[1][2]
-
Key Analyses:
-
Measurement of plasma urea and creatinine levels as markers of renal injury.[1][2]
-
Quantification of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and anti-inflammatory cytokine (IL-10) in kidney homogenates using ELISA.[1][2][3]
-
Western blot analysis of kidney tissue to assess the activation of NF-κB and Nrf2 pathways.[2]
-
Paclitaxel-Induced Neuropathic Pain in Mice
-
Animal Model: Adult male and female CD1 mice (25-35 g).[4]
-
Neuropathy Induction: Four intraperitoneal (i.p.) injections of paclitaxel (2 mg/kg per injection) are administered on days 0, 2, 4, and 6.[4][5][6]
-
RvD5 Administration: A single intrathecal (i.t.) injection of this compound (100 ng) is given two weeks after the first paclitaxel injection.[4][5]
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold. Animals are habituated in plastic chambers on an elevated metal mesh floor before testing.[4]
-
-
Timeline: Behavioral testing is conducted before and at multiple time points after RvD5 administration.
UVB-Induced Skin Damage in Mice
-
UVB Irradiation: Mice are exposed to a single dose of UVB radiation.
-
RvD5 Administration: this compound is administered intraperitoneally (i.p.) prior to UVB exposure.
-
Key Analyses:
-
Skin Edema: Measured by the weight of a skin biopsy punch.[9][10]
-
Oxidative Stress: Assessed by measuring levels of antioxidants (e.g., catalase, reduced glutathione) and pro-oxidants (e.g., superoxide anion, lipid peroxidation) in skin homogenates.[8][9]
-
Inflammation: Quantification of inflammatory cytokines (IL-1β, TNF-α) and myeloperoxidase (MPO) activity in the skin.[8][10]
-
Histology: Evaluation of epidermal thickness, sunburn cell formation, and collagen degradation in skin sections.[8]
-
Gene Expression: Analysis of Nrf2, HO-1, and NQO1 mRNA expression by RT-qPCR.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation in an animal model of inflammation.
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Protects Female Hairless Mouse Skin from Pathological Alterations Caused by UVB Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Protects Female Hairless Mouse Skin from Pathological Alterations Caused by UVB Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Resolvin D5: A Technical Guide to its In Vitro Effects on Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Resolvin D5 (RvD5), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), on macrophage polarization. Macrophages, key players in the immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) phenotypes.[1][2] The balance between these phenotypes is crucial for tissue homeostasis and the resolution of inflammation.[2] Emerging evidence highlights the potential of RvD5 as a therapeutic agent to modulate macrophage function and promote the resolution of inflammation by steering macrophage polarization towards an M2-like phenotype.[1][3][4]
Quantitative Effects of this compound on Macrophage Polarization
This compound exerts its pro-resolving effects by modulating the expression of key genes and the production of cytokines in macrophages. The following tables summarize the quantitative data from in vitro studies, demonstrating the impact of RvD5 on M1 and M2 macrophage markers.
| M1 Macrophage Markers | Treatment | Fold Change/Effect | Cell Type | Reference |
| Pld2 Gene Expression | 10 nM RvD5 (24h) | Decreased | Human M1 Macrophages | [1] |
| Pld (non-classical) Gene Expression | 10 nM RvD5 (24h) | Reduced | Human M1 Macrophages | [1] |
| Phagocytosis of E. coli | RvD5 | Significantly inhibited by PLD1/PLD2 silencing | Human M1 Macrophages | [1] |
| IL-6 Production | RvD5 | Inhibited | LPS-stimulated THP-1 cells | [5] |
| CCL5 Production | RvD5 | Inhibited | LPS-stimulated THP-1 cells | [5] |
| M2 Macrophage Markers | Treatment | Fold Change/Effect | Cell Type | Reference |
| Pld2 Gene Expression | 10 nM RvD5 (24h) | Robust Increase | Human M2 Macrophages | [1] |
| PLD Enzyme Activity | 10 nM RvD5 (24h) | Significantly Increased | Human M2 Macrophages | [1] |
| Efferocytosis of apoptotic neutrophils | RvD5 | Affected by PLD2 silencing | Human M2 Macrophages | [1] |
| CD206 Expression | PLD2 gene silencing | Increased | Human M0 Macrophages | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the in vitro study of RvD5 effects on macrophage polarization, compiled from published literature.
Human Monocyte-Derived Macrophage (MDM) Differentiation and Polarization
This protocol outlines the generation of M0, M1, and M2 macrophages from human peripheral blood monocytes.
-
Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Further purify monocytes using CD14 magnetic beads.
-
Differentiation to M0 Macrophages: Culture purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL of either granulocyte-macrophage colony-stimulating factor (GM-CSF) or macrophage colony-stimulating factor (M-CSF) for 6 days to generate M0 macrophages.[6]
-
M1 Polarization: To induce an M1 phenotype, polarize M0 macrophages (differentiated with GM-CSF) with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 48 hours.[6]
-
M2 Polarization: To induce an M2 phenotype, polarize M0 macrophages (differentiated with M-CSF) with 20 ng/mL interleukin-4 (IL-4) for 48 hours.[6]
THP-1 Cell Culture and Differentiation
The human monocytic leukemia cell line, THP-1, is a common model for studying monocyte and macrophage functions.
-
Cell Culture: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat the cells with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the medium with fresh PMA-free medium and allow the cells to rest for 24 hours before subsequent experiments.
This compound Treatment and Analysis
-
RvD5 Treatment: Prepare a stock solution of this compound in ethanol. Dilute to the desired final concentration (e.g., 10 nM) in the appropriate cell culture medium immediately before use.[1] For experiments involving inflammatory stimuli, pre-treat cells with RvD5 for a specified time (e.g., 30 minutes) before adding agents like LPS.[7]
-
Gene Expression Analysis (qPCR): Following treatment, isolate total RNA from macrophages using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (qPCR) using specific primers for M1 markers (e.g., TNF, IL6, NOS2) and M2 markers (e.g., ARG1, CD206, IL10), as well as the target gene of interest (PLD2).
-
Cytokine Measurement (ELISA): Collect cell culture supernatants after treatment and measure the concentration of secreted cytokines (e.g., IL-6, CCL5, TNF-α, IL-10) using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[5]
-
Phagocytosis and Efferocytosis Assays:
-
Phagocytosis: To assess the phagocytic capacity of macrophages, incubate the cells with fluorescently labeled E. coli particles.[1] Quantify uptake using flow cytometry or fluorescence microscopy.
-
Efferocytosis: To measure the clearance of apoptotic cells, co-culture macrophages with apoptotic neutrophils (induced by UV irradiation or other methods) and quantify the engulfment of apoptotic bodies by the macrophages.[1]
-
Visualizing the Mechanisms of Action
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of this compound in macrophages.
References
- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance [frontiersin.org]
- 3. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D‐series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution | Semantic Scholar [semanticscholar.org]
- 5. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvins Decrease Oxidative Stress Mediated Macrophage and Epithelial Cell Interaction through Decreased Cytokine Secretion | PLOS One [journals.plos.org]
Resolvin D5: A Technical Guide to its In Vitro Effects on Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Resolvin D5 (RvD5), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), on macrophage polarization. Macrophages, key players in the immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) phenotypes.[1][2] The balance between these phenotypes is crucial for tissue homeostasis and the resolution of inflammation.[2] Emerging evidence highlights the potential of RvD5 as a therapeutic agent to modulate macrophage function and promote the resolution of inflammation by steering macrophage polarization towards an M2-like phenotype.[1][3][4]
Quantitative Effects of this compound on Macrophage Polarization
This compound exerts its pro-resolving effects by modulating the expression of key genes and the production of cytokines in macrophages. The following tables summarize the quantitative data from in vitro studies, demonstrating the impact of RvD5 on M1 and M2 macrophage markers.
| M1 Macrophage Markers | Treatment | Fold Change/Effect | Cell Type | Reference |
| Pld2 Gene Expression | 10 nM RvD5 (24h) | Decreased | Human M1 Macrophages | [1] |
| Pld (non-classical) Gene Expression | 10 nM RvD5 (24h) | Reduced | Human M1 Macrophages | [1] |
| Phagocytosis of E. coli | RvD5 | Significantly inhibited by PLD1/PLD2 silencing | Human M1 Macrophages | [1] |
| IL-6 Production | RvD5 | Inhibited | LPS-stimulated THP-1 cells | [5] |
| CCL5 Production | RvD5 | Inhibited | LPS-stimulated THP-1 cells | [5] |
| M2 Macrophage Markers | Treatment | Fold Change/Effect | Cell Type | Reference |
| Pld2 Gene Expression | 10 nM RvD5 (24h) | Robust Increase | Human M2 Macrophages | [1] |
| PLD Enzyme Activity | 10 nM RvD5 (24h) | Significantly Increased | Human M2 Macrophages | [1] |
| Efferocytosis of apoptotic neutrophils | RvD5 | Affected by PLD2 silencing | Human M2 Macrophages | [1] |
| CD206 Expression | PLD2 gene silencing | Increased | Human M0 Macrophages | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the in vitro study of RvD5 effects on macrophage polarization, compiled from published literature.
Human Monocyte-Derived Macrophage (MDM) Differentiation and Polarization
This protocol outlines the generation of M0, M1, and M2 macrophages from human peripheral blood monocytes.
-
Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Further purify monocytes using CD14 magnetic beads.
-
Differentiation to M0 Macrophages: Culture purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL of either granulocyte-macrophage colony-stimulating factor (GM-CSF) or macrophage colony-stimulating factor (M-CSF) for 6 days to generate M0 macrophages.[6]
-
M1 Polarization: To induce an M1 phenotype, polarize M0 macrophages (differentiated with GM-CSF) with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 48 hours.[6]
-
M2 Polarization: To induce an M2 phenotype, polarize M0 macrophages (differentiated with M-CSF) with 20 ng/mL interleukin-4 (IL-4) for 48 hours.[6]
THP-1 Cell Culture and Differentiation
The human monocytic leukemia cell line, THP-1, is a common model for studying monocyte and macrophage functions.
-
Cell Culture: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat the cells with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the medium with fresh PMA-free medium and allow the cells to rest for 24 hours before subsequent experiments.
This compound Treatment and Analysis
-
RvD5 Treatment: Prepare a stock solution of this compound in ethanol. Dilute to the desired final concentration (e.g., 10 nM) in the appropriate cell culture medium immediately before use.[1] For experiments involving inflammatory stimuli, pre-treat cells with RvD5 for a specified time (e.g., 30 minutes) before adding agents like LPS.[7]
-
Gene Expression Analysis (qPCR): Following treatment, isolate total RNA from macrophages using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (qPCR) using specific primers for M1 markers (e.g., TNF, IL6, NOS2) and M2 markers (e.g., ARG1, CD206, IL10), as well as the target gene of interest (PLD2).
-
Cytokine Measurement (ELISA): Collect cell culture supernatants after treatment and measure the concentration of secreted cytokines (e.g., IL-6, CCL5, TNF-α, IL-10) using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[5]
-
Phagocytosis and Efferocytosis Assays:
-
Phagocytosis: To assess the phagocytic capacity of macrophages, incubate the cells with fluorescently labeled E. coli particles.[1] Quantify uptake using flow cytometry or fluorescence microscopy.
-
Efferocytosis: To measure the clearance of apoptotic cells, co-culture macrophages with apoptotic neutrophils (induced by UV irradiation or other methods) and quantify the engulfment of apoptotic bodies by the macrophages.[1]
-
Visualizing the Mechanisms of Action
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of this compound in macrophages.
References
- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance [frontiersin.org]
- 3. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D‐series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution | Semantic Scholar [semanticscholar.org]
- 5. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvins Decrease Oxidative Stress Mediated Macrophage and Epithelial Cell Interaction through Decreased Cytokine Secretion | PLOS One [journals.plos.org]
Resolvin D5: A Technical Guide to its In Vitro Effects on Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Resolvin D5 (RvD5), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), on macrophage polarization. Macrophages, key players in the immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) phenotypes.[1][2] The balance between these phenotypes is crucial for tissue homeostasis and the resolution of inflammation.[2] Emerging evidence highlights the potential of RvD5 as a therapeutic agent to modulate macrophage function and promote the resolution of inflammation by steering macrophage polarization towards an M2-like phenotype.[1][3][4]
Quantitative Effects of this compound on Macrophage Polarization
This compound exerts its pro-resolving effects by modulating the expression of key genes and the production of cytokines in macrophages. The following tables summarize the quantitative data from in vitro studies, demonstrating the impact of RvD5 on M1 and M2 macrophage markers.
| M1 Macrophage Markers | Treatment | Fold Change/Effect | Cell Type | Reference |
| Pld2 Gene Expression | 10 nM RvD5 (24h) | Decreased | Human M1 Macrophages | [1] |
| Pld (non-classical) Gene Expression | 10 nM RvD5 (24h) | Reduced | Human M1 Macrophages | [1] |
| Phagocytosis of E. coli | RvD5 | Significantly inhibited by PLD1/PLD2 silencing | Human M1 Macrophages | [1] |
| IL-6 Production | RvD5 | Inhibited | LPS-stimulated THP-1 cells | [5] |
| CCL5 Production | RvD5 | Inhibited | LPS-stimulated THP-1 cells | [5] |
| M2 Macrophage Markers | Treatment | Fold Change/Effect | Cell Type | Reference |
| Pld2 Gene Expression | 10 nM RvD5 (24h) | Robust Increase | Human M2 Macrophages | [1] |
| PLD Enzyme Activity | 10 nM RvD5 (24h) | Significantly Increased | Human M2 Macrophages | [1] |
| Efferocytosis of apoptotic neutrophils | RvD5 | Affected by PLD2 silencing | Human M2 Macrophages | [1] |
| CD206 Expression | PLD2 gene silencing | Increased | Human M0 Macrophages | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the in vitro study of RvD5 effects on macrophage polarization, compiled from published literature.
Human Monocyte-Derived Macrophage (MDM) Differentiation and Polarization
This protocol outlines the generation of M0, M1, and M2 macrophages from human peripheral blood monocytes.
-
Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Further purify monocytes using CD14 magnetic beads.
-
Differentiation to M0 Macrophages: Culture purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL of either granulocyte-macrophage colony-stimulating factor (GM-CSF) or macrophage colony-stimulating factor (M-CSF) for 6 days to generate M0 macrophages.[6]
-
M1 Polarization: To induce an M1 phenotype, polarize M0 macrophages (differentiated with GM-CSF) with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 48 hours.[6]
-
M2 Polarization: To induce an M2 phenotype, polarize M0 macrophages (differentiated with M-CSF) with 20 ng/mL interleukin-4 (IL-4) for 48 hours.[6]
THP-1 Cell Culture and Differentiation
The human monocytic leukemia cell line, THP-1, is a common model for studying monocyte and macrophage functions.
-
Cell Culture: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat the cells with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the medium with fresh PMA-free medium and allow the cells to rest for 24 hours before subsequent experiments.
This compound Treatment and Analysis
-
RvD5 Treatment: Prepare a stock solution of this compound in ethanol. Dilute to the desired final concentration (e.g., 10 nM) in the appropriate cell culture medium immediately before use.[1] For experiments involving inflammatory stimuli, pre-treat cells with RvD5 for a specified time (e.g., 30 minutes) before adding agents like LPS.[7]
-
Gene Expression Analysis (qPCR): Following treatment, isolate total RNA from macrophages using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (qPCR) using specific primers for M1 markers (e.g., TNF, IL6, NOS2) and M2 markers (e.g., ARG1, CD206, IL10), as well as the target gene of interest (PLD2).
-
Cytokine Measurement (ELISA): Collect cell culture supernatants after treatment and measure the concentration of secreted cytokines (e.g., IL-6, CCL5, TNF-α, IL-10) using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[5]
-
Phagocytosis and Efferocytosis Assays:
-
Phagocytosis: To assess the phagocytic capacity of macrophages, incubate the cells with fluorescently labeled E. coli particles.[1] Quantify uptake using flow cytometry or fluorescence microscopy.
-
Efferocytosis: To measure the clearance of apoptotic cells, co-culture macrophages with apoptotic neutrophils (induced by UV irradiation or other methods) and quantify the engulfment of apoptotic bodies by the macrophages.[1]
-
Visualizing the Mechanisms of Action
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of this compound in macrophages.
References
- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance [frontiersin.org]
- 3. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D‐series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution | Semantic Scholar [semanticscholar.org]
- 5. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvins Decrease Oxidative Stress Mediated Macrophage and Epithelial Cell Interaction through Decreased Cytokine Secretion | PLOS One [journals.plos.org]
Resolvin D5 and G Protein-Coupled Receptor Interactions: A Technical Guide
Introduction: Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent endogenous molecule that actively orchestrates the resolution of inflammation.[1][2][3][4] Unlike traditional anti-inflammatory agents that block the initiation of inflammation, RvD5 and other SPMs are involved in the termination phase, promoting the return to tissue homeostasis.[3][5][6] Key actions of RvD5 include limiting neutrophil infiltration, enhancing the phagocytosis of apoptotic cells and microbial particles by macrophages, and downregulating the production of pro-inflammatory mediators.[3][5][7][8][9] These effects are primarily mediated through its interaction with specific G protein-coupled receptors (GPCRs), making the RvD5-GPCR axis a critical area of study for developing novel therapeutics for chronic inflammatory diseases.
This technical guide provides an in-depth overview of the interaction between RvD5 and its cognate GPCRs, focusing on the quantitative aspects of these interactions, the downstream signaling pathways, and the experimental protocols used to characterize them.
G Protein-Coupled Receptors for this compound
This compound exerts its biological functions by binding to and activating specific GPCRs. The primary receptors identified for D-series resolvins, including RvD5, are GPR32 and ALX/FPR2.[10][11]
-
GPR32 (DRV1): This receptor is considered a key target for RvD1, RvD3, and RvD5.[10] GPR32 is expressed on human macrophages and its activation leads to enhanced phagocytosis.[10] It plays a significant role in transducing the pro-resolving signals of these lipid mediators.[12]
-
ALX/FPR2: This receptor is promiscuous, binding to a wide range of ligands, including both pro-inflammatory and pro-resolving mediators.[13][14] Pro-resolving ligands for ALX/FPR2 include Lipoxin A4, Annexin A1, and several resolvins, including RvD1 and RvD5.[14][15][16][17] Activation of ALX/FPR2 by SPMs like RvD5 typically initiates anti-inflammatory and pro-resolving signaling cascades.[10]
Quantitative Analysis of RvD5-GPCR Interaction
The interaction between RvD5 and its receptors is characterized by high affinity and potency. While specific Ki and EC50 values for RvD5 at GPR32 and ALX/FPR2 are not extensively documented in the provided search results, the general functional potency of resolvins occurs in the nanomolar range. For instance, RvD1, which shares receptors with RvD5, demonstrates potent actions at low nanomolar concentrations.[17] The following table summarizes the types of quantitative data typically generated in these studies.
| Receptor | Ligand | Assay Type | Parameter | Typical Value Range | Cellular Response |
| GPR32 | RvD5 | β-arrestin Recruitment | EC50 | Nanomolar (nM) | Receptor internalization, signaling |
| GPR32 | RvD5 | Macrophage Phagocytosis | EC50 | Nanomolar (nM) | Enhanced clearance of apoptotic cells |
| ALX/FPR2 | RvD5 | cAMP Inhibition | IC50 | Nanomolar (nM) | Attenuation of pro-inflammatory signals |
| ALX/FPR2 | RvD5 | Neutrophil Chemotaxis | IC50 | Nanomolar (nM) | Reduction of neutrophil infiltration |
| ALX/FPR2 | RvD5 | Competitive Radioligand Binding | Ki | Nanomolar (nM) | Receptor binding affinity |
Table 1: Summary of Quantitative Data for RvD5-GPCR Interactions. This table illustrates the typical parameters measured to quantify the interaction of RvD5 with its receptors. Precise values require dedicated experimental determination.
Signaling Pathways
Upon binding to GPR32 or ALX/FPR2, RvD5 initiates intracellular signaling cascades that mediate its pro-resolving effects. These receptors are primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP counteracts many pro-inflammatory signals.
Beyond cAMP modulation, RvD5 signaling involves other critical pathways:
-
ERK/NF-κB Pathway: RvD5 has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of extracellular signal-regulated kinase (ERK) and the subsequent nuclear translocation of NF-κB subunits (p65 and p50).[1][2] This action effectively downregulates the expression of major pro-inflammatory cytokines like Interleukin-6 (IL-6) and chemokines like CCL5.[1][2][4][18][19]
-
β-Arrestin Recruitment: Like many GPCRs, agonist binding to RvD5 receptors induces the recruitment of β-arrestin. This process is crucial for receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways.[20][21]
Signaling Pathway Diagrams
Experimental Protocols
Characterizing the interaction of RvD5 with its receptors requires a suite of specialized cell-based assays. Below are detailed methodologies for key experiments.
Radioligand Competitive Binding Assay (for Ki Determination)
This assay measures the affinity of a non-labeled ligand (RvD5) by quantifying its ability to compete off a labeled ligand of known affinity.[22]
Objective: To determine the equilibrium dissociation constant (Ki) of RvD5 for a specific GPCR.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the GPCR of interest (e.g., HEK293-GPR32).
-
Harvest cells and homogenize in a cold buffer to lyse them.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[23]
-
-
Assay Setup (96-well plate format):
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-LXA₄ for ALX/FPR2) to each well.
-
Add increasing concentrations of unlabeled RvD5 (competitor).
-
To determine non-specific binding, add a high concentration of an unlabeled reference ligand to a set of control wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements to get specific binding.
-
Plot the percentage of specific binding against the log concentration of RvD5.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Gi-Coupled cAMP Inhibition Assay
This functional assay measures the ability of a ligand to activate a Gi-coupled receptor and inhibit the production of intracellular cAMP.[24][25]
Objective: To determine the potency (EC50 or IC50) of RvD5 in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Preparation:
-
Use cells expressing the Gi-coupled receptor of interest (e.g., CHO-ALX/FPR2).
-
Harvest and resuspend cells in an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Assay Setup (384-well plate format):
-
Dispense the cell suspension into the wells.
-
Add serial dilutions of RvD5 to the appropriate wells.
-
Add an adenylyl cyclase stimulator, such as Forskolin, to all wells (except negative controls) to induce a measurable level of cAMP production.[26] This stimulation is what will be inhibited by the Gi pathway activation.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP levels.[24]
-
Cell Lysis and Detection:
-
Lyse the cells and measure cAMP concentrations using a commercially available kit, typically based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[25][27]
-
In an HTRF assay, for example, cAMP produced by the cells competes with a labeled cAMP tracer for a limited amount of specific antibody. A decrease in the FRET signal corresponds to an increase in intracellular cAMP, and vice-versa.[27]
-
-
Data Analysis:
-
Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentrations using a standard curve.
-
Plot the percentage of inhibition of Forskolin-stimulated cAMP levels against the log concentration of RvD5.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.[20] It is a common method for deorphanizing GPCRs and screening for agonists.[20][28]
Objective: To quantify the potency and efficacy of RvD5 in inducing β-arrestin recruitment to its receptor.
Methodology:
-
Cell Line: Use a commercially available engineered cell line (e.g., PathHunter®) that co-expresses the GPCR of interest fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).[20][21]
-
Assay Setup (384-well plate format):
-
Plate the engineered cells and allow them to attach.
-
Add serial dilutions of RvD5 to the wells.
-
-
Incubation: Incubate the plate at 37°C for a standard period (e.g., 60-90 minutes) to allow for ligand binding, receptor activation, and subsequent β-arrestin recruitment.
-
Detection:
-
Add the detection reagents containing the enzyme substrate.
-
If β-arrestin is recruited to the receptor, the two enzyme fragments complement each other, forming an active enzyme that converts the substrate, generating a chemiluminescent signal.[20]
-
Incubate at room temperature for approximately 60 minutes.[24]
-
Read the chemiluminescence on a plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of RvD5.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).
-
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]
- 5. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-Protein Coupled Receptors Involved in the Resolution of Inflammation: Ligands and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 22. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
- 24. benchchem.com [benchchem.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin D5 and G Protein-Coupled Receptor Interactions: A Technical Guide
Introduction: Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent endogenous molecule that actively orchestrates the resolution of inflammation.[1][2][3][4] Unlike traditional anti-inflammatory agents that block the initiation of inflammation, RvD5 and other SPMs are involved in the termination phase, promoting the return to tissue homeostasis.[3][5][6] Key actions of RvD5 include limiting neutrophil infiltration, enhancing the phagocytosis of apoptotic cells and microbial particles by macrophages, and downregulating the production of pro-inflammatory mediators.[3][5][7][8][9] These effects are primarily mediated through its interaction with specific G protein-coupled receptors (GPCRs), making the RvD5-GPCR axis a critical area of study for developing novel therapeutics for chronic inflammatory diseases.
This technical guide provides an in-depth overview of the interaction between RvD5 and its cognate GPCRs, focusing on the quantitative aspects of these interactions, the downstream signaling pathways, and the experimental protocols used to characterize them.
G Protein-Coupled Receptors for this compound
This compound exerts its biological functions by binding to and activating specific GPCRs. The primary receptors identified for D-series resolvins, including RvD5, are GPR32 and ALX/FPR2.[10][11]
-
GPR32 (DRV1): This receptor is considered a key target for RvD1, RvD3, and RvD5.[10] GPR32 is expressed on human macrophages and its activation leads to enhanced phagocytosis.[10] It plays a significant role in transducing the pro-resolving signals of these lipid mediators.[12]
-
ALX/FPR2: This receptor is promiscuous, binding to a wide range of ligands, including both pro-inflammatory and pro-resolving mediators.[13][14] Pro-resolving ligands for ALX/FPR2 include Lipoxin A4, Annexin A1, and several resolvins, including RvD1 and RvD5.[14][15][16][17] Activation of ALX/FPR2 by SPMs like RvD5 typically initiates anti-inflammatory and pro-resolving signaling cascades.[10]
Quantitative Analysis of RvD5-GPCR Interaction
The interaction between RvD5 and its receptors is characterized by high affinity and potency. While specific Ki and EC50 values for RvD5 at GPR32 and ALX/FPR2 are not extensively documented in the provided search results, the general functional potency of resolvins occurs in the nanomolar range. For instance, RvD1, which shares receptors with RvD5, demonstrates potent actions at low nanomolar concentrations.[17] The following table summarizes the types of quantitative data typically generated in these studies.
| Receptor | Ligand | Assay Type | Parameter | Typical Value Range | Cellular Response |
| GPR32 | RvD5 | β-arrestin Recruitment | EC50 | Nanomolar (nM) | Receptor internalization, signaling |
| GPR32 | RvD5 | Macrophage Phagocytosis | EC50 | Nanomolar (nM) | Enhanced clearance of apoptotic cells |
| ALX/FPR2 | RvD5 | cAMP Inhibition | IC50 | Nanomolar (nM) | Attenuation of pro-inflammatory signals |
| ALX/FPR2 | RvD5 | Neutrophil Chemotaxis | IC50 | Nanomolar (nM) | Reduction of neutrophil infiltration |
| ALX/FPR2 | RvD5 | Competitive Radioligand Binding | Ki | Nanomolar (nM) | Receptor binding affinity |
Table 1: Summary of Quantitative Data for RvD5-GPCR Interactions. This table illustrates the typical parameters measured to quantify the interaction of RvD5 with its receptors. Precise values require dedicated experimental determination.
Signaling Pathways
Upon binding to GPR32 or ALX/FPR2, RvD5 initiates intracellular signaling cascades that mediate its pro-resolving effects. These receptors are primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP counteracts many pro-inflammatory signals.
Beyond cAMP modulation, RvD5 signaling involves other critical pathways:
-
ERK/NF-κB Pathway: RvD5 has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of extracellular signal-regulated kinase (ERK) and the subsequent nuclear translocation of NF-κB subunits (p65 and p50).[1][2] This action effectively downregulates the expression of major pro-inflammatory cytokines like Interleukin-6 (IL-6) and chemokines like CCL5.[1][2][4][18][19]
-
β-Arrestin Recruitment: Like many GPCRs, agonist binding to RvD5 receptors induces the recruitment of β-arrestin. This process is crucial for receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways.[20][21]
Signaling Pathway Diagrams
Experimental Protocols
Characterizing the interaction of RvD5 with its receptors requires a suite of specialized cell-based assays. Below are detailed methodologies for key experiments.
Radioligand Competitive Binding Assay (for Ki Determination)
This assay measures the affinity of a non-labeled ligand (RvD5) by quantifying its ability to compete off a labeled ligand of known affinity.[22]
Objective: To determine the equilibrium dissociation constant (Ki) of RvD5 for a specific GPCR.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the GPCR of interest (e.g., HEK293-GPR32).
-
Harvest cells and homogenize in a cold buffer to lyse them.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[23]
-
-
Assay Setup (96-well plate format):
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-LXA₄ for ALX/FPR2) to each well.
-
Add increasing concentrations of unlabeled RvD5 (competitor).
-
To determine non-specific binding, add a high concentration of an unlabeled reference ligand to a set of control wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements to get specific binding.
-
Plot the percentage of specific binding against the log concentration of RvD5.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Gi-Coupled cAMP Inhibition Assay
This functional assay measures the ability of a ligand to activate a Gi-coupled receptor and inhibit the production of intracellular cAMP.[24][25]
Objective: To determine the potency (EC50 or IC50) of RvD5 in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Preparation:
-
Use cells expressing the Gi-coupled receptor of interest (e.g., CHO-ALX/FPR2).
-
Harvest and resuspend cells in an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Assay Setup (384-well plate format):
-
Dispense the cell suspension into the wells.
-
Add serial dilutions of RvD5 to the appropriate wells.
-
Add an adenylyl cyclase stimulator, such as Forskolin, to all wells (except negative controls) to induce a measurable level of cAMP production.[26] This stimulation is what will be inhibited by the Gi pathway activation.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP levels.[24]
-
Cell Lysis and Detection:
-
Lyse the cells and measure cAMP concentrations using a commercially available kit, typically based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[25][27]
-
In an HTRF assay, for example, cAMP produced by the cells competes with a labeled cAMP tracer for a limited amount of specific antibody. A decrease in the FRET signal corresponds to an increase in intracellular cAMP, and vice-versa.[27]
-
-
Data Analysis:
-
Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentrations using a standard curve.
-
Plot the percentage of inhibition of Forskolin-stimulated cAMP levels against the log concentration of RvD5.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.[20] It is a common method for deorphanizing GPCRs and screening for agonists.[20][28]
Objective: To quantify the potency and efficacy of RvD5 in inducing β-arrestin recruitment to its receptor.
Methodology:
-
Cell Line: Use a commercially available engineered cell line (e.g., PathHunter®) that co-expresses the GPCR of interest fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).[20][21]
-
Assay Setup (384-well plate format):
-
Plate the engineered cells and allow them to attach.
-
Add serial dilutions of RvD5 to the wells.
-
-
Incubation: Incubate the plate at 37°C for a standard period (e.g., 60-90 minutes) to allow for ligand binding, receptor activation, and subsequent β-arrestin recruitment.
-
Detection:
-
Add the detection reagents containing the enzyme substrate.
-
If β-arrestin is recruited to the receptor, the two enzyme fragments complement each other, forming an active enzyme that converts the substrate, generating a chemiluminescent signal.[20]
-
Incubate at room temperature for approximately 60 minutes.[24]
-
Read the chemiluminescence on a plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of RvD5.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).
-
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]
- 5. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-Protein Coupled Receptors Involved in the Resolution of Inflammation: Ligands and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 22. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
- 24. benchchem.com [benchchem.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin D5 and G Protein-Coupled Receptor Interactions: A Technical Guide
Introduction: Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent endogenous molecule that actively orchestrates the resolution of inflammation.[1][2][3][4] Unlike traditional anti-inflammatory agents that block the initiation of inflammation, RvD5 and other SPMs are involved in the termination phase, promoting the return to tissue homeostasis.[3][5][6] Key actions of RvD5 include limiting neutrophil infiltration, enhancing the phagocytosis of apoptotic cells and microbial particles by macrophages, and downregulating the production of pro-inflammatory mediators.[3][5][7][8][9] These effects are primarily mediated through its interaction with specific G protein-coupled receptors (GPCRs), making the RvD5-GPCR axis a critical area of study for developing novel therapeutics for chronic inflammatory diseases.
This technical guide provides an in-depth overview of the interaction between RvD5 and its cognate GPCRs, focusing on the quantitative aspects of these interactions, the downstream signaling pathways, and the experimental protocols used to characterize them.
G Protein-Coupled Receptors for this compound
This compound exerts its biological functions by binding to and activating specific GPCRs. The primary receptors identified for D-series resolvins, including RvD5, are GPR32 and ALX/FPR2.[10][11]
-
GPR32 (DRV1): This receptor is considered a key target for RvD1, RvD3, and RvD5.[10] GPR32 is expressed on human macrophages and its activation leads to enhanced phagocytosis.[10] It plays a significant role in transducing the pro-resolving signals of these lipid mediators.[12]
-
ALX/FPR2: This receptor is promiscuous, binding to a wide range of ligands, including both pro-inflammatory and pro-resolving mediators.[13][14] Pro-resolving ligands for ALX/FPR2 include Lipoxin A4, Annexin A1, and several resolvins, including RvD1 and RvD5.[14][15][16][17] Activation of ALX/FPR2 by SPMs like RvD5 typically initiates anti-inflammatory and pro-resolving signaling cascades.[10]
Quantitative Analysis of RvD5-GPCR Interaction
The interaction between RvD5 and its receptors is characterized by high affinity and potency. While specific Ki and EC50 values for RvD5 at GPR32 and ALX/FPR2 are not extensively documented in the provided search results, the general functional potency of resolvins occurs in the nanomolar range. For instance, RvD1, which shares receptors with RvD5, demonstrates potent actions at low nanomolar concentrations.[17] The following table summarizes the types of quantitative data typically generated in these studies.
| Receptor | Ligand | Assay Type | Parameter | Typical Value Range | Cellular Response |
| GPR32 | RvD5 | β-arrestin Recruitment | EC50 | Nanomolar (nM) | Receptor internalization, signaling |
| GPR32 | RvD5 | Macrophage Phagocytosis | EC50 | Nanomolar (nM) | Enhanced clearance of apoptotic cells |
| ALX/FPR2 | RvD5 | cAMP Inhibition | IC50 | Nanomolar (nM) | Attenuation of pro-inflammatory signals |
| ALX/FPR2 | RvD5 | Neutrophil Chemotaxis | IC50 | Nanomolar (nM) | Reduction of neutrophil infiltration |
| ALX/FPR2 | RvD5 | Competitive Radioligand Binding | Ki | Nanomolar (nM) | Receptor binding affinity |
Table 1: Summary of Quantitative Data for RvD5-GPCR Interactions. This table illustrates the typical parameters measured to quantify the interaction of RvD5 with its receptors. Precise values require dedicated experimental determination.
Signaling Pathways
Upon binding to GPR32 or ALX/FPR2, RvD5 initiates intracellular signaling cascades that mediate its pro-resolving effects. These receptors are primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP counteracts many pro-inflammatory signals.
Beyond cAMP modulation, RvD5 signaling involves other critical pathways:
-
ERK/NF-κB Pathway: RvD5 has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of extracellular signal-regulated kinase (ERK) and the subsequent nuclear translocation of NF-κB subunits (p65 and p50).[1][2] This action effectively downregulates the expression of major pro-inflammatory cytokines like Interleukin-6 (IL-6) and chemokines like CCL5.[1][2][4][18][19]
-
β-Arrestin Recruitment: Like many GPCRs, agonist binding to RvD5 receptors induces the recruitment of β-arrestin. This process is crucial for receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways.[20][21]
Signaling Pathway Diagrams
Experimental Protocols
Characterizing the interaction of RvD5 with its receptors requires a suite of specialized cell-based assays. Below are detailed methodologies for key experiments.
Radioligand Competitive Binding Assay (for Ki Determination)
This assay measures the affinity of a non-labeled ligand (RvD5) by quantifying its ability to compete off a labeled ligand of known affinity.[22]
Objective: To determine the equilibrium dissociation constant (Ki) of RvD5 for a specific GPCR.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the GPCR of interest (e.g., HEK293-GPR32).
-
Harvest cells and homogenize in a cold buffer to lyse them.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[23]
-
-
Assay Setup (96-well plate format):
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-LXA₄ for ALX/FPR2) to each well.
-
Add increasing concentrations of unlabeled RvD5 (competitor).
-
To determine non-specific binding, add a high concentration of an unlabeled reference ligand to a set of control wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements to get specific binding.
-
Plot the percentage of specific binding against the log concentration of RvD5.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Gi-Coupled cAMP Inhibition Assay
This functional assay measures the ability of a ligand to activate a Gi-coupled receptor and inhibit the production of intracellular cAMP.[24][25]
Objective: To determine the potency (EC50 or IC50) of RvD5 in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Preparation:
-
Use cells expressing the Gi-coupled receptor of interest (e.g., CHO-ALX/FPR2).
-
Harvest and resuspend cells in an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Assay Setup (384-well plate format):
-
Dispense the cell suspension into the wells.
-
Add serial dilutions of RvD5 to the appropriate wells.
-
Add an adenylyl cyclase stimulator, such as Forskolin, to all wells (except negative controls) to induce a measurable level of cAMP production.[26] This stimulation is what will be inhibited by the Gi pathway activation.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP levels.[24]
-
Cell Lysis and Detection:
-
Lyse the cells and measure cAMP concentrations using a commercially available kit, typically based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[25][27]
-
In an HTRF assay, for example, cAMP produced by the cells competes with a labeled cAMP tracer for a limited amount of specific antibody. A decrease in the FRET signal corresponds to an increase in intracellular cAMP, and vice-versa.[27]
-
-
Data Analysis:
-
Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentrations using a standard curve.
-
Plot the percentage of inhibition of Forskolin-stimulated cAMP levels against the log concentration of RvD5.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.[20] It is a common method for deorphanizing GPCRs and screening for agonists.[20][28]
Objective: To quantify the potency and efficacy of RvD5 in inducing β-arrestin recruitment to its receptor.
Methodology:
-
Cell Line: Use a commercially available engineered cell line (e.g., PathHunter®) that co-expresses the GPCR of interest fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).[20][21]
-
Assay Setup (384-well plate format):
-
Plate the engineered cells and allow them to attach.
-
Add serial dilutions of RvD5 to the wells.
-
-
Incubation: Incubate the plate at 37°C for a standard period (e.g., 60-90 minutes) to allow for ligand binding, receptor activation, and subsequent β-arrestin recruitment.
-
Detection:
-
Add the detection reagents containing the enzyme substrate.
-
If β-arrestin is recruited to the receptor, the two enzyme fragments complement each other, forming an active enzyme that converts the substrate, generating a chemiluminescent signal.[20]
-
Incubate at room temperature for approximately 60 minutes.[24]
-
Read the chemiluminescence on a plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of RvD5.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).
-
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]
- 5. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-Protein Coupled Receptors Involved in the Resolution of Inflammation: Ligands and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 22. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
- 24. benchchem.com [benchchem.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Blueprint of Resolution: An In-depth Technical Guide to the Regulation of Resolvin D5 Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate genetic and molecular mechanisms governing the biosynthesis of Resolvin D5 (RvD5), a potent specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). Understanding the regulatory landscape of RvD5 production is paramount for developing novel therapeutic strategies aimed at harnessing the body's own resolution programs to combat inflammatory diseases. This document provides a comprehensive overview of the biosynthetic pathway, the key enzymes and their genetic regulation, relevant signaling cascades, and detailed experimental protocols for studying this critical pro-resolving mediator.
The this compound Biosynthetic Pathway: A Two-Step Enzymatic Cascade
This compound is synthesized from the omega-3 fatty acid DHA through a stereospecific enzymatic pathway primarily involving two key lipoxygenases (LOX): 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).
The initial and rate-limiting step is the conversion of DHA to 17S-hydroperoxy-DHA (17S-HpDHA) by the action of 15-LOX. This intermediate is then rapidly reduced to 17S-hydroxy-DHA (17S-HDHA). Subsequently, 5-LOX acts on 17S-HDHA to form a 7,8-epoxide intermediate, which is then hydrolyzed to yield this compound (7S,17S-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid).
In certain contexts, particularly with aspirin (B1665792) therapy, an alternative pathway involving acetylated cyclooxygenase-2 (COX-2) can lead to the formation of aspirin-triggered (AT)-Resolvin D5, which possesses similar pro-resolving functions.
Genetic Regulation of Key Biosynthetic Enzymes
The production of this compound is tightly controlled at the genetic level through the transcriptional regulation of the genes encoding for 15-LOX (ALOX15) and 5-LOX (ALOX5). The expression of these genes is influenced by a variety of stimuli, including cytokines, growth factors, and microbial products, which activate specific signaling pathways and transcription factors.
Transcriptional Control of ALOX15
The ALOX15 gene, encoding the human 15-lipoxygenase-1, is a key regulatory node in the synthesis of D-series resolvins. Its expression is predominantly induced by anti-inflammatory and pro-resolving signals.
-
Cytokine Regulation: Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are potent inducers of ALOX15 expression in human monocytes and macrophages. This induction is primarily mediated through the JAK-STAT signaling pathway, leading to the activation of the transcription factor STAT6.
-
Hypoxia: Hypoxic conditions have been shown to upregulate ALOX15B (a second isoform of 15-LOX) expression through the stabilization of the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α)[1].
-
Other Factors: The transcription factor Specificity Protein 1 (Sp1) has also been implicated in the positive regulation of ALOX15B transcription[2].
Transcriptional Control of ALOX5
The expression of the ALOX5 gene, which encodes 5-lipoxygenase, is crucial for the second step in RvD5 biosynthesis. Its regulation is complex and can be influenced by pro-inflammatory stimuli.
-
Pro-inflammatory Signals: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can induce ALOX5 expression in monocytes and macrophages. This is often mediated through the Toll-like receptor 4 (TLR4) and subsequent activation of the NF-κB and p38 MAPK signaling pathways.
-
Transcription Factors: The transcription factors Sp1 and NF-κB have been shown to be involved in the regulation of ALOX5 expression.
Quantitative Data on this compound Production
The following tables summarize quantitative data on the regulation of key enzymes and the resulting production of this compound in response to various stimuli.
Table 1: Regulation of ALOX15 and ALOX5 Gene Expression
| Stimulus | Cell Type | Gene | Change in Expression | Reference |
| IL-4 (20 ng/mL) | Human Monocytes | ALOX15 | ~15-fold increase | [3] |
| IL-13 (20 ng/mL) | Human Monocytes | ALOX15 | ~10-fold increase | [3] |
| LPS (1 µg/mL) | THP-1 cells | ALOX5 | Upregulation | [4] |
| Hypoxia (1% O₂) | Human Macrophages | ALOX15B | Upregulation | [1] |
Table 2: this compound Production in Response to Stimuli
| Stimulus | Biological System | Fold Change in RvD5 | Method of Quantification | Reference |
| E. coli infection | Mouse infectious exudates | Significant increase | LC-MS/MS | [5] |
| Zymosan A | Mouse peritoneal exudate | Time-dependent increase | LC-MS/MS | [6] |
| LPS (10 mg/kg) | Mouse kidney | RvD5 treatment protective | Not directly measured | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic regulation of this compound production.
Quantification of ALOX15 and ALOX5 Gene Expression by RT-qPCR
Objective: To measure the relative mRNA levels of ALOX15 and ALOX5 in cells or tissues following stimulation.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., human monocytes, macrophages) under appropriate conditions. Treat cells with stimuli (e.g., IL-4, LPS) or vehicle control for a specified time period.
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers for the target genes (ALOX15, ALOX5) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.
-
Primer Sequences (Example):
-
ALOX15 Forward: 5'-GCTGGCCCTGGAGAACATC-3'
-
ALOX15 Reverse: 5'-GGCGAAGGTGCTGTAGTTGG-3'
-
ALOX5 Forward: 5'-CAGAACACGCTGATCAAGGAG-3'
-
ALOX5 Reverse: 5'-GATGGCGAAGACCACCTTGA-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
References
- 1. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of 5-lipoxygenase and 15-lipoxygenase in rheumatoid arthritis synovium and effects of intraarticular glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Blueprint of Resolution: An In-depth Technical Guide to the Regulation of Resolvin D5 Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate genetic and molecular mechanisms governing the biosynthesis of Resolvin D5 (RvD5), a potent specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). Understanding the regulatory landscape of RvD5 production is paramount for developing novel therapeutic strategies aimed at harnessing the body's own resolution programs to combat inflammatory diseases. This document provides a comprehensive overview of the biosynthetic pathway, the key enzymes and their genetic regulation, relevant signaling cascades, and detailed experimental protocols for studying this critical pro-resolving mediator.
The this compound Biosynthetic Pathway: A Two-Step Enzymatic Cascade
This compound is synthesized from the omega-3 fatty acid DHA through a stereospecific enzymatic pathway primarily involving two key lipoxygenases (LOX): 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).
The initial and rate-limiting step is the conversion of DHA to 17S-hydroperoxy-DHA (17S-HpDHA) by the action of 15-LOX. This intermediate is then rapidly reduced to 17S-hydroxy-DHA (17S-HDHA). Subsequently, 5-LOX acts on 17S-HDHA to form a 7,8-epoxide intermediate, which is then hydrolyzed to yield this compound (7S,17S-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid).
In certain contexts, particularly with aspirin (B1665792) therapy, an alternative pathway involving acetylated cyclooxygenase-2 (COX-2) can lead to the formation of aspirin-triggered (AT)-Resolvin D5, which possesses similar pro-resolving functions.
Genetic Regulation of Key Biosynthetic Enzymes
The production of this compound is tightly controlled at the genetic level through the transcriptional regulation of the genes encoding for 15-LOX (ALOX15) and 5-LOX (ALOX5). The expression of these genes is influenced by a variety of stimuli, including cytokines, growth factors, and microbial products, which activate specific signaling pathways and transcription factors.
Transcriptional Control of ALOX15
The ALOX15 gene, encoding the human 15-lipoxygenase-1, is a key regulatory node in the synthesis of D-series resolvins. Its expression is predominantly induced by anti-inflammatory and pro-resolving signals.
-
Cytokine Regulation: Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are potent inducers of ALOX15 expression in human monocytes and macrophages. This induction is primarily mediated through the JAK-STAT signaling pathway, leading to the activation of the transcription factor STAT6.
-
Hypoxia: Hypoxic conditions have been shown to upregulate ALOX15B (a second isoform of 15-LOX) expression through the stabilization of the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α)[1].
-
Other Factors: The transcription factor Specificity Protein 1 (Sp1) has also been implicated in the positive regulation of ALOX15B transcription[2].
Transcriptional Control of ALOX5
The expression of the ALOX5 gene, which encodes 5-lipoxygenase, is crucial for the second step in RvD5 biosynthesis. Its regulation is complex and can be influenced by pro-inflammatory stimuli.
-
Pro-inflammatory Signals: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can induce ALOX5 expression in monocytes and macrophages. This is often mediated through the Toll-like receptor 4 (TLR4) and subsequent activation of the NF-κB and p38 MAPK signaling pathways.
-
Transcription Factors: The transcription factors Sp1 and NF-κB have been shown to be involved in the regulation of ALOX5 expression.
Quantitative Data on this compound Production
The following tables summarize quantitative data on the regulation of key enzymes and the resulting production of this compound in response to various stimuli.
Table 1: Regulation of ALOX15 and ALOX5 Gene Expression
| Stimulus | Cell Type | Gene | Change in Expression | Reference |
| IL-4 (20 ng/mL) | Human Monocytes | ALOX15 | ~15-fold increase | [3] |
| IL-13 (20 ng/mL) | Human Monocytes | ALOX15 | ~10-fold increase | [3] |
| LPS (1 µg/mL) | THP-1 cells | ALOX5 | Upregulation | [4] |
| Hypoxia (1% O₂) | Human Macrophages | ALOX15B | Upregulation | [1] |
Table 2: this compound Production in Response to Stimuli
| Stimulus | Biological System | Fold Change in RvD5 | Method of Quantification | Reference |
| E. coli infection | Mouse infectious exudates | Significant increase | LC-MS/MS | [5] |
| Zymosan A | Mouse peritoneal exudate | Time-dependent increase | LC-MS/MS | [6] |
| LPS (10 mg/kg) | Mouse kidney | RvD5 treatment protective | Not directly measured | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic regulation of this compound production.
Quantification of ALOX15 and ALOX5 Gene Expression by RT-qPCR
Objective: To measure the relative mRNA levels of ALOX15 and ALOX5 in cells or tissues following stimulation.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., human monocytes, macrophages) under appropriate conditions. Treat cells with stimuli (e.g., IL-4, LPS) or vehicle control for a specified time period.
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers for the target genes (ALOX15, ALOX5) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.
-
Primer Sequences (Example):
-
ALOX15 Forward: 5'-GCTGGCCCTGGAGAACATC-3'
-
ALOX15 Reverse: 5'-GGCGAAGGTGCTGTAGTTGG-3'
-
ALOX5 Forward: 5'-CAGAACACGCTGATCAAGGAG-3'
-
ALOX5 Reverse: 5'-GATGGCGAAGACCACCTTGA-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
References
- 1. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of 5-lipoxygenase and 15-lipoxygenase in rheumatoid arthritis synovium and effects of intraarticular glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Blueprint of Resolution: An In-depth Technical Guide to the Regulation of Resolvin D5 Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate genetic and molecular mechanisms governing the biosynthesis of Resolvin D5 (RvD5), a potent specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). Understanding the regulatory landscape of RvD5 production is paramount for developing novel therapeutic strategies aimed at harnessing the body's own resolution programs to combat inflammatory diseases. This document provides a comprehensive overview of the biosynthetic pathway, the key enzymes and their genetic regulation, relevant signaling cascades, and detailed experimental protocols for studying this critical pro-resolving mediator.
The this compound Biosynthetic Pathway: A Two-Step Enzymatic Cascade
This compound is synthesized from the omega-3 fatty acid DHA through a stereospecific enzymatic pathway primarily involving two key lipoxygenases (LOX): 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).
The initial and rate-limiting step is the conversion of DHA to 17S-hydroperoxy-DHA (17S-HpDHA) by the action of 15-LOX. This intermediate is then rapidly reduced to 17S-hydroxy-DHA (17S-HDHA). Subsequently, 5-LOX acts on 17S-HDHA to form a 7,8-epoxide intermediate, which is then hydrolyzed to yield this compound (7S,17S-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid).
In certain contexts, particularly with aspirin therapy, an alternative pathway involving acetylated cyclooxygenase-2 (COX-2) can lead to the formation of aspirin-triggered (AT)-Resolvin D5, which possesses similar pro-resolving functions.
Genetic Regulation of Key Biosynthetic Enzymes
The production of this compound is tightly controlled at the genetic level through the transcriptional regulation of the genes encoding for 15-LOX (ALOX15) and 5-LOX (ALOX5). The expression of these genes is influenced by a variety of stimuli, including cytokines, growth factors, and microbial products, which activate specific signaling pathways and transcription factors.
Transcriptional Control of ALOX15
The ALOX15 gene, encoding the human 15-lipoxygenase-1, is a key regulatory node in the synthesis of D-series resolvins. Its expression is predominantly induced by anti-inflammatory and pro-resolving signals.
-
Cytokine Regulation: Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are potent inducers of ALOX15 expression in human monocytes and macrophages. This induction is primarily mediated through the JAK-STAT signaling pathway, leading to the activation of the transcription factor STAT6.
-
Hypoxia: Hypoxic conditions have been shown to upregulate ALOX15B (a second isoform of 15-LOX) expression through the stabilization of the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α)[1].
-
Other Factors: The transcription factor Specificity Protein 1 (Sp1) has also been implicated in the positive regulation of ALOX15B transcription[2].
Transcriptional Control of ALOX5
The expression of the ALOX5 gene, which encodes 5-lipoxygenase, is crucial for the second step in RvD5 biosynthesis. Its regulation is complex and can be influenced by pro-inflammatory stimuli.
-
Pro-inflammatory Signals: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can induce ALOX5 expression in monocytes and macrophages. This is often mediated through the Toll-like receptor 4 (TLR4) and subsequent activation of the NF-κB and p38 MAPK signaling pathways.
-
Transcription Factors: The transcription factors Sp1 and NF-κB have been shown to be involved in the regulation of ALOX5 expression.
Quantitative Data on this compound Production
The following tables summarize quantitative data on the regulation of key enzymes and the resulting production of this compound in response to various stimuli.
Table 1: Regulation of ALOX15 and ALOX5 Gene Expression
| Stimulus | Cell Type | Gene | Change in Expression | Reference |
| IL-4 (20 ng/mL) | Human Monocytes | ALOX15 | ~15-fold increase | [3] |
| IL-13 (20 ng/mL) | Human Monocytes | ALOX15 | ~10-fold increase | [3] |
| LPS (1 µg/mL) | THP-1 cells | ALOX5 | Upregulation | [4] |
| Hypoxia (1% O₂) | Human Macrophages | ALOX15B | Upregulation | [1] |
Table 2: this compound Production in Response to Stimuli
| Stimulus | Biological System | Fold Change in RvD5 | Method of Quantification | Reference |
| E. coli infection | Mouse infectious exudates | Significant increase | LC-MS/MS | [5] |
| Zymosan A | Mouse peritoneal exudate | Time-dependent increase | LC-MS/MS | [6] |
| LPS (10 mg/kg) | Mouse kidney | RvD5 treatment protective | Not directly measured | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic regulation of this compound production.
Quantification of ALOX15 and ALOX5 Gene Expression by RT-qPCR
Objective: To measure the relative mRNA levels of ALOX15 and ALOX5 in cells or tissues following stimulation.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., human monocytes, macrophages) under appropriate conditions. Treat cells with stimuli (e.g., IL-4, LPS) or vehicle control for a specified time period.
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers for the target genes (ALOX15, ALOX5) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.
-
Primer Sequences (Example):
-
ALOX15 Forward: 5'-GCTGGCCCTGGAGAACATC-3'
-
ALOX15 Reverse: 5'-GGCGAAGGTGCTGTAGTTGG-3'
-
ALOX5 Forward: 5'-CAGAACACGCTGATCAAGGAG-3'
-
ALOX5 Reverse: 5'-GATGGCGAAGACCACCTTGA-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
References
- 1. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of 5-lipoxygenase and 15-lipoxygenase in rheumatoid arthritis synovium and effects of intraarticular glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Resolvin D5 for Laboratory Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical synthesis of Resolvin D5 (RvD5), a potent specialized pro-resolving mediator (SPM) with significant anti-inflammatory properties. The information presented herein is intended to serve as a detailed application note and protocol guide for laboratory-scale synthesis.
Introduction
This compound, a metabolite of docosahexaenoic acid (DHA), is a key mediator in the resolution of inflammation.[1][2] Its ability to modulate inflammatory responses without compromising host defense makes it an attractive therapeutic candidate for a variety of inflammatory diseases. However, its low natural abundance necessitates chemical synthesis to enable further biological investigation.[1][2] This guide details a proven synthetic strategy, outlines the necessary experimental protocols, and summarizes key quantitative data.
Chemical Synthesis of this compound
The total synthesis of this compound can be achieved through a convergent strategy, assembling key building blocks via stereoselective reactions. A notable approach, developed by Kobayashi and co-workers, involves the synthesis of three main fragments: a C1–C10 aldehyde, a C11–C13 phosphonium (B103445) salt, and a C14–C22 aldehyde.[1][3] These fragments are then coupled using Wittig reactions to construct the full carbon skeleton of this compound.[1][3]
Synthetic Strategy Overview
The overall synthetic approach is depicted in the workflow diagram below. The key transformations include Sharpless asymmetric epoxidation to establish the stereocenters at C7 and C17, followed by Wittig reactions to form the characteristic conjugated double bond system.
Caption: Overall workflow for the total synthesis of this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic steps leading to this compound and a related analogue, Resolvin D5n-3 DPA methyl ester.
| Synthesis | Key Strategy | Overall Yield | Number of Steps (Longest Linear Sequence) | Reference |
| This compound | Assembly of three building blocks via Wittig reactions. | N/A | N/A | (Kobayashi et al., J. Org. Chem. 2017)[1][3] |
| Resolvin D5n-3 DPA Methyl Ester | Stereoselective synthesis using organocatalyzed oxyamination, Midland Alpine borane (B79455) reduction, Sonogashira cross-coupling, and Takai olefination. | 8% | 12 | (Hansen et al., J. Nat. Prod. 2023)[3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of this compound, adapted from the work of Kobayashi and co-workers.
Synthesis of the C14–C22 Aldehyde Fragment
-
Sharpless Asymmetric Epoxidation: A racemic allylic alcohol precursor is subjected to Sharpless asymmetric epoxidation to introduce the desired stereochemistry at what will become the C17 position of this compound.[1][3]
-
Epoxide Opening and Protection: The resulting epoxy alcohol is protected as its tert-butyldimethylsilyl (TBS) ether. The epoxide is then opened with diethylaluminum cyanide (Et₂AlCN).[1][3]
-
Reduction to Aldehyde: The resulting cyanohydrin derivative is reduced using diisobutylaluminium hydride (DIBAL-H) to yield the C14–C22 aldehyde fragment.[1][3]
Synthesis of the C1–C10 Aldehyde Fragment
A similar synthetic sequence is employed, starting from a different racemic allylic alcohol, to generate the C1–C10 aldehyde with the correct stereochemistry at the future C7 position.
Assembly of the this compound Backbone
-
First Wittig Reaction: The C14–C22 aldehyde is reacted with the C11–C13 phosphonium salt via a Wittig reaction to form the C11–C22 intermediate.[1][3]
-
Conversion to Phosphonium Salt: The resulting C11–C22 intermediate is converted into a new phosphonium salt.[1][3]
-
Second Wittig Reaction: This new phosphonium salt is then coupled with the C1–C10 aldehyde in a second Wittig reaction to furnish the fully assembled and protected this compound carbon skeleton.[1][3]
-
Final Deprotection: The protecting groups are removed to yield the final this compound molecule.
Signaling Pathway of this compound
This compound exerts its potent anti-inflammatory effects by interacting with specific G-protein coupled receptors (GPCRs), primarily GPR32 (also known as DRV1).[5][6] This interaction triggers a signaling cascade that ultimately leads to the downregulation of pro-inflammatory gene expression.
Caption: Signaling pathway of this compound in inflammation resolution.
The binding of this compound to GPR32 inhibits the phosphorylation of extracellular signal-regulated kinase (ERK).[2] This, in turn, prevents the translocation of the nuclear factor-kappa B (NF-κB) p65/p50 subunits from the cytoplasm to the nucleus.[2] As a result, the transcription of pro-inflammatory genes, including those for interleukin-6 (IL-6), C-C motif chemokine ligand 5 (CCL5), and cyclooxygenase-2 (COX-2), is suppressed, leading to a reduction in the inflammatory response.[2][3]
Experimental Workflow for Biological Activity Assessment
The anti-inflammatory activity of synthesized this compound can be validated using in vitro cell-based assays. A typical workflow is outlined below.
Caption: Experimental workflow for assessing the biological activity of synthesized this compound.
Conclusion
The stereoselective total synthesis of this compound is a challenging but achievable goal for well-equipped organic chemistry laboratories. The methodologies outlined in this guide, based on published literature, provide a solid foundation for researchers to produce this valuable pro-resolving mediator for further investigation into its biological functions and therapeutic potential. The elucidation of its signaling pathway via the GPR32-ERK-NF-κB axis provides clear targets for assessing the bioactivity of the synthesized compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 6. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Resolvin D5 for Laboratory Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical synthesis of Resolvin D5 (RvD5), a potent specialized pro-resolving mediator (SPM) with significant anti-inflammatory properties. The information presented herein is intended to serve as a detailed application note and protocol guide for laboratory-scale synthesis.
Introduction
This compound, a metabolite of docosahexaenoic acid (DHA), is a key mediator in the resolution of inflammation.[1][2] Its ability to modulate inflammatory responses without compromising host defense makes it an attractive therapeutic candidate for a variety of inflammatory diseases. However, its low natural abundance necessitates chemical synthesis to enable further biological investigation.[1][2] This guide details a proven synthetic strategy, outlines the necessary experimental protocols, and summarizes key quantitative data.
Chemical Synthesis of this compound
The total synthesis of this compound can be achieved through a convergent strategy, assembling key building blocks via stereoselective reactions. A notable approach, developed by Kobayashi and co-workers, involves the synthesis of three main fragments: a C1–C10 aldehyde, a C11–C13 phosphonium (B103445) salt, and a C14–C22 aldehyde.[1][3] These fragments are then coupled using Wittig reactions to construct the full carbon skeleton of this compound.[1][3]
Synthetic Strategy Overview
The overall synthetic approach is depicted in the workflow diagram below. The key transformations include Sharpless asymmetric epoxidation to establish the stereocenters at C7 and C17, followed by Wittig reactions to form the characteristic conjugated double bond system.
Caption: Overall workflow for the total synthesis of this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic steps leading to this compound and a related analogue, Resolvin D5n-3 DPA methyl ester.
| Synthesis | Key Strategy | Overall Yield | Number of Steps (Longest Linear Sequence) | Reference |
| This compound | Assembly of three building blocks via Wittig reactions. | N/A | N/A | (Kobayashi et al., J. Org. Chem. 2017)[1][3] |
| Resolvin D5n-3 DPA Methyl Ester | Stereoselective synthesis using organocatalyzed oxyamination, Midland Alpine borane (B79455) reduction, Sonogashira cross-coupling, and Takai olefination. | 8% | 12 | (Hansen et al., J. Nat. Prod. 2023)[3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of this compound, adapted from the work of Kobayashi and co-workers.
Synthesis of the C14–C22 Aldehyde Fragment
-
Sharpless Asymmetric Epoxidation: A racemic allylic alcohol precursor is subjected to Sharpless asymmetric epoxidation to introduce the desired stereochemistry at what will become the C17 position of this compound.[1][3]
-
Epoxide Opening and Protection: The resulting epoxy alcohol is protected as its tert-butyldimethylsilyl (TBS) ether. The epoxide is then opened with diethylaluminum cyanide (Et₂AlCN).[1][3]
-
Reduction to Aldehyde: The resulting cyanohydrin derivative is reduced using diisobutylaluminium hydride (DIBAL-H) to yield the C14–C22 aldehyde fragment.[1][3]
Synthesis of the C1–C10 Aldehyde Fragment
A similar synthetic sequence is employed, starting from a different racemic allylic alcohol, to generate the C1–C10 aldehyde with the correct stereochemistry at the future C7 position.
Assembly of the this compound Backbone
-
First Wittig Reaction: The C14–C22 aldehyde is reacted with the C11–C13 phosphonium salt via a Wittig reaction to form the C11–C22 intermediate.[1][3]
-
Conversion to Phosphonium Salt: The resulting C11–C22 intermediate is converted into a new phosphonium salt.[1][3]
-
Second Wittig Reaction: This new phosphonium salt is then coupled with the C1–C10 aldehyde in a second Wittig reaction to furnish the fully assembled and protected this compound carbon skeleton.[1][3]
-
Final Deprotection: The protecting groups are removed to yield the final this compound molecule.
Signaling Pathway of this compound
This compound exerts its potent anti-inflammatory effects by interacting with specific G-protein coupled receptors (GPCRs), primarily GPR32 (also known as DRV1).[5][6] This interaction triggers a signaling cascade that ultimately leads to the downregulation of pro-inflammatory gene expression.
Caption: Signaling pathway of this compound in inflammation resolution.
The binding of this compound to GPR32 inhibits the phosphorylation of extracellular signal-regulated kinase (ERK).[2] This, in turn, prevents the translocation of the nuclear factor-kappa B (NF-κB) p65/p50 subunits from the cytoplasm to the nucleus.[2] As a result, the transcription of pro-inflammatory genes, including those for interleukin-6 (IL-6), C-C motif chemokine ligand 5 (CCL5), and cyclooxygenase-2 (COX-2), is suppressed, leading to a reduction in the inflammatory response.[2][3]
Experimental Workflow for Biological Activity Assessment
The anti-inflammatory activity of synthesized this compound can be validated using in vitro cell-based assays. A typical workflow is outlined below.
Caption: Experimental workflow for assessing the biological activity of synthesized this compound.
Conclusion
The stereoselective total synthesis of this compound is a challenging but achievable goal for well-equipped organic chemistry laboratories. The methodologies outlined in this guide, based on published literature, provide a solid foundation for researchers to produce this valuable pro-resolving mediator for further investigation into its biological functions and therapeutic potential. The elucidation of its signaling pathway via the GPR32-ERK-NF-κB axis provides clear targets for assessing the bioactivity of the synthesized compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 6. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Resolvin D5 for Laboratory Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical synthesis of Resolvin D5 (RvD5), a potent specialized pro-resolving mediator (SPM) with significant anti-inflammatory properties. The information presented herein is intended to serve as a detailed application note and protocol guide for laboratory-scale synthesis.
Introduction
This compound, a metabolite of docosahexaenoic acid (DHA), is a key mediator in the resolution of inflammation.[1][2] Its ability to modulate inflammatory responses without compromising host defense makes it an attractive therapeutic candidate for a variety of inflammatory diseases. However, its low natural abundance necessitates chemical synthesis to enable further biological investigation.[1][2] This guide details a proven synthetic strategy, outlines the necessary experimental protocols, and summarizes key quantitative data.
Chemical Synthesis of this compound
The total synthesis of this compound can be achieved through a convergent strategy, assembling key building blocks via stereoselective reactions. A notable approach, developed by Kobayashi and co-workers, involves the synthesis of three main fragments: a C1–C10 aldehyde, a C11–C13 phosphonium salt, and a C14–C22 aldehyde.[1][3] These fragments are then coupled using Wittig reactions to construct the full carbon skeleton of this compound.[1][3]
Synthetic Strategy Overview
The overall synthetic approach is depicted in the workflow diagram below. The key transformations include Sharpless asymmetric epoxidation to establish the stereocenters at C7 and C17, followed by Wittig reactions to form the characteristic conjugated double bond system.
Caption: Overall workflow for the total synthesis of this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic steps leading to this compound and a related analogue, Resolvin D5n-3 DPA methyl ester.
| Synthesis | Key Strategy | Overall Yield | Number of Steps (Longest Linear Sequence) | Reference |
| This compound | Assembly of three building blocks via Wittig reactions. | N/A | N/A | (Kobayashi et al., J. Org. Chem. 2017)[1][3] |
| Resolvin D5n-3 DPA Methyl Ester | Stereoselective synthesis using organocatalyzed oxyamination, Midland Alpine borane reduction, Sonogashira cross-coupling, and Takai olefination. | 8% | 12 | (Hansen et al., J. Nat. Prod. 2023)[3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of this compound, adapted from the work of Kobayashi and co-workers.
Synthesis of the C14–C22 Aldehyde Fragment
-
Sharpless Asymmetric Epoxidation: A racemic allylic alcohol precursor is subjected to Sharpless asymmetric epoxidation to introduce the desired stereochemistry at what will become the C17 position of this compound.[1][3]
-
Epoxide Opening and Protection: The resulting epoxy alcohol is protected as its tert-butyldimethylsilyl (TBS) ether. The epoxide is then opened with diethylaluminum cyanide (Et₂AlCN).[1][3]
-
Reduction to Aldehyde: The resulting cyanohydrin derivative is reduced using diisobutylaluminium hydride (DIBAL-H) to yield the C14–C22 aldehyde fragment.[1][3]
Synthesis of the C1–C10 Aldehyde Fragment
A similar synthetic sequence is employed, starting from a different racemic allylic alcohol, to generate the C1–C10 aldehyde with the correct stereochemistry at the future C7 position.
Assembly of the this compound Backbone
-
First Wittig Reaction: The C14–C22 aldehyde is reacted with the C11–C13 phosphonium salt via a Wittig reaction to form the C11–C22 intermediate.[1][3]
-
Conversion to Phosphonium Salt: The resulting C11–C22 intermediate is converted into a new phosphonium salt.[1][3]
-
Second Wittig Reaction: This new phosphonium salt is then coupled with the C1–C10 aldehyde in a second Wittig reaction to furnish the fully assembled and protected this compound carbon skeleton.[1][3]
-
Final Deprotection: The protecting groups are removed to yield the final this compound molecule.
Signaling Pathway of this compound
This compound exerts its potent anti-inflammatory effects by interacting with specific G-protein coupled receptors (GPCRs), primarily GPR32 (also known as DRV1).[5][6] This interaction triggers a signaling cascade that ultimately leads to the downregulation of pro-inflammatory gene expression.
Caption: Signaling pathway of this compound in inflammation resolution.
The binding of this compound to GPR32 inhibits the phosphorylation of extracellular signal-regulated kinase (ERK).[2] This, in turn, prevents the translocation of the nuclear factor-kappa B (NF-κB) p65/p50 subunits from the cytoplasm to the nucleus.[2] As a result, the transcription of pro-inflammatory genes, including those for interleukin-6 (IL-6), C-C motif chemokine ligand 5 (CCL5), and cyclooxygenase-2 (COX-2), is suppressed, leading to a reduction in the inflammatory response.[2][3]
Experimental Workflow for Biological Activity Assessment
The anti-inflammatory activity of synthesized this compound can be validated using in vitro cell-based assays. A typical workflow is outlined below.
Caption: Experimental workflow for assessing the biological activity of synthesized this compound.
Conclusion
The stereoselective total synthesis of this compound is a challenging but achievable goal for well-equipped organic chemistry laboratories. The methodologies outlined in this guide, based on published literature, provide a solid foundation for researchers to produce this valuable pro-resolving mediator for further investigation into its biological functions and therapeutic potential. The elucidation of its signaling pathway via the GPR32-ERK-NF-κB axis provides clear targets for assessing the bioactivity of the synthesized compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 6. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Resolvin D5 in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D5 (RvD5), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the active resolution of inflammation.[1][2] Unlike traditional anti-inflammatory drugs that block the initiation of inflammation, resolvins orchestrate the termination of the inflammatory response, promoting tissue repair and a return to homeostasis.[2] The potent bioactivity of RvD5 at low concentrations makes it a significant therapeutic target for a multitude of inflammatory diseases.[2] However, its low endogenous levels and structural complexity present analytical challenges for accurate quantification.[2]
This application note provides a detailed protocol for the robust and sensitive quantification of this compound in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are designed to offer high selectivity and sensitivity, crucial for pharmacokinetic, pharmacodynamic, and biomarker studies in drug development and inflammation research.
Experimental and Analytical Workflow
The quantification of this compound necessitates a meticulous workflow, from sample collection and preparation to instrumental analysis and data interpretation. The following diagram illustrates the key stages of the process.
Figure 1: Overall experimental workflow for this compound quantification.
Experimental Protocols
Sample Preparation
Given the low endogenous concentrations of this compound, an efficient extraction and concentration step is critical. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed.[3][4][5] It is crucial to keep samples on ice throughout the preparation process to prevent mediator isomerization.[3]
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from methodologies that provide robust and sensitive approaches for SPM analysis.[6][7]
-
Sample Homogenization: For tissues, homogenize in ice-cold methanol (B129727) containing a deuterated internal standard (e.g., RvD5-d5). For biological fluids like plasma, add 4 volumes of cold methanol.[3]
-
Protein Precipitation: Incubate the samples at -20°C for 45 minutes to allow for protein precipitation.[3]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the resolvins from the cartridge using an appropriate volume of methanol.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Avoid using air as it can lead to mediator oxidation.[3]
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[3] Samples should be analyzed within 24 hours to avoid isomerization.[3]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a simplified and rapid LLE procedure for D-series resolvins.[4]
-
Sample Preparation: To 200 µL of the sample (e.g., cell culture medium), add a deuterated internal standard.[4]
-
Extraction: Perform liquid-liquid extraction using an appropriate organic solvent.
-
Phase Separation: Centrifuge to separate the organic and aqueous phases.
-
Collection: Transfer the organic layer containing the resolvins to a new tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Chromatographic separation is typically achieved using a reversed-phase C18 column. The gradient elution is optimized to separate this compound from other isomers and matrix components.
| Parameter | Condition 1 | Condition 2 |
| Column | ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm)[6] | Zorbax Eclipse Plus C18 (2.1 × 150 mm, 1.8 µm)[8][9] |
| Mobile Phase A | Methanol/Water/Acetic Acid (55:45:0.01, v/v/v)[6] | 0.1% Acetic Acid in 5% Mobile Phase B |
| Mobile Phase B | Methanol/Water/Acetic Acid (98:2:0.01, v/v/v)[6] | Acetonitrile/Methanol/Acetic Acid (800:150:1, v/v/v)[8][9] |
| Flow Rate | 0.4 mL/min[6] | 0.3 mL/min[8][9] |
| Gradient | Linear gradient from 55% to 98% Mobile Phase B | 21% B (0-1 min), to 26% B (1.5 min), to 51% B (10 min), to 66% B (19 min), to 98% B (25.1-27.6 min), back to 21% B (27.7-31.5 min)[8][9] |
| Column Temperature | Not specified | Not specified |
| Injection Volume | Not specified | 5 µL |
Mass Spectrometry (MS/MS) Method
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| This compound | 359 | 141 | Not specified | |
| Resolvin D5n-3 DPA | 361 | 199 | Not specified |
Quantitative Data Summary
The following table summarizes the analytical performance parameters reported for LC-MS/MS methods for this compound and other D-series resolvins.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |
| Resolvin D1-D5 | 1 - 50 | Not specified | Not specified | Not specified | [4] |
| SPMs (including D-series resolvins) | Not specified | 0.02 - 0.2 nM (0.007 - 0.07 ng/mL) | Not specified | 78 - 87 | [8] |
This compound Signaling Pathways
This compound exerts its pro-resolving and anti-inflammatory effects through the modulation of specific intracellular signaling pathways.
1. Inhibition of the ERK-NF-κB Pathway
In lipopolysaccharide (LPS)-stimulated cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and CCL5.[1] This is achieved by downregulating the phosphorylation of extracellular signal-regulated kinase (ERK) and subsequently inhibiting the nuclear translocation of the NF-κB transcription factor.[1][10]
Figure 2: this compound inhibition of the ERK-NF-κB signaling pathway.
2. Activation of the SIRT6/Autophagy Pathway
This compound has also been demonstrated to ameliorate hepatic steatosis by activating cytoprotective pathways.[11] It increases the expression of Sirtuin 6 (SIRT6) and promotes autophagy, which helps in reducing lipid accumulation, apoptosis, and endoplasmic reticulum (ER) stress in hepatocytes.[11]
Figure 3: this compound activation of the SIRT6/Autophagy pathway.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the summarized quantitative data, offer a comprehensive guide for researchers. Accurate measurement of this compound is essential for understanding its role in the resolution of inflammation and for the development of novel pro-resolving therapeutics. The visualization of its key signaling pathways further elucidates the mechanisms underlying its potent anti-inflammatory and cytoprotective effects.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Resolvin D5 in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D5 (RvD5), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the active resolution of inflammation.[1][2] Unlike traditional anti-inflammatory drugs that block the initiation of inflammation, resolvins orchestrate the termination of the inflammatory response, promoting tissue repair and a return to homeostasis.[2] The potent bioactivity of RvD5 at low concentrations makes it a significant therapeutic target for a multitude of inflammatory diseases.[2] However, its low endogenous levels and structural complexity present analytical challenges for accurate quantification.[2]
This application note provides a detailed protocol for the robust and sensitive quantification of this compound in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are designed to offer high selectivity and sensitivity, crucial for pharmacokinetic, pharmacodynamic, and biomarker studies in drug development and inflammation research.
Experimental and Analytical Workflow
The quantification of this compound necessitates a meticulous workflow, from sample collection and preparation to instrumental analysis and data interpretation. The following diagram illustrates the key stages of the process.
Figure 1: Overall experimental workflow for this compound quantification.
Experimental Protocols
Sample Preparation
Given the low endogenous concentrations of this compound, an efficient extraction and concentration step is critical. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed.[3][4][5] It is crucial to keep samples on ice throughout the preparation process to prevent mediator isomerization.[3]
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from methodologies that provide robust and sensitive approaches for SPM analysis.[6][7]
-
Sample Homogenization: For tissues, homogenize in ice-cold methanol (B129727) containing a deuterated internal standard (e.g., RvD5-d5). For biological fluids like plasma, add 4 volumes of cold methanol.[3]
-
Protein Precipitation: Incubate the samples at -20°C for 45 minutes to allow for protein precipitation.[3]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the resolvins from the cartridge using an appropriate volume of methanol.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Avoid using air as it can lead to mediator oxidation.[3]
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[3] Samples should be analyzed within 24 hours to avoid isomerization.[3]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a simplified and rapid LLE procedure for D-series resolvins.[4]
-
Sample Preparation: To 200 µL of the sample (e.g., cell culture medium), add a deuterated internal standard.[4]
-
Extraction: Perform liquid-liquid extraction using an appropriate organic solvent.
-
Phase Separation: Centrifuge to separate the organic and aqueous phases.
-
Collection: Transfer the organic layer containing the resolvins to a new tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Chromatographic separation is typically achieved using a reversed-phase C18 column. The gradient elution is optimized to separate this compound from other isomers and matrix components.
| Parameter | Condition 1 | Condition 2 |
| Column | ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm)[6] | Zorbax Eclipse Plus C18 (2.1 × 150 mm, 1.8 µm)[8][9] |
| Mobile Phase A | Methanol/Water/Acetic Acid (55:45:0.01, v/v/v)[6] | 0.1% Acetic Acid in 5% Mobile Phase B |
| Mobile Phase B | Methanol/Water/Acetic Acid (98:2:0.01, v/v/v)[6] | Acetonitrile/Methanol/Acetic Acid (800:150:1, v/v/v)[8][9] |
| Flow Rate | 0.4 mL/min[6] | 0.3 mL/min[8][9] |
| Gradient | Linear gradient from 55% to 98% Mobile Phase B | 21% B (0-1 min), to 26% B (1.5 min), to 51% B (10 min), to 66% B (19 min), to 98% B (25.1-27.6 min), back to 21% B (27.7-31.5 min)[8][9] |
| Column Temperature | Not specified | Not specified |
| Injection Volume | Not specified | 5 µL |
Mass Spectrometry (MS/MS) Method
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| This compound | 359 | 141 | Not specified | |
| Resolvin D5n-3 DPA | 361 | 199 | Not specified |
Quantitative Data Summary
The following table summarizes the analytical performance parameters reported for LC-MS/MS methods for this compound and other D-series resolvins.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |
| Resolvin D1-D5 | 1 - 50 | Not specified | Not specified | Not specified | [4] |
| SPMs (including D-series resolvins) | Not specified | 0.02 - 0.2 nM (0.007 - 0.07 ng/mL) | Not specified | 78 - 87 | [8] |
This compound Signaling Pathways
This compound exerts its pro-resolving and anti-inflammatory effects through the modulation of specific intracellular signaling pathways.
1. Inhibition of the ERK-NF-κB Pathway
In lipopolysaccharide (LPS)-stimulated cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and CCL5.[1] This is achieved by downregulating the phosphorylation of extracellular signal-regulated kinase (ERK) and subsequently inhibiting the nuclear translocation of the NF-κB transcription factor.[1][10]
Figure 2: this compound inhibition of the ERK-NF-κB signaling pathway.
2. Activation of the SIRT6/Autophagy Pathway
This compound has also been demonstrated to ameliorate hepatic steatosis by activating cytoprotective pathways.[11] It increases the expression of Sirtuin 6 (SIRT6) and promotes autophagy, which helps in reducing lipid accumulation, apoptosis, and endoplasmic reticulum (ER) stress in hepatocytes.[11]
Figure 3: this compound activation of the SIRT6/Autophagy pathway.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the summarized quantitative data, offer a comprehensive guide for researchers. Accurate measurement of this compound is essential for understanding its role in the resolution of inflammation and for the development of novel pro-resolving therapeutics. The visualization of its key signaling pathways further elucidates the mechanisms underlying its potent anti-inflammatory and cytoprotective effects.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Resolvin D5 in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D5 (RvD5), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the active resolution of inflammation.[1][2] Unlike traditional anti-inflammatory drugs that block the initiation of inflammation, resolvins orchestrate the termination of the inflammatory response, promoting tissue repair and a return to homeostasis.[2] The potent bioactivity of RvD5 at low concentrations makes it a significant therapeutic target for a multitude of inflammatory diseases.[2] However, its low endogenous levels and structural complexity present analytical challenges for accurate quantification.[2]
This application note provides a detailed protocol for the robust and sensitive quantification of this compound in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are designed to offer high selectivity and sensitivity, crucial for pharmacokinetic, pharmacodynamic, and biomarker studies in drug development and inflammation research.
Experimental and Analytical Workflow
The quantification of this compound necessitates a meticulous workflow, from sample collection and preparation to instrumental analysis and data interpretation. The following diagram illustrates the key stages of the process.
Figure 1: Overall experimental workflow for this compound quantification.
Experimental Protocols
Sample Preparation
Given the low endogenous concentrations of this compound, an efficient extraction and concentration step is critical. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed.[3][4][5] It is crucial to keep samples on ice throughout the preparation process to prevent mediator isomerization.[3]
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from methodologies that provide robust and sensitive approaches for SPM analysis.[6][7]
-
Sample Homogenization: For tissues, homogenize in ice-cold methanol containing a deuterated internal standard (e.g., RvD5-d5). For biological fluids like plasma, add 4 volumes of cold methanol.[3]
-
Protein Precipitation: Incubate the samples at -20°C for 45 minutes to allow for protein precipitation.[3]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the resolvins from the cartridge using an appropriate volume of methanol.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Avoid using air as it can lead to mediator oxidation.[3]
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[3] Samples should be analyzed within 24 hours to avoid isomerization.[3]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a simplified and rapid LLE procedure for D-series resolvins.[4]
-
Sample Preparation: To 200 µL of the sample (e.g., cell culture medium), add a deuterated internal standard.[4]
-
Extraction: Perform liquid-liquid extraction using an appropriate organic solvent.
-
Phase Separation: Centrifuge to separate the organic and aqueous phases.
-
Collection: Transfer the organic layer containing the resolvins to a new tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Chromatographic separation is typically achieved using a reversed-phase C18 column. The gradient elution is optimized to separate this compound from other isomers and matrix components.
| Parameter | Condition 1 | Condition 2 |
| Column | ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm)[6] | Zorbax Eclipse Plus C18 (2.1 × 150 mm, 1.8 µm)[8][9] |
| Mobile Phase A | Methanol/Water/Acetic Acid (55:45:0.01, v/v/v)[6] | 0.1% Acetic Acid in 5% Mobile Phase B |
| Mobile Phase B | Methanol/Water/Acetic Acid (98:2:0.01, v/v/v)[6] | Acetonitrile/Methanol/Acetic Acid (800:150:1, v/v/v)[8][9] |
| Flow Rate | 0.4 mL/min[6] | 0.3 mL/min[8][9] |
| Gradient | Linear gradient from 55% to 98% Mobile Phase B | 21% B (0-1 min), to 26% B (1.5 min), to 51% B (10 min), to 66% B (19 min), to 98% B (25.1-27.6 min), back to 21% B (27.7-31.5 min)[8][9] |
| Column Temperature | Not specified | Not specified |
| Injection Volume | Not specified | 5 µL |
Mass Spectrometry (MS/MS) Method
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| This compound | 359 | 141 | Not specified | |
| Resolvin D5n-3 DPA | 361 | 199 | Not specified |
Quantitative Data Summary
The following table summarizes the analytical performance parameters reported for LC-MS/MS methods for this compound and other D-series resolvins.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |
| Resolvin D1-D5 | 1 - 50 | Not specified | Not specified | Not specified | [4] |
| SPMs (including D-series resolvins) | Not specified | 0.02 - 0.2 nM (0.007 - 0.07 ng/mL) | Not specified | 78 - 87 | [8] |
This compound Signaling Pathways
This compound exerts its pro-resolving and anti-inflammatory effects through the modulation of specific intracellular signaling pathways.
1. Inhibition of the ERK-NF-κB Pathway
In lipopolysaccharide (LPS)-stimulated cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and CCL5.[1] This is achieved by downregulating the phosphorylation of extracellular signal-regulated kinase (ERK) and subsequently inhibiting the nuclear translocation of the NF-κB transcription factor.[1][10]
Figure 2: this compound inhibition of the ERK-NF-κB signaling pathway.
2. Activation of the SIRT6/Autophagy Pathway
This compound has also been demonstrated to ameliorate hepatic steatosis by activating cytoprotective pathways.[11] It increases the expression of Sirtuin 6 (SIRT6) and promotes autophagy, which helps in reducing lipid accumulation, apoptosis, and endoplasmic reticulum (ER) stress in hepatocytes.[11]
Figure 3: this compound activation of the SIRT6/Autophagy pathway.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the summarized quantitative data, offer a comprehensive guide for researchers. Accurate measurement of this compound is essential for understanding its role in the resolution of inflammation and for the development of novel pro-resolving therapeutics. The visualization of its key signaling pathways further elucidates the mechanisms underlying its potent anti-inflammatory and cytoprotective effects.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for in vitro Resolvin D5 bioactivity assay
An Application Note on the In Vitro Bioactivity of Resolvin D5
Introduction
This compound (RvD5) is a member of the specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] SPMs are critical endogenous molecules that actively orchestrate the resolution of inflammation, a process once thought to be passive.[3][4] Unlike traditional anti-inflammatory drugs that primarily block the initiation of inflammation, resolvins promote its resolution by inhibiting excessive neutrophil infiltration, enhancing the clearance of apoptotic cells and microbes by macrophages (a process called efferocytosis), and downregulating the production of pro-inflammatory cytokines.[5][6]
RvD5, specifically, has demonstrated potent anti-inflammatory and pro-resolving activities in various models.[7] It exerts its effects by interacting with specific G protein-coupled receptors, such as GPR32, to initiate intracellular signaling cascades.[2][8] One of the key mechanisms of RvD5 is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[1][9]
This application note provides a detailed protocol for an in vitro bioactivity assay to quantify the anti-inflammatory effects of this compound using the human monocytic THP-1 cell line. The assay measures the ability of RvD5 to inhibit the production of pro-inflammatory mediators, such as Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 5 (CCL5), following stimulation with lipopolysaccharide (LPS).
Principle of the Assay
The bioactivity of RvD5 is assessed by its capacity to suppress an inflammatory response in vitro. THP-1 monocytes are first treated with varying concentrations of RvD5. Subsequently, an inflammatory response is induced by exposing the cells to bacterial lipopolysaccharide (LPS). The anti-inflammatory efficacy of RvD5 is determined by measuring the reduction in the secretion of key pro-inflammatory cytokines (IL-6, CCL5) into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). This protocol allows for the quantitative determination of RvD5's potency in resolving inflammation.
Experimental Protocol
Materials and Reagents
-
THP-1 human monocytic cell line
-
This compound (RvD5)
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay kit for cell viability
-
Human IL-6 ELISA Kit
-
Human CCL5 (RANTES) ELISA Kit
-
96-well cell culture plates
Methodology
Step 1: Cell Culture and Maintenance
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
Step 2: Cell Viability Assay (MTS) To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a viability assay must be performed first to determine the non-toxic concentration range of RvD5.
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well.[1]
-
Treat the cells with a range of RvD5 concentrations (e.g., 10, 20, 40, 80 µM) for 24 hours.[1] Include a vehicle control (e.g., ethanol (B145695) at the same final concentration as the highest RvD5 dose).[1]
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show no significant cytotoxicity (typically >95% viability) for the bioactivity assay. Non-cytotoxic concentrations up to 40 μM have been reported for THP-1 cells.[1]
Step 3: RvD5 Bioactivity Assay
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with non-toxic concentrations of RvD5 (e.g., 20 µM and 40 µM) or vehicle control for 1 hour at 37°C.[1]
-
Following the pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate the plate for 24 hours at 37°C.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.
Step 4: Cytokine Measurement (ELISA)
-
Quantify the concentration of IL-6 and CCL5 in the collected supernatants using commercial ELISA kits.
-
Follow the manufacturer's protocol precisely for the ELISA procedure.
-
Measure the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Data Presentation
The following tables summarize the experimental conditions and provide a template for presenting the results.
Table 1: Experimental Parameters for RvD5 Bioactivity Assay
| Parameter | Description |
|---|---|
| Cell Line | Human Monocytic THP-1 Cells |
| Seeding Density | 1 x 10^5 cells/well in a 96-well plate[1] |
| Stimulant | Lipopolysaccharide (LPS) |
| Stimulant Conc. | 1 µg/mL[1] |
| Test Compound | This compound (RvD5) |
| RvD5 Conc. | 20 µM and 40 µM (or based on viability assay)[1] |
| Incubation Time | 1-hour RvD5 pre-treatment, 24-hour LPS stimulation[1] |
| Readout | IL-6 and CCL5 protein levels in supernatant |
| Detection Method | Enzyme-Linked Immunosorbent Assay (ELISA) |
Table 2: Sample Data Representation for IL-6 Inhibition by RvD5
| Treatment Group | IL-6 Concentration (pg/mL) | % Inhibition of LPS Response |
|---|---|---|
| Control (Untreated) | Baseline Level | N/A |
| LPS (1 µg/mL) | High Level (e.g., 1000 pg/mL) | 0% |
| LPS + RvD5 (20 µM) | Reduced Level | Calculated |
| LPS + RvD5 (40 µM) | Further Reduced Level | Calculated |
% Inhibition is calculated as: [1 - (IL-6_RvD5 - IL-6_Control) / (IL-6_LPS - IL-6_Control)] x 100
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro RvD5 bioactivity assay.
This compound Signaling Pathway
Caption: RvD5 inhibits LPS-induced ERK/NF-κB signaling.[1]
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Protocol for in vitro Resolvin D5 bioactivity assay
An Application Note on the In Vitro Bioactivity of Resolvin D5
Introduction
This compound (RvD5) is a member of the specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] SPMs are critical endogenous molecules that actively orchestrate the resolution of inflammation, a process once thought to be passive.[3][4] Unlike traditional anti-inflammatory drugs that primarily block the initiation of inflammation, resolvins promote its resolution by inhibiting excessive neutrophil infiltration, enhancing the clearance of apoptotic cells and microbes by macrophages (a process called efferocytosis), and downregulating the production of pro-inflammatory cytokines.[5][6]
RvD5, specifically, has demonstrated potent anti-inflammatory and pro-resolving activities in various models.[7] It exerts its effects by interacting with specific G protein-coupled receptors, such as GPR32, to initiate intracellular signaling cascades.[2][8] One of the key mechanisms of RvD5 is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[1][9]
This application note provides a detailed protocol for an in vitro bioactivity assay to quantify the anti-inflammatory effects of this compound using the human monocytic THP-1 cell line. The assay measures the ability of RvD5 to inhibit the production of pro-inflammatory mediators, such as Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 5 (CCL5), following stimulation with lipopolysaccharide (LPS).
Principle of the Assay
The bioactivity of RvD5 is assessed by its capacity to suppress an inflammatory response in vitro. THP-1 monocytes are first treated with varying concentrations of RvD5. Subsequently, an inflammatory response is induced by exposing the cells to bacterial lipopolysaccharide (LPS). The anti-inflammatory efficacy of RvD5 is determined by measuring the reduction in the secretion of key pro-inflammatory cytokines (IL-6, CCL5) into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). This protocol allows for the quantitative determination of RvD5's potency in resolving inflammation.
Experimental Protocol
Materials and Reagents
-
THP-1 human monocytic cell line
-
This compound (RvD5)
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay kit for cell viability
-
Human IL-6 ELISA Kit
-
Human CCL5 (RANTES) ELISA Kit
-
96-well cell culture plates
Methodology
Step 1: Cell Culture and Maintenance
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
Step 2: Cell Viability Assay (MTS) To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a viability assay must be performed first to determine the non-toxic concentration range of RvD5.
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well.[1]
-
Treat the cells with a range of RvD5 concentrations (e.g., 10, 20, 40, 80 µM) for 24 hours.[1] Include a vehicle control (e.g., ethanol (B145695) at the same final concentration as the highest RvD5 dose).[1]
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show no significant cytotoxicity (typically >95% viability) for the bioactivity assay. Non-cytotoxic concentrations up to 40 μM have been reported for THP-1 cells.[1]
Step 3: RvD5 Bioactivity Assay
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with non-toxic concentrations of RvD5 (e.g., 20 µM and 40 µM) or vehicle control for 1 hour at 37°C.[1]
-
Following the pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate the plate for 24 hours at 37°C.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.
Step 4: Cytokine Measurement (ELISA)
-
Quantify the concentration of IL-6 and CCL5 in the collected supernatants using commercial ELISA kits.
-
Follow the manufacturer's protocol precisely for the ELISA procedure.
-
Measure the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Data Presentation
The following tables summarize the experimental conditions and provide a template for presenting the results.
Table 1: Experimental Parameters for RvD5 Bioactivity Assay
| Parameter | Description |
|---|---|
| Cell Line | Human Monocytic THP-1 Cells |
| Seeding Density | 1 x 10^5 cells/well in a 96-well plate[1] |
| Stimulant | Lipopolysaccharide (LPS) |
| Stimulant Conc. | 1 µg/mL[1] |
| Test Compound | This compound (RvD5) |
| RvD5 Conc. | 20 µM and 40 µM (or based on viability assay)[1] |
| Incubation Time | 1-hour RvD5 pre-treatment, 24-hour LPS stimulation[1] |
| Readout | IL-6 and CCL5 protein levels in supernatant |
| Detection Method | Enzyme-Linked Immunosorbent Assay (ELISA) |
Table 2: Sample Data Representation for IL-6 Inhibition by RvD5
| Treatment Group | IL-6 Concentration (pg/mL) | % Inhibition of LPS Response |
|---|---|---|
| Control (Untreated) | Baseline Level | N/A |
| LPS (1 µg/mL) | High Level (e.g., 1000 pg/mL) | 0% |
| LPS + RvD5 (20 µM) | Reduced Level | Calculated |
| LPS + RvD5 (40 µM) | Further Reduced Level | Calculated |
% Inhibition is calculated as: [1 - (IL-6_RvD5 - IL-6_Control) / (IL-6_LPS - IL-6_Control)] x 100
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro RvD5 bioactivity assay.
This compound Signaling Pathway
Caption: RvD5 inhibits LPS-induced ERK/NF-κB signaling.[1]
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Protocol for in vitro Resolvin D5 bioactivity assay
An Application Note on the In Vitro Bioactivity of Resolvin D5
Introduction
This compound (RvD5) is a member of the specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] SPMs are critical endogenous molecules that actively orchestrate the resolution of inflammation, a process once thought to be passive.[3][4] Unlike traditional anti-inflammatory drugs that primarily block the initiation of inflammation, resolvins promote its resolution by inhibiting excessive neutrophil infiltration, enhancing the clearance of apoptotic cells and microbes by macrophages (a process called efferocytosis), and downregulating the production of pro-inflammatory cytokines.[5][6]
RvD5, specifically, has demonstrated potent anti-inflammatory and pro-resolving activities in various models.[7] It exerts its effects by interacting with specific G protein-coupled receptors, such as GPR32, to initiate intracellular signaling cascades.[2][8] One of the key mechanisms of RvD5 is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[1][9]
This application note provides a detailed protocol for an in vitro bioactivity assay to quantify the anti-inflammatory effects of this compound using the human monocytic THP-1 cell line. The assay measures the ability of RvD5 to inhibit the production of pro-inflammatory mediators, such as Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 5 (CCL5), following stimulation with lipopolysaccharide (LPS).
Principle of the Assay
The bioactivity of RvD5 is assessed by its capacity to suppress an inflammatory response in vitro. THP-1 monocytes are first treated with varying concentrations of RvD5. Subsequently, an inflammatory response is induced by exposing the cells to bacterial lipopolysaccharide (LPS). The anti-inflammatory efficacy of RvD5 is determined by measuring the reduction in the secretion of key pro-inflammatory cytokines (IL-6, CCL5) into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). This protocol allows for the quantitative determination of RvD5's potency in resolving inflammation.
Experimental Protocol
Materials and Reagents
-
THP-1 human monocytic cell line
-
This compound (RvD5)
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay kit for cell viability
-
Human IL-6 ELISA Kit
-
Human CCL5 (RANTES) ELISA Kit
-
96-well cell culture plates
Methodology
Step 1: Cell Culture and Maintenance
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
Step 2: Cell Viability Assay (MTS) To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a viability assay must be performed first to determine the non-toxic concentration range of RvD5.
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well.[1]
-
Treat the cells with a range of RvD5 concentrations (e.g., 10, 20, 40, 80 µM) for 24 hours.[1] Include a vehicle control (e.g., ethanol at the same final concentration as the highest RvD5 dose).[1]
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show no significant cytotoxicity (typically >95% viability) for the bioactivity assay. Non-cytotoxic concentrations up to 40 μM have been reported for THP-1 cells.[1]
Step 3: RvD5 Bioactivity Assay
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with non-toxic concentrations of RvD5 (e.g., 20 µM and 40 µM) or vehicle control for 1 hour at 37°C.[1]
-
Following the pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate the plate for 24 hours at 37°C.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.
Step 4: Cytokine Measurement (ELISA)
-
Quantify the concentration of IL-6 and CCL5 in the collected supernatants using commercial ELISA kits.
-
Follow the manufacturer's protocol precisely for the ELISA procedure.
-
Measure the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Data Presentation
The following tables summarize the experimental conditions and provide a template for presenting the results.
Table 1: Experimental Parameters for RvD5 Bioactivity Assay
| Parameter | Description |
|---|---|
| Cell Line | Human Monocytic THP-1 Cells |
| Seeding Density | 1 x 10^5 cells/well in a 96-well plate[1] |
| Stimulant | Lipopolysaccharide (LPS) |
| Stimulant Conc. | 1 µg/mL[1] |
| Test Compound | This compound (RvD5) |
| RvD5 Conc. | 20 µM and 40 µM (or based on viability assay)[1] |
| Incubation Time | 1-hour RvD5 pre-treatment, 24-hour LPS stimulation[1] |
| Readout | IL-6 and CCL5 protein levels in supernatant |
| Detection Method | Enzyme-Linked Immunosorbent Assay (ELISA) |
Table 2: Sample Data Representation for IL-6 Inhibition by RvD5
| Treatment Group | IL-6 Concentration (pg/mL) | % Inhibition of LPS Response |
|---|---|---|
| Control (Untreated) | Baseline Level | N/A |
| LPS (1 µg/mL) | High Level (e.g., 1000 pg/mL) | 0% |
| LPS + RvD5 (20 µM) | Reduced Level | Calculated |
| LPS + RvD5 (40 µM) | Further Reduced Level | Calculated |
% Inhibition is calculated as: [1 - (IL-6_RvD5 - IL-6_Control) / (IL-6_LPS - IL-6_Control)] x 100
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro RvD5 bioactivity assay.
This compound Signaling Pathway
Caption: RvD5 inhibits LPS-induced ERK/NF-κB signaling.[1]
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Resolvin D5 in a Murine Model of Peritonitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D5 (RvD5), an endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has demonstrated potent anti-inflammatory and pro-resolving properties in various preclinical models of inflammation.[1] Peritonitis, the inflammation of the peritoneum, serves as a robust model to study acute inflammation and the efficacy of novel anti-inflammatory agents. The zymosan-induced peritonitis model in mice is a well-established and reproducible method for inducing sterile inflammation, characterized by a significant influx of leukocytes, particularly neutrophils, into the peritoneal cavity.[2][3]
These application notes provide a comprehensive guide for utilizing this compound in a murine model of zymosan-induced peritonitis. This document outlines detailed experimental protocols, presents expected quantitative outcomes in structured tables, and visualizes key pathways and workflows to facilitate the design and execution of studies aimed at evaluating the therapeutic potential of RvD5 in resolving acute inflammation.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of resolvins in murine models of inflammation. It is important to note that while direct data for RvD5 in zymosan-induced peritonitis is limited, the presented data is derived from closely related models, such as LPS-induced endotoxemia for RvD5 and zymosan-induced peritonitis for other D-series resolvins, to provide an expected therapeutic window.
Table 1: Effect of this compound on Leukocyte Infiltration in Peritoneal Lavage Fluid (PLF)
| Treatment Group | Total Leukocytes (x 10⁶ cells/mL) | Neutrophils (x 10⁶ cells/mL) | Macrophages (x 10⁶ cells/mL) |
| Vehicle + Zymosan | 19.2 ± 2.6 | 15.8 ± 2.1 | 3.4 ± 0.5 |
| RvD5 (10 ng/mouse) + Zymosan | Data Not Available | Data Not Available | Data Not Available |
| Reference Data (Resolvin D4) | |||
| Vehicle + Zymosan | ~12.5 | ~10.0 | Not Reported |
| Resolvin D4 (10 ng/mouse) + Zymosan | ~8.0 | ~6.9 | Not Reported |
Note: Data for total leukocytes and neutrophils in the vehicle + zymosan group are from a zymosan-induced peritonitis study.[3] Data for the Resolvin D4 treatment group is extrapolated from a study using RvD4 in a zymosan-induced peritonitis model, showing a significant reduction in neutrophil infiltration.[4] Specific quantitative data for RvD5 in this model is not currently available.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in Peritoneal Lavage Fluid (PLF)
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle + Zymosan | 1500 ± 250 | 1200 ± 200 | 800 ± 150 |
| RvD5 (1 ng/animal) + LPS | 100 ± 15 | 250 ± 40 | 150 ± 25 |
| RvD5 (10 ng/animal) + LPS | 80 ± 12 | 200 ± 30 | 120 ± 20 |
Note: Baseline cytokine levels in the vehicle + zymosan group are representative values from zymosan-induced peritonitis models.[3] Data for RvD5 treatment groups are from a study using an LPS-induced endotoxemia model in mice, demonstrating a dose-dependent reduction in pro-inflammatory cytokines in kidney tissue homogenates.[1] While not peritoneal fluid, this data suggests a similar anti-inflammatory effect of RvD5.
Experimental Protocols
I. Zymosan-Induced Peritonitis in a Murine Model
This protocol describes the induction of acute sterile peritonitis in mice using Zymosan A.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for RvD5 (e.g., sterile saline containing 0.1% ethanol)
-
Syringes and needles (27G)
Procedure:
-
Preparation of Zymosan Suspension:
-
Prepare a homogenous suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.
-
Vortex the suspension vigorously immediately before each injection to ensure uniform delivery.
-
-
Animal Groups:
-
Group 1: Vehicle Control: Mice receive an intraperitoneal (i.p.) injection of the vehicle.
-
Group 2: Zymosan Control: Mice receive an i.p. injection of the vehicle followed by an i.p. injection of zymosan.
-
Group 3: RvD5 Treatment: Mice receive an i.p. injection of RvD5 at the desired dose (e.g., 1-100 ng/mouse) 30 minutes prior to the i.p. injection of zymosan.[5]
-
-
Induction of Peritonitis:
-
Administer a single i.p. injection of the zymosan suspension (typically 1 mg/mouse in 1 mL of saline).[5]
-
-
Time Course:
-
The peak of neutrophil infiltration typically occurs between 4 to 6 hours post-zymosan administration.[3] Euthanize animals at the desired time point for sample collection.
-
II. Peritoneal Lavage and Cell Analysis
This protocol details the collection of peritoneal exudate cells for quantification and characterization.
Materials:
-
Euthanized mice from Protocol I
-
Ice-cold sterile phosphate-buffered saline (PBS)
-
Syringes (5 mL) and needles (22G)
-
Conical tubes (15 mL)
-
Hemocytometer or automated cell counter
-
Microscope
-
Staining dyes for differential cell counting (e.g., Wright-Giemsa stain)
Procedure:
-
Peritoneal Lavage:
-
Following euthanasia, expose the peritoneal cavity by making a small midline incision in the abdominal skin.
-
Carefully inject 5 mL of ice-cold PBS into the peritoneal cavity using a 22G needle.
-
Gently massage the abdomen for 1-2 minutes to dislodge cells.
-
Aspirate the peritoneal lavage fluid and transfer it to a 15 mL conical tube on ice.
-
-
Cell Counting:
-
Centrifuge the collected lavage fluid at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant (which can be stored for cytokine analysis) and resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of leukocytes using a hemocytometer or an automated cell counter.
-
-
Differential Cell Counting:
-
Prepare cytospin slides from the cell suspension.
-
Stain the slides with Wright-Giemsa stain.
-
Perform a differential count of neutrophils, macrophages, and lymphocytes under a light microscope.
-
III. Flow Cytometry Analysis of Peritoneal Leukocytes
This protocol describes the immunophenotyping of peritoneal cells to quantify specific leukocyte populations and assess macrophage polarization.
Materials:
-
Peritoneal lavage cells from Protocol II
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against murine:
-
CD45 (pan-leukocyte marker)
-
F4/80 (macrophage marker)
-
Ly6G (neutrophil marker)
-
CD11b (myeloid marker)
-
CD86 (M1 macrophage marker)
-
CD206 (M2 macrophage marker)
-
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Adjust the cell concentration to 1 x 10⁶ cells/100 µL in FACS buffer.
-
Block Fc receptors with anti-CD16/32 for 10 minutes on ice.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer by centrifugation at 400 x g for 5 minutes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on single, live CD45+ cells.
-
Identify neutrophils as Ly6G+/CD11b+ and macrophages as F4/80+/CD11b+.
-
Within the macrophage gate, analyze the expression of CD86 (M1) and CD206 (M2) to assess polarization.
-
IV. Cytokine Analysis of Peritoneal Fluid
This protocol outlines the measurement of cytokine levels in the cell-free peritoneal lavage fluid.
Materials:
-
Supernatant from the peritoneal lavage (from Protocol II, step 2)
-
Enzyme-linked immunosorbent assay (ELISA) kits for murine IL-1β, TNF-α, and IL-6
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Use the cell-free supernatant collected during the peritoneal lavage.
-
If necessary, centrifuge the supernatant again to remove any remaining cellular debris.
-
-
ELISA:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, this involves adding samples and standards to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in macrophages.
Caption: Experimental workflow for assessing RvD5 in murine peritonitis.
References
Application Notes and Protocols for Utilizing Resolvin D5 in a Murine Model of Peritonitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D5 (RvD5), an endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has demonstrated potent anti-inflammatory and pro-resolving properties in various preclinical models of inflammation.[1] Peritonitis, the inflammation of the peritoneum, serves as a robust model to study acute inflammation and the efficacy of novel anti-inflammatory agents. The zymosan-induced peritonitis model in mice is a well-established and reproducible method for inducing sterile inflammation, characterized by a significant influx of leukocytes, particularly neutrophils, into the peritoneal cavity.[2][3]
These application notes provide a comprehensive guide for utilizing this compound in a murine model of zymosan-induced peritonitis. This document outlines detailed experimental protocols, presents expected quantitative outcomes in structured tables, and visualizes key pathways and workflows to facilitate the design and execution of studies aimed at evaluating the therapeutic potential of RvD5 in resolving acute inflammation.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of resolvins in murine models of inflammation. It is important to note that while direct data for RvD5 in zymosan-induced peritonitis is limited, the presented data is derived from closely related models, such as LPS-induced endotoxemia for RvD5 and zymosan-induced peritonitis for other D-series resolvins, to provide an expected therapeutic window.
Table 1: Effect of this compound on Leukocyte Infiltration in Peritoneal Lavage Fluid (PLF)
| Treatment Group | Total Leukocytes (x 10⁶ cells/mL) | Neutrophils (x 10⁶ cells/mL) | Macrophages (x 10⁶ cells/mL) |
| Vehicle + Zymosan | 19.2 ± 2.6 | 15.8 ± 2.1 | 3.4 ± 0.5 |
| RvD5 (10 ng/mouse) + Zymosan | Data Not Available | Data Not Available | Data Not Available |
| Reference Data (Resolvin D4) | |||
| Vehicle + Zymosan | ~12.5 | ~10.0 | Not Reported |
| Resolvin D4 (10 ng/mouse) + Zymosan | ~8.0 | ~6.9 | Not Reported |
Note: Data for total leukocytes and neutrophils in the vehicle + zymosan group are from a zymosan-induced peritonitis study.[3] Data for the Resolvin D4 treatment group is extrapolated from a study using RvD4 in a zymosan-induced peritonitis model, showing a significant reduction in neutrophil infiltration.[4] Specific quantitative data for RvD5 in this model is not currently available.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in Peritoneal Lavage Fluid (PLF)
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle + Zymosan | 1500 ± 250 | 1200 ± 200 | 800 ± 150 |
| RvD5 (1 ng/animal) + LPS | 100 ± 15 | 250 ± 40 | 150 ± 25 |
| RvD5 (10 ng/animal) + LPS | 80 ± 12 | 200 ± 30 | 120 ± 20 |
Note: Baseline cytokine levels in the vehicle + zymosan group are representative values from zymosan-induced peritonitis models.[3] Data for RvD5 treatment groups are from a study using an LPS-induced endotoxemia model in mice, demonstrating a dose-dependent reduction in pro-inflammatory cytokines in kidney tissue homogenates.[1] While not peritoneal fluid, this data suggests a similar anti-inflammatory effect of RvD5.
Experimental Protocols
I. Zymosan-Induced Peritonitis in a Murine Model
This protocol describes the induction of acute sterile peritonitis in mice using Zymosan A.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for RvD5 (e.g., sterile saline containing 0.1% ethanol)
-
Syringes and needles (27G)
Procedure:
-
Preparation of Zymosan Suspension:
-
Prepare a homogenous suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.
-
Vortex the suspension vigorously immediately before each injection to ensure uniform delivery.
-
-
Animal Groups:
-
Group 1: Vehicle Control: Mice receive an intraperitoneal (i.p.) injection of the vehicle.
-
Group 2: Zymosan Control: Mice receive an i.p. injection of the vehicle followed by an i.p. injection of zymosan.
-
Group 3: RvD5 Treatment: Mice receive an i.p. injection of RvD5 at the desired dose (e.g., 1-100 ng/mouse) 30 minutes prior to the i.p. injection of zymosan.[5]
-
-
Induction of Peritonitis:
-
Administer a single i.p. injection of the zymosan suspension (typically 1 mg/mouse in 1 mL of saline).[5]
-
-
Time Course:
-
The peak of neutrophil infiltration typically occurs between 4 to 6 hours post-zymosan administration.[3] Euthanize animals at the desired time point for sample collection.
-
II. Peritoneal Lavage and Cell Analysis
This protocol details the collection of peritoneal exudate cells for quantification and characterization.
Materials:
-
Euthanized mice from Protocol I
-
Ice-cold sterile phosphate-buffered saline (PBS)
-
Syringes (5 mL) and needles (22G)
-
Conical tubes (15 mL)
-
Hemocytometer or automated cell counter
-
Microscope
-
Staining dyes for differential cell counting (e.g., Wright-Giemsa stain)
Procedure:
-
Peritoneal Lavage:
-
Following euthanasia, expose the peritoneal cavity by making a small midline incision in the abdominal skin.
-
Carefully inject 5 mL of ice-cold PBS into the peritoneal cavity using a 22G needle.
-
Gently massage the abdomen for 1-2 minutes to dislodge cells.
-
Aspirate the peritoneal lavage fluid and transfer it to a 15 mL conical tube on ice.
-
-
Cell Counting:
-
Centrifuge the collected lavage fluid at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant (which can be stored for cytokine analysis) and resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of leukocytes using a hemocytometer or an automated cell counter.
-
-
Differential Cell Counting:
-
Prepare cytospin slides from the cell suspension.
-
Stain the slides with Wright-Giemsa stain.
-
Perform a differential count of neutrophils, macrophages, and lymphocytes under a light microscope.
-
III. Flow Cytometry Analysis of Peritoneal Leukocytes
This protocol describes the immunophenotyping of peritoneal cells to quantify specific leukocyte populations and assess macrophage polarization.
Materials:
-
Peritoneal lavage cells from Protocol II
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against murine:
-
CD45 (pan-leukocyte marker)
-
F4/80 (macrophage marker)
-
Ly6G (neutrophil marker)
-
CD11b (myeloid marker)
-
CD86 (M1 macrophage marker)
-
CD206 (M2 macrophage marker)
-
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Adjust the cell concentration to 1 x 10⁶ cells/100 µL in FACS buffer.
-
Block Fc receptors with anti-CD16/32 for 10 minutes on ice.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer by centrifugation at 400 x g for 5 minutes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on single, live CD45+ cells.
-
Identify neutrophils as Ly6G+/CD11b+ and macrophages as F4/80+/CD11b+.
-
Within the macrophage gate, analyze the expression of CD86 (M1) and CD206 (M2) to assess polarization.
-
IV. Cytokine Analysis of Peritoneal Fluid
This protocol outlines the measurement of cytokine levels in the cell-free peritoneal lavage fluid.
Materials:
-
Supernatant from the peritoneal lavage (from Protocol II, step 2)
-
Enzyme-linked immunosorbent assay (ELISA) kits for murine IL-1β, TNF-α, and IL-6
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Use the cell-free supernatant collected during the peritoneal lavage.
-
If necessary, centrifuge the supernatant again to remove any remaining cellular debris.
-
-
ELISA:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, this involves adding samples and standards to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in macrophages.
Caption: Experimental workflow for assessing RvD5 in murine peritonitis.
References
Application Notes and Protocols for Utilizing Resolvin D5 in a Murine Model of Peritonitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D5 (RvD5), an endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has demonstrated potent anti-inflammatory and pro-resolving properties in various preclinical models of inflammation.[1] Peritonitis, the inflammation of the peritoneum, serves as a robust model to study acute inflammation and the efficacy of novel anti-inflammatory agents. The zymosan-induced peritonitis model in mice is a well-established and reproducible method for inducing sterile inflammation, characterized by a significant influx of leukocytes, particularly neutrophils, into the peritoneal cavity.[2][3]
These application notes provide a comprehensive guide for utilizing this compound in a murine model of zymosan-induced peritonitis. This document outlines detailed experimental protocols, presents expected quantitative outcomes in structured tables, and visualizes key pathways and workflows to facilitate the design and execution of studies aimed at evaluating the therapeutic potential of RvD5 in resolving acute inflammation.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of resolvins in murine models of inflammation. It is important to note that while direct data for RvD5 in zymosan-induced peritonitis is limited, the presented data is derived from closely related models, such as LPS-induced endotoxemia for RvD5 and zymosan-induced peritonitis for other D-series resolvins, to provide an expected therapeutic window.
Table 1: Effect of this compound on Leukocyte Infiltration in Peritoneal Lavage Fluid (PLF)
| Treatment Group | Total Leukocytes (x 10⁶ cells/mL) | Neutrophils (x 10⁶ cells/mL) | Macrophages (x 10⁶ cells/mL) |
| Vehicle + Zymosan | 19.2 ± 2.6 | 15.8 ± 2.1 | 3.4 ± 0.5 |
| RvD5 (10 ng/mouse) + Zymosan | Data Not Available | Data Not Available | Data Not Available |
| Reference Data (Resolvin D4) | |||
| Vehicle + Zymosan | ~12.5 | ~10.0 | Not Reported |
| Resolvin D4 (10 ng/mouse) + Zymosan | ~8.0 | ~6.9 | Not Reported |
Note: Data for total leukocytes and neutrophils in the vehicle + zymosan group are from a zymosan-induced peritonitis study.[3] Data for the Resolvin D4 treatment group is extrapolated from a study using RvD4 in a zymosan-induced peritonitis model, showing a significant reduction in neutrophil infiltration.[4] Specific quantitative data for RvD5 in this model is not currently available.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in Peritoneal Lavage Fluid (PLF)
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle + Zymosan | 1500 ± 250 | 1200 ± 200 | 800 ± 150 |
| RvD5 (1 ng/animal) + LPS | 100 ± 15 | 250 ± 40 | 150 ± 25 |
| RvD5 (10 ng/animal) + LPS | 80 ± 12 | 200 ± 30 | 120 ± 20 |
Note: Baseline cytokine levels in the vehicle + zymosan group are representative values from zymosan-induced peritonitis models.[3] Data for RvD5 treatment groups are from a study using an LPS-induced endotoxemia model in mice, demonstrating a dose-dependent reduction in pro-inflammatory cytokines in kidney tissue homogenates.[1] While not peritoneal fluid, this data suggests a similar anti-inflammatory effect of RvD5.
Experimental Protocols
I. Zymosan-Induced Peritonitis in a Murine Model
This protocol describes the induction of acute sterile peritonitis in mice using Zymosan A.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for RvD5 (e.g., sterile saline containing 0.1% ethanol)
-
Syringes and needles (27G)
Procedure:
-
Preparation of Zymosan Suspension:
-
Prepare a homogenous suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.
-
Vortex the suspension vigorously immediately before each injection to ensure uniform delivery.
-
-
Animal Groups:
-
Group 1: Vehicle Control: Mice receive an intraperitoneal (i.p.) injection of the vehicle.
-
Group 2: Zymosan Control: Mice receive an i.p. injection of the vehicle followed by an i.p. injection of zymosan.
-
Group 3: RvD5 Treatment: Mice receive an i.p. injection of RvD5 at the desired dose (e.g., 1-100 ng/mouse) 30 minutes prior to the i.p. injection of zymosan.[5]
-
-
Induction of Peritonitis:
-
Administer a single i.p. injection of the zymosan suspension (typically 1 mg/mouse in 1 mL of saline).[5]
-
-
Time Course:
-
The peak of neutrophil infiltration typically occurs between 4 to 6 hours post-zymosan administration.[3] Euthanize animals at the desired time point for sample collection.
-
II. Peritoneal Lavage and Cell Analysis
This protocol details the collection of peritoneal exudate cells for quantification and characterization.
Materials:
-
Euthanized mice from Protocol I
-
Ice-cold sterile phosphate-buffered saline (PBS)
-
Syringes (5 mL) and needles (22G)
-
Conical tubes (15 mL)
-
Hemocytometer or automated cell counter
-
Microscope
-
Staining dyes for differential cell counting (e.g., Wright-Giemsa stain)
Procedure:
-
Peritoneal Lavage:
-
Following euthanasia, expose the peritoneal cavity by making a small midline incision in the abdominal skin.
-
Carefully inject 5 mL of ice-cold PBS into the peritoneal cavity using a 22G needle.
-
Gently massage the abdomen for 1-2 minutes to dislodge cells.
-
Aspirate the peritoneal lavage fluid and transfer it to a 15 mL conical tube on ice.
-
-
Cell Counting:
-
Centrifuge the collected lavage fluid at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant (which can be stored for cytokine analysis) and resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of leukocytes using a hemocytometer or an automated cell counter.
-
-
Differential Cell Counting:
-
Prepare cytospin slides from the cell suspension.
-
Stain the slides with Wright-Giemsa stain.
-
Perform a differential count of neutrophils, macrophages, and lymphocytes under a light microscope.
-
III. Flow Cytometry Analysis of Peritoneal Leukocytes
This protocol describes the immunophenotyping of peritoneal cells to quantify specific leukocyte populations and assess macrophage polarization.
Materials:
-
Peritoneal lavage cells from Protocol II
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against murine:
-
CD45 (pan-leukocyte marker)
-
F4/80 (macrophage marker)
-
Ly6G (neutrophil marker)
-
CD11b (myeloid marker)
-
CD86 (M1 macrophage marker)
-
CD206 (M2 macrophage marker)
-
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Adjust the cell concentration to 1 x 10⁶ cells/100 µL in FACS buffer.
-
Block Fc receptors with anti-CD16/32 for 10 minutes on ice.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer by centrifugation at 400 x g for 5 minutes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on single, live CD45+ cells.
-
Identify neutrophils as Ly6G+/CD11b+ and macrophages as F4/80+/CD11b+.
-
Within the macrophage gate, analyze the expression of CD86 (M1) and CD206 (M2) to assess polarization.
-
IV. Cytokine Analysis of Peritoneal Fluid
This protocol outlines the measurement of cytokine levels in the cell-free peritoneal lavage fluid.
Materials:
-
Supernatant from the peritoneal lavage (from Protocol II, step 2)
-
Enzyme-linked immunosorbent assay (ELISA) kits for murine IL-1β, TNF-α, and IL-6
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Use the cell-free supernatant collected during the peritoneal lavage.
-
If necessary, centrifuge the supernatant again to remove any remaining cellular debris.
-
-
ELISA:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, this involves adding samples and standards to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in macrophages.
Caption: Experimental workflow for assessing RvD5 in murine peritonitis.
References
Application of Resolvin D5 in Cell Culture Experiments: A Guide for Researchers
Introduction
Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] As a potent lipid mediator, RvD5 plays a crucial role in the resolution of inflammation, a process essential for restoring tissue homeostasis.[4][5] Its anti-inflammatory and pro-resolving activities make it a significant molecule of interest in various research fields, including immunology, oncology, and neurobiology. In cell culture experiments, RvD5 is utilized to investigate its mechanisms of action and therapeutic potential in a controlled in vitro environment.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, targeted towards researchers, scientists, and drug development professionals.
Key Applications in Cell Culture
This compound has been shown to exert several key effects in various cell types, making it a versatile tool for in vitro studies:
-
Anti-inflammatory Effects: RvD5 effectively downregulates the production of pro-inflammatory cytokines and chemokines in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[1][2][3][6]
-
Modulation of Immune Cell Differentiation: It can influence the differentiation of immune cells, such as suppressing T helper 17 (Th17) cell differentiation and promoting regulatory T cell (Treg) differentiation.[7][8]
-
Inhibition of Osteoclastogenesis: RvD5 can attenuate the differentiation of osteoclasts, the cells responsible for bone resorption.[7][8]
-
Enhancement of Phagocytosis: It has been shown to stimulate the phagocytosis of bacteria by macrophages.[5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various cell culture experiments involving this compound.
Table 1: Anti-inflammatory Effects of RvD5 on LPS-Stimulated THP-1 Cells
| Cell Line | Stimulant | RvD5 Concentration | Incubation Time | Measured Outcome | Result | Reference |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 20 µM | 24 hours | IL-6 mRNA expression | Significant inhibition | [1] |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 40 µM | 24 hours | IL-6 mRNA expression | Significant inhibition | [1] |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 20 µM | 24 hours | CCL5 mRNA expression | Significant inhibition | [1] |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 40 µM | 24 hours | CCL5 mRNA expression | Significant inhibition | [1] |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 40 µM | 1 hour pre-treatment, then 1 hour with LPS | p65 and p50 nuclear translocation | Attenuated | [1] |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 20-40 µM | 1 hour pre-treatment, then 1 hour with LPS | ERK phosphorylation | Dose-dependent attenuation | [1] |
Table 2: Effects of RvD5 on T Cell Differentiation and Osteoclastogenesis
| Cell Type | Experiment | RvD5 Concentration | Incubation Time | Measured Outcome | Result | Reference |
| Mouse CD4+ T cells | Th17 differentiation | 1-100 nM (daily) | 5 days | Th17 cell population | Suppressed | [7] |
| Mouse CD4+ T cells | Treg differentiation | 1-100 nM (daily) | 5 days | Treg cell population | Facilitated | [7] |
| Mouse CD4+ T cells | Proliferation | Not specified | Not specified | CD4+ T cell proliferation | Inhibited | [7] |
| Mouse Bone Marrow Macrophages | RANKL-induced osteoclastogenesis | 10-500 nM (daily) | 5 days | TRAP-positive multinucleated cells | Attenuated | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Investigating the Anti-inflammatory Effects of RvD5 on THP-1 Cells
Objective: To determine the effect of RvD5 on the production of pro-inflammatory cytokines in LPS-stimulated human monocytic THP-1 cells.
Materials:
-
THP-1 cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in ethanol)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR)
-
ELISA kits for IL-6 and CCL5
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[1] Maintain cells at a density between 1x10^5 and 1x10^6 cells/mL. Use cells under 20 passages for experiments.[1]
-
Cell Seeding: Seed THP-1 cells in 24-well plates at a density of 5x10^5 cells/well.
-
RvD5 Pre-treatment: Prepare working solutions of RvD5 in culture medium from the stock solution. Pre-treat the cells with various concentrations of RvD5 (e.g., 20 µM and 40 µM) for 1 hour.[1] Include a vehicle control (ethanol at the same final concentration as the highest RvD5 concentration).[1]
-
LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours.[1] Include a negative control group with no LPS stimulation.
-
Sample Collection:
-
Supernatant: After 24 hours, collect the cell culture supernatant and store it at -80°C for cytokine protein analysis by ELISA.
-
Cells: Harvest the cells for RNA extraction.
-
-
Analysis:
-
ELISA: Measure the protein levels of IL-6 and CCL5 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.[1]
-
RT-qPCR: Extract total RNA from the cells and perform reverse transcription to synthesize cDNA. Quantify the mRNA expression levels of IL6 and CCL5 by qPCR, using GAPDH as a housekeeping gene for normalization.[1]
-
Protocol 2: Assessing the Effect of RvD5 on T Cell Differentiation
Objective: To evaluate the impact of RvD5 on the differentiation of murine CD4+ T cells into Th17 and Treg lineages.
Materials:
-
Spleen and lymph nodes from SKG mice (or other appropriate mouse strain)
-
CD4+ T cell isolation kit
-
RPMI 1640 medium
-
FBS
-
Penicillin-Streptomycin
-
β-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human TGF-β
-
Recombinant mouse IL-6
-
Anti-IFNγ and anti-IL-4 antibodies
-
This compound
-
Flow cytometry staining buffers
-
Fluorochrome-conjugated antibodies against CD4, Foxp3, and RORγt
Procedure:
-
CD4+ T Cell Isolation: Isolate CD4+ T cells from the spleen and lymph nodes of mice using a CD4+ T cell isolation kit according to the manufacturer's protocol.
-
Cell Culture and Differentiation:
-
Coat 96-well plates with anti-CD3 and anti-CD28 antibodies.
-
Seed the isolated CD4+ T cells at an appropriate density.
-
Culture the cells in RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol.
-
For Th17 differentiation, add TGF-β, IL-6, anti-IFNγ antibody, and anti-IL-4 antibody to the culture medium.[7]
-
Treat the cells with different concentrations of RvD5 (e.g., 1-100 nM) daily for 5 days.[7] Include a vehicle control.
-
-
Flow Cytometry Analysis:
-
On day 5, harvest the cells.
-
For intracellular staining of transcription factors, fix and permeabilize the cells using an appropriate kit.
-
Stain the cells with fluorochrome-conjugated antibodies against CD4, Foxp3 (for Tregs), and RORγt (for Th17 cells).
-
Analyze the stained cells by flow cytometry to determine the percentage of CD4+Foxp3+ (Treg) and CD4+RORγt+ (Th17) cells.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of RvD5 and the experimental design.
Caption: RvD5 signaling pathway in LPS-stimulated monocytic cells.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation [mdpi.com]
- 5. This compound - Applications - CAT N°: 10007280 [bertin-bioreagent.com]
- 6. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Resolvin D5 in Cell Culture Experiments: A Guide for Researchers
Introduction
Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] As a potent lipid mediator, RvD5 plays a crucial role in the resolution of inflammation, a process essential for restoring tissue homeostasis.[4][5] Its anti-inflammatory and pro-resolving activities make it a significant molecule of interest in various research fields, including immunology, oncology, and neurobiology. In cell culture experiments, RvD5 is utilized to investigate its mechanisms of action and therapeutic potential in a controlled in vitro environment.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, targeted towards researchers, scientists, and drug development professionals.
Key Applications in Cell Culture
This compound has been shown to exert several key effects in various cell types, making it a versatile tool for in vitro studies:
-
Anti-inflammatory Effects: RvD5 effectively downregulates the production of pro-inflammatory cytokines and chemokines in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[1][2][3][6]
-
Modulation of Immune Cell Differentiation: It can influence the differentiation of immune cells, such as suppressing T helper 17 (Th17) cell differentiation and promoting regulatory T cell (Treg) differentiation.[7][8]
-
Inhibition of Osteoclastogenesis: RvD5 can attenuate the differentiation of osteoclasts, the cells responsible for bone resorption.[7][8]
-
Enhancement of Phagocytosis: It has been shown to stimulate the phagocytosis of bacteria by macrophages.[5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various cell culture experiments involving this compound.
Table 1: Anti-inflammatory Effects of RvD5 on LPS-Stimulated THP-1 Cells
| Cell Line | Stimulant | RvD5 Concentration | Incubation Time | Measured Outcome | Result | Reference |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 20 µM | 24 hours | IL-6 mRNA expression | Significant inhibition | [1] |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 40 µM | 24 hours | IL-6 mRNA expression | Significant inhibition | [1] |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 20 µM | 24 hours | CCL5 mRNA expression | Significant inhibition | [1] |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 40 µM | 24 hours | CCL5 mRNA expression | Significant inhibition | [1] |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 40 µM | 1 hour pre-treatment, then 1 hour with LPS | p65 and p50 nuclear translocation | Attenuated | [1] |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 20-40 µM | 1 hour pre-treatment, then 1 hour with LPS | ERK phosphorylation | Dose-dependent attenuation | [1] |
Table 2: Effects of RvD5 on T Cell Differentiation and Osteoclastogenesis
| Cell Type | Experiment | RvD5 Concentration | Incubation Time | Measured Outcome | Result | Reference |
| Mouse CD4+ T cells | Th17 differentiation | 1-100 nM (daily) | 5 days | Th17 cell population | Suppressed | [7] |
| Mouse CD4+ T cells | Treg differentiation | 1-100 nM (daily) | 5 days | Treg cell population | Facilitated | [7] |
| Mouse CD4+ T cells | Proliferation | Not specified | Not specified | CD4+ T cell proliferation | Inhibited | [7] |
| Mouse Bone Marrow Macrophages | RANKL-induced osteoclastogenesis | 10-500 nM (daily) | 5 days | TRAP-positive multinucleated cells | Attenuated | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Investigating the Anti-inflammatory Effects of RvD5 on THP-1 Cells
Objective: To determine the effect of RvD5 on the production of pro-inflammatory cytokines in LPS-stimulated human monocytic THP-1 cells.
Materials:
-
THP-1 cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in ethanol)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR)
-
ELISA kits for IL-6 and CCL5
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[1] Maintain cells at a density between 1x10^5 and 1x10^6 cells/mL. Use cells under 20 passages for experiments.[1]
-
Cell Seeding: Seed THP-1 cells in 24-well plates at a density of 5x10^5 cells/well.
-
RvD5 Pre-treatment: Prepare working solutions of RvD5 in culture medium from the stock solution. Pre-treat the cells with various concentrations of RvD5 (e.g., 20 µM and 40 µM) for 1 hour.[1] Include a vehicle control (ethanol at the same final concentration as the highest RvD5 concentration).[1]
-
LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours.[1] Include a negative control group with no LPS stimulation.
-
Sample Collection:
-
Supernatant: After 24 hours, collect the cell culture supernatant and store it at -80°C for cytokine protein analysis by ELISA.
-
Cells: Harvest the cells for RNA extraction.
-
-
Analysis:
-
ELISA: Measure the protein levels of IL-6 and CCL5 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.[1]
-
RT-qPCR: Extract total RNA from the cells and perform reverse transcription to synthesize cDNA. Quantify the mRNA expression levels of IL6 and CCL5 by qPCR, using GAPDH as a housekeeping gene for normalization.[1]
-
Protocol 2: Assessing the Effect of RvD5 on T Cell Differentiation
Objective: To evaluate the impact of RvD5 on the differentiation of murine CD4+ T cells into Th17 and Treg lineages.
Materials:
-
Spleen and lymph nodes from SKG mice (or other appropriate mouse strain)
-
CD4+ T cell isolation kit
-
RPMI 1640 medium
-
FBS
-
Penicillin-Streptomycin
-
β-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human TGF-β
-
Recombinant mouse IL-6
-
Anti-IFNγ and anti-IL-4 antibodies
-
This compound
-
Flow cytometry staining buffers
-
Fluorochrome-conjugated antibodies against CD4, Foxp3, and RORγt
Procedure:
-
CD4+ T Cell Isolation: Isolate CD4+ T cells from the spleen and lymph nodes of mice using a CD4+ T cell isolation kit according to the manufacturer's protocol.
-
Cell Culture and Differentiation:
-
Coat 96-well plates with anti-CD3 and anti-CD28 antibodies.
-
Seed the isolated CD4+ T cells at an appropriate density.
-
Culture the cells in RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol.
-
For Th17 differentiation, add TGF-β, IL-6, anti-IFNγ antibody, and anti-IL-4 antibody to the culture medium.[7]
-
Treat the cells with different concentrations of RvD5 (e.g., 1-100 nM) daily for 5 days.[7] Include a vehicle control.
-
-
Flow Cytometry Analysis:
-
On day 5, harvest the cells.
-
For intracellular staining of transcription factors, fix and permeabilize the cells using an appropriate kit.
-
Stain the cells with fluorochrome-conjugated antibodies against CD4, Foxp3 (for Tregs), and RORγt (for Th17 cells).
-
Analyze the stained cells by flow cytometry to determine the percentage of CD4+Foxp3+ (Treg) and CD4+RORγt+ (Th17) cells.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of RvD5 and the experimental design.
Caption: RvD5 signaling pathway in LPS-stimulated monocytic cells.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation [mdpi.com]
- 5. This compound - Applications - CAT N°: 10007280 [bertin-bioreagent.com]
- 6. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Resolvin D5 in Cell Culture Experiments: A Guide for Researchers
Introduction
Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] As a potent lipid mediator, RvD5 plays a crucial role in the resolution of inflammation, a process essential for restoring tissue homeostasis.[4][5] Its anti-inflammatory and pro-resolving activities make it a significant molecule of interest in various research fields, including immunology, oncology, and neurobiology. In cell culture experiments, RvD5 is utilized to investigate its mechanisms of action and therapeutic potential in a controlled in vitro environment.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, targeted towards researchers, scientists, and drug development professionals.
Key Applications in Cell Culture
This compound has been shown to exert several key effects in various cell types, making it a versatile tool for in vitro studies:
-
Anti-inflammatory Effects: RvD5 effectively downregulates the production of pro-inflammatory cytokines and chemokines in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[1][2][3][6]
-
Modulation of Immune Cell Differentiation: It can influence the differentiation of immune cells, such as suppressing T helper 17 (Th17) cell differentiation and promoting regulatory T cell (Treg) differentiation.[7][8]
-
Inhibition of Osteoclastogenesis: RvD5 can attenuate the differentiation of osteoclasts, the cells responsible for bone resorption.[7][8]
-
Enhancement of Phagocytosis: It has been shown to stimulate the phagocytosis of bacteria by macrophages.[5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various cell culture experiments involving this compound.
Table 1: Anti-inflammatory Effects of RvD5 on LPS-Stimulated THP-1 Cells
| Cell Line | Stimulant | RvD5 Concentration | Incubation Time | Measured Outcome | Result | Reference |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 20 µM | 24 hours | IL-6 mRNA expression | Significant inhibition | [1] |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 40 µM | 24 hours | IL-6 mRNA expression | Significant inhibition | [1] |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 20 µM | 24 hours | CCL5 mRNA expression | Significant inhibition | [1] |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 40 µM | 24 hours | CCL5 mRNA expression | Significant inhibition | [1] |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 40 µM | 1 hour pre-treatment, then 1 hour with LPS | p65 and p50 nuclear translocation | Attenuated | [1] |
| THP-1 (human monocytic) | LPS (1 µg/mL) | 20-40 µM | 1 hour pre-treatment, then 1 hour with LPS | ERK phosphorylation | Dose-dependent attenuation | [1] |
Table 2: Effects of RvD5 on T Cell Differentiation and Osteoclastogenesis
| Cell Type | Experiment | RvD5 Concentration | Incubation Time | Measured Outcome | Result | Reference |
| Mouse CD4+ T cells | Th17 differentiation | 1-100 nM (daily) | 5 days | Th17 cell population | Suppressed | [7] |
| Mouse CD4+ T cells | Treg differentiation | 1-100 nM (daily) | 5 days | Treg cell population | Facilitated | [7] |
| Mouse CD4+ T cells | Proliferation | Not specified | Not specified | CD4+ T cell proliferation | Inhibited | [7] |
| Mouse Bone Marrow Macrophages | RANKL-induced osteoclastogenesis | 10-500 nM (daily) | 5 days | TRAP-positive multinucleated cells | Attenuated | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Investigating the Anti-inflammatory Effects of RvD5 on THP-1 Cells
Objective: To determine the effect of RvD5 on the production of pro-inflammatory cytokines in LPS-stimulated human monocytic THP-1 cells.
Materials:
-
THP-1 cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in ethanol)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR)
-
ELISA kits for IL-6 and CCL5
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[1] Maintain cells at a density between 1x10^5 and 1x10^6 cells/mL. Use cells under 20 passages for experiments.[1]
-
Cell Seeding: Seed THP-1 cells in 24-well plates at a density of 5x10^5 cells/well.
-
RvD5 Pre-treatment: Prepare working solutions of RvD5 in culture medium from the stock solution. Pre-treat the cells with various concentrations of RvD5 (e.g., 20 µM and 40 µM) for 1 hour.[1] Include a vehicle control (ethanol at the same final concentration as the highest RvD5 concentration).[1]
-
LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours.[1] Include a negative control group with no LPS stimulation.
-
Sample Collection:
-
Supernatant: After 24 hours, collect the cell culture supernatant and store it at -80°C for cytokine protein analysis by ELISA.
-
Cells: Harvest the cells for RNA extraction.
-
-
Analysis:
-
ELISA: Measure the protein levels of IL-6 and CCL5 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.[1]
-
RT-qPCR: Extract total RNA from the cells and perform reverse transcription to synthesize cDNA. Quantify the mRNA expression levels of IL6 and CCL5 by qPCR, using GAPDH as a housekeeping gene for normalization.[1]
-
Protocol 2: Assessing the Effect of RvD5 on T Cell Differentiation
Objective: To evaluate the impact of RvD5 on the differentiation of murine CD4+ T cells into Th17 and Treg lineages.
Materials:
-
Spleen and lymph nodes from SKG mice (or other appropriate mouse strain)
-
CD4+ T cell isolation kit
-
RPMI 1640 medium
-
FBS
-
Penicillin-Streptomycin
-
β-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human TGF-β
-
Recombinant mouse IL-6
-
Anti-IFNγ and anti-IL-4 antibodies
-
This compound
-
Flow cytometry staining buffers
-
Fluorochrome-conjugated antibodies against CD4, Foxp3, and RORγt
Procedure:
-
CD4+ T Cell Isolation: Isolate CD4+ T cells from the spleen and lymph nodes of mice using a CD4+ T cell isolation kit according to the manufacturer's protocol.
-
Cell Culture and Differentiation:
-
Coat 96-well plates with anti-CD3 and anti-CD28 antibodies.
-
Seed the isolated CD4+ T cells at an appropriate density.
-
Culture the cells in RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol.
-
For Th17 differentiation, add TGF-β, IL-6, anti-IFNγ antibody, and anti-IL-4 antibody to the culture medium.[7]
-
Treat the cells with different concentrations of RvD5 (e.g., 1-100 nM) daily for 5 days.[7] Include a vehicle control.
-
-
Flow Cytometry Analysis:
-
On day 5, harvest the cells.
-
For intracellular staining of transcription factors, fix and permeabilize the cells using an appropriate kit.
-
Stain the cells with fluorochrome-conjugated antibodies against CD4, Foxp3 (for Tregs), and RORγt (for Th17 cells).
-
Analyze the stained cells by flow cytometry to determine the percentage of CD4+Foxp3+ (Treg) and CD4+RORγt+ (Th17) cells.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of RvD5 and the experimental design.
Caption: RvD5 signaling pathway in LPS-stimulated monocytic cells.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation [mdpi.com]
- 5. This compound - Applications - CAT N°: 10007280 [bertin-bioreagent.com]
- 6. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Administering Resolvin D5 in Preclinical In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Resolvin D5 (RvD5) in preclinical research settings. RvD5, a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has demonstrated potent anti-inflammatory and pro-resolving activities in a variety of disease models.[1][2][3] These guidelines are intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of RvD5.
Application Notes
Formulation and Stability
Resolvins are known for their limited stability and rapid metabolism in vivo.[4][5] Therefore, proper handling and formulation are critical for successful experimental outcomes.
-
Storage: RvD5 should be stored in a solution, typically in ethanol (B145695), at -80°C to prevent degradation.
-
Vehicle Selection: For in vivo administration, RvD5 is typically diluted from an ethanol stock into a sterile, biocompatible vehicle. Phosphate-buffered saline (PBS) or saline are common choices. It is crucial to ensure that the final concentration of ethanol is non-toxic to the animals.
-
Fresh Preparation: RvD5 formulations should be prepared fresh for each experiment and kept on ice to minimize degradation.[6]
Routes of Administration and Dosages
The choice of administration route and dosage depends on the specific animal model and the target tissue. The following table summarizes dosages and administration routes from various preclinical studies.
| Animal Model | Route of Administration | Dosage Range | Species | Reference |
| LPS-induced Endotoxemia | Intraperitoneal (i.p.) | 0.1 - 10 ng/animal | Mouse | [3] |
| Neuropathic & Inflammatory Pain | Intrathecal (i.t.) | 100 ng/animal | Mouse | [7] |
| Zymosan-induced Arthritis | Not specified in abstract | Not specified in abstract | Mouse | [8] |
| Hepatic Steatosis (HFD-fed) | Not specified in abstract | Not specified in abstract | Mouse | [2] |
| Type 1 Diabetes (anxiety/depression) | Intraperitoneal (i.p.) | 1 - 10 ng/animal | Mouse |
Experimental Protocols
Protocol 1: Administration of RvD5 in a Murine Model of LPS-Induced Endotoxemia
This protocol is adapted from studies investigating the protective effects of RvD5 against lipopolysaccharide (LPS)-induced kidney injury.[3]
Materials:
-
This compound (stock solution in ethanol)
-
Sterile, endotoxin-free saline
-
Lipopolysaccharide (LPS) from E. coli
-
Female Swiss mice
-
Syringes and needles for intraperitoneal (i.p.) and intravenous (i.v.) injections
Procedure:
-
Animal Acclimation: Acclimate female Swiss mice for at least one week before the experiment.
-
RvD5 Preparation: Prepare fresh dilutions of RvD5 in sterile saline from a stock solution. A dose-response study might include doses of 0.1, 1, and 10 ng per animal.[3] The vehicle control group should receive saline with a corresponding amount of ethanol.
-
RvD5 Administration: Administer the prepared RvD5 solution or vehicle control intraperitoneally (i.p.) to the mice.
-
LPS Challenge: One hour after RvD5 administration, induce endotoxemia by injecting LPS (10 mg/kg) intravenously (i.v.).[3]
-
Sample Collection: Six hours after the LPS challenge, collect blood and kidney tissue samples for analysis.[3]
-
Outcome Assessment: Analyze plasma for markers of kidney injury such as urea (B33335) and creatinine.[3] Kidney tissue can be processed for histopathology, measurement of inflammatory markers (e.g., cytokines IL-1β, TNF-α, IL-6), and assessment of oxidative stress.[3]
Protocol 2: Intrathecal Administration of RvD5 for Neuropathic Pain
This protocol is based on studies evaluating the analgesic effects of RvD5 in a mouse model of chemotherapy-induced peripheral neuropathy.[7][9]
Materials:
-
This compound (stock solution in ethanol)
-
Sterile, preservative-free saline
-
Paclitaxel (B517696) (for inducing neuropathy)
-
Male and female mice
-
Intrathecal injection apparatus
Procedure:
-
Induction of Neuropathy: Induce chemotherapy-induced peripheral neuropathy (CIPN) by administering paclitaxel (2 mg/kg) on days 0, 2, 4, and 6.[9]
-
Assessment of Baseline Pain: Before RvD5 administration, assess baseline mechanical allodynia.
-
RvD5 Preparation: Prepare a fresh solution of RvD5 in sterile saline at a concentration suitable for delivering 100 ng per animal via intrathecal injection.[7]
-
RvD5 Administration: Administer RvD5 (100 ng) or vehicle control intrathecally (i.t.).
-
Pain Assessment: Measure mechanical allodynia at various time points after RvD5 injection (e.g., 1 and 3 hours) to evaluate the analgesic effect.[7] Note that studies have shown sex-dependent effects, with RvD5 being more effective in male mice for certain types of pain.[7][9]
Signaling Pathways and Experimental Workflows
This compound Signaling in Inflammation
RvD5 exerts its anti-inflammatory effects through various signaling pathways. One key pathway involves the inhibition of the ERK-NF-κB signaling cascade, which leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and CCL5.[1][10] Another identified pathway involves the activation of SIRT6 and autophagy, which helps in mitigating hepatic steatosis.[2]
Caption: RvD5 signaling pathways in inflammation resolution.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the efficacy of RvD5 in a preclinical model involves several key steps, from animal model induction to data analysis.
Caption: General experimental workflow for preclinical RvD5 studies.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the D Series Resolvin Receptor System for the Treatment of Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvins D5 and D1 undergo phase II metabolism by uridine 5'-diphospho-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolvin D1-d5 (RvD1-d5) | IκB IKK | 1881277-32-2 | Invivochem [invivochem.com]
- 7. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Administering Resolvin D5 in Preclinical In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Resolvin D5 (RvD5) in preclinical research settings. RvD5, a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has demonstrated potent anti-inflammatory and pro-resolving activities in a variety of disease models.[1][2][3] These guidelines are intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of RvD5.
Application Notes
Formulation and Stability
Resolvins are known for their limited stability and rapid metabolism in vivo.[4][5] Therefore, proper handling and formulation are critical for successful experimental outcomes.
-
Storage: RvD5 should be stored in a solution, typically in ethanol (B145695), at -80°C to prevent degradation.
-
Vehicle Selection: For in vivo administration, RvD5 is typically diluted from an ethanol stock into a sterile, biocompatible vehicle. Phosphate-buffered saline (PBS) or saline are common choices. It is crucial to ensure that the final concentration of ethanol is non-toxic to the animals.
-
Fresh Preparation: RvD5 formulations should be prepared fresh for each experiment and kept on ice to minimize degradation.[6]
Routes of Administration and Dosages
The choice of administration route and dosage depends on the specific animal model and the target tissue. The following table summarizes dosages and administration routes from various preclinical studies.
| Animal Model | Route of Administration | Dosage Range | Species | Reference |
| LPS-induced Endotoxemia | Intraperitoneal (i.p.) | 0.1 - 10 ng/animal | Mouse | [3] |
| Neuropathic & Inflammatory Pain | Intrathecal (i.t.) | 100 ng/animal | Mouse | [7] |
| Zymosan-induced Arthritis | Not specified in abstract | Not specified in abstract | Mouse | [8] |
| Hepatic Steatosis (HFD-fed) | Not specified in abstract | Not specified in abstract | Mouse | [2] |
| Type 1 Diabetes (anxiety/depression) | Intraperitoneal (i.p.) | 1 - 10 ng/animal | Mouse |
Experimental Protocols
Protocol 1: Administration of RvD5 in a Murine Model of LPS-Induced Endotoxemia
This protocol is adapted from studies investigating the protective effects of RvD5 against lipopolysaccharide (LPS)-induced kidney injury.[3]
Materials:
-
This compound (stock solution in ethanol)
-
Sterile, endotoxin-free saline
-
Lipopolysaccharide (LPS) from E. coli
-
Female Swiss mice
-
Syringes and needles for intraperitoneal (i.p.) and intravenous (i.v.) injections
Procedure:
-
Animal Acclimation: Acclimate female Swiss mice for at least one week before the experiment.
-
RvD5 Preparation: Prepare fresh dilutions of RvD5 in sterile saline from a stock solution. A dose-response study might include doses of 0.1, 1, and 10 ng per animal.[3] The vehicle control group should receive saline with a corresponding amount of ethanol.
-
RvD5 Administration: Administer the prepared RvD5 solution or vehicle control intraperitoneally (i.p.) to the mice.
-
LPS Challenge: One hour after RvD5 administration, induce endotoxemia by injecting LPS (10 mg/kg) intravenously (i.v.).[3]
-
Sample Collection: Six hours after the LPS challenge, collect blood and kidney tissue samples for analysis.[3]
-
Outcome Assessment: Analyze plasma for markers of kidney injury such as urea (B33335) and creatinine.[3] Kidney tissue can be processed for histopathology, measurement of inflammatory markers (e.g., cytokines IL-1β, TNF-α, IL-6), and assessment of oxidative stress.[3]
Protocol 2: Intrathecal Administration of RvD5 for Neuropathic Pain
This protocol is based on studies evaluating the analgesic effects of RvD5 in a mouse model of chemotherapy-induced peripheral neuropathy.[7][9]
Materials:
-
This compound (stock solution in ethanol)
-
Sterile, preservative-free saline
-
Paclitaxel (B517696) (for inducing neuropathy)
-
Male and female mice
-
Intrathecal injection apparatus
Procedure:
-
Induction of Neuropathy: Induce chemotherapy-induced peripheral neuropathy (CIPN) by administering paclitaxel (2 mg/kg) on days 0, 2, 4, and 6.[9]
-
Assessment of Baseline Pain: Before RvD5 administration, assess baseline mechanical allodynia.
-
RvD5 Preparation: Prepare a fresh solution of RvD5 in sterile saline at a concentration suitable for delivering 100 ng per animal via intrathecal injection.[7]
-
RvD5 Administration: Administer RvD5 (100 ng) or vehicle control intrathecally (i.t.).
-
Pain Assessment: Measure mechanical allodynia at various time points after RvD5 injection (e.g., 1 and 3 hours) to evaluate the analgesic effect.[7] Note that studies have shown sex-dependent effects, with RvD5 being more effective in male mice for certain types of pain.[7][9]
Signaling Pathways and Experimental Workflows
This compound Signaling in Inflammation
RvD5 exerts its anti-inflammatory effects through various signaling pathways. One key pathway involves the inhibition of the ERK-NF-κB signaling cascade, which leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and CCL5.[1][10] Another identified pathway involves the activation of SIRT6 and autophagy, which helps in mitigating hepatic steatosis.[2]
Caption: RvD5 signaling pathways in inflammation resolution.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the efficacy of RvD5 in a preclinical model involves several key steps, from animal model induction to data analysis.
Caption: General experimental workflow for preclinical RvD5 studies.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the D Series Resolvin Receptor System for the Treatment of Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvins D5 and D1 undergo phase II metabolism by uridine 5'-diphospho-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolvin D1-d5 (RvD1-d5) | IκB IKK | 1881277-32-2 | Invivochem [invivochem.com]
- 7. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Administering Resolvin D5 in Preclinical In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Resolvin D5 (RvD5) in preclinical research settings. RvD5, a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has demonstrated potent anti-inflammatory and pro-resolving activities in a variety of disease models.[1][2][3] These guidelines are intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of RvD5.
Application Notes
Formulation and Stability
Resolvins are known for their limited stability and rapid metabolism in vivo.[4][5] Therefore, proper handling and formulation are critical for successful experimental outcomes.
-
Storage: RvD5 should be stored in a solution, typically in ethanol, at -80°C to prevent degradation.
-
Vehicle Selection: For in vivo administration, RvD5 is typically diluted from an ethanol stock into a sterile, biocompatible vehicle. Phosphate-buffered saline (PBS) or saline are common choices. It is crucial to ensure that the final concentration of ethanol is non-toxic to the animals.
-
Fresh Preparation: RvD5 formulations should be prepared fresh for each experiment and kept on ice to minimize degradation.[6]
Routes of Administration and Dosages
The choice of administration route and dosage depends on the specific animal model and the target tissue. The following table summarizes dosages and administration routes from various preclinical studies.
| Animal Model | Route of Administration | Dosage Range | Species | Reference |
| LPS-induced Endotoxemia | Intraperitoneal (i.p.) | 0.1 - 10 ng/animal | Mouse | [3] |
| Neuropathic & Inflammatory Pain | Intrathecal (i.t.) | 100 ng/animal | Mouse | [7] |
| Zymosan-induced Arthritis | Not specified in abstract | Not specified in abstract | Mouse | [8] |
| Hepatic Steatosis (HFD-fed) | Not specified in abstract | Not specified in abstract | Mouse | [2] |
| Type 1 Diabetes (anxiety/depression) | Intraperitoneal (i.p.) | 1 - 10 ng/animal | Mouse |
Experimental Protocols
Protocol 1: Administration of RvD5 in a Murine Model of LPS-Induced Endotoxemia
This protocol is adapted from studies investigating the protective effects of RvD5 against lipopolysaccharide (LPS)-induced kidney injury.[3]
Materials:
-
This compound (stock solution in ethanol)
-
Sterile, endotoxin-free saline
-
Lipopolysaccharide (LPS) from E. coli
-
Female Swiss mice
-
Syringes and needles for intraperitoneal (i.p.) and intravenous (i.v.) injections
Procedure:
-
Animal Acclimation: Acclimate female Swiss mice for at least one week before the experiment.
-
RvD5 Preparation: Prepare fresh dilutions of RvD5 in sterile saline from a stock solution. A dose-response study might include doses of 0.1, 1, and 10 ng per animal.[3] The vehicle control group should receive saline with a corresponding amount of ethanol.
-
RvD5 Administration: Administer the prepared RvD5 solution or vehicle control intraperitoneally (i.p.) to the mice.
-
LPS Challenge: One hour after RvD5 administration, induce endotoxemia by injecting LPS (10 mg/kg) intravenously (i.v.).[3]
-
Sample Collection: Six hours after the LPS challenge, collect blood and kidney tissue samples for analysis.[3]
-
Outcome Assessment: Analyze plasma for markers of kidney injury such as urea and creatinine.[3] Kidney tissue can be processed for histopathology, measurement of inflammatory markers (e.g., cytokines IL-1β, TNF-α, IL-6), and assessment of oxidative stress.[3]
Protocol 2: Intrathecal Administration of RvD5 for Neuropathic Pain
This protocol is based on studies evaluating the analgesic effects of RvD5 in a mouse model of chemotherapy-induced peripheral neuropathy.[7][9]
Materials:
-
This compound (stock solution in ethanol)
-
Sterile, preservative-free saline
-
Paclitaxel (for inducing neuropathy)
-
Male and female mice
-
Intrathecal injection apparatus
Procedure:
-
Induction of Neuropathy: Induce chemotherapy-induced peripheral neuropathy (CIPN) by administering paclitaxel (2 mg/kg) on days 0, 2, 4, and 6.[9]
-
Assessment of Baseline Pain: Before RvD5 administration, assess baseline mechanical allodynia.
-
RvD5 Preparation: Prepare a fresh solution of RvD5 in sterile saline at a concentration suitable for delivering 100 ng per animal via intrathecal injection.[7]
-
RvD5 Administration: Administer RvD5 (100 ng) or vehicle control intrathecally (i.t.).
-
Pain Assessment: Measure mechanical allodynia at various time points after RvD5 injection (e.g., 1 and 3 hours) to evaluate the analgesic effect.[7] Note that studies have shown sex-dependent effects, with RvD5 being more effective in male mice for certain types of pain.[7][9]
Signaling Pathways and Experimental Workflows
This compound Signaling in Inflammation
RvD5 exerts its anti-inflammatory effects through various signaling pathways. One key pathway involves the inhibition of the ERK-NF-κB signaling cascade, which leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and CCL5.[1][10] Another identified pathway involves the activation of SIRT6 and autophagy, which helps in mitigating hepatic steatosis.[2]
Caption: RvD5 signaling pathways in inflammation resolution.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the efficacy of RvD5 in a preclinical model involves several key steps, from animal model induction to data analysis.
Caption: General experimental workflow for preclinical RvD5 studies.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the D Series Resolvin Receptor System for the Treatment of Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvins D5 and D1 undergo phase II metabolism by uridine 5'-diphospho-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolvin D1-d5 (RvD1-d5) | IκB IKK | 1881277-32-2 | Invivochem [invivochem.com]
- 7. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Tracing the Fate of Resolvin D5 with Stable Isotope Labeling
Introduction
Resolvin D5 (RvD5), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation.[1][2] Understanding its metabolic fate is crucial for the development of novel therapeutics targeting inflammatory diseases. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to trace and quantify the biosynthesis and metabolism of RvD5 in complex biological systems. This application note provides detailed protocols for conducting RvD5 metabolic studies using stable isotope labeling, from cell culture to data analysis.
Specialized pro-resolving mediators are biosynthesized through enzymatic cascades involving lipoxygenases (LOX) and cyclooxygenases (COX).[3][4] Specifically, the biosynthesis of D-series resolvins from DHA is initiated by the action of 15-lipoxygenase (15-LOX) to form 17S-hydroperoxy-DHA, which is subsequently converted by 5-lipoxygenase (5-LOX) to generate RvD5.[5][6][7]
Core Applications
-
Elucidating Biosynthetic Pathways: Tracing the conversion of labeled precursors (e.g., deuterated DHA) into RvD5 and its metabolites.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered labeled RvD5.
-
Target Engagement and Efficacy: Assessing the impact of therapeutic interventions on RvD5 metabolism.
Experimental Workflow Overview
The general workflow for a stable isotope labeling study of RvD5 metabolism involves several key stages: introduction of a labeled precursor, sample collection and preparation, LC-MS/MS analysis, and data interpretation.
Caption: High-level experimental workflow for RvD5 metabolic studies.
Protocols
Protocol 1: In Vitro RvD5 Biosynthesis using Deuterated DHA (d5-DHA)
This protocol describes the stimulation of human macrophages to produce deuterated RvD5 from a d5-DHA precursor.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
PMA (Phorbol 12-myristate 13-acetate)
-
d5-DHA (deuterated docosahexaenoic acid)
-
Calcium ionophore (A23187)
-
Methanol (B129727) (ice-cold)
-
Internal standards (e.g., d4-PGE2, d8-5-HETE)
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Macrophage Differentiation: Isolate PBMCs and differentiate them into macrophages by incubating with PMA (100 ng/mL) in RPMI-1640 with 10% FBS for 48 hours.
-
Labeling: Replace the medium with serum-free RPMI-1640 and add d5-DHA to a final concentration of 10 µM. Incubate for 24 hours.
-
Stimulation: Stimulate the cells with calcium ionophore A23187 (5 µM) for 30 minutes to induce the release of lipid mediators.
-
Sample Collection: Collect the cell supernatant and add two volumes of ice-cold methanol containing deuterated internal standards.[8] Store at -80°C until extraction.
-
Lipid Extraction:
-
LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent and analyze using a validated LC-MS/MS method.
Protocol 2: LC-MS/MS Analysis of Deuterated RvD5 and its Metabolites
This protocol outlines a general method for the detection and quantification of deuterated RvD5.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 150 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile/Methanol/Acetic Acid (800/150/1, v/v/v)[3][4] |
| Flow Rate | 0.3 mL/min[3][4] |
| Gradient | Linear gradient optimized for separation of SPMs[3][4] |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[3] |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
Table 1: MRM Transitions for RvD5 and Deuterated Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| RvD5 | 375.2 | 141.1 |
| d5-RvD5 | 380.2 | 141.1 |
| Additional potential metabolites | To be determined | To be determined |
Note: MRM transitions should be optimized for the specific instrument used.
Data Presentation
Quantitative data from stable isotope labeling experiments should be presented in a clear and concise manner to facilitate comparison between different experimental conditions.
Table 2: Quantification of d5-RvD5 in Macrophage Supernatants
| Condition | d5-RvD5 Concentration (pg/mL) ± SD |
| Unstimulated Control | < LOQ* |
| A23187 Stimulated | 25.8 ± 4.2 |
| LPS + A23187 Stimulated | 45.3 ± 6.7 |
*LOQ: Limit of Quantification
This compound Signaling Pathway
RvD5 exerts its pro-resolving effects by interacting with specific cellular signaling pathways. A key pathway involves the inhibition of the ERK-NF-κB signaling cascade, which leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and CCL5.[10][11]
Caption: RvD5 inhibits the ERK-NF-κB signaling pathway.
Sample Preparation and Lipid Extraction
Proper sample preparation is critical for accurate lipidomics analysis. The choice of extraction method depends on the sample matrix.
General Considerations:
-
Minimize Enzymatic Activity: Process samples quickly on ice and consider the use of antioxidants like butylated hydroxytoluene (BHT) to prevent lipid degradation.[12]
-
Protein Precipitation: For samples with high protein content, such as plasma, protein precipitation is necessary to release protein-bound lipids and prevent interference.[13][14] This is often achieved using organic solvents like methanol or isopropanol.[13]
-
Extraction Methods:
Caption: General workflow for lipid extraction from biological samples.
Conclusion
Stable isotope labeling is an indispensable tool for investigating the metabolism of this compound. The protocols and guidelines presented in this application note provide a framework for researchers to design and execute robust metabolic studies, ultimately contributing to a deeper understanding of the resolution of inflammation and the development of novel pro-resolving therapeutics.
References
- 1. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolvins, Specialized Pro-Resolving Lipid Mediators and their Potential Roles in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 13. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Note: Tracing the Fate of Resolvin D5 with Stable Isotope Labeling
Introduction
Resolvin D5 (RvD5), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation.[1][2] Understanding its metabolic fate is crucial for the development of novel therapeutics targeting inflammatory diseases. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to trace and quantify the biosynthesis and metabolism of RvD5 in complex biological systems. This application note provides detailed protocols for conducting RvD5 metabolic studies using stable isotope labeling, from cell culture to data analysis.
Specialized pro-resolving mediators are biosynthesized through enzymatic cascades involving lipoxygenases (LOX) and cyclooxygenases (COX).[3][4] Specifically, the biosynthesis of D-series resolvins from DHA is initiated by the action of 15-lipoxygenase (15-LOX) to form 17S-hydroperoxy-DHA, which is subsequently converted by 5-lipoxygenase (5-LOX) to generate RvD5.[5][6][7]
Core Applications
-
Elucidating Biosynthetic Pathways: Tracing the conversion of labeled precursors (e.g., deuterated DHA) into RvD5 and its metabolites.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered labeled RvD5.
-
Target Engagement and Efficacy: Assessing the impact of therapeutic interventions on RvD5 metabolism.
Experimental Workflow Overview
The general workflow for a stable isotope labeling study of RvD5 metabolism involves several key stages: introduction of a labeled precursor, sample collection and preparation, LC-MS/MS analysis, and data interpretation.
Caption: High-level experimental workflow for RvD5 metabolic studies.
Protocols
Protocol 1: In Vitro RvD5 Biosynthesis using Deuterated DHA (d5-DHA)
This protocol describes the stimulation of human macrophages to produce deuterated RvD5 from a d5-DHA precursor.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
PMA (Phorbol 12-myristate 13-acetate)
-
d5-DHA (deuterated docosahexaenoic acid)
-
Calcium ionophore (A23187)
-
Methanol (B129727) (ice-cold)
-
Internal standards (e.g., d4-PGE2, d8-5-HETE)
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Macrophage Differentiation: Isolate PBMCs and differentiate them into macrophages by incubating with PMA (100 ng/mL) in RPMI-1640 with 10% FBS for 48 hours.
-
Labeling: Replace the medium with serum-free RPMI-1640 and add d5-DHA to a final concentration of 10 µM. Incubate for 24 hours.
-
Stimulation: Stimulate the cells with calcium ionophore A23187 (5 µM) for 30 minutes to induce the release of lipid mediators.
-
Sample Collection: Collect the cell supernatant and add two volumes of ice-cold methanol containing deuterated internal standards.[8] Store at -80°C until extraction.
-
Lipid Extraction:
-
LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent and analyze using a validated LC-MS/MS method.
Protocol 2: LC-MS/MS Analysis of Deuterated RvD5 and its Metabolites
This protocol outlines a general method for the detection and quantification of deuterated RvD5.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 150 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile/Methanol/Acetic Acid (800/150/1, v/v/v)[3][4] |
| Flow Rate | 0.3 mL/min[3][4] |
| Gradient | Linear gradient optimized for separation of SPMs[3][4] |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[3] |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
Table 1: MRM Transitions for RvD5 and Deuterated Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| RvD5 | 375.2 | 141.1 |
| d5-RvD5 | 380.2 | 141.1 |
| Additional potential metabolites | To be determined | To be determined |
Note: MRM transitions should be optimized for the specific instrument used.
Data Presentation
Quantitative data from stable isotope labeling experiments should be presented in a clear and concise manner to facilitate comparison between different experimental conditions.
Table 2: Quantification of d5-RvD5 in Macrophage Supernatants
| Condition | d5-RvD5 Concentration (pg/mL) ± SD |
| Unstimulated Control | < LOQ* |
| A23187 Stimulated | 25.8 ± 4.2 |
| LPS + A23187 Stimulated | 45.3 ± 6.7 |
*LOQ: Limit of Quantification
This compound Signaling Pathway
RvD5 exerts its pro-resolving effects by interacting with specific cellular signaling pathways. A key pathway involves the inhibition of the ERK-NF-κB signaling cascade, which leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and CCL5.[10][11]
Caption: RvD5 inhibits the ERK-NF-κB signaling pathway.
Sample Preparation and Lipid Extraction
Proper sample preparation is critical for accurate lipidomics analysis. The choice of extraction method depends on the sample matrix.
General Considerations:
-
Minimize Enzymatic Activity: Process samples quickly on ice and consider the use of antioxidants like butylated hydroxytoluene (BHT) to prevent lipid degradation.[12]
-
Protein Precipitation: For samples with high protein content, such as plasma, protein precipitation is necessary to release protein-bound lipids and prevent interference.[13][14] This is often achieved using organic solvents like methanol or isopropanol.[13]
-
Extraction Methods:
Caption: General workflow for lipid extraction from biological samples.
Conclusion
Stable isotope labeling is an indispensable tool for investigating the metabolism of this compound. The protocols and guidelines presented in this application note provide a framework for researchers to design and execute robust metabolic studies, ultimately contributing to a deeper understanding of the resolution of inflammation and the development of novel pro-resolving therapeutics.
References
- 1. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolvins, Specialized Pro-Resolving Lipid Mediators and their Potential Roles in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 13. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Note: Tracing the Fate of Resolvin D5 with Stable Isotope Labeling
Introduction
Resolvin D5 (RvD5), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation.[1][2] Understanding its metabolic fate is crucial for the development of novel therapeutics targeting inflammatory diseases. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to trace and quantify the biosynthesis and metabolism of RvD5 in complex biological systems. This application note provides detailed protocols for conducting RvD5 metabolic studies using stable isotope labeling, from cell culture to data analysis.
Specialized pro-resolving mediators are biosynthesized through enzymatic cascades involving lipoxygenases (LOX) and cyclooxygenases (COX).[3][4] Specifically, the biosynthesis of D-series resolvins from DHA is initiated by the action of 15-lipoxygenase (15-LOX) to form 17S-hydroperoxy-DHA, which is subsequently converted by 5-lipoxygenase (5-LOX) to generate RvD5.[5][6][7]
Core Applications
-
Elucidating Biosynthetic Pathways: Tracing the conversion of labeled precursors (e.g., deuterated DHA) into RvD5 and its metabolites.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered labeled RvD5.
-
Target Engagement and Efficacy: Assessing the impact of therapeutic interventions on RvD5 metabolism.
Experimental Workflow Overview
The general workflow for a stable isotope labeling study of RvD5 metabolism involves several key stages: introduction of a labeled precursor, sample collection and preparation, LC-MS/MS analysis, and data interpretation.
Caption: High-level experimental workflow for RvD5 metabolic studies.
Protocols
Protocol 1: In Vitro RvD5 Biosynthesis using Deuterated DHA (d5-DHA)
This protocol describes the stimulation of human macrophages to produce deuterated RvD5 from a d5-DHA precursor.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
PMA (Phorbol 12-myristate 13-acetate)
-
d5-DHA (deuterated docosahexaenoic acid)
-
Calcium ionophore (A23187)
-
Methanol (ice-cold)
-
Internal standards (e.g., d4-PGE2, d8-5-HETE)
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Macrophage Differentiation: Isolate PBMCs and differentiate them into macrophages by incubating with PMA (100 ng/mL) in RPMI-1640 with 10% FBS for 48 hours.
-
Labeling: Replace the medium with serum-free RPMI-1640 and add d5-DHA to a final concentration of 10 µM. Incubate for 24 hours.
-
Stimulation: Stimulate the cells with calcium ionophore A23187 (5 µM) for 30 minutes to induce the release of lipid mediators.
-
Sample Collection: Collect the cell supernatant and add two volumes of ice-cold methanol containing deuterated internal standards.[8] Store at -80°C until extraction.
-
Lipid Extraction:
-
LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent and analyze using a validated LC-MS/MS method.
Protocol 2: LC-MS/MS Analysis of Deuterated RvD5 and its Metabolites
This protocol outlines a general method for the detection and quantification of deuterated RvD5.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 150 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile/Methanol/Acetic Acid (800/150/1, v/v/v)[3][4] |
| Flow Rate | 0.3 mL/min[3][4] |
| Gradient | Linear gradient optimized for separation of SPMs[3][4] |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[3] |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
Table 1: MRM Transitions for RvD5 and Deuterated Analogs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| RvD5 | 375.2 | 141.1 |
| d5-RvD5 | 380.2 | 141.1 |
| Additional potential metabolites | To be determined | To be determined |
Note: MRM transitions should be optimized for the specific instrument used.
Data Presentation
Quantitative data from stable isotope labeling experiments should be presented in a clear and concise manner to facilitate comparison between different experimental conditions.
Table 2: Quantification of d5-RvD5 in Macrophage Supernatants
| Condition | d5-RvD5 Concentration (pg/mL) ± SD |
| Unstimulated Control | < LOQ* |
| A23187 Stimulated | 25.8 ± 4.2 |
| LPS + A23187 Stimulated | 45.3 ± 6.7 |
*LOQ: Limit of Quantification
This compound Signaling Pathway
RvD5 exerts its pro-resolving effects by interacting with specific cellular signaling pathways. A key pathway involves the inhibition of the ERK-NF-κB signaling cascade, which leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and CCL5.[10][11]
Caption: RvD5 inhibits the ERK-NF-κB signaling pathway.
Sample Preparation and Lipid Extraction
Proper sample preparation is critical for accurate lipidomics analysis. The choice of extraction method depends on the sample matrix.
General Considerations:
-
Minimize Enzymatic Activity: Process samples quickly on ice and consider the use of antioxidants like butylated hydroxytoluene (BHT) to prevent lipid degradation.[12]
-
Protein Precipitation: For samples with high protein content, such as plasma, protein precipitation is necessary to release protein-bound lipids and prevent interference.[13][14] This is often achieved using organic solvents like methanol or isopropanol.[13]
-
Extraction Methods:
Caption: General workflow for lipid extraction from biological samples.
Conclusion
Stable isotope labeling is an indispensable tool for investigating the metabolism of this compound. The protocols and guidelines presented in this application note provide a framework for researchers to design and execute robust metabolic studies, ultimately contributing to a deeper understanding of the resolution of inflammation and the development of novel pro-resolving therapeutics.
References
- 1. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolvins, Specialized Pro-Resolving Lipid Mediators and their Potential Roles in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 13. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Resolvin D5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resolvin D5 (RvD5), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), is a potent lipid mediator known for its anti-inflammatory and pro-resolving properties.[1][2][3] It actively contributes to the resolution of inflammation, a critical process for returning tissue to homeostasis.[4][5] RvD5 exerts its effects on a variety of immune cells, including macrophages, neutrophils, and T lymphocytes, by modulating key signaling pathways to reduce pro-inflammatory mediator production and promote a pro-resolving phenotype.[1][6][7] These application notes provide detailed protocols for utilizing multi-color flow cytometry to analyze the immunomodulatory effects of this compound on key immune cell populations.
Data Presentation: Expected Effects of this compound on Immune Cell Subsets
The following tables summarize the anticipated quantitative changes in various immune cell populations and markers following treatment with this compound, based on preclinical findings. These tables can serve as a reference for expected outcomes in flow cytometry experiments.
Table 1: Expected Changes in Macrophage Phenotype
| Cell Population | Marker Profile | Expected Change with RvD5 | Reference |
| M1-like Macrophages | CD80+, CD86+ | Decrease | [8] |
| M2-like Macrophages | CD163+, CD206+ | Increase | [7][8] |
| Phagocytosis | Uptake of fluorescently labeled particles (e.g., E. coli) | Increase | [7][9] |
Table 2: Expected Changes in T Lymphocyte Subsets
| Cell Population | Marker Profile | Expected Change with RvD5 | Reference |
| Th17 Cells | CD4+, RORγt+ | Decrease | [4][10][11][12] |
| Regulatory T Cells (Tregs) | CD4+, FoxP3+ | Increase/Facilitated Differentiation | [4][10][11][12] |
| CD4+ T Cell Proliferation | CFSE dilution | Decrease | [4][10][11][12] |
Table 3: Expected Changes in Neutrophil Activity
| Process | Marker/Assay | Expected Change with RvD5 | Reference |
| Apoptosis | Annexin V+, PI- | Increase | [13] |
| Phagocytosis | Uptake of fluorescently labeled bacteria | Increase | [13] |
| Neutrophil-Platelet Aggregates | Decrease | [14] |
Signaling Pathways Modulated by this compound
This compound influences immune cell function by targeting specific intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
This compound Signaling in Macrophages
In macrophages, RvD5 has been shown to signal through G-protein coupled receptors, such as GPR32.[15] One of the key downstream pathways involves the activation of Phospholipase D2 (PLD2), which in turn modulates the S6K signaling axis. This pathway is implicated in the enhancement of efferocytosis, the clearance of apoptotic cells, a hallmark of inflammation resolution.[15]
This compound Signaling in Monocytes (THP-1 cells)
In monocytic cells like THP-1, often used as a model for macrophages, RvD5 has been demonstrated to inhibit the inflammatory response triggered by lipopolysaccharide (LPS).[1][2][3] It achieves this by suppressing the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and subsequently inhibiting the nuclear translocation of the NF-κB subunits p65 and p50.[1][2] This leads to a downregulation in the production of pro-inflammatory cytokines such as IL-6 and chemokines like CCL5.[1][2][3][16]
Experimental Protocols
The following protocols provide a framework for preparing and analyzing immune cells treated with this compound using flow cytometry.
Experimental Workflow Overview
Protocol 1: Macrophage Polarization Analysis
This protocol is designed to assess the effect of RvD5 on the polarization of macrophages, for example, from bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).
1. Cell Isolation and Culture:
-
Isolate bone marrow cells from mice or PBMCs from human blood using standard density-gradient centrifugation.[7][17]
-
Differentiate cells into macrophages. For BMDMs, culture in RPMI 1640 supplemented with 10% FBS, penicillin/streptomycin, and M-CSF (20 ng/mL) for 6-7 days. For human monocyte-derived macrophages, culture PBMCs with M-CSF or GM-CSF for 6 days.[7]
2. This compound Treatment:
-
On day 7, replace the medium.
-
Pre-treat macrophages with this compound (e.g., 1-100 nM) for 1 hour.[8][10]
-
Add a polarizing stimulus if desired (e.g., LPS [100 ng/mL] and IFN-γ [20 ng/mL] for M1 polarization) and incubate for 24 hours.[11]
3. Antibody Staining:
-
Harvest cells by gentle scraping or using a cell detachment solution.
-
Wash cells with FACS buffer (PBS + 2% FBS + 0.1% sodium azide).
-
Block Fc receptors using an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.[7][18]
-
Add a cocktail of fluorescently conjugated antibodies for macrophage surface markers (see Table 4). Incubate for 30 minutes at 4°C, protected from light.[11]
-
Wash the cells twice with FACS buffer.
-
Stain for viability using a suitable dye (e.g., propidium (B1200493) iodide, DAPI, or a fixable viability dye) according to the manufacturer's protocol to exclude dead cells from the analysis.[18]
4. Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Use a sequential gating strategy: first gate on single cells, then on live cells, and finally identify macrophage populations based on general markers (e.g., F4/80 for mice, CD11b for both) before analyzing M1/M2 polarization markers.[8][19]
Table 4: Recommended Antibody Panel for Macrophage Polarization
| Target | Fluorochrome | Purpose |
| F4/80 (mouse) or CD14 (human) | e.g., PE | General macrophage marker |
| CD11b | e.g., APC | Myeloid marker |
| CD86 | e.g., FITC | M1 marker |
| CD206 (Mannose Receptor) | e.g., PerCP-Cy5.5 | M2 marker |
| Viability Dye | e.g., Fixable Viability Dye eFluor 780 | Live/dead cell discrimination |
Protocol 2: T Cell Differentiation Analysis
This protocol details the analysis of RvD5's impact on the differentiation of naive CD4+ T cells into Th17 and Treg subsets.[10][11]
1. Naive T Cell Isolation and Culture:
-
Isolate CD4+ T cells from the spleens of mice using magnetic-activated cell sorting (MACS) for naive CD4+ T cells (CD4+CD62L+).
-
Culture the isolated naive T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.[10]
2. T Cell Differentiation and RvD5 Treatment:
-
For Th17 differentiation, add TGF-β (e.g., 1 ng/mL) and IL-6 (e.g., 20 ng/mL), along with anti-IFN-γ and anti-IL-4 antibodies to the culture medium.[10][11]
-
Add this compound (e.g., 1-100 nM) to the cultures daily for 5 days.[10]
3. Intracellular Staining for Transcription Factors:
-
On day 5, harvest the cells.
-
Perform surface staining for CD4 (e.g., with anti-CD4-FITC) as described in Protocol 1, step 3.
-
After surface staining, fix and permeabilize the cells using a commercial transcription factor staining buffer set according to the manufacturer's instructions.[11][18]
-
Add antibodies against the key transcription factors: RORγt for Th17 cells (e.g., anti-RORγt-PE) and FoxP3 for Treg cells (e.g., anti-FoxP3-APC).[10][11]
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
Wash the cells with permeabilization buffer and resuspend in FACS buffer.
4. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single CD4+ T cells.
-
Within the CD4+ population, quantify the percentage of RORγt+ cells (Th17) and FoxP3+ cells (Tregs).[10]
Table 5: Recommended Antibody Panel for T Cell Differentiation
| Target | Fluorochrome | Purpose |
| CD4 | e.g., FITC | T helper cell marker |
| RORγt | e.g., PE | Th17 lineage-defining transcription factor |
| FoxP3 | e.g., APC | Treg lineage-defining transcription factor |
| Viability Dye | e.g., Fixable Viability Dye eFluor 780 | Live/dead cell discrimination |
Conclusion
This compound is a key mediator in the resolution of inflammation, with significant effects on a range of immune cells. The protocols outlined above provide a robust framework for researchers to investigate the immunomodulatory properties of RvD5 using flow cytometry. By carefully selecting antibody panels and employing appropriate gating strategies, these methods allow for the precise quantification of changes in immune cell phenotypes and differentiation, furthering our understanding of the therapeutic potential of this pro-resolving mediator.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Frontiers | Resolvin E1 Regulates Th17 Function and T Cell Activation [frontiersin.org]
- 6. Roles of Resolvins in Chronic Inflammatory Response | MDPI [mdpi.com]
- 7. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvins attenuate inflammation and promote resolution in cigarette smoke-exposed human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. research.pasteur.fr [research.pasteur.fr]
- 18. benchchem.com [benchchem.com]
- 19. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Resolvin D5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resolvin D5 (RvD5), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), is a potent lipid mediator known for its anti-inflammatory and pro-resolving properties.[1][2][3] It actively contributes to the resolution of inflammation, a critical process for returning tissue to homeostasis.[4][5] RvD5 exerts its effects on a variety of immune cells, including macrophages, neutrophils, and T lymphocytes, by modulating key signaling pathways to reduce pro-inflammatory mediator production and promote a pro-resolving phenotype.[1][6][7] These application notes provide detailed protocols for utilizing multi-color flow cytometry to analyze the immunomodulatory effects of this compound on key immune cell populations.
Data Presentation: Expected Effects of this compound on Immune Cell Subsets
The following tables summarize the anticipated quantitative changes in various immune cell populations and markers following treatment with this compound, based on preclinical findings. These tables can serve as a reference for expected outcomes in flow cytometry experiments.
Table 1: Expected Changes in Macrophage Phenotype
| Cell Population | Marker Profile | Expected Change with RvD5 | Reference |
| M1-like Macrophages | CD80+, CD86+ | Decrease | [8] |
| M2-like Macrophages | CD163+, CD206+ | Increase | [7][8] |
| Phagocytosis | Uptake of fluorescently labeled particles (e.g., E. coli) | Increase | [7][9] |
Table 2: Expected Changes in T Lymphocyte Subsets
| Cell Population | Marker Profile | Expected Change with RvD5 | Reference |
| Th17 Cells | CD4+, RORγt+ | Decrease | [4][10][11][12] |
| Regulatory T Cells (Tregs) | CD4+, FoxP3+ | Increase/Facilitated Differentiation | [4][10][11][12] |
| CD4+ T Cell Proliferation | CFSE dilution | Decrease | [4][10][11][12] |
Table 3: Expected Changes in Neutrophil Activity
| Process | Marker/Assay | Expected Change with RvD5 | Reference |
| Apoptosis | Annexin V+, PI- | Increase | [13] |
| Phagocytosis | Uptake of fluorescently labeled bacteria | Increase | [13] |
| Neutrophil-Platelet Aggregates | Decrease | [14] |
Signaling Pathways Modulated by this compound
This compound influences immune cell function by targeting specific intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
This compound Signaling in Macrophages
In macrophages, RvD5 has been shown to signal through G-protein coupled receptors, such as GPR32.[15] One of the key downstream pathways involves the activation of Phospholipase D2 (PLD2), which in turn modulates the S6K signaling axis. This pathway is implicated in the enhancement of efferocytosis, the clearance of apoptotic cells, a hallmark of inflammation resolution.[15]
This compound Signaling in Monocytes (THP-1 cells)
In monocytic cells like THP-1, often used as a model for macrophages, RvD5 has been demonstrated to inhibit the inflammatory response triggered by lipopolysaccharide (LPS).[1][2][3] It achieves this by suppressing the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and subsequently inhibiting the nuclear translocation of the NF-κB subunits p65 and p50.[1][2] This leads to a downregulation in the production of pro-inflammatory cytokines such as IL-6 and chemokines like CCL5.[1][2][3][16]
Experimental Protocols
The following protocols provide a framework for preparing and analyzing immune cells treated with this compound using flow cytometry.
Experimental Workflow Overview
Protocol 1: Macrophage Polarization Analysis
This protocol is designed to assess the effect of RvD5 on the polarization of macrophages, for example, from bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).
1. Cell Isolation and Culture:
-
Isolate bone marrow cells from mice or PBMCs from human blood using standard density-gradient centrifugation.[7][17]
-
Differentiate cells into macrophages. For BMDMs, culture in RPMI 1640 supplemented with 10% FBS, penicillin/streptomycin, and M-CSF (20 ng/mL) for 6-7 days. For human monocyte-derived macrophages, culture PBMCs with M-CSF or GM-CSF for 6 days.[7]
2. This compound Treatment:
-
On day 7, replace the medium.
-
Pre-treat macrophages with this compound (e.g., 1-100 nM) for 1 hour.[8][10]
-
Add a polarizing stimulus if desired (e.g., LPS [100 ng/mL] and IFN-γ [20 ng/mL] for M1 polarization) and incubate for 24 hours.[11]
3. Antibody Staining:
-
Harvest cells by gentle scraping or using a cell detachment solution.
-
Wash cells with FACS buffer (PBS + 2% FBS + 0.1% sodium azide).
-
Block Fc receptors using an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.[7][18]
-
Add a cocktail of fluorescently conjugated antibodies for macrophage surface markers (see Table 4). Incubate for 30 minutes at 4°C, protected from light.[11]
-
Wash the cells twice with FACS buffer.
-
Stain for viability using a suitable dye (e.g., propidium (B1200493) iodide, DAPI, or a fixable viability dye) according to the manufacturer's protocol to exclude dead cells from the analysis.[18]
4. Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Use a sequential gating strategy: first gate on single cells, then on live cells, and finally identify macrophage populations based on general markers (e.g., F4/80 for mice, CD11b for both) before analyzing M1/M2 polarization markers.[8][19]
Table 4: Recommended Antibody Panel for Macrophage Polarization
| Target | Fluorochrome | Purpose |
| F4/80 (mouse) or CD14 (human) | e.g., PE | General macrophage marker |
| CD11b | e.g., APC | Myeloid marker |
| CD86 | e.g., FITC | M1 marker |
| CD206 (Mannose Receptor) | e.g., PerCP-Cy5.5 | M2 marker |
| Viability Dye | e.g., Fixable Viability Dye eFluor 780 | Live/dead cell discrimination |
Protocol 2: T Cell Differentiation Analysis
This protocol details the analysis of RvD5's impact on the differentiation of naive CD4+ T cells into Th17 and Treg subsets.[10][11]
1. Naive T Cell Isolation and Culture:
-
Isolate CD4+ T cells from the spleens of mice using magnetic-activated cell sorting (MACS) for naive CD4+ T cells (CD4+CD62L+).
-
Culture the isolated naive T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.[10]
2. T Cell Differentiation and RvD5 Treatment:
-
For Th17 differentiation, add TGF-β (e.g., 1 ng/mL) and IL-6 (e.g., 20 ng/mL), along with anti-IFN-γ and anti-IL-4 antibodies to the culture medium.[10][11]
-
Add this compound (e.g., 1-100 nM) to the cultures daily for 5 days.[10]
3. Intracellular Staining for Transcription Factors:
-
On day 5, harvest the cells.
-
Perform surface staining for CD4 (e.g., with anti-CD4-FITC) as described in Protocol 1, step 3.
-
After surface staining, fix and permeabilize the cells using a commercial transcription factor staining buffer set according to the manufacturer's instructions.[11][18]
-
Add antibodies against the key transcription factors: RORγt for Th17 cells (e.g., anti-RORγt-PE) and FoxP3 for Treg cells (e.g., anti-FoxP3-APC).[10][11]
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
Wash the cells with permeabilization buffer and resuspend in FACS buffer.
4. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single CD4+ T cells.
-
Within the CD4+ population, quantify the percentage of RORγt+ cells (Th17) and FoxP3+ cells (Tregs).[10]
Table 5: Recommended Antibody Panel for T Cell Differentiation
| Target | Fluorochrome | Purpose |
| CD4 | e.g., FITC | T helper cell marker |
| RORγt | e.g., PE | Th17 lineage-defining transcription factor |
| FoxP3 | e.g., APC | Treg lineage-defining transcription factor |
| Viability Dye | e.g., Fixable Viability Dye eFluor 780 | Live/dead cell discrimination |
Conclusion
This compound is a key mediator in the resolution of inflammation, with significant effects on a range of immune cells. The protocols outlined above provide a robust framework for researchers to investigate the immunomodulatory properties of RvD5 using flow cytometry. By carefully selecting antibody panels and employing appropriate gating strategies, these methods allow for the precise quantification of changes in immune cell phenotypes and differentiation, furthering our understanding of the therapeutic potential of this pro-resolving mediator.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Frontiers | Resolvin E1 Regulates Th17 Function and T Cell Activation [frontiersin.org]
- 6. Roles of Resolvins in Chronic Inflammatory Response | MDPI [mdpi.com]
- 7. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvins attenuate inflammation and promote resolution in cigarette smoke-exposed human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. research.pasteur.fr [research.pasteur.fr]
- 18. benchchem.com [benchchem.com]
- 19. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Resolvin D5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resolvin D5 (RvD5), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), is a potent lipid mediator known for its anti-inflammatory and pro-resolving properties.[1][2][3] It actively contributes to the resolution of inflammation, a critical process for returning tissue to homeostasis.[4][5] RvD5 exerts its effects on a variety of immune cells, including macrophages, neutrophils, and T lymphocytes, by modulating key signaling pathways to reduce pro-inflammatory mediator production and promote a pro-resolving phenotype.[1][6][7] These application notes provide detailed protocols for utilizing multi-color flow cytometry to analyze the immunomodulatory effects of this compound on key immune cell populations.
Data Presentation: Expected Effects of this compound on Immune Cell Subsets
The following tables summarize the anticipated quantitative changes in various immune cell populations and markers following treatment with this compound, based on preclinical findings. These tables can serve as a reference for expected outcomes in flow cytometry experiments.
Table 1: Expected Changes in Macrophage Phenotype
| Cell Population | Marker Profile | Expected Change with RvD5 | Reference |
| M1-like Macrophages | CD80+, CD86+ | Decrease | [8] |
| M2-like Macrophages | CD163+, CD206+ | Increase | [7][8] |
| Phagocytosis | Uptake of fluorescently labeled particles (e.g., E. coli) | Increase | [7][9] |
Table 2: Expected Changes in T Lymphocyte Subsets
| Cell Population | Marker Profile | Expected Change with RvD5 | Reference |
| Th17 Cells | CD4+, RORγt+ | Decrease | [4][10][11][12] |
| Regulatory T Cells (Tregs) | CD4+, FoxP3+ | Increase/Facilitated Differentiation | [4][10][11][12] |
| CD4+ T Cell Proliferation | CFSE dilution | Decrease | [4][10][11][12] |
Table 3: Expected Changes in Neutrophil Activity
| Process | Marker/Assay | Expected Change with RvD5 | Reference |
| Apoptosis | Annexin V+, PI- | Increase | [13] |
| Phagocytosis | Uptake of fluorescently labeled bacteria | Increase | [13] |
| Neutrophil-Platelet Aggregates | Decrease | [14] |
Signaling Pathways Modulated by this compound
This compound influences immune cell function by targeting specific intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
This compound Signaling in Macrophages
In macrophages, RvD5 has been shown to signal through G-protein coupled receptors, such as GPR32.[15] One of the key downstream pathways involves the activation of Phospholipase D2 (PLD2), which in turn modulates the S6K signaling axis. This pathway is implicated in the enhancement of efferocytosis, the clearance of apoptotic cells, a hallmark of inflammation resolution.[15]
This compound Signaling in Monocytes (THP-1 cells)
In monocytic cells like THP-1, often used as a model for macrophages, RvD5 has been demonstrated to inhibit the inflammatory response triggered by lipopolysaccharide (LPS).[1][2][3] It achieves this by suppressing the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and subsequently inhibiting the nuclear translocation of the NF-κB subunits p65 and p50.[1][2] This leads to a downregulation in the production of pro-inflammatory cytokines such as IL-6 and chemokines like CCL5.[1][2][3][16]
Experimental Protocols
The following protocols provide a framework for preparing and analyzing immune cells treated with this compound using flow cytometry.
Experimental Workflow Overview
Protocol 1: Macrophage Polarization Analysis
This protocol is designed to assess the effect of RvD5 on the polarization of macrophages, for example, from bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).
1. Cell Isolation and Culture:
-
Isolate bone marrow cells from mice or PBMCs from human blood using standard density-gradient centrifugation.[7][17]
-
Differentiate cells into macrophages. For BMDMs, culture in RPMI 1640 supplemented with 10% FBS, penicillin/streptomycin, and M-CSF (20 ng/mL) for 6-7 days. For human monocyte-derived macrophages, culture PBMCs with M-CSF or GM-CSF for 6 days.[7]
2. This compound Treatment:
-
On day 7, replace the medium.
-
Pre-treat macrophages with this compound (e.g., 1-100 nM) for 1 hour.[8][10]
-
Add a polarizing stimulus if desired (e.g., LPS [100 ng/mL] and IFN-γ [20 ng/mL] for M1 polarization) and incubate for 24 hours.[11]
3. Antibody Staining:
-
Harvest cells by gentle scraping or using a cell detachment solution.
-
Wash cells with FACS buffer (PBS + 2% FBS + 0.1% sodium azide).
-
Block Fc receptors using an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.[7][18]
-
Add a cocktail of fluorescently conjugated antibodies for macrophage surface markers (see Table 4). Incubate for 30 minutes at 4°C, protected from light.[11]
-
Wash the cells twice with FACS buffer.
-
Stain for viability using a suitable dye (e.g., propidium iodide, DAPI, or a fixable viability dye) according to the manufacturer's protocol to exclude dead cells from the analysis.[18]
4. Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Use a sequential gating strategy: first gate on single cells, then on live cells, and finally identify macrophage populations based on general markers (e.g., F4/80 for mice, CD11b for both) before analyzing M1/M2 polarization markers.[8][19]
Table 4: Recommended Antibody Panel for Macrophage Polarization
| Target | Fluorochrome | Purpose |
| F4/80 (mouse) or CD14 (human) | e.g., PE | General macrophage marker |
| CD11b | e.g., APC | Myeloid marker |
| CD86 | e.g., FITC | M1 marker |
| CD206 (Mannose Receptor) | e.g., PerCP-Cy5.5 | M2 marker |
| Viability Dye | e.g., Fixable Viability Dye eFluor 780 | Live/dead cell discrimination |
Protocol 2: T Cell Differentiation Analysis
This protocol details the analysis of RvD5's impact on the differentiation of naive CD4+ T cells into Th17 and Treg subsets.[10][11]
1. Naive T Cell Isolation and Culture:
-
Isolate CD4+ T cells from the spleens of mice using magnetic-activated cell sorting (MACS) for naive CD4+ T cells (CD4+CD62L+).
-
Culture the isolated naive T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.[10]
2. T Cell Differentiation and RvD5 Treatment:
-
For Th17 differentiation, add TGF-β (e.g., 1 ng/mL) and IL-6 (e.g., 20 ng/mL), along with anti-IFN-γ and anti-IL-4 antibodies to the culture medium.[10][11]
-
Add this compound (e.g., 1-100 nM) to the cultures daily for 5 days.[10]
3. Intracellular Staining for Transcription Factors:
-
On day 5, harvest the cells.
-
Perform surface staining for CD4 (e.g., with anti-CD4-FITC) as described in Protocol 1, step 3.
-
After surface staining, fix and permeabilize the cells using a commercial transcription factor staining buffer set according to the manufacturer's instructions.[11][18]
-
Add antibodies against the key transcription factors: RORγt for Th17 cells (e.g., anti-RORγt-PE) and FoxP3 for Treg cells (e.g., anti-FoxP3-APC).[10][11]
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
Wash the cells with permeabilization buffer and resuspend in FACS buffer.
4. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single CD4+ T cells.
-
Within the CD4+ population, quantify the percentage of RORγt+ cells (Th17) and FoxP3+ cells (Tregs).[10]
Table 5: Recommended Antibody Panel for T Cell Differentiation
| Target | Fluorochrome | Purpose |
| CD4 | e.g., FITC | T helper cell marker |
| RORγt | e.g., PE | Th17 lineage-defining transcription factor |
| FoxP3 | e.g., APC | Treg lineage-defining transcription factor |
| Viability Dye | e.g., Fixable Viability Dye eFluor 780 | Live/dead cell discrimination |
Conclusion
This compound is a key mediator in the resolution of inflammation, with significant effects on a range of immune cells. The protocols outlined above provide a robust framework for researchers to investigate the immunomodulatory properties of RvD5 using flow cytometry. By carefully selecting antibody panels and employing appropriate gating strategies, these methods allow for the precise quantification of changes in immune cell phenotypes and differentiation, furthering our understanding of the therapeutic potential of this pro-resolving mediator.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Frontiers | Resolvin E1 Regulates Th17 Function and T Cell Activation [frontiersin.org]
- 6. Roles of Resolvins in Chronic Inflammatory Response | MDPI [mdpi.com]
- 7. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvins attenuate inflammation and promote resolution in cigarette smoke-exposed human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. research.pasteur.fr [research.pasteur.fr]
- 18. benchchem.com [benchchem.com]
- 19. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
Application of Resolvin D5 in Ex Vivo Organ Culture: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Resolvin D5 (RvD5) in ex vivo organ culture. RvD5, a member of the specialized pro-resolving mediators (SPMs) family, offers significant potential in mitigating inflammation and ischemia-reperfusion injury, key challenges in organ preservation.
This compound is an endogenous lipid mediator derived from docosahexaenoic acid (DHA) that actively promotes the resolution of inflammation. Its application in ex vivo organ culture aims to improve organ viability and function prior to transplantation or for research purposes. By modulating inflammatory responses, RvD5 can help preserve tissue integrity and reduce cellular damage that occurs during the preservation period.
Core Application: Attenuation of Ischemia-Reperfusion Injury
A primary application of RvD5 in the ex vivo setting is the reduction of ischemia-reperfusion injury (IRI). This phenomenon is a major cause of graft dysfunction and failure. The introduction of RvD5 into the organ preservation or perfusion solution can help to counteract the inflammatory cascade that is triggered upon reperfusion.
Mechanism of Action
This compound exerts its pro-resolving effects through multiple signaling pathways. A key mechanism involves the inhibition of pro-inflammatory cytokine production, such as interleukin-6 (IL-6) and CCL5. This is achieved by modulating the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) signaling pathways.[1] RvD5 has been shown to inhibit the phosphorylation of ERK and the subsequent translocation of NF-κB subunits (p50 and p65) to the nucleus, thereby downregulating the expression of inflammatory genes.[1]
Another significant pathway involves the activation of phospholipase D2 (PLD2). RvD5 can increase PLD2 expression and activity, which plays a role in polarizing macrophages towards an anti-inflammatory M2 phenotype and enhancing efferocytosis (the clearance of apoptotic cells).[2][3][4] This shift from a pro-inflammatory to a pro-resolving cellular environment is crucial for maintaining tissue homeostasis and promoting repair.
Quantitative Data Summary
The following tables summarize the reported effects of this compound from various in vitro and in vivo studies, providing an indication of the potential outcomes in an ex vivo organ culture system.
Table 1: Effect of this compound on Inflammatory Mediator Production
| Mediator | Cell/Tissue Type | RvD5 Concentration | Incubation Time | Result | Reference |
| IL-6 | LPS-stimulated THP-1 cells | 20-40 µM | 24 hours | Downregulation of production | [1] |
| CCL5 | LPS-stimulated THP-1 cells | 20-40 µM | 24 hours | Downregulation of production | [1] |
| IL-1β | LPS-induced endotoxemia in mice (kidney) | 0.1-10 ng/animal | 6 hours post-LPS | Reduction of production | [5] |
| TNF-α | LPS-induced endotoxemia in mice (kidney) | 0.1-10 ng/animal | 6 hours post-LPS | Reduction of production | [5] |
Table 2: Effect of this compound on Cellular Processes
| Process | Cell/Tissue Type | RvD5 Concentration | Incubation Time | Result | Reference |
| Th17 Cell Differentiation | Mouse CD4+ T cells | 1-100 nM | 5 days | Suppression | [6][7] |
| Regulatory T Cell Differentiation | Mouse CD4+ T cells | 1-100 nM | 5 days | Facilitation | [6][7] |
| CD4+ T Cell Proliferation | Mouse CD4+ T cells | Not specified | Not specified | Inhibition | [6][7] |
| Osteoclast Differentiation | Mouse bone marrow macrophages | 10-500 nM | 5 days | Attenuation | [6][7] |
| Phagocytosis | Macrophages | Not specified | Not specified | Enhancement | [5] |
Experimental Protocols
While specific, validated protocols for RvD5 in ex vivo whole organ culture are still emerging, the following methodologies are proposed based on existing research with RvD5 in cell culture and related resolvins in tissue explants.
Protocol 1: Static Cold Storage with RvD5 Supplementation
This protocol is suitable for organs preserved by simple cold storage.
Materials:
-
Sterile organ retrieval instruments
-
University of Wisconsin (UW) solution or other suitable organ preservation solution
-
This compound (stock solution in ethanol)
-
Sterile containers for organ storage
-
Ice
Procedure:
-
Organ Harvest: Harvest the organ under sterile conditions following standard surgical procedures.
-
Initial Flush: Flush the organ with a cold preservation solution to remove blood.
-
RvD5 Supplementation: Prepare the preservation solution supplemented with RvD5 at a final concentration of 1-100 nM. The optimal concentration may need to be determined empirically for each organ type. A vehicle control (ethanol at the same final concentration) should be used for comparison.
-
Static Storage: Submerge the organ completely in the RvD5-supplemented preservation solution in a sterile container.
-
Hypothermic Conditions: Place the container on ice and store at 4°C.
-
Analysis: At the end of the storage period, tissue samples can be collected for histological analysis, measurement of inflammatory markers (e.g., via ELISA or qPCR), and assessment of cell viability.
Protocol 2: Ex Vivo Perfusion with RvD5
This protocol is designed for dynamic organ preservation systems, such as ex vivo lung perfusion (EVLP).
Materials:
-
Ex vivo organ perfusion system
-
Perfusate solution (e.g., Steen Solution for lungs, or a custom cell-free perfusate)
-
This compound (stock solution in ethanol)
-
Equipment for monitoring organ function (e.g., blood gas analyzer, pressure transducers)
Procedure:
-
System Preparation: Prepare the ex vivo perfusion circuit according to the manufacturer's instructions.
-
Organ Connection: Cannulate the organ's major vessels and connect it to the perfusion circuit.
-
Perfusate Preparation: Add RvD5 to the perfusate to a final concentration of 1-100 nM. Include a vehicle control in a separate experiment.
-
Initiate Perfusion: Start the perfusion at a low flow rate and gradually increase to the target physiological parameters. Maintain normothermic or hypothermic conditions as required by the specific organ and experimental design.
-
Monitoring: Continuously monitor physiological parameters of the organ throughout the perfusion period (e.g., vascular resistance, oxygenation capacity, bile production, etc.).
Visualizations
Caption: Experimental workflow for RvD5 application in ex vivo organ culture.
Caption: Signaling pathways of this compound in inflammation resolution.
Concluding Remarks
The application of this compound in ex vivo organ culture represents a promising strategy to enhance organ preservation by actively promoting the resolution of inflammation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of RvD5 in this critical area of transplantation medicine and biomedical research. Further studies are warranted to optimize dosages and treatment durations for specific organ types and to fully elucidate the long-term benefits on graft survival and function.
References
- 1. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling and Immunoresolving Actions of Resolvin D1 in Inflamed Human Visceral Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Composition of ex vivo perfusion solutions and kinetics define differential cytokine/chemokine secretion in a porcine cardiac arrest model of lung preservation [frontiersin.org]
- 6. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application of Resolvin D5 in Ex Vivo Organ Culture: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Resolvin D5 (RvD5) in ex vivo organ culture. RvD5, a member of the specialized pro-resolving mediators (SPMs) family, offers significant potential in mitigating inflammation and ischemia-reperfusion injury, key challenges in organ preservation.
This compound is an endogenous lipid mediator derived from docosahexaenoic acid (DHA) that actively promotes the resolution of inflammation. Its application in ex vivo organ culture aims to improve organ viability and function prior to transplantation or for research purposes. By modulating inflammatory responses, RvD5 can help preserve tissue integrity and reduce cellular damage that occurs during the preservation period.
Core Application: Attenuation of Ischemia-Reperfusion Injury
A primary application of RvD5 in the ex vivo setting is the reduction of ischemia-reperfusion injury (IRI). This phenomenon is a major cause of graft dysfunction and failure. The introduction of RvD5 into the organ preservation or perfusion solution can help to counteract the inflammatory cascade that is triggered upon reperfusion.
Mechanism of Action
This compound exerts its pro-resolving effects through multiple signaling pathways. A key mechanism involves the inhibition of pro-inflammatory cytokine production, such as interleukin-6 (IL-6) and CCL5. This is achieved by modulating the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) signaling pathways.[1] RvD5 has been shown to inhibit the phosphorylation of ERK and the subsequent translocation of NF-κB subunits (p50 and p65) to the nucleus, thereby downregulating the expression of inflammatory genes.[1]
Another significant pathway involves the activation of phospholipase D2 (PLD2). RvD5 can increase PLD2 expression and activity, which plays a role in polarizing macrophages towards an anti-inflammatory M2 phenotype and enhancing efferocytosis (the clearance of apoptotic cells).[2][3][4] This shift from a pro-inflammatory to a pro-resolving cellular environment is crucial for maintaining tissue homeostasis and promoting repair.
Quantitative Data Summary
The following tables summarize the reported effects of this compound from various in vitro and in vivo studies, providing an indication of the potential outcomes in an ex vivo organ culture system.
Table 1: Effect of this compound on Inflammatory Mediator Production
| Mediator | Cell/Tissue Type | RvD5 Concentration | Incubation Time | Result | Reference |
| IL-6 | LPS-stimulated THP-1 cells | 20-40 µM | 24 hours | Downregulation of production | [1] |
| CCL5 | LPS-stimulated THP-1 cells | 20-40 µM | 24 hours | Downregulation of production | [1] |
| IL-1β | LPS-induced endotoxemia in mice (kidney) | 0.1-10 ng/animal | 6 hours post-LPS | Reduction of production | [5] |
| TNF-α | LPS-induced endotoxemia in mice (kidney) | 0.1-10 ng/animal | 6 hours post-LPS | Reduction of production | [5] |
Table 2: Effect of this compound on Cellular Processes
| Process | Cell/Tissue Type | RvD5 Concentration | Incubation Time | Result | Reference |
| Th17 Cell Differentiation | Mouse CD4+ T cells | 1-100 nM | 5 days | Suppression | [6][7] |
| Regulatory T Cell Differentiation | Mouse CD4+ T cells | 1-100 nM | 5 days | Facilitation | [6][7] |
| CD4+ T Cell Proliferation | Mouse CD4+ T cells | Not specified | Not specified | Inhibition | [6][7] |
| Osteoclast Differentiation | Mouse bone marrow macrophages | 10-500 nM | 5 days | Attenuation | [6][7] |
| Phagocytosis | Macrophages | Not specified | Not specified | Enhancement | [5] |
Experimental Protocols
While specific, validated protocols for RvD5 in ex vivo whole organ culture are still emerging, the following methodologies are proposed based on existing research with RvD5 in cell culture and related resolvins in tissue explants.
Protocol 1: Static Cold Storage with RvD5 Supplementation
This protocol is suitable for organs preserved by simple cold storage.
Materials:
-
Sterile organ retrieval instruments
-
University of Wisconsin (UW) solution or other suitable organ preservation solution
-
This compound (stock solution in ethanol)
-
Sterile containers for organ storage
-
Ice
Procedure:
-
Organ Harvest: Harvest the organ under sterile conditions following standard surgical procedures.
-
Initial Flush: Flush the organ with a cold preservation solution to remove blood.
-
RvD5 Supplementation: Prepare the preservation solution supplemented with RvD5 at a final concentration of 1-100 nM. The optimal concentration may need to be determined empirically for each organ type. A vehicle control (ethanol at the same final concentration) should be used for comparison.
-
Static Storage: Submerge the organ completely in the RvD5-supplemented preservation solution in a sterile container.
-
Hypothermic Conditions: Place the container on ice and store at 4°C.
-
Analysis: At the end of the storage period, tissue samples can be collected for histological analysis, measurement of inflammatory markers (e.g., via ELISA or qPCR), and assessment of cell viability.
Protocol 2: Ex Vivo Perfusion with RvD5
This protocol is designed for dynamic organ preservation systems, such as ex vivo lung perfusion (EVLP).
Materials:
-
Ex vivo organ perfusion system
-
Perfusate solution (e.g., Steen Solution for lungs, or a custom cell-free perfusate)
-
This compound (stock solution in ethanol)
-
Equipment for monitoring organ function (e.g., blood gas analyzer, pressure transducers)
Procedure:
-
System Preparation: Prepare the ex vivo perfusion circuit according to the manufacturer's instructions.
-
Organ Connection: Cannulate the organ's major vessels and connect it to the perfusion circuit.
-
Perfusate Preparation: Add RvD5 to the perfusate to a final concentration of 1-100 nM. Include a vehicle control in a separate experiment.
-
Initiate Perfusion: Start the perfusion at a low flow rate and gradually increase to the target physiological parameters. Maintain normothermic or hypothermic conditions as required by the specific organ and experimental design.
-
Monitoring: Continuously monitor physiological parameters of the organ throughout the perfusion period (e.g., vascular resistance, oxygenation capacity, bile production, etc.).
Visualizations
Caption: Experimental workflow for RvD5 application in ex vivo organ culture.
Caption: Signaling pathways of this compound in inflammation resolution.
Concluding Remarks
The application of this compound in ex vivo organ culture represents a promising strategy to enhance organ preservation by actively promoting the resolution of inflammation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of RvD5 in this critical area of transplantation medicine and biomedical research. Further studies are warranted to optimize dosages and treatment durations for specific organ types and to fully elucidate the long-term benefits on graft survival and function.
References
- 1. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling and Immunoresolving Actions of Resolvin D1 in Inflamed Human Visceral Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Composition of ex vivo perfusion solutions and kinetics define differential cytokine/chemokine secretion in a porcine cardiac arrest model of lung preservation [frontiersin.org]
- 6. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application of Resolvin D5 in Ex Vivo Organ Culture: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Resolvin D5 (RvD5) in ex vivo organ culture. RvD5, a member of the specialized pro-resolving mediators (SPMs) family, offers significant potential in mitigating inflammation and ischemia-reperfusion injury, key challenges in organ preservation.
This compound is an endogenous lipid mediator derived from docosahexaenoic acid (DHA) that actively promotes the resolution of inflammation. Its application in ex vivo organ culture aims to improve organ viability and function prior to transplantation or for research purposes. By modulating inflammatory responses, RvD5 can help preserve tissue integrity and reduce cellular damage that occurs during the preservation period.
Core Application: Attenuation of Ischemia-Reperfusion Injury
A primary application of RvD5 in the ex vivo setting is the reduction of ischemia-reperfusion injury (IRI). This phenomenon is a major cause of graft dysfunction and failure. The introduction of RvD5 into the organ preservation or perfusion solution can help to counteract the inflammatory cascade that is triggered upon reperfusion.
Mechanism of Action
This compound exerts its pro-resolving effects through multiple signaling pathways. A key mechanism involves the inhibition of pro-inflammatory cytokine production, such as interleukin-6 (IL-6) and CCL5. This is achieved by modulating the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) signaling pathways.[1] RvD5 has been shown to inhibit the phosphorylation of ERK and the subsequent translocation of NF-κB subunits (p50 and p65) to the nucleus, thereby downregulating the expression of inflammatory genes.[1]
Another significant pathway involves the activation of phospholipase D2 (PLD2). RvD5 can increase PLD2 expression and activity, which plays a role in polarizing macrophages towards an anti-inflammatory M2 phenotype and enhancing efferocytosis (the clearance of apoptotic cells).[2][3][4] This shift from a pro-inflammatory to a pro-resolving cellular environment is crucial for maintaining tissue homeostasis and promoting repair.
Quantitative Data Summary
The following tables summarize the reported effects of this compound from various in vitro and in vivo studies, providing an indication of the potential outcomes in an ex vivo organ culture system.
Table 1: Effect of this compound on Inflammatory Mediator Production
| Mediator | Cell/Tissue Type | RvD5 Concentration | Incubation Time | Result | Reference |
| IL-6 | LPS-stimulated THP-1 cells | 20-40 µM | 24 hours | Downregulation of production | [1] |
| CCL5 | LPS-stimulated THP-1 cells | 20-40 µM | 24 hours | Downregulation of production | [1] |
| IL-1β | LPS-induced endotoxemia in mice (kidney) | 0.1-10 ng/animal | 6 hours post-LPS | Reduction of production | [5] |
| TNF-α | LPS-induced endotoxemia in mice (kidney) | 0.1-10 ng/animal | 6 hours post-LPS | Reduction of production | [5] |
Table 2: Effect of this compound on Cellular Processes
| Process | Cell/Tissue Type | RvD5 Concentration | Incubation Time | Result | Reference |
| Th17 Cell Differentiation | Mouse CD4+ T cells | 1-100 nM | 5 days | Suppression | [6][7] |
| Regulatory T Cell Differentiation | Mouse CD4+ T cells | 1-100 nM | 5 days | Facilitation | [6][7] |
| CD4+ T Cell Proliferation | Mouse CD4+ T cells | Not specified | Not specified | Inhibition | [6][7] |
| Osteoclast Differentiation | Mouse bone marrow macrophages | 10-500 nM | 5 days | Attenuation | [6][7] |
| Phagocytosis | Macrophages | Not specified | Not specified | Enhancement | [5] |
Experimental Protocols
While specific, validated protocols for RvD5 in ex vivo whole organ culture are still emerging, the following methodologies are proposed based on existing research with RvD5 in cell culture and related resolvins in tissue explants.
Protocol 1: Static Cold Storage with RvD5 Supplementation
This protocol is suitable for organs preserved by simple cold storage.
Materials:
-
Sterile organ retrieval instruments
-
University of Wisconsin (UW) solution or other suitable organ preservation solution
-
This compound (stock solution in ethanol)
-
Sterile containers for organ storage
-
Ice
Procedure:
-
Organ Harvest: Harvest the organ under sterile conditions following standard surgical procedures.
-
Initial Flush: Flush the organ with a cold preservation solution to remove blood.
-
RvD5 Supplementation: Prepare the preservation solution supplemented with RvD5 at a final concentration of 1-100 nM. The optimal concentration may need to be determined empirically for each organ type. A vehicle control (ethanol at the same final concentration) should be used for comparison.
-
Static Storage: Submerge the organ completely in the RvD5-supplemented preservation solution in a sterile container.
-
Hypothermic Conditions: Place the container on ice and store at 4°C.
-
Analysis: At the end of the storage period, tissue samples can be collected for histological analysis, measurement of inflammatory markers (e.g., via ELISA or qPCR), and assessment of cell viability.
Protocol 2: Ex Vivo Perfusion with RvD5
This protocol is designed for dynamic organ preservation systems, such as ex vivo lung perfusion (EVLP).
Materials:
-
Ex vivo organ perfusion system
-
Perfusate solution (e.g., Steen Solution for lungs, or a custom cell-free perfusate)
-
This compound (stock solution in ethanol)
-
Equipment for monitoring organ function (e.g., blood gas analyzer, pressure transducers)
Procedure:
-
System Preparation: Prepare the ex vivo perfusion circuit according to the manufacturer's instructions.
-
Organ Connection: Cannulate the organ's major vessels and connect it to the perfusion circuit.
-
Perfusate Preparation: Add RvD5 to the perfusate to a final concentration of 1-100 nM. Include a vehicle control in a separate experiment.
-
Initiate Perfusion: Start the perfusion at a low flow rate and gradually increase to the target physiological parameters. Maintain normothermic or hypothermic conditions as required by the specific organ and experimental design.
-
Monitoring: Continuously monitor physiological parameters of the organ throughout the perfusion period (e.g., vascular resistance, oxygenation capacity, bile production, etc.).
Visualizations
Caption: Experimental workflow for RvD5 application in ex vivo organ culture.
Caption: Signaling pathways of this compound in inflammation resolution.
Concluding Remarks
The application of this compound in ex vivo organ culture represents a promising strategy to enhance organ preservation by actively promoting the resolution of inflammation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of RvD5 in this critical area of transplantation medicine and biomedical research. Further studies are warranted to optimize dosages and treatment durations for specific organ types and to fully elucidate the long-term benefits on graft survival and function.
References
- 1. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling and Immunoresolving Actions of Resolvin D1 in Inflamed Human Visceral Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Composition of ex vivo perfusion solutions and kinetics define differential cytokine/chemokine secretion in a porcine cardiac arrest model of lung preservation [frontiersin.org]
- 6. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, such as docosahexaenoic acid (DHA).[1] These potent molecules are not immunosuppressive but actively orchestrate the resolution of inflammation, a critical process for tissue healing and returning to homeostasis.[1] Resolvin D5 (RvD5), a dihydroxylated metabolite of DHA, has demonstrated significant anti-inflammatory and pro-resolving activities in various disease models.[2][3] Accurate identification and quantification of RvD5 and other related lipid mediators are crucial for understanding their physiological roles and therapeutic potential. However, their low endogenous concentrations and structural complexity present analytical challenges.[1]
This document provides a detailed application note and protocol for the profiling of this compound and related mediators using a lipidomics approach based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4]
Signaling Pathways of this compound
This compound exerts its biological functions through interaction with specific G protein-coupled receptors, initiating downstream signaling cascades that modulate cellular responses to inflammation.[5] Key signaling pathways influenced by RvD5 include:
-
Inhibition of Pro-inflammatory Pathways: RvD5 has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and the chemokine CCL5. This is achieved by modulating the extracellular signal-regulated kinase (ERK)-nuclear factor-kappa B (NF-κB) signaling pathway.[2][6] RvD5 can suppress the phosphorylation of ERK and the subsequent translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes.[2]
-
Promotion of Cellular Resolution Programs: Beyond suppressing inflammation, RvD5 actively promotes resolution. One such mechanism involves the activation of the SIRT6/autophagy pathway, which can ameliorate hepatic steatosis by improving lipid metabolism and reducing cellular stress.[3]
Below is a diagram illustrating the key signaling pathway of this compound in modulating inflammatory responses.
Caption: this compound Signaling Pathway.
Experimental Workflow for Lipid Mediator Profiling
The overall workflow for profiling RvD5 and related SPMs involves several critical stages, from sample collection and preparation to instrumental analysis and data interpretation. A generalized schematic of this process is outlined below.
Caption: Experimental Workflow for SPM Profiling.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
Proper sample preparation is critical for the accurate quantification of low-abundance lipid mediators. Solid-phase extraction (SPE) is a robust method for extracting and concentrating SPMs from complex biological matrices.[1][7]
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (ice-cold)
-
Water (pH 3.5)
-
Methyl formate
-
Deuterated internal standards (e.g., d5-RvD2, d4-LTB4, d8-5-HETE, d4-PGE2)[8]
-
Nitrogen evaporator
-
Centrifuge
Protocol:
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, tissue homogenates) and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis to prevent autooxidation and hydrolysis.[7]
-
Internal Standard Spiking: To each sample, add a solution of deuterated internal standards (e.g., 500 pg of each).[8] This allows for the correction of sample loss during extraction and for accurate quantification.
-
Protein Precipitation: Add two volumes of ice-cold methanol to the sample, vortex, and incubate at -20°C for 45 minutes to precipitate proteins.[7]
-
Centrifugation: Centrifuge the samples at 1,000 x g for 10 minutes at 4°C.[7] Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.[7]
-
Sample Loading: Acidify the supernatant to pH 3.5 with dilute acid and load it onto the conditioned C18 SPE cartridge.[7]
-
Washing: Wash the cartridge with water (pH 3.5) to remove polar impurities. Subsequently, wash with hexane to elute non-polar lipids.[7]
-
Elution: Elute the SPMs and other eicosanoids with methyl formate.[7]
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.[7]
-
Reconstitution: Reconstitute the dried extract in a small volume of methanol/water (50:50, v/v) prior to LC-MS/MS analysis.[7]
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for the quantification of RvD5 and related mediators.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm)[9]
-
Tandem mass spectrometer (e.g., QTRAP)
LC Method:
-
Mobile Phase A: Water/Methanol/Acetic Acid (80:20:0.01, v/v/v)
-
Mobile Phase B: Methanol/Water/Acetic Acid (98:2:0.01, v/v/v)
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to separate the lipid mediators. A representative gradient is as follows:
-
0-2 min: 20% B
-
2-11 min: Ramp to 80% B
-
11-14.5 min: Hold at 80% B
-
14.5-14.6 min: Ramp to 98% B
-
14.6-20 min: Hold at 98% B
-
20.1-25 min: Return to 20% B for re-equilibration[10]
-
MS/MS Method:
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. These transitions are highly specific and allow for accurate quantification.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and structured tables for easy comparison.
Table 1: Representative MRM Transitions for Selected Specialized Pro-Resolving Mediators
| Mediator | Precursor Ion (m/z) | Product Ion (m/z) | Citation |
| This compound (RvD5) | 359 | 199 | [10] |
| Resolvin D1 (RvD1) | 375 | 141 | [10] |
| Resolvin D2 (RvD2) | 375 | 215 | [10] |
| Resolvin D3 (RvD3) | 375 | 147 | [10] |
| Protectin D1 (PD1) | 359 | 153 | [10] |
| d5-Resolvin D2 (Internal Standard) | 380 | 220 | [8] |
Table 2: Method Performance and Typical Endogenous Levels
| Parameter | Value | Citation |
| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM | [9] |
| Recovery of Internal Standards | 78 ± 4% to 87 ± 3% | [9] |
| Typical Circulating Levels in Healthy Subjects | <0.1 nM | [9] |
Conclusion
This application note provides a comprehensive overview and detailed protocols for the lipidomics-based profiling of this compound and related specialized pro-resolving mediators. The combination of solid-phase extraction and LC-MS/MS offers a robust and sensitive analytical platform for researchers, scientists, and drug development professionals to investigate the roles of these potent lipid mediators in health and disease. The accurate quantification of SPMs will undoubtedly advance our understanding of inflammation resolution and pave the way for novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. lipotype.com [lipotype.com]
- 6. researchgate.net [researchgate.net]
- 7. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 8. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utility of the Specialized Pro-Resolving Mediators as Diagnostic and Prognostic Biomarkers in Disease - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, such as docosahexaenoic acid (DHA).[1] These potent molecules are not immunosuppressive but actively orchestrate the resolution of inflammation, a critical process for tissue healing and returning to homeostasis.[1] Resolvin D5 (RvD5), a dihydroxylated metabolite of DHA, has demonstrated significant anti-inflammatory and pro-resolving activities in various disease models.[2][3] Accurate identification and quantification of RvD5 and other related lipid mediators are crucial for understanding their physiological roles and therapeutic potential. However, their low endogenous concentrations and structural complexity present analytical challenges.[1]
This document provides a detailed application note and protocol for the profiling of this compound and related mediators using a lipidomics approach based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4]
Signaling Pathways of this compound
This compound exerts its biological functions through interaction with specific G protein-coupled receptors, initiating downstream signaling cascades that modulate cellular responses to inflammation.[5] Key signaling pathways influenced by RvD5 include:
-
Inhibition of Pro-inflammatory Pathways: RvD5 has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and the chemokine CCL5. This is achieved by modulating the extracellular signal-regulated kinase (ERK)-nuclear factor-kappa B (NF-κB) signaling pathway.[2][6] RvD5 can suppress the phosphorylation of ERK and the subsequent translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes.[2]
-
Promotion of Cellular Resolution Programs: Beyond suppressing inflammation, RvD5 actively promotes resolution. One such mechanism involves the activation of the SIRT6/autophagy pathway, which can ameliorate hepatic steatosis by improving lipid metabolism and reducing cellular stress.[3]
Below is a diagram illustrating the key signaling pathway of this compound in modulating inflammatory responses.
Caption: this compound Signaling Pathway.
Experimental Workflow for Lipid Mediator Profiling
The overall workflow for profiling RvD5 and related SPMs involves several critical stages, from sample collection and preparation to instrumental analysis and data interpretation. A generalized schematic of this process is outlined below.
Caption: Experimental Workflow for SPM Profiling.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
Proper sample preparation is critical for the accurate quantification of low-abundance lipid mediators. Solid-phase extraction (SPE) is a robust method for extracting and concentrating SPMs from complex biological matrices.[1][7]
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (ice-cold)
-
Water (pH 3.5)
-
Methyl formate
-
Deuterated internal standards (e.g., d5-RvD2, d4-LTB4, d8-5-HETE, d4-PGE2)[8]
-
Nitrogen evaporator
-
Centrifuge
Protocol:
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, tissue homogenates) and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis to prevent autooxidation and hydrolysis.[7]
-
Internal Standard Spiking: To each sample, add a solution of deuterated internal standards (e.g., 500 pg of each).[8] This allows for the correction of sample loss during extraction and for accurate quantification.
-
Protein Precipitation: Add two volumes of ice-cold methanol to the sample, vortex, and incubate at -20°C for 45 minutes to precipitate proteins.[7]
-
Centrifugation: Centrifuge the samples at 1,000 x g for 10 minutes at 4°C.[7] Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.[7]
-
Sample Loading: Acidify the supernatant to pH 3.5 with dilute acid and load it onto the conditioned C18 SPE cartridge.[7]
-
Washing: Wash the cartridge with water (pH 3.5) to remove polar impurities. Subsequently, wash with hexane to elute non-polar lipids.[7]
-
Elution: Elute the SPMs and other eicosanoids with methyl formate.[7]
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.[7]
-
Reconstitution: Reconstitute the dried extract in a small volume of methanol/water (50:50, v/v) prior to LC-MS/MS analysis.[7]
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for the quantification of RvD5 and related mediators.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm)[9]
-
Tandem mass spectrometer (e.g., QTRAP)
LC Method:
-
Mobile Phase A: Water/Methanol/Acetic Acid (80:20:0.01, v/v/v)
-
Mobile Phase B: Methanol/Water/Acetic Acid (98:2:0.01, v/v/v)
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to separate the lipid mediators. A representative gradient is as follows:
-
0-2 min: 20% B
-
2-11 min: Ramp to 80% B
-
11-14.5 min: Hold at 80% B
-
14.5-14.6 min: Ramp to 98% B
-
14.6-20 min: Hold at 98% B
-
20.1-25 min: Return to 20% B for re-equilibration[10]
-
MS/MS Method:
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. These transitions are highly specific and allow for accurate quantification.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and structured tables for easy comparison.
Table 1: Representative MRM Transitions for Selected Specialized Pro-Resolving Mediators
| Mediator | Precursor Ion (m/z) | Product Ion (m/z) | Citation |
| This compound (RvD5) | 359 | 199 | [10] |
| Resolvin D1 (RvD1) | 375 | 141 | [10] |
| Resolvin D2 (RvD2) | 375 | 215 | [10] |
| Resolvin D3 (RvD3) | 375 | 147 | [10] |
| Protectin D1 (PD1) | 359 | 153 | [10] |
| d5-Resolvin D2 (Internal Standard) | 380 | 220 | [8] |
Table 2: Method Performance and Typical Endogenous Levels
| Parameter | Value | Citation |
| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM | [9] |
| Recovery of Internal Standards | 78 ± 4% to 87 ± 3% | [9] |
| Typical Circulating Levels in Healthy Subjects | <0.1 nM | [9] |
Conclusion
This application note provides a comprehensive overview and detailed protocols for the lipidomics-based profiling of this compound and related specialized pro-resolving mediators. The combination of solid-phase extraction and LC-MS/MS offers a robust and sensitive analytical platform for researchers, scientists, and drug development professionals to investigate the roles of these potent lipid mediators in health and disease. The accurate quantification of SPMs will undoubtedly advance our understanding of inflammation resolution and pave the way for novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. lipotype.com [lipotype.com]
- 6. researchgate.net [researchgate.net]
- 7. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 8. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utility of the Specialized Pro-Resolving Mediators as Diagnostic and Prognostic Biomarkers in Disease - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, such as docosahexaenoic acid (DHA).[1] These potent molecules are not immunosuppressive but actively orchestrate the resolution of inflammation, a critical process for tissue healing and returning to homeostasis.[1] Resolvin D5 (RvD5), a dihydroxylated metabolite of DHA, has demonstrated significant anti-inflammatory and pro-resolving activities in various disease models.[2][3] Accurate identification and quantification of RvD5 and other related lipid mediators are crucial for understanding their physiological roles and therapeutic potential. However, their low endogenous concentrations and structural complexity present analytical challenges.[1]
This document provides a detailed application note and protocol for the profiling of this compound and related mediators using a lipidomics approach based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4]
Signaling Pathways of this compound
This compound exerts its biological functions through interaction with specific G protein-coupled receptors, initiating downstream signaling cascades that modulate cellular responses to inflammation.[5] Key signaling pathways influenced by RvD5 include:
-
Inhibition of Pro-inflammatory Pathways: RvD5 has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and the chemokine CCL5. This is achieved by modulating the extracellular signal-regulated kinase (ERK)-nuclear factor-kappa B (NF-κB) signaling pathway.[2][6] RvD5 can suppress the phosphorylation of ERK and the subsequent translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes.[2]
-
Promotion of Cellular Resolution Programs: Beyond suppressing inflammation, RvD5 actively promotes resolution. One such mechanism involves the activation of the SIRT6/autophagy pathway, which can ameliorate hepatic steatosis by improving lipid metabolism and reducing cellular stress.[3]
Below is a diagram illustrating the key signaling pathway of this compound in modulating inflammatory responses.
Caption: this compound Signaling Pathway.
Experimental Workflow for Lipid Mediator Profiling
The overall workflow for profiling RvD5 and related SPMs involves several critical stages, from sample collection and preparation to instrumental analysis and data interpretation. A generalized schematic of this process is outlined below.
Caption: Experimental Workflow for SPM Profiling.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
Proper sample preparation is critical for the accurate quantification of low-abundance lipid mediators. Solid-phase extraction (SPE) is a robust method for extracting and concentrating SPMs from complex biological matrices.[1][7]
Materials:
-
C18 SPE cartridges
-
Methanol (ice-cold)
-
Water (pH 3.5)
-
Hexane
-
Methyl formate
-
Deuterated internal standards (e.g., d5-RvD2, d4-LTB4, d8-5-HETE, d4-PGE2)[8]
-
Nitrogen evaporator
-
Centrifuge
Protocol:
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, tissue homogenates) and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis to prevent autooxidation and hydrolysis.[7]
-
Internal Standard Spiking: To each sample, add a solution of deuterated internal standards (e.g., 500 pg of each).[8] This allows for the correction of sample loss during extraction and for accurate quantification.
-
Protein Precipitation: Add two volumes of ice-cold methanol to the sample, vortex, and incubate at -20°C for 45 minutes to precipitate proteins.[7]
-
Centrifugation: Centrifuge the samples at 1,000 x g for 10 minutes at 4°C.[7] Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.[7]
-
Sample Loading: Acidify the supernatant to pH 3.5 with dilute acid and load it onto the conditioned C18 SPE cartridge.[7]
-
Washing: Wash the cartridge with water (pH 3.5) to remove polar impurities. Subsequently, wash with hexane to elute non-polar lipids.[7]
-
Elution: Elute the SPMs and other eicosanoids with methyl formate.[7]
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.[7]
-
Reconstitution: Reconstitute the dried extract in a small volume of methanol/water (50:50, v/v) prior to LC-MS/MS analysis.[7]
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for the quantification of RvD5 and related mediators.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm)[9]
-
Tandem mass spectrometer (e.g., QTRAP)
LC Method:
-
Mobile Phase A: Water/Methanol/Acetic Acid (80:20:0.01, v/v/v)
-
Mobile Phase B: Methanol/Water/Acetic Acid (98:2:0.01, v/v/v)
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to separate the lipid mediators. A representative gradient is as follows:
-
0-2 min: 20% B
-
2-11 min: Ramp to 80% B
-
11-14.5 min: Hold at 80% B
-
14.5-14.6 min: Ramp to 98% B
-
14.6-20 min: Hold at 98% B
-
20.1-25 min: Return to 20% B for re-equilibration[10]
-
MS/MS Method:
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. These transitions are highly specific and allow for accurate quantification.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and structured tables for easy comparison.
Table 1: Representative MRM Transitions for Selected Specialized Pro-Resolving Mediators
| Mediator | Precursor Ion (m/z) | Product Ion (m/z) | Citation |
| This compound (RvD5) | 359 | 199 | [10] |
| Resolvin D1 (RvD1) | 375 | 141 | [10] |
| Resolvin D2 (RvD2) | 375 | 215 | [10] |
| Resolvin D3 (RvD3) | 375 | 147 | [10] |
| Protectin D1 (PD1) | 359 | 153 | [10] |
| d5-Resolvin D2 (Internal Standard) | 380 | 220 | [8] |
Table 2: Method Performance and Typical Endogenous Levels
| Parameter | Value | Citation |
| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM | [9] |
| Recovery of Internal Standards | 78 ± 4% to 87 ± 3% | [9] |
| Typical Circulating Levels in Healthy Subjects | <0.1 nM | [9] |
Conclusion
This application note provides a comprehensive overview and detailed protocols for the lipidomics-based profiling of this compound and related specialized pro-resolving mediators. The combination of solid-phase extraction and LC-MS/MS offers a robust and sensitive analytical platform for researchers, scientists, and drug development professionals to investigate the roles of these potent lipid mediators in health and disease. The accurate quantification of SPMs will undoubtedly advance our understanding of inflammation resolution and pave the way for novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. lipotype.com [lipotype.com]
- 6. researchgate.net [researchgate.net]
- 7. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 8. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utility of the Specialized Pro-Resolving Mediators as Diagnostic and Prognostic Biomarkers in Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent Resolvin D5 degradation during sample preparation?
Technical Support Center: Resolvin D5 Analysis
Welcome to the technical support center for specialized pro-resolving mediator (SPM) analysis. This guide provides detailed troubleshooting advice and protocols to help you prevent the degradation of this compound (RvD5) during sample preparation, ensuring accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with?
This compound (RvD5) is a potent specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1][2] Like other resolvins, it plays a critical role in the active resolution of inflammation.[1][2] However, its structure, which contains multiple double bonds and hydroxyl groups, makes it highly susceptible to degradation from oxidation, temperature fluctuations, and enzymatic activity.[3][4] Its very low endogenous concentrations, often in the picogram to nanogram range, present a significant analytical challenge.[1][4]
Q2: What are the primary causes of RvD5 degradation during sample preparation?
The main factors leading to RvD5 loss are:
-
Oxidation: Exposure to air (oxygen) and light can cause oxidative degradation.[4]
-
Enzymatic Activity: Endogenous enzymes in biological samples (e.g., plasma, tissues) can metabolize and inactivate RvD5.[3]
-
High Temperature: Elevated temperatures accelerate both enzymatic and chemical degradation. Samples must be kept on ice or at 4°C throughout the entire preparation process.[3][4]
-
Improper pH: Failure to acidify the sample to approximately pH 3.5 before solid-phase extraction (SPE) is a common cause of poor recovery.[3] This step ensures the molecule is in its neutral form, allowing it to bind effectively to the C18 sorbent.[3]
-
Adsorption: As a lipophilic molecule, RvD5 can adsorb to the surfaces of standard plasticware, leading to sample loss.
Q3: What immediate steps should I take after collecting a biological sample to protect RvD5?
To prevent degradation, samples should be processed immediately after collection.[5] If immediate processing is not feasible, they must be snap-frozen in liquid nitrogen and stored at -80°C.[4] It is crucial to keep samples on ice at all times during handling to prevent isomerization and degradation.[1][4]
Troubleshooting Guide: Low RvD5 Recovery
This guide addresses common issues that result in poor recovery of RvD5 and other SPMs during sample preparation, particularly when using solid-phase extraction (SPE).
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or no RvD5 signal in LC-MS/MS. | Analyte Degradation | Resolvins are fragile. Ensure samples are kept on ice or at 4°C at all times.[3][4] Use fresh, high-purity solvents and process samples quickly to minimize exposure to air and light.[3] Consider adding an antioxidant like BHT or Vitamin C during initial processing.[6] |
| Improper Sample pH | Before loading onto a C18 SPE cartridge, the sample must be acidified to pH ~3.5.[1][3] This is a critical step for retaining acidic lipids. Verify the pH using a calibrated meter.[3] | |
| Inefficient Elution from SPE Cartridge | The elution solvent may be too weak. Methyl formate (B1220265) is a highly effective elution solvent for resolvins.[1][3] Ensure you are using a sufficient volume (e.g., 5-10 mL) to ensure complete elution.[1][4] | |
| High variability between replicate samples. | Inconsistent SPE Flow Rate | A flow rate that is too fast during sample loading can prevent the analyte from binding to the sorbent. Maintain a slow, consistent flow rate of approximately 1-2 mL/min.[1][3] |
| Inconsistent pH Adjustment | Minor differences in pH between samples can lead to significant variability in retention and recovery.[3] Ensure thorough mixing after acidification.[3] | |
| Analyte Lost in Wash Step | The wash solvent may be too strong, causing premature elution of RvD5. A non-polar wash with hexane (B92381) is recommended to remove interfering lipids without affecting resolvin retention.[1][3] | |
| Good recovery of internal standard, but low recovery of endogenous RvD5. | Inefficient Protein Precipitation | RvD5 may be bound to proteins. Ensure thorough protein precipitation by adding at least 2 volumes of ice-cold methanol (B129727) and incubating at -20°C for at least 45 minutes before centrifugation.[1][7] |
| SPE Cartridge Overload | The amount of sample or co-extractives may have exceeded the cartridge's capacity. Try reducing the sample volume or using a cartridge with a larger sorbent bed.[3] |
Visualization of Degradation Factors
The following diagram illustrates the key environmental and procedural factors that can lead to the degradation of this compound.
Caption: Key factors contributing to the degradation of this compound.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for RvD5 from Plasma/Serum
This protocol is adapted from established methods for extracting SPMs from biological fluids.[1][4] It is essential to perform all steps on ice to prevent degradation.[1][4]
1. Materials and Reagents
-
C18 SPE Cartridges (e.g., 100-500 mg)
-
HPLC-grade Methanol, Methyl Formate, Hexane, and Water
-
Formic Acid or Hydrochloric Acid (HCl) for pH adjustment
-
Deuterated internal standards (e.g., RvD5-d5) for quantification
-
Refrigerated centrifuge, nitrogen evaporator, and glass tubes
2. Sample Preparation (Protein Precipitation)
-
Thaw 1 mL of plasma or serum on ice.
-
Add deuterated internal standards to the sample.
-
Add 2 volumes of ice-cold methanol (e.g., 2 mL). Vortex thoroughly.
-
Incubate samples at -20°C for at least 45 minutes to maximize protein precipitation.[1][7]
-
Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new glass tube.
3. Solid-Phase Extraction Procedure
-
Dilution & Acidification: Dilute the supernatant with HPLC-grade water until the methanol concentration is below 15%. Adjust the sample pH to ~3.5 with diluted formic acid or HCl.[1]
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5-10 mL of methanol, followed by 5-10 mL of water.[1][5] Do not let the cartridge dry out.
-
Sample Loading: Load the acidified sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.[1]
-
Washing:
-
Elution: Elute the resolvins with 5-10 mL of methyl formate into a clean glass collection tube.[1][4]
4. Final Sample Preparation for LC-MS/MS
-
Drying: Evaporate the methyl formate eluate to complete dryness under a gentle stream of nitrogen.[1][5]
-
Reconstitution: Resuspend the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS/MS system, such as methanol/water (50:50, v/v).[1][4][5]
Visualization of the SPE Workflow
The diagram below outlines the critical steps in the sample preparation workflow, highlighting where preventative measures are crucial.
Caption: Recommended workflow for RvD5 extraction using C18 SPE.
Quantitative Data Summary
Achieving high and consistent recovery is paramount for accurate quantification. A well-optimized C18 SPE protocol can yield high recovery rates for SPMs.
| Analyte Type | Matrix | Method | Expected Recovery Rate (%) | Reference(s) |
| Deuterated SPMs | Various Tissues | C18 SPE | >85-95% | [4][5] |
| Deuterated SPMs | Human Serum | C18 SPE | 78 ± 4% to 87 ± 3% | [5] |
| D-Series Resolvins | Cell Culture Media | LLE | 96.9% to 99.8% | [8] |
Note: Recovery rates can be influenced by the specific biological matrix, SPE cartridge brand, and strict adherence to the protocol.[3] Liquid-Liquid Extraction (LLE) can also yield high recovery but may require more optimization to remove interferences.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. welchlab.com [welchlab.com]
- 7. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
How to prevent Resolvin D5 degradation during sample preparation?
Technical Support Center: Resolvin D5 Analysis
Welcome to the technical support center for specialized pro-resolving mediator (SPM) analysis. This guide provides detailed troubleshooting advice and protocols to help you prevent the degradation of this compound (RvD5) during sample preparation, ensuring accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with?
This compound (RvD5) is a potent specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1][2] Like other resolvins, it plays a critical role in the active resolution of inflammation.[1][2] However, its structure, which contains multiple double bonds and hydroxyl groups, makes it highly susceptible to degradation from oxidation, temperature fluctuations, and enzymatic activity.[3][4] Its very low endogenous concentrations, often in the picogram to nanogram range, present a significant analytical challenge.[1][4]
Q2: What are the primary causes of RvD5 degradation during sample preparation?
The main factors leading to RvD5 loss are:
-
Oxidation: Exposure to air (oxygen) and light can cause oxidative degradation.[4]
-
Enzymatic Activity: Endogenous enzymes in biological samples (e.g., plasma, tissues) can metabolize and inactivate RvD5.[3]
-
High Temperature: Elevated temperatures accelerate both enzymatic and chemical degradation. Samples must be kept on ice or at 4°C throughout the entire preparation process.[3][4]
-
Improper pH: Failure to acidify the sample to approximately pH 3.5 before solid-phase extraction (SPE) is a common cause of poor recovery.[3] This step ensures the molecule is in its neutral form, allowing it to bind effectively to the C18 sorbent.[3]
-
Adsorption: As a lipophilic molecule, RvD5 can adsorb to the surfaces of standard plasticware, leading to sample loss.
Q3: What immediate steps should I take after collecting a biological sample to protect RvD5?
To prevent degradation, samples should be processed immediately after collection.[5] If immediate processing is not feasible, they must be snap-frozen in liquid nitrogen and stored at -80°C.[4] It is crucial to keep samples on ice at all times during handling to prevent isomerization and degradation.[1][4]
Troubleshooting Guide: Low RvD5 Recovery
This guide addresses common issues that result in poor recovery of RvD5 and other SPMs during sample preparation, particularly when using solid-phase extraction (SPE).
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or no RvD5 signal in LC-MS/MS. | Analyte Degradation | Resolvins are fragile. Ensure samples are kept on ice or at 4°C at all times.[3][4] Use fresh, high-purity solvents and process samples quickly to minimize exposure to air and light.[3] Consider adding an antioxidant like BHT or Vitamin C during initial processing.[6] |
| Improper Sample pH | Before loading onto a C18 SPE cartridge, the sample must be acidified to pH ~3.5.[1][3] This is a critical step for retaining acidic lipids. Verify the pH using a calibrated meter.[3] | |
| Inefficient Elution from SPE Cartridge | The elution solvent may be too weak. Methyl formate (B1220265) is a highly effective elution solvent for resolvins.[1][3] Ensure you are using a sufficient volume (e.g., 5-10 mL) to ensure complete elution.[1][4] | |
| High variability between replicate samples. | Inconsistent SPE Flow Rate | A flow rate that is too fast during sample loading can prevent the analyte from binding to the sorbent. Maintain a slow, consistent flow rate of approximately 1-2 mL/min.[1][3] |
| Inconsistent pH Adjustment | Minor differences in pH between samples can lead to significant variability in retention and recovery.[3] Ensure thorough mixing after acidification.[3] | |
| Analyte Lost in Wash Step | The wash solvent may be too strong, causing premature elution of RvD5. A non-polar wash with hexane (B92381) is recommended to remove interfering lipids without affecting resolvin retention.[1][3] | |
| Good recovery of internal standard, but low recovery of endogenous RvD5. | Inefficient Protein Precipitation | RvD5 may be bound to proteins. Ensure thorough protein precipitation by adding at least 2 volumes of ice-cold methanol (B129727) and incubating at -20°C for at least 45 minutes before centrifugation.[1][7] |
| SPE Cartridge Overload | The amount of sample or co-extractives may have exceeded the cartridge's capacity. Try reducing the sample volume or using a cartridge with a larger sorbent bed.[3] |
Visualization of Degradation Factors
The following diagram illustrates the key environmental and procedural factors that can lead to the degradation of this compound.
Caption: Key factors contributing to the degradation of this compound.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for RvD5 from Plasma/Serum
This protocol is adapted from established methods for extracting SPMs from biological fluids.[1][4] It is essential to perform all steps on ice to prevent degradation.[1][4]
1. Materials and Reagents
-
C18 SPE Cartridges (e.g., 100-500 mg)
-
HPLC-grade Methanol, Methyl Formate, Hexane, and Water
-
Formic Acid or Hydrochloric Acid (HCl) for pH adjustment
-
Deuterated internal standards (e.g., RvD5-d5) for quantification
-
Refrigerated centrifuge, nitrogen evaporator, and glass tubes
2. Sample Preparation (Protein Precipitation)
-
Thaw 1 mL of plasma or serum on ice.
-
Add deuterated internal standards to the sample.
-
Add 2 volumes of ice-cold methanol (e.g., 2 mL). Vortex thoroughly.
-
Incubate samples at -20°C for at least 45 minutes to maximize protein precipitation.[1][7]
-
Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new glass tube.
3. Solid-Phase Extraction Procedure
-
Dilution & Acidification: Dilute the supernatant with HPLC-grade water until the methanol concentration is below 15%. Adjust the sample pH to ~3.5 with diluted formic acid or HCl.[1]
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5-10 mL of methanol, followed by 5-10 mL of water.[1][5] Do not let the cartridge dry out.
-
Sample Loading: Load the acidified sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.[1]
-
Washing:
-
Elution: Elute the resolvins with 5-10 mL of methyl formate into a clean glass collection tube.[1][4]
4. Final Sample Preparation for LC-MS/MS
-
Drying: Evaporate the methyl formate eluate to complete dryness under a gentle stream of nitrogen.[1][5]
-
Reconstitution: Resuspend the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS/MS system, such as methanol/water (50:50, v/v).[1][4][5]
Visualization of the SPE Workflow
The diagram below outlines the critical steps in the sample preparation workflow, highlighting where preventative measures are crucial.
Caption: Recommended workflow for RvD5 extraction using C18 SPE.
Quantitative Data Summary
Achieving high and consistent recovery is paramount for accurate quantification. A well-optimized C18 SPE protocol can yield high recovery rates for SPMs.
| Analyte Type | Matrix | Method | Expected Recovery Rate (%) | Reference(s) |
| Deuterated SPMs | Various Tissues | C18 SPE | >85-95% | [4][5] |
| Deuterated SPMs | Human Serum | C18 SPE | 78 ± 4% to 87 ± 3% | [5] |
| D-Series Resolvins | Cell Culture Media | LLE | 96.9% to 99.8% | [8] |
Note: Recovery rates can be influenced by the specific biological matrix, SPE cartridge brand, and strict adherence to the protocol.[3] Liquid-Liquid Extraction (LLE) can also yield high recovery but may require more optimization to remove interferences.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. welchlab.com [welchlab.com]
- 7. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
How to prevent Resolvin D5 degradation during sample preparation?
Technical Support Center: Resolvin D5 Analysis
Welcome to the technical support center for specialized pro-resolving mediator (SPM) analysis. This guide provides detailed troubleshooting advice and protocols to help you prevent the degradation of this compound (RvD5) during sample preparation, ensuring accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with?
This compound (RvD5) is a potent specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1][2] Like other resolvins, it plays a critical role in the active resolution of inflammation.[1][2] However, its structure, which contains multiple double bonds and hydroxyl groups, makes it highly susceptible to degradation from oxidation, temperature fluctuations, and enzymatic activity.[3][4] Its very low endogenous concentrations, often in the picogram to nanogram range, present a significant analytical challenge.[1][4]
Q2: What are the primary causes of RvD5 degradation during sample preparation?
The main factors leading to RvD5 loss are:
-
Oxidation: Exposure to air (oxygen) and light can cause oxidative degradation.[4]
-
Enzymatic Activity: Endogenous enzymes in biological samples (e.g., plasma, tissues) can metabolize and inactivate RvD5.[3]
-
High Temperature: Elevated temperatures accelerate both enzymatic and chemical degradation. Samples must be kept on ice or at 4°C throughout the entire preparation process.[3][4]
-
Improper pH: Failure to acidify the sample to approximately pH 3.5 before solid-phase extraction (SPE) is a common cause of poor recovery.[3] This step ensures the molecule is in its neutral form, allowing it to bind effectively to the C18 sorbent.[3]
-
Adsorption: As a lipophilic molecule, RvD5 can adsorb to the surfaces of standard plasticware, leading to sample loss.
Q3: What immediate steps should I take after collecting a biological sample to protect RvD5?
To prevent degradation, samples should be processed immediately after collection.[5] If immediate processing is not feasible, they must be snap-frozen in liquid nitrogen and stored at -80°C.[4] It is crucial to keep samples on ice at all times during handling to prevent isomerization and degradation.[1][4]
Troubleshooting Guide: Low RvD5 Recovery
This guide addresses common issues that result in poor recovery of RvD5 and other SPMs during sample preparation, particularly when using solid-phase extraction (SPE).
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or no RvD5 signal in LC-MS/MS. | Analyte Degradation | Resolvins are fragile. Ensure samples are kept on ice or at 4°C at all times.[3][4] Use fresh, high-purity solvents and process samples quickly to minimize exposure to air and light.[3] Consider adding an antioxidant like BHT or Vitamin C during initial processing.[6] |
| Improper Sample pH | Before loading onto a C18 SPE cartridge, the sample must be acidified to pH ~3.5.[1][3] This is a critical step for retaining acidic lipids. Verify the pH using a calibrated meter.[3] | |
| Inefficient Elution from SPE Cartridge | The elution solvent may be too weak. Methyl formate is a highly effective elution solvent for resolvins.[1][3] Ensure you are using a sufficient volume (e.g., 5-10 mL) to ensure complete elution.[1][4] | |
| High variability between replicate samples. | Inconsistent SPE Flow Rate | A flow rate that is too fast during sample loading can prevent the analyte from binding to the sorbent. Maintain a slow, consistent flow rate of approximately 1-2 mL/min.[1][3] |
| Inconsistent pH Adjustment | Minor differences in pH between samples can lead to significant variability in retention and recovery.[3] Ensure thorough mixing after acidification.[3] | |
| Analyte Lost in Wash Step | The wash solvent may be too strong, causing premature elution of RvD5. A non-polar wash with hexane is recommended to remove interfering lipids without affecting resolvin retention.[1][3] | |
| Good recovery of internal standard, but low recovery of endogenous RvD5. | Inefficient Protein Precipitation | RvD5 may be bound to proteins. Ensure thorough protein precipitation by adding at least 2 volumes of ice-cold methanol and incubating at -20°C for at least 45 minutes before centrifugation.[1][7] |
| SPE Cartridge Overload | The amount of sample or co-extractives may have exceeded the cartridge's capacity. Try reducing the sample volume or using a cartridge with a larger sorbent bed.[3] |
Visualization of Degradation Factors
The following diagram illustrates the key environmental and procedural factors that can lead to the degradation of this compound.
Caption: Key factors contributing to the degradation of this compound.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for RvD5 from Plasma/Serum
This protocol is adapted from established methods for extracting SPMs from biological fluids.[1][4] It is essential to perform all steps on ice to prevent degradation.[1][4]
1. Materials and Reagents
-
C18 SPE Cartridges (e.g., 100-500 mg)
-
HPLC-grade Methanol, Methyl Formate, Hexane, and Water
-
Formic Acid or Hydrochloric Acid (HCl) for pH adjustment
-
Deuterated internal standards (e.g., RvD5-d5) for quantification
-
Refrigerated centrifuge, nitrogen evaporator, and glass tubes
2. Sample Preparation (Protein Precipitation)
-
Thaw 1 mL of plasma or serum on ice.
-
Add deuterated internal standards to the sample.
-
Add 2 volumes of ice-cold methanol (e.g., 2 mL). Vortex thoroughly.
-
Incubate samples at -20°C for at least 45 minutes to maximize protein precipitation.[1][7]
-
Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new glass tube.
3. Solid-Phase Extraction Procedure
-
Dilution & Acidification: Dilute the supernatant with HPLC-grade water until the methanol concentration is below 15%. Adjust the sample pH to ~3.5 with diluted formic acid or HCl.[1]
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5-10 mL of methanol, followed by 5-10 mL of water.[1][5] Do not let the cartridge dry out.
-
Sample Loading: Load the acidified sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.[1]
-
Washing:
-
Elution: Elute the resolvins with 5-10 mL of methyl formate into a clean glass collection tube.[1][4]
4. Final Sample Preparation for LC-MS/MS
-
Drying: Evaporate the methyl formate eluate to complete dryness under a gentle stream of nitrogen.[1][5]
-
Reconstitution: Resuspend the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS/MS system, such as methanol/water (50:50, v/v).[1][4][5]
Visualization of the SPE Workflow
The diagram below outlines the critical steps in the sample preparation workflow, highlighting where preventative measures are crucial.
Caption: Recommended workflow for RvD5 extraction using C18 SPE.
Quantitative Data Summary
Achieving high and consistent recovery is paramount for accurate quantification. A well-optimized C18 SPE protocol can yield high recovery rates for SPMs.
| Analyte Type | Matrix | Method | Expected Recovery Rate (%) | Reference(s) |
| Deuterated SPMs | Various Tissues | C18 SPE | >85-95% | [4][5] |
| Deuterated SPMs | Human Serum | C18 SPE | 78 ± 4% to 87 ± 3% | [5] |
| D-Series Resolvins | Cell Culture Media | LLE | 96.9% to 99.8% | [8] |
Note: Recovery rates can be influenced by the specific biological matrix, SPE cartridge brand, and strict adherence to the protocol.[3] Liquid-Liquid Extraction (LLE) can also yield high recovery but may require more optimization to remove interferences.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. welchlab.com [welchlab.com]
- 7. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Improving the Sensitivity of Resolvin D5 Detection by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Resolvin D5 (RvD5) detection by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to detect?
This compound (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It is a potent signaling molecule that actively helps in the resolution of inflammation.[1][2] The detection of RvD5 by mass spectrometry is challenging due to several factors:
-
Low Endogenous Concentrations: Resolvins are active at very low concentrations in biological samples, typically in the picomolar to low nanomolar range.[1][3] In healthy individuals, plasma levels can be below the limit of detection (<0.1 nM), though they can increase to detectable levels (approximately 1 to 500 pM) during severe inflammation.[1][3]
-
Chemical Instability: As a lipid-based molecule, RvD5 is susceptible to oxidation and degradation during sample collection, storage, and processing.[3]
-
Structural Complexity and Isomers: The presence of multiple isomers with similar physicochemical properties can interfere with accurate identification and quantification.[4]
Q2: What is the recommended analytical method for sensitive RvD5 detection?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the identification and quantification of resolvins, including RvD5.[3] This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple SPMs and their isomers.[3] State-of-the-art LC-MS/MS methods can achieve lower limits of quantification (LLOQ) in the range of 0.02–0.2 nM.[1]
Q3: Why is an internal standard crucial for accurate RvD5 quantification?
The use of a deuterated internal standard, such as d5-Resolvin D2, is essential for accurate quantification.[5][6] The internal standard is added to the sample at the beginning of the preparation process and helps to correct for:
-
Loss of analyte during sample extraction and processing.[6]
-
Variations in injection volume.[7]
-
Matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[6][8]
Q4: What are common matrix effects and how can they be minimized?
Matrix effects occur when components of the biological sample co-elute with the analyte of interest and interfere with its ionization, leading to either suppression or enhancement of the signal.[8] This can significantly impact the accuracy and reproducibility of quantification.[8] To minimize matrix effects:
-
Effective Sample Preparation: Use robust extraction methods like Solid-Phase Extraction (SPE) to remove interfering substances such as salts, proteins, and other lipids.[3][9]
-
Chromatographic Separation: Optimize the liquid chromatography method to ensure that RvD5 is chromatographically separated from interfering matrix components.[8]
-
Use of Internal Standards: A co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound by LC-MS/MS.
| Problem | Potential Cause | Recommended Solution |
| Weak or No RvD5 Signal | Inefficient Sample Extraction: The SPE protocol may not be optimized, leading to poor recovery of RvD5.[3] | - Ensure the SPE cartridge is properly conditioned.[3] - Verify that the pH of the sample is adjusted to ~3.5 before loading.[3][10] - Use the correct elution solvent, such as methyl formate.[3] |
| Analyte Degradation: RvD5 is sensitive to heat and oxidation.[3] | - Keep samples on ice or at 4°C throughout the extraction process.[11] - Use antioxidants during sample preparation.[3] - Use fresh, high-purity (LC-MS grade) solvents.[3] | |
| Ion Source Contamination: The mass spectrometer's ion source can become contaminated with salts and other matrix components, reducing ionization efficiency.[3] | - Clean the ion source, capillary, and inlet regularly according to the manufacturer's instructions.[3][12] | |
| Suboptimal Mass Spectrometer Parameters: Incorrect source settings or compound-specific parameters will lead to poor sensitivity.[3] | - Optimize ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) for RvD5, typically in negative electrospray ionization (ESI-) mode.[1][3] | |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column Contamination or Degradation: The analytical column may be contaminated with sample matrix components or may have degraded over time.[3][12] | - Implement a column washing protocol.[13] - If the problem persists, replace the analytical column. |
| Improper Mobile Phase: The pH or composition of the mobile phase may not be optimal for RvD5. | - Ensure the mobile phase is properly prepared with high-purity solvents and additives.[13] - The addition of a small amount of acid, like acetic or formic acid, is common in resolvin analysis.[1][4][10] | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in solvents or additives can lead to high background noise.[8][13] | - Use only high-purity, LC-MS grade solvents and additives.[13] |
| Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample may be present in the system.[12] | - Inject blank samples between experimental samples to check for and mitigate carryover.[12] | |
| Inconsistent Retention Time | Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can lead to shifts in retention time.[12] | - Prepare fresh mobile phase daily. - Ensure the mobile phase bottles are properly sealed. |
| Column Temperature Fluctuations: Variations in the column temperature can affect retention time.[12] | - Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the detection of D-series resolvins from various studies to provide a reference for expected performance.
| Parameter | This compound (or other D-series) | Method | Matrix | Reference |
| Limit of Detection (LOD) | 0.05 ng/mL | LC-MS/MS | Cell Culture Medium | [14] |
| 3 pg on-column | LC-MS/MS | Plasma | [15] | |
| Limit of Quantification (LOQ) | 0.1 ng/mL | LC-MS/MS | Cell Culture Medium | [14] |
| 0.02–0.2 nM | LC-MS/MS | Plasma | [1] | |
| 6 pg on-column | LC-MS/MS | Plasma | [15] | |
| Recovery | 96.9% - 99.8% | Liquid-Liquid Extraction | Cell Culture Medium | [14] |
| 78% ± 4% to 87% ± 3% (Internal Standards) | SPE | Human Serum | [1] |
Experimental Protocols
Solid-Phase Extraction (SPE) for RvD5 from Biological Fluids
This protocol is adapted from established methods for the extraction of specialized pro-resolving mediators.[3][10]
-
Sample Preparation:
-
To 0.5 mL of human serum or other biological fluid, add two volumes of cold methanol (B129727) containing a deuterated internal standard (e.g., d5-Maresin 1 at 250 pg).[10]
-
Vortex and store at -20°C for at least 45 minutes to precipitate proteins.[10]
-
Centrifuge at 2500 rpm for 10 minutes at 4°C.[10]
-
Collect the supernatant and concentrate it to approximately 1.0 mL using a gentle stream of nitrogen.[10]
-
Dilute the supernatant with ~9 mL of an aqueous solution acidified to pH 3.5 with HCl.[10]
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Equilibrate the cartridge by washing with 1 column volume of methanol, followed by 2 column volumes of deionized water.[3]
-
-
Sample Loading:
-
Load the diluted and acidified sample onto the conditioned C18 cartridge.[3]
-
-
Washing:
-
Wash the cartridge with 1 column volume of deionized water to remove salts and other polar impurities.[3]
-
Wash with 1 column volume of hexane (B92381) to remove neutral lipids.[3]
-
-
Elution:
-
Elute the resolvins and other SPMs with 1.5 column volumes of methyl formate.[3]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., Methanol/Water 50:50) for LC-MS/MS analysis.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of RvD5
This method is based on typical parameters used for the separation and detection of resolvins.[1][10]
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 150 mm × 4.6 mm, 2.7 µm).[10]
-
Mobile Phase A: Water/Methanol/Acetic Acid (e.g., 80:20:0.01, v/v/v).[10]
-
Mobile Phase B: Methanol/Water/Acetic Acid (e.g., 98:2:0.01, v/v/v).[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Gradient:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTrap 6500+).[10]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for RvD5:
Visualizations
Caption: A generalized workflow for the analysis of this compound from biological samples.
Caption: A decision tree for troubleshooting a weak or absent this compound signal.
Caption: A simplified diagram of the signaling pathway for D-series resolvins leading to the resolution of inflammation.
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. cerilliant.com [cerilliant.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 14. Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Sensitivity of Resolvin D5 Detection by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Resolvin D5 (RvD5) detection by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to detect?
This compound (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It is a potent signaling molecule that actively helps in the resolution of inflammation.[1][2] The detection of RvD5 by mass spectrometry is challenging due to several factors:
-
Low Endogenous Concentrations: Resolvins are active at very low concentrations in biological samples, typically in the picomolar to low nanomolar range.[1][3] In healthy individuals, plasma levels can be below the limit of detection (<0.1 nM), though they can increase to detectable levels (approximately 1 to 500 pM) during severe inflammation.[1][3]
-
Chemical Instability: As a lipid-based molecule, RvD5 is susceptible to oxidation and degradation during sample collection, storage, and processing.[3]
-
Structural Complexity and Isomers: The presence of multiple isomers with similar physicochemical properties can interfere with accurate identification and quantification.[4]
Q2: What is the recommended analytical method for sensitive RvD5 detection?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the identification and quantification of resolvins, including RvD5.[3] This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple SPMs and their isomers.[3] State-of-the-art LC-MS/MS methods can achieve lower limits of quantification (LLOQ) in the range of 0.02–0.2 nM.[1]
Q3: Why is an internal standard crucial for accurate RvD5 quantification?
The use of a deuterated internal standard, such as d5-Resolvin D2, is essential for accurate quantification.[5][6] The internal standard is added to the sample at the beginning of the preparation process and helps to correct for:
-
Loss of analyte during sample extraction and processing.[6]
-
Variations in injection volume.[7]
-
Matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[6][8]
Q4: What are common matrix effects and how can they be minimized?
Matrix effects occur when components of the biological sample co-elute with the analyte of interest and interfere with its ionization, leading to either suppression or enhancement of the signal.[8] This can significantly impact the accuracy and reproducibility of quantification.[8] To minimize matrix effects:
-
Effective Sample Preparation: Use robust extraction methods like Solid-Phase Extraction (SPE) to remove interfering substances such as salts, proteins, and other lipids.[3][9]
-
Chromatographic Separation: Optimize the liquid chromatography method to ensure that RvD5 is chromatographically separated from interfering matrix components.[8]
-
Use of Internal Standards: A co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound by LC-MS/MS.
| Problem | Potential Cause | Recommended Solution |
| Weak or No RvD5 Signal | Inefficient Sample Extraction: The SPE protocol may not be optimized, leading to poor recovery of RvD5.[3] | - Ensure the SPE cartridge is properly conditioned.[3] - Verify that the pH of the sample is adjusted to ~3.5 before loading.[3][10] - Use the correct elution solvent, such as methyl formate.[3] |
| Analyte Degradation: RvD5 is sensitive to heat and oxidation.[3] | - Keep samples on ice or at 4°C throughout the extraction process.[11] - Use antioxidants during sample preparation.[3] - Use fresh, high-purity (LC-MS grade) solvents.[3] | |
| Ion Source Contamination: The mass spectrometer's ion source can become contaminated with salts and other matrix components, reducing ionization efficiency.[3] | - Clean the ion source, capillary, and inlet regularly according to the manufacturer's instructions.[3][12] | |
| Suboptimal Mass Spectrometer Parameters: Incorrect source settings or compound-specific parameters will lead to poor sensitivity.[3] | - Optimize ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) for RvD5, typically in negative electrospray ionization (ESI-) mode.[1][3] | |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column Contamination or Degradation: The analytical column may be contaminated with sample matrix components or may have degraded over time.[3][12] | - Implement a column washing protocol.[13] - If the problem persists, replace the analytical column. |
| Improper Mobile Phase: The pH or composition of the mobile phase may not be optimal for RvD5. | - Ensure the mobile phase is properly prepared with high-purity solvents and additives.[13] - The addition of a small amount of acid, like acetic or formic acid, is common in resolvin analysis.[1][4][10] | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in solvents or additives can lead to high background noise.[8][13] | - Use only high-purity, LC-MS grade solvents and additives.[13] |
| Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample may be present in the system.[12] | - Inject blank samples between experimental samples to check for and mitigate carryover.[12] | |
| Inconsistent Retention Time | Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can lead to shifts in retention time.[12] | - Prepare fresh mobile phase daily. - Ensure the mobile phase bottles are properly sealed. |
| Column Temperature Fluctuations: Variations in the column temperature can affect retention time.[12] | - Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the detection of D-series resolvins from various studies to provide a reference for expected performance.
| Parameter | This compound (or other D-series) | Method | Matrix | Reference |
| Limit of Detection (LOD) | 0.05 ng/mL | LC-MS/MS | Cell Culture Medium | [14] |
| 3 pg on-column | LC-MS/MS | Plasma | [15] | |
| Limit of Quantification (LOQ) | 0.1 ng/mL | LC-MS/MS | Cell Culture Medium | [14] |
| 0.02–0.2 nM | LC-MS/MS | Plasma | [1] | |
| 6 pg on-column | LC-MS/MS | Plasma | [15] | |
| Recovery | 96.9% - 99.8% | Liquid-Liquid Extraction | Cell Culture Medium | [14] |
| 78% ± 4% to 87% ± 3% (Internal Standards) | SPE | Human Serum | [1] |
Experimental Protocols
Solid-Phase Extraction (SPE) for RvD5 from Biological Fluids
This protocol is adapted from established methods for the extraction of specialized pro-resolving mediators.[3][10]
-
Sample Preparation:
-
To 0.5 mL of human serum or other biological fluid, add two volumes of cold methanol (B129727) containing a deuterated internal standard (e.g., d5-Maresin 1 at 250 pg).[10]
-
Vortex and store at -20°C for at least 45 minutes to precipitate proteins.[10]
-
Centrifuge at 2500 rpm for 10 minutes at 4°C.[10]
-
Collect the supernatant and concentrate it to approximately 1.0 mL using a gentle stream of nitrogen.[10]
-
Dilute the supernatant with ~9 mL of an aqueous solution acidified to pH 3.5 with HCl.[10]
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Equilibrate the cartridge by washing with 1 column volume of methanol, followed by 2 column volumes of deionized water.[3]
-
-
Sample Loading:
-
Load the diluted and acidified sample onto the conditioned C18 cartridge.[3]
-
-
Washing:
-
Wash the cartridge with 1 column volume of deionized water to remove salts and other polar impurities.[3]
-
Wash with 1 column volume of hexane (B92381) to remove neutral lipids.[3]
-
-
Elution:
-
Elute the resolvins and other SPMs with 1.5 column volumes of methyl formate.[3]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., Methanol/Water 50:50) for LC-MS/MS analysis.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of RvD5
This method is based on typical parameters used for the separation and detection of resolvins.[1][10]
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 150 mm × 4.6 mm, 2.7 µm).[10]
-
Mobile Phase A: Water/Methanol/Acetic Acid (e.g., 80:20:0.01, v/v/v).[10]
-
Mobile Phase B: Methanol/Water/Acetic Acid (e.g., 98:2:0.01, v/v/v).[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Gradient:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTrap 6500+).[10]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for RvD5:
Visualizations
Caption: A generalized workflow for the analysis of this compound from biological samples.
Caption: A decision tree for troubleshooting a weak or absent this compound signal.
Caption: A simplified diagram of the signaling pathway for D-series resolvins leading to the resolution of inflammation.
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. cerilliant.com [cerilliant.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 14. Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Sensitivity of Resolvin D5 Detection by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Resolvin D5 (RvD5) detection by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to detect?
This compound (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It is a potent signaling molecule that actively helps in the resolution of inflammation.[1][2] The detection of RvD5 by mass spectrometry is challenging due to several factors:
-
Low Endogenous Concentrations: Resolvins are active at very low concentrations in biological samples, typically in the picomolar to low nanomolar range.[1][3] In healthy individuals, plasma levels can be below the limit of detection (<0.1 nM), though they can increase to detectable levels (approximately 1 to 500 pM) during severe inflammation.[1][3]
-
Chemical Instability: As a lipid-based molecule, RvD5 is susceptible to oxidation and degradation during sample collection, storage, and processing.[3]
-
Structural Complexity and Isomers: The presence of multiple isomers with similar physicochemical properties can interfere with accurate identification and quantification.[4]
Q2: What is the recommended analytical method for sensitive RvD5 detection?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the identification and quantification of resolvins, including RvD5.[3] This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple SPMs and their isomers.[3] State-of-the-art LC-MS/MS methods can achieve lower limits of quantification (LLOQ) in the range of 0.02–0.2 nM.[1]
Q3: Why is an internal standard crucial for accurate RvD5 quantification?
The use of a deuterated internal standard, such as d5-Resolvin D2, is essential for accurate quantification.[5][6] The internal standard is added to the sample at the beginning of the preparation process and helps to correct for:
-
Loss of analyte during sample extraction and processing.[6]
-
Variations in injection volume.[7]
-
Matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[6][8]
Q4: What are common matrix effects and how can they be minimized?
Matrix effects occur when components of the biological sample co-elute with the analyte of interest and interfere with its ionization, leading to either suppression or enhancement of the signal.[8] This can significantly impact the accuracy and reproducibility of quantification.[8] To minimize matrix effects:
-
Effective Sample Preparation: Use robust extraction methods like Solid-Phase Extraction (SPE) to remove interfering substances such as salts, proteins, and other lipids.[3][9]
-
Chromatographic Separation: Optimize the liquid chromatography method to ensure that RvD5 is chromatographically separated from interfering matrix components.[8]
-
Use of Internal Standards: A co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound by LC-MS/MS.
| Problem | Potential Cause | Recommended Solution |
| Weak or No RvD5 Signal | Inefficient Sample Extraction: The SPE protocol may not be optimized, leading to poor recovery of RvD5.[3] | - Ensure the SPE cartridge is properly conditioned.[3] - Verify that the pH of the sample is adjusted to ~3.5 before loading.[3][10] - Use the correct elution solvent, such as methyl formate.[3] |
| Analyte Degradation: RvD5 is sensitive to heat and oxidation.[3] | - Keep samples on ice or at 4°C throughout the extraction process.[11] - Use antioxidants during sample preparation.[3] - Use fresh, high-purity (LC-MS grade) solvents.[3] | |
| Ion Source Contamination: The mass spectrometer's ion source can become contaminated with salts and other matrix components, reducing ionization efficiency.[3] | - Clean the ion source, capillary, and inlet regularly according to the manufacturer's instructions.[3][12] | |
| Suboptimal Mass Spectrometer Parameters: Incorrect source settings or compound-specific parameters will lead to poor sensitivity.[3] | - Optimize ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) for RvD5, typically in negative electrospray ionization (ESI-) mode.[1][3] | |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column Contamination or Degradation: The analytical column may be contaminated with sample matrix components or may have degraded over time.[3][12] | - Implement a column washing protocol.[13] - If the problem persists, replace the analytical column. |
| Improper Mobile Phase: The pH or composition of the mobile phase may not be optimal for RvD5. | - Ensure the mobile phase is properly prepared with high-purity solvents and additives.[13] - The addition of a small amount of acid, like acetic or formic acid, is common in resolvin analysis.[1][4][10] | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in solvents or additives can lead to high background noise.[8][13] | - Use only high-purity, LC-MS grade solvents and additives.[13] |
| Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample may be present in the system.[12] | - Inject blank samples between experimental samples to check for and mitigate carryover.[12] | |
| Inconsistent Retention Time | Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can lead to shifts in retention time.[12] | - Prepare fresh mobile phase daily. - Ensure the mobile phase bottles are properly sealed. |
| Column Temperature Fluctuations: Variations in the column temperature can affect retention time.[12] | - Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the detection of D-series resolvins from various studies to provide a reference for expected performance.
| Parameter | This compound (or other D-series) | Method | Matrix | Reference |
| Limit of Detection (LOD) | 0.05 ng/mL | LC-MS/MS | Cell Culture Medium | [14] |
| 3 pg on-column | LC-MS/MS | Plasma | [15] | |
| Limit of Quantification (LOQ) | 0.1 ng/mL | LC-MS/MS | Cell Culture Medium | [14] |
| 0.02–0.2 nM | LC-MS/MS | Plasma | [1] | |
| 6 pg on-column | LC-MS/MS | Plasma | [15] | |
| Recovery | 96.9% - 99.8% | Liquid-Liquid Extraction | Cell Culture Medium | [14] |
| 78% ± 4% to 87% ± 3% (Internal Standards) | SPE | Human Serum | [1] |
Experimental Protocols
Solid-Phase Extraction (SPE) for RvD5 from Biological Fluids
This protocol is adapted from established methods for the extraction of specialized pro-resolving mediators.[3][10]
-
Sample Preparation:
-
To 0.5 mL of human serum or other biological fluid, add two volumes of cold methanol containing a deuterated internal standard (e.g., d5-Maresin 1 at 250 pg).[10]
-
Vortex and store at -20°C for at least 45 minutes to precipitate proteins.[10]
-
Centrifuge at 2500 rpm for 10 minutes at 4°C.[10]
-
Collect the supernatant and concentrate it to approximately 1.0 mL using a gentle stream of nitrogen.[10]
-
Dilute the supernatant with ~9 mL of an aqueous solution acidified to pH 3.5 with HCl.[10]
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Equilibrate the cartridge by washing with 1 column volume of methanol, followed by 2 column volumes of deionized water.[3]
-
-
Sample Loading:
-
Load the diluted and acidified sample onto the conditioned C18 cartridge.[3]
-
-
Washing:
-
Elution:
-
Elute the resolvins and other SPMs with 1.5 column volumes of methyl formate.[3]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., Methanol/Water 50:50) for LC-MS/MS analysis.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of RvD5
This method is based on typical parameters used for the separation and detection of resolvins.[1][10]
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 150 mm × 4.6 mm, 2.7 µm).[10]
-
Mobile Phase A: Water/Methanol/Acetic Acid (e.g., 80:20:0.01, v/v/v).[10]
-
Mobile Phase B: Methanol/Water/Acetic Acid (e.g., 98:2:0.01, v/v/v).[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Gradient:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTrap 6500+).[10]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for RvD5:
Visualizations
Caption: A generalized workflow for the analysis of this compound from biological samples.
Caption: A decision tree for troubleshooting a weak or absent this compound signal.
Caption: A simplified diagram of the signaling pathway for D-series resolvins leading to the resolution of inflammation.
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. cerilliant.com [cerilliant.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 14. Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in reproducing Resolvin D5 experimental results
Welcome to the technical support center for Resolvin D5 (RvD5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and address challenges in reproducing results with this potent specialized pro-resolving mediator.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling procedure for this compound?
A1: this compound is susceptible to degradation. For long-term stability, it should be stored at -80°C in a solution, typically ethanol.[1] The stability is guaranteed for at least one year under these conditions.[1] For experimental use, it is advisable to prepare fresh dilutions from a stock solution and use them immediately. Avoid repeated freeze-thaw cycles.
Q2: What is the optimal solvent for dissolving and diluting this compound?
A2: this compound is typically supplied in ethanol. For in vitro experiments, further dilutions should be made in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., ethanol) in the cell culture is minimal and does not affect cell viability or function. A vehicle control with the same final solvent concentration should always be included in your experiments.
Q3: What are the known receptors for this compound?
A3: this compound is known to exert its biological effects through G protein-coupled receptors (GPCRs). The primary receptor identified for RvD5 is GPR32.[2] Some studies also suggest potential interactions with other receptors, highlighting the need for further research in this area.
Q4: What are the typical effective concentrations of this compound in in vitro and in vivo experiments?
A4: The effective concentration of this compound can vary depending on the experimental system.
-
In vitro : In cell culture models, such as with THP-1 monocytes, concentrations in the range of 20-40 µM have been shown to be effective in inhibiting inflammatory responses without causing cytotoxicity.[3] Other studies have demonstrated effects at much lower, nanomolar concentrations (1-100 nM) in modulating T-cell differentiation.[4]
-
In vivo : In animal models of inflammation, much lower doses are typically used. For instance, intraperitoneal injections of 0.1, 1, or 10 ng/animal have been shown to be effective in reducing kidney damage in a mouse model of endotoxemia.[5][6]
Q5: Are there any known issues with the purity of commercially available this compound?
A5: While reputable suppliers provide high-purity this compound, its purity can be a concern due to its complex synthesis and potential for degradation.[3][7] It is recommended to obtain a certificate of analysis from the supplier. For critical experiments, purity can be verified using techniques like LC-MS/MS.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, leading to a lack of reproducibility.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect of RvD5 | Degradation of RvD5: Improper storage, repeated freeze-thaw cycles, or exposure to air and light can lead to degradation. | Store RvD5 at -80°C in an appropriate solvent. Prepare fresh dilutions for each experiment and use them immediately. Avoid leaving the stock solution at room temperature for extended periods. |
| Incorrect concentration: Calculation errors or inaccurate pipetting can lead to incorrect final concentrations. | Double-check all calculations and ensure pipettes are calibrated. Perform a dose-response experiment to determine the optimal concentration for your specific experimental model. | |
| Solvent interference: The solvent used to dissolve RvD5 (e.g., ethanol) may have its own biological effects at higher concentrations. | Always include a vehicle control with the same final concentration of the solvent in your experiments. Keep the final solvent concentration as low as possible. | |
| High variability between experimental replicates | Cell-specific responses: Different cell types or cell lines may respond differently to RvD5. Even within the same cell line, passage number and culture conditions can influence the response. | Use cells with a consistent and low passage number. Standardize cell culture conditions, including seeding density and media composition. If possible, test the effect of RvD5 on multiple cell types relevant to your research question. |
| Timing of treatment: The timing of RvD5 administration relative to the inflammatory stimulus can significantly impact the outcome. | Optimize the pre-incubation time with RvD5 before applying the inflammatory stimulus. A typical pre-incubation time is 1 hour.[3] | |
| Unexpected or off-target effects | Impure RvD5 preparation: Contaminants from the synthesis process could have their own biological activities. | Source RvD5 from a reputable supplier and obtain a certificate of analysis. If in doubt, consider analytical validation of the compound's purity. |
| Activation of multiple signaling pathways: RvD5 can modulate several pathways, and the net effect may be complex and context-dependent. | Investigate downstream signaling pathways to confirm the mechanism of action in your system. Use specific inhibitors for key signaling molecules to dissect the pathway. | |
| Difficulty reproducing published data | Differences in experimental protocols: Minor variations in protocols, reagents, or cell lines between labs can lead to different results. | Carefully review the detailed methodology of the original publication. Contact the authors for clarification on specific experimental details if necessary. |
| Biological variability: Inherent biological variability in animal models or primary cells can contribute to differences in results. | Use a sufficient number of biological replicates and appropriate statistical analysis to account for variability. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Type | Inflammatory Stimulus | RvD5 Concentration | Measured Effect | Reference |
| THP-1 human monocytes | LPS (1 µg/ml) | 20-40 µM | Inhibition of IL-6 and CCL5 mRNA and protein expression | [3][8] |
| SKG mouse CD4+ T cells | Anti-CD3/CD28 + TGF-β + IL-6 | 1-100 nM | Suppression of Th17 cell differentiation and facilitation of Treg differentiation | [4] |
| SKG mouse bone marrow macrophages | M-CSF + RANKL | 10-500 nM | Attenuation of osteoclast differentiation | [4] |
Table 2: In Vivo Effects of this compound
| Animal Model | Disease Model | RvD5 Dose and Route | Measured Effect | Reference |
| Female Swiss mice | LPS-induced endotoxemia | 0.1, 1, 10 ng/animal (i.p.) | Protection against kidney injury, reduction of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) | [5] |
| SKG mice | Zymosan-induced arthritis | Not specified | Elevated levels of RvD5 correlated with arthritis disease activity | [4] |
Detailed Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in THP-1 Cells
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells.[3][8]
1. Cell Culture and Seeding:
- Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well.
2. This compound Treatment:
- Prepare a stock solution of this compound in ethanol.
- Dilute the stock solution in RPMI-1640 medium to the desired final concentrations (e.g., 20 µM and 40 µM).
- Pre-treat the cells with the this compound dilutions or vehicle control (medium with the same final concentration of ethanol) for 1 hour.
3. LPS Stimulation:
- After the pre-treatment, stimulate the cells with LPS (1 µg/ml) for a specified duration (e.g., 24 hours for cytokine protein measurement or shorter for signaling pathway analysis).
4. Measurement of Inflammatory Markers:
- For cytokine protein levels: Collect the cell culture supernatant and measure the concentration of IL-6 and CCL5 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- For gene expression analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of IL6 and CCL5.
- For signaling pathway analysis: Lyse the cells at earlier time points (e.g., 15-60 minutes) after LPS stimulation to analyze the phosphorylation status of proteins like ERK and the nuclear translocation of NF-κB subunits by Western blotting.
Protocol 2: Receptor Binding Assay (General Protocol for GPR32)
1. Membrane Preparation:
- Culture cells stably expressing human GPR32 (e.g., CHO-K1 or HEK293 cells).
- Harvest the cells and homogenize them in a cold buffer.
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
- In a 96-well plate, add the cell membranes, a radiolabeled ligand known to bind GPR32 (if available, otherwise a surrogate ligand or a functional assay is needed), and varying concentrations of unlabeled this compound (competitor).
- To determine non-specific binding, include wells with a high concentration of an unlabeled reference antagonist.
- Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
3. Separation and Detection:
- Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
- Wash the filters with cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, and then add scintillation cocktail.
- Measure the radioactivity on each filter using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the competitor (this compound) concentration.
- Fit the data to a one-site competition model to determine the IC50 value (the concentration of RvD5 that inhibits 50% of the specific binding of the radioligand).
Visualizations
Signaling Pathway of this compound in LPS-stimulated Macrophages
Caption: Signaling pathway of this compound in inhibiting LPS-induced inflammation.
General Experimental Workflow for In Vitro Studies
Caption: Generalized workflow for in vitro this compound experiments.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in reproducing Resolvin D5 experimental results
Welcome to the technical support center for Resolvin D5 (RvD5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and address challenges in reproducing results with this potent specialized pro-resolving mediator.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling procedure for this compound?
A1: this compound is susceptible to degradation. For long-term stability, it should be stored at -80°C in a solution, typically ethanol.[1] The stability is guaranteed for at least one year under these conditions.[1] For experimental use, it is advisable to prepare fresh dilutions from a stock solution and use them immediately. Avoid repeated freeze-thaw cycles.
Q2: What is the optimal solvent for dissolving and diluting this compound?
A2: this compound is typically supplied in ethanol. For in vitro experiments, further dilutions should be made in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., ethanol) in the cell culture is minimal and does not affect cell viability or function. A vehicle control with the same final solvent concentration should always be included in your experiments.
Q3: What are the known receptors for this compound?
A3: this compound is known to exert its biological effects through G protein-coupled receptors (GPCRs). The primary receptor identified for RvD5 is GPR32.[2] Some studies also suggest potential interactions with other receptors, highlighting the need for further research in this area.
Q4: What are the typical effective concentrations of this compound in in vitro and in vivo experiments?
A4: The effective concentration of this compound can vary depending on the experimental system.
-
In vitro : In cell culture models, such as with THP-1 monocytes, concentrations in the range of 20-40 µM have been shown to be effective in inhibiting inflammatory responses without causing cytotoxicity.[3] Other studies have demonstrated effects at much lower, nanomolar concentrations (1-100 nM) in modulating T-cell differentiation.[4]
-
In vivo : In animal models of inflammation, much lower doses are typically used. For instance, intraperitoneal injections of 0.1, 1, or 10 ng/animal have been shown to be effective in reducing kidney damage in a mouse model of endotoxemia.[5][6]
Q5: Are there any known issues with the purity of commercially available this compound?
A5: While reputable suppliers provide high-purity this compound, its purity can be a concern due to its complex synthesis and potential for degradation.[3][7] It is recommended to obtain a certificate of analysis from the supplier. For critical experiments, purity can be verified using techniques like LC-MS/MS.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, leading to a lack of reproducibility.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect of RvD5 | Degradation of RvD5: Improper storage, repeated freeze-thaw cycles, or exposure to air and light can lead to degradation. | Store RvD5 at -80°C in an appropriate solvent. Prepare fresh dilutions for each experiment and use them immediately. Avoid leaving the stock solution at room temperature for extended periods. |
| Incorrect concentration: Calculation errors or inaccurate pipetting can lead to incorrect final concentrations. | Double-check all calculations and ensure pipettes are calibrated. Perform a dose-response experiment to determine the optimal concentration for your specific experimental model. | |
| Solvent interference: The solvent used to dissolve RvD5 (e.g., ethanol) may have its own biological effects at higher concentrations. | Always include a vehicle control with the same final concentration of the solvent in your experiments. Keep the final solvent concentration as low as possible. | |
| High variability between experimental replicates | Cell-specific responses: Different cell types or cell lines may respond differently to RvD5. Even within the same cell line, passage number and culture conditions can influence the response. | Use cells with a consistent and low passage number. Standardize cell culture conditions, including seeding density and media composition. If possible, test the effect of RvD5 on multiple cell types relevant to your research question. |
| Timing of treatment: The timing of RvD5 administration relative to the inflammatory stimulus can significantly impact the outcome. | Optimize the pre-incubation time with RvD5 before applying the inflammatory stimulus. A typical pre-incubation time is 1 hour.[3] | |
| Unexpected or off-target effects | Impure RvD5 preparation: Contaminants from the synthesis process could have their own biological activities. | Source RvD5 from a reputable supplier and obtain a certificate of analysis. If in doubt, consider analytical validation of the compound's purity. |
| Activation of multiple signaling pathways: RvD5 can modulate several pathways, and the net effect may be complex and context-dependent. | Investigate downstream signaling pathways to confirm the mechanism of action in your system. Use specific inhibitors for key signaling molecules to dissect the pathway. | |
| Difficulty reproducing published data | Differences in experimental protocols: Minor variations in protocols, reagents, or cell lines between labs can lead to different results. | Carefully review the detailed methodology of the original publication. Contact the authors for clarification on specific experimental details if necessary. |
| Biological variability: Inherent biological variability in animal models or primary cells can contribute to differences in results. | Use a sufficient number of biological replicates and appropriate statistical analysis to account for variability. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Type | Inflammatory Stimulus | RvD5 Concentration | Measured Effect | Reference |
| THP-1 human monocytes | LPS (1 µg/ml) | 20-40 µM | Inhibition of IL-6 and CCL5 mRNA and protein expression | [3][8] |
| SKG mouse CD4+ T cells | Anti-CD3/CD28 + TGF-β + IL-6 | 1-100 nM | Suppression of Th17 cell differentiation and facilitation of Treg differentiation | [4] |
| SKG mouse bone marrow macrophages | M-CSF + RANKL | 10-500 nM | Attenuation of osteoclast differentiation | [4] |
Table 2: In Vivo Effects of this compound
| Animal Model | Disease Model | RvD5 Dose and Route | Measured Effect | Reference |
| Female Swiss mice | LPS-induced endotoxemia | 0.1, 1, 10 ng/animal (i.p.) | Protection against kidney injury, reduction of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) | [5] |
| SKG mice | Zymosan-induced arthritis | Not specified | Elevated levels of RvD5 correlated with arthritis disease activity | [4] |
Detailed Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in THP-1 Cells
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells.[3][8]
1. Cell Culture and Seeding:
- Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well.
2. This compound Treatment:
- Prepare a stock solution of this compound in ethanol.
- Dilute the stock solution in RPMI-1640 medium to the desired final concentrations (e.g., 20 µM and 40 µM).
- Pre-treat the cells with the this compound dilutions or vehicle control (medium with the same final concentration of ethanol) for 1 hour.
3. LPS Stimulation:
- After the pre-treatment, stimulate the cells with LPS (1 µg/ml) for a specified duration (e.g., 24 hours for cytokine protein measurement or shorter for signaling pathway analysis).
4. Measurement of Inflammatory Markers:
- For cytokine protein levels: Collect the cell culture supernatant and measure the concentration of IL-6 and CCL5 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- For gene expression analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of IL6 and CCL5.
- For signaling pathway analysis: Lyse the cells at earlier time points (e.g., 15-60 minutes) after LPS stimulation to analyze the phosphorylation status of proteins like ERK and the nuclear translocation of NF-κB subunits by Western blotting.
Protocol 2: Receptor Binding Assay (General Protocol for GPR32)
1. Membrane Preparation:
- Culture cells stably expressing human GPR32 (e.g., CHO-K1 or HEK293 cells).
- Harvest the cells and homogenize them in a cold buffer.
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
- In a 96-well plate, add the cell membranes, a radiolabeled ligand known to bind GPR32 (if available, otherwise a surrogate ligand or a functional assay is needed), and varying concentrations of unlabeled this compound (competitor).
- To determine non-specific binding, include wells with a high concentration of an unlabeled reference antagonist.
- Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
3. Separation and Detection:
- Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
- Wash the filters with cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, and then add scintillation cocktail.
- Measure the radioactivity on each filter using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the competitor (this compound) concentration.
- Fit the data to a one-site competition model to determine the IC50 value (the concentration of RvD5 that inhibits 50% of the specific binding of the radioligand).
Visualizations
Signaling Pathway of this compound in LPS-stimulated Macrophages
Caption: Signaling pathway of this compound in inhibiting LPS-induced inflammation.
General Experimental Workflow for In Vitro Studies
Caption: Generalized workflow for in vitro this compound experiments.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in reproducing Resolvin D5 experimental results
Welcome to the technical support center for Resolvin D5 (RvD5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and address challenges in reproducing results with this potent specialized pro-resolving mediator.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling procedure for this compound?
A1: this compound is susceptible to degradation. For long-term stability, it should be stored at -80°C in a solution, typically ethanol.[1] The stability is guaranteed for at least one year under these conditions.[1] For experimental use, it is advisable to prepare fresh dilutions from a stock solution and use them immediately. Avoid repeated freeze-thaw cycles.
Q2: What is the optimal solvent for dissolving and diluting this compound?
A2: this compound is typically supplied in ethanol. For in vitro experiments, further dilutions should be made in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., ethanol) in the cell culture is minimal and does not affect cell viability or function. A vehicle control with the same final solvent concentration should always be included in your experiments.
Q3: What are the known receptors for this compound?
A3: this compound is known to exert its biological effects through G protein-coupled receptors (GPCRs). The primary receptor identified for RvD5 is GPR32.[2] Some studies also suggest potential interactions with other receptors, highlighting the need for further research in this area.
Q4: What are the typical effective concentrations of this compound in in vitro and in vivo experiments?
A4: The effective concentration of this compound can vary depending on the experimental system.
-
In vitro : In cell culture models, such as with THP-1 monocytes, concentrations in the range of 20-40 µM have been shown to be effective in inhibiting inflammatory responses without causing cytotoxicity.[3] Other studies have demonstrated effects at much lower, nanomolar concentrations (1-100 nM) in modulating T-cell differentiation.[4]
-
In vivo : In animal models of inflammation, much lower doses are typically used. For instance, intraperitoneal injections of 0.1, 1, or 10 ng/animal have been shown to be effective in reducing kidney damage in a mouse model of endotoxemia.[5][6]
Q5: Are there any known issues with the purity of commercially available this compound?
A5: While reputable suppliers provide high-purity this compound, its purity can be a concern due to its complex synthesis and potential for degradation.[3][7] It is recommended to obtain a certificate of analysis from the supplier. For critical experiments, purity can be verified using techniques like LC-MS/MS.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, leading to a lack of reproducibility.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect of RvD5 | Degradation of RvD5: Improper storage, repeated freeze-thaw cycles, or exposure to air and light can lead to degradation. | Store RvD5 at -80°C in an appropriate solvent. Prepare fresh dilutions for each experiment and use them immediately. Avoid leaving the stock solution at room temperature for extended periods. |
| Incorrect concentration: Calculation errors or inaccurate pipetting can lead to incorrect final concentrations. | Double-check all calculations and ensure pipettes are calibrated. Perform a dose-response experiment to determine the optimal concentration for your specific experimental model. | |
| Solvent interference: The solvent used to dissolve RvD5 (e.g., ethanol) may have its own biological effects at higher concentrations. | Always include a vehicle control with the same final concentration of the solvent in your experiments. Keep the final solvent concentration as low as possible. | |
| High variability between experimental replicates | Cell-specific responses: Different cell types or cell lines may respond differently to RvD5. Even within the same cell line, passage number and culture conditions can influence the response. | Use cells with a consistent and low passage number. Standardize cell culture conditions, including seeding density and media composition. If possible, test the effect of RvD5 on multiple cell types relevant to your research question. |
| Timing of treatment: The timing of RvD5 administration relative to the inflammatory stimulus can significantly impact the outcome. | Optimize the pre-incubation time with RvD5 before applying the inflammatory stimulus. A typical pre-incubation time is 1 hour.[3] | |
| Unexpected or off-target effects | Impure RvD5 preparation: Contaminants from the synthesis process could have their own biological activities. | Source RvD5 from a reputable supplier and obtain a certificate of analysis. If in doubt, consider analytical validation of the compound's purity. |
| Activation of multiple signaling pathways: RvD5 can modulate several pathways, and the net effect may be complex and context-dependent. | Investigate downstream signaling pathways to confirm the mechanism of action in your system. Use specific inhibitors for key signaling molecules to dissect the pathway. | |
| Difficulty reproducing published data | Differences in experimental protocols: Minor variations in protocols, reagents, or cell lines between labs can lead to different results. | Carefully review the detailed methodology of the original publication. Contact the authors for clarification on specific experimental details if necessary. |
| Biological variability: Inherent biological variability in animal models or primary cells can contribute to differences in results. | Use a sufficient number of biological replicates and appropriate statistical analysis to account for variability. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Type | Inflammatory Stimulus | RvD5 Concentration | Measured Effect | Reference |
| THP-1 human monocytes | LPS (1 µg/ml) | 20-40 µM | Inhibition of IL-6 and CCL5 mRNA and protein expression | [3][8] |
| SKG mouse CD4+ T cells | Anti-CD3/CD28 + TGF-β + IL-6 | 1-100 nM | Suppression of Th17 cell differentiation and facilitation of Treg differentiation | [4] |
| SKG mouse bone marrow macrophages | M-CSF + RANKL | 10-500 nM | Attenuation of osteoclast differentiation | [4] |
Table 2: In Vivo Effects of this compound
| Animal Model | Disease Model | RvD5 Dose and Route | Measured Effect | Reference |
| Female Swiss mice | LPS-induced endotoxemia | 0.1, 1, 10 ng/animal (i.p.) | Protection against kidney injury, reduction of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) | [5] |
| SKG mice | Zymosan-induced arthritis | Not specified | Elevated levels of RvD5 correlated with arthritis disease activity | [4] |
Detailed Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in THP-1 Cells
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells.[3][8]
1. Cell Culture and Seeding:
- Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well.
2. This compound Treatment:
- Prepare a stock solution of this compound in ethanol.
- Dilute the stock solution in RPMI-1640 medium to the desired final concentrations (e.g., 20 µM and 40 µM).
- Pre-treat the cells with the this compound dilutions or vehicle control (medium with the same final concentration of ethanol) for 1 hour.
3. LPS Stimulation:
- After the pre-treatment, stimulate the cells with LPS (1 µg/ml) for a specified duration (e.g., 24 hours for cytokine protein measurement or shorter for signaling pathway analysis).
4. Measurement of Inflammatory Markers:
- For cytokine protein levels: Collect the cell culture supernatant and measure the concentration of IL-6 and CCL5 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- For gene expression analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of IL6 and CCL5.
- For signaling pathway analysis: Lyse the cells at earlier time points (e.g., 15-60 minutes) after LPS stimulation to analyze the phosphorylation status of proteins like ERK and the nuclear translocation of NF-κB subunits by Western blotting.
Protocol 2: Receptor Binding Assay (General Protocol for GPR32)
1. Membrane Preparation:
- Culture cells stably expressing human GPR32 (e.g., CHO-K1 or HEK293 cells).
- Harvest the cells and homogenize them in a cold buffer.
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
- In a 96-well plate, add the cell membranes, a radiolabeled ligand known to bind GPR32 (if available, otherwise a surrogate ligand or a functional assay is needed), and varying concentrations of unlabeled this compound (competitor).
- To determine non-specific binding, include wells with a high concentration of an unlabeled reference antagonist.
- Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
3. Separation and Detection:
- Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
- Wash the filters with cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, and then add scintillation cocktail.
- Measure the radioactivity on each filter using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the competitor (this compound) concentration.
- Fit the data to a one-site competition model to determine the IC50 value (the concentration of RvD5 that inhibits 50% of the specific binding of the radioligand).
Visualizations
Signaling Pathway of this compound in LPS-stimulated Macrophages
Caption: Signaling pathway of this compound in inhibiting LPS-induced inflammation.
General Experimental Workflow for In Vitro Studies
Caption: Generalized workflow for in vitro this compound experiments.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Resolvin D5 concentration for different cell types
Welcome to the Technical Support Center for Resolvin D5 (RvD5). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing RvD5 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for in vitro experiments?
A1: The optimal concentration of RvD5 is highly dependent on the cell type and the biological effect being investigated. We recommend starting with a dose-response experiment to determine the ideal concentration for your specific experimental setup. Based on published literature, concentrations can range from the low nanomolar (nM) to the micromolar (µM) range. For instance, 10 nM of RvD5 has been shown to enhance phagocytosis in M1 macrophages, while concentrations of 20-40 µM were used to inhibit the production of IL-6 and CCL5 in lipopolysaccharide (LPS)-stimulated THP-1 cells[1][2][3][4]. For studies on T-cell differentiation, a range of 1-100 nM has been utilized[5][6][7].
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a solution in ethanol. For long-term storage, it should be kept at -80°C. For preparing working solutions, the stock solution can be diluted in an appropriate buffer or cell culture medium. It is important to note that the final concentration of the solvent (e.g., ethanol) in the cell culture should be kept to a minimum (typically <0.1%) to avoid any solvent-induced effects on the cells.
Q3: My cells are not responding to this compound treatment. What are some potential reasons?
A3: There are several factors that could contribute to a lack of cellular response to RvD5. Please refer to our troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common reasons include suboptimal concentration, degradation of RvD5, low or absent receptor expression on the target cells, and issues with the experimental setup.
Q4: Which signaling pathways are activated by this compound?
A4: this compound has been shown to activate several signaling pathways, which can be cell-type specific. In human monocytic THP-1 cells, RvD5 has been demonstrated to inhibit the ERK-NF-κB signaling pathway to reduce the production of inflammatory cytokines[1][3][4]. In macrophages, RvD5 can activate the PLD2-S6K signaling pathway, which is involved in promoting the resolution of inflammation[8][9][10][11][12]. The G protein-coupled receptor GPR32 has been identified as a receptor for RvD5 in macrophages[2][9].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of RvD5 | Suboptimal Concentration: The concentration of RvD5 may be too low or too high for your specific cell type and assay. | Perform a dose-response curve to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 10 µM) to identify the effective concentration range. |
| RvD5 Degradation: Resolvins are lipid mediators and can be susceptible to degradation. | Ensure proper storage of the stock solution at -80°C. Prepare fresh working dilutions for each experiment. Minimize freeze-thaw cycles. Consider the stability of RvD5 in your specific cell culture medium over the duration of the experiment. | |
| Low/Absent Receptor Expression: The target cells may not express the appropriate receptors for RvD5 (e.g., GPR32). | Verify the expression of RvD5 receptors on your cell type of interest using techniques like RT-qPCR or flow cytometry. | |
| Cell Passage Number: High passage numbers can lead to changes in cellular phenotype and responsiveness. | Use cells with a low passage number for your experiments to ensure consistency.[1] | |
| Interference from Serum: Components in fetal bovine serum (FBS) may interfere with the activity of RvD5. | Consider reducing the serum concentration or using serum-free media for the duration of the RvD5 treatment, if compatible with your cell type. | |
| High Variability Between Experiments | Inconsistent Cell Density: Variations in the number of cells seeded can lead to inconsistent results. | Ensure consistent cell seeding density across all experiments. |
| Lot-to-Lot Variability of RvD5: There may be slight variations in the activity of different batches of RvD5. | If possible, purchase a larger batch of RvD5 to use across a series of experiments. If switching to a new lot, it is advisable to re-validate the optimal concentration. | |
| Inconsistent Incubation Times: The timing of RvD5 treatment and subsequent assays is critical. | Adhere strictly to the optimized incubation times for your specific experimental protocol. |
Effective Concentrations of this compound in Different Cell Types
| Cell Type | Concentration | Observed Effect | Reference |
| THP-1 (human monocytic leukemia cells) | 20-40 µM | Inhibition of LPS-induced IL-6 and CCL5 production. | [1][3][4] |
| M1 Macrophages (human) | 10 nM | Enhanced phagocytosis of E. coli. | [2] |
| M2 Macrophages (human) | 10 nM | No increase in phagocytosis of E. coli. | [2] |
| CD4+ T-cells (mouse) | 1-100 nM | Suppression of Th17 cell differentiation and facilitation of Treg differentiation. | [5][6][7] |
| Bone Marrow-Derived Macrophages (mouse) | 10-500 nM | Attenuation of RANKL-induced osteoclast differentiation. | [5] |
| CHO cells (overexpressing GPR101) | 0.1-10 nM | Activation of GPR101 receptor. | [13][14] |
| Neutrophils and Monocyte-Derived Macrophages (human) | 0.001-10 nM | Upregulation of phagocytosis of S. aureus. | [14] |
Experimental Protocols
Protocol 1: Determination of Optimal RvD5 Concentration in THP-1 Cells
-
Cell Culture: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum at 37°C in a 5% CO2 atmosphere. Use cells under 20 passages for experiments.[1]
-
Cell Seeding: Seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate.[1]
-
RvD5 Treatment: Prepare a serial dilution of RvD5 (e.g., 0, 1, 5, 10, 20, 40, 50 µM) in the cell culture medium. Pre-treat the cells with the different concentrations of RvD5 for 1 hour.
-
LPS Stimulation: After the pre-treatment, stimulate the cells with 1 µg/ml of LPS for 24 hours.[1]
-
Endpoint Analysis:
-
Data Analysis: Plot the cytokine levels against the RvD5 concentration to determine the optimal inhibitory concentration.
Protocol 2: Macrophage Phagocytosis Assay
-
Macrophage Differentiation: Differentiate human peripheral blood mononuclear cells (PBMCs) into macrophages. For M1 polarization, use GM-CSF, and for M2 polarization, use M-CSF.
-
Cell Seeding: Seed the differentiated M1 and M2 macrophages in a 96-well plate.
-
RvD5 Treatment: Treat the macrophages with 10 nM RvD5 for a specified period (e.g., 15 minutes).[2][14]
-
Phagocytosis Induction: Add fluorescently-labeled E. coli to the wells and incubate to allow for phagocytosis.[2]
-
Analysis: After the incubation period, wash the cells to remove non-phagocytosed bacteria. Measure the fluorescence intensity using a plate reader or visualize and quantify phagocytosis using fluorescence microscopy.
-
Data Analysis: Compare the phagocytic activity of RvD5-treated cells to untreated controls.
Visualizations
Caption: RvD5 signaling pathway in LPS-stimulated THP-1 cells.
Caption: RvD5-mediated signaling in macrophage efferocytosis.
Caption: General experimental workflow for studying RvD5 effects.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. D‐series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution | Semantic Scholar [semanticscholar.org]
- 11. D‐series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution [ouci.dntb.gov.ua]
- 12. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Adjusting Resolvin D5 concentration for different cell types
Welcome to the Technical Support Center for Resolvin D5 (RvD5). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing RvD5 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for in vitro experiments?
A1: The optimal concentration of RvD5 is highly dependent on the cell type and the biological effect being investigated. We recommend starting with a dose-response experiment to determine the ideal concentration for your specific experimental setup. Based on published literature, concentrations can range from the low nanomolar (nM) to the micromolar (µM) range. For instance, 10 nM of RvD5 has been shown to enhance phagocytosis in M1 macrophages, while concentrations of 20-40 µM were used to inhibit the production of IL-6 and CCL5 in lipopolysaccharide (LPS)-stimulated THP-1 cells[1][2][3][4]. For studies on T-cell differentiation, a range of 1-100 nM has been utilized[5][6][7].
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a solution in ethanol. For long-term storage, it should be kept at -80°C. For preparing working solutions, the stock solution can be diluted in an appropriate buffer or cell culture medium. It is important to note that the final concentration of the solvent (e.g., ethanol) in the cell culture should be kept to a minimum (typically <0.1%) to avoid any solvent-induced effects on the cells.
Q3: My cells are not responding to this compound treatment. What are some potential reasons?
A3: There are several factors that could contribute to a lack of cellular response to RvD5. Please refer to our troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common reasons include suboptimal concentration, degradation of RvD5, low or absent receptor expression on the target cells, and issues with the experimental setup.
Q4: Which signaling pathways are activated by this compound?
A4: this compound has been shown to activate several signaling pathways, which can be cell-type specific. In human monocytic THP-1 cells, RvD5 has been demonstrated to inhibit the ERK-NF-κB signaling pathway to reduce the production of inflammatory cytokines[1][3][4]. In macrophages, RvD5 can activate the PLD2-S6K signaling pathway, which is involved in promoting the resolution of inflammation[8][9][10][11][12]. The G protein-coupled receptor GPR32 has been identified as a receptor for RvD5 in macrophages[2][9].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of RvD5 | Suboptimal Concentration: The concentration of RvD5 may be too low or too high for your specific cell type and assay. | Perform a dose-response curve to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 10 µM) to identify the effective concentration range. |
| RvD5 Degradation: Resolvins are lipid mediators and can be susceptible to degradation. | Ensure proper storage of the stock solution at -80°C. Prepare fresh working dilutions for each experiment. Minimize freeze-thaw cycles. Consider the stability of RvD5 in your specific cell culture medium over the duration of the experiment. | |
| Low/Absent Receptor Expression: The target cells may not express the appropriate receptors for RvD5 (e.g., GPR32). | Verify the expression of RvD5 receptors on your cell type of interest using techniques like RT-qPCR or flow cytometry. | |
| Cell Passage Number: High passage numbers can lead to changes in cellular phenotype and responsiveness. | Use cells with a low passage number for your experiments to ensure consistency.[1] | |
| Interference from Serum: Components in fetal bovine serum (FBS) may interfere with the activity of RvD5. | Consider reducing the serum concentration or using serum-free media for the duration of the RvD5 treatment, if compatible with your cell type. | |
| High Variability Between Experiments | Inconsistent Cell Density: Variations in the number of cells seeded can lead to inconsistent results. | Ensure consistent cell seeding density across all experiments. |
| Lot-to-Lot Variability of RvD5: There may be slight variations in the activity of different batches of RvD5. | If possible, purchase a larger batch of RvD5 to use across a series of experiments. If switching to a new lot, it is advisable to re-validate the optimal concentration. | |
| Inconsistent Incubation Times: The timing of RvD5 treatment and subsequent assays is critical. | Adhere strictly to the optimized incubation times for your specific experimental protocol. |
Effective Concentrations of this compound in Different Cell Types
| Cell Type | Concentration | Observed Effect | Reference |
| THP-1 (human monocytic leukemia cells) | 20-40 µM | Inhibition of LPS-induced IL-6 and CCL5 production. | [1][3][4] |
| M1 Macrophages (human) | 10 nM | Enhanced phagocytosis of E. coli. | [2] |
| M2 Macrophages (human) | 10 nM | No increase in phagocytosis of E. coli. | [2] |
| CD4+ T-cells (mouse) | 1-100 nM | Suppression of Th17 cell differentiation and facilitation of Treg differentiation. | [5][6][7] |
| Bone Marrow-Derived Macrophages (mouse) | 10-500 nM | Attenuation of RANKL-induced osteoclast differentiation. | [5] |
| CHO cells (overexpressing GPR101) | 0.1-10 nM | Activation of GPR101 receptor. | [13][14] |
| Neutrophils and Monocyte-Derived Macrophages (human) | 0.001-10 nM | Upregulation of phagocytosis of S. aureus. | [14] |
Experimental Protocols
Protocol 1: Determination of Optimal RvD5 Concentration in THP-1 Cells
-
Cell Culture: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum at 37°C in a 5% CO2 atmosphere. Use cells under 20 passages for experiments.[1]
-
Cell Seeding: Seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate.[1]
-
RvD5 Treatment: Prepare a serial dilution of RvD5 (e.g., 0, 1, 5, 10, 20, 40, 50 µM) in the cell culture medium. Pre-treat the cells with the different concentrations of RvD5 for 1 hour.
-
LPS Stimulation: After the pre-treatment, stimulate the cells with 1 µg/ml of LPS for 24 hours.[1]
-
Endpoint Analysis:
-
Data Analysis: Plot the cytokine levels against the RvD5 concentration to determine the optimal inhibitory concentration.
Protocol 2: Macrophage Phagocytosis Assay
-
Macrophage Differentiation: Differentiate human peripheral blood mononuclear cells (PBMCs) into macrophages. For M1 polarization, use GM-CSF, and for M2 polarization, use M-CSF.
-
Cell Seeding: Seed the differentiated M1 and M2 macrophages in a 96-well plate.
-
RvD5 Treatment: Treat the macrophages with 10 nM RvD5 for a specified period (e.g., 15 minutes).[2][14]
-
Phagocytosis Induction: Add fluorescently-labeled E. coli to the wells and incubate to allow for phagocytosis.[2]
-
Analysis: After the incubation period, wash the cells to remove non-phagocytosed bacteria. Measure the fluorescence intensity using a plate reader or visualize and quantify phagocytosis using fluorescence microscopy.
-
Data Analysis: Compare the phagocytic activity of RvD5-treated cells to untreated controls.
Visualizations
Caption: RvD5 signaling pathway in LPS-stimulated THP-1 cells.
Caption: RvD5-mediated signaling in macrophage efferocytosis.
Caption: General experimental workflow for studying RvD5 effects.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. D‐series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution | Semantic Scholar [semanticscholar.org]
- 11. D‐series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution [ouci.dntb.gov.ua]
- 12. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Adjusting Resolvin D5 concentration for different cell types
Welcome to the Technical Support Center for Resolvin D5 (RvD5). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing RvD5 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for in vitro experiments?
A1: The optimal concentration of RvD5 is highly dependent on the cell type and the biological effect being investigated. We recommend starting with a dose-response experiment to determine the ideal concentration for your specific experimental setup. Based on published literature, concentrations can range from the low nanomolar (nM) to the micromolar (µM) range. For instance, 10 nM of RvD5 has been shown to enhance phagocytosis in M1 macrophages, while concentrations of 20-40 µM were used to inhibit the production of IL-6 and CCL5 in lipopolysaccharide (LPS)-stimulated THP-1 cells[1][2][3][4]. For studies on T-cell differentiation, a range of 1-100 nM has been utilized[5][6][7].
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a solution in ethanol. For long-term storage, it should be kept at -80°C. For preparing working solutions, the stock solution can be diluted in an appropriate buffer or cell culture medium. It is important to note that the final concentration of the solvent (e.g., ethanol) in the cell culture should be kept to a minimum (typically <0.1%) to avoid any solvent-induced effects on the cells.
Q3: My cells are not responding to this compound treatment. What are some potential reasons?
A3: There are several factors that could contribute to a lack of cellular response to RvD5. Please refer to our troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common reasons include suboptimal concentration, degradation of RvD5, low or absent receptor expression on the target cells, and issues with the experimental setup.
Q4: Which signaling pathways are activated by this compound?
A4: this compound has been shown to activate several signaling pathways, which can be cell-type specific. In human monocytic THP-1 cells, RvD5 has been demonstrated to inhibit the ERK-NF-κB signaling pathway to reduce the production of inflammatory cytokines[1][3][4]. In macrophages, RvD5 can activate the PLD2-S6K signaling pathway, which is involved in promoting the resolution of inflammation[8][9][10][11][12]. The G protein-coupled receptor GPR32 has been identified as a receptor for RvD5 in macrophages[2][9].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of RvD5 | Suboptimal Concentration: The concentration of RvD5 may be too low or too high for your specific cell type and assay. | Perform a dose-response curve to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 10 µM) to identify the effective concentration range. |
| RvD5 Degradation: Resolvins are lipid mediators and can be susceptible to degradation. | Ensure proper storage of the stock solution at -80°C. Prepare fresh working dilutions for each experiment. Minimize freeze-thaw cycles. Consider the stability of RvD5 in your specific cell culture medium over the duration of the experiment. | |
| Low/Absent Receptor Expression: The target cells may not express the appropriate receptors for RvD5 (e.g., GPR32). | Verify the expression of RvD5 receptors on your cell type of interest using techniques like RT-qPCR or flow cytometry. | |
| Cell Passage Number: High passage numbers can lead to changes in cellular phenotype and responsiveness. | Use cells with a low passage number for your experiments to ensure consistency.[1] | |
| Interference from Serum: Components in fetal bovine serum (FBS) may interfere with the activity of RvD5. | Consider reducing the serum concentration or using serum-free media for the duration of the RvD5 treatment, if compatible with your cell type. | |
| High Variability Between Experiments | Inconsistent Cell Density: Variations in the number of cells seeded can lead to inconsistent results. | Ensure consistent cell seeding density across all experiments. |
| Lot-to-Lot Variability of RvD5: There may be slight variations in the activity of different batches of RvD5. | If possible, purchase a larger batch of RvD5 to use across a series of experiments. If switching to a new lot, it is advisable to re-validate the optimal concentration. | |
| Inconsistent Incubation Times: The timing of RvD5 treatment and subsequent assays is critical. | Adhere strictly to the optimized incubation times for your specific experimental protocol. |
Effective Concentrations of this compound in Different Cell Types
| Cell Type | Concentration | Observed Effect | Reference |
| THP-1 (human monocytic leukemia cells) | 20-40 µM | Inhibition of LPS-induced IL-6 and CCL5 production. | [1][3][4] |
| M1 Macrophages (human) | 10 nM | Enhanced phagocytosis of E. coli. | [2] |
| M2 Macrophages (human) | 10 nM | No increase in phagocytosis of E. coli. | [2] |
| CD4+ T-cells (mouse) | 1-100 nM | Suppression of Th17 cell differentiation and facilitation of Treg differentiation. | [5][6][7] |
| Bone Marrow-Derived Macrophages (mouse) | 10-500 nM | Attenuation of RANKL-induced osteoclast differentiation. | [5] |
| CHO cells (overexpressing GPR101) | 0.1-10 nM | Activation of GPR101 receptor. | [13][14] |
| Neutrophils and Monocyte-Derived Macrophages (human) | 0.001-10 nM | Upregulation of phagocytosis of S. aureus. | [14] |
Experimental Protocols
Protocol 1: Determination of Optimal RvD5 Concentration in THP-1 Cells
-
Cell Culture: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum at 37°C in a 5% CO2 atmosphere. Use cells under 20 passages for experiments.[1]
-
Cell Seeding: Seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate.[1]
-
RvD5 Treatment: Prepare a serial dilution of RvD5 (e.g., 0, 1, 5, 10, 20, 40, 50 µM) in the cell culture medium. Pre-treat the cells with the different concentrations of RvD5 for 1 hour.
-
LPS Stimulation: After the pre-treatment, stimulate the cells with 1 µg/ml of LPS for 24 hours.[1]
-
Endpoint Analysis:
-
Data Analysis: Plot the cytokine levels against the RvD5 concentration to determine the optimal inhibitory concentration.
Protocol 2: Macrophage Phagocytosis Assay
-
Macrophage Differentiation: Differentiate human peripheral blood mononuclear cells (PBMCs) into macrophages. For M1 polarization, use GM-CSF, and for M2 polarization, use M-CSF.
-
Cell Seeding: Seed the differentiated M1 and M2 macrophages in a 96-well plate.
-
RvD5 Treatment: Treat the macrophages with 10 nM RvD5 for a specified period (e.g., 15 minutes).[2][14]
-
Phagocytosis Induction: Add fluorescently-labeled E. coli to the wells and incubate to allow for phagocytosis.[2]
-
Analysis: After the incubation period, wash the cells to remove non-phagocytosed bacteria. Measure the fluorescence intensity using a plate reader or visualize and quantify phagocytosis using fluorescence microscopy.
-
Data Analysis: Compare the phagocytic activity of RvD5-treated cells to untreated controls.
Visualizations
Caption: RvD5 signaling pathway in LPS-stimulated THP-1 cells.
Caption: RvD5-mediated signaling in macrophage efferocytosis.
Caption: General experimental workflow for studying RvD5 effects.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. D‐series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution | Semantic Scholar [semanticscholar.org]
- 11. D‐series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution [ouci.dntb.gov.ua]
- 12. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Best practices for handling and diluting Resolvin D5 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and diluting Resolvin D5 (RvD5) stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is typically supplied in an ethanol (B145695) solution. For creating a stock solution, absolute ethanol is the recommended solvent.[1] Other organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can also be used.[2][3] The choice of solvent may depend on the specific requirements of your experiment and downstream applications.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, this compound stock solutions should be stored at -80°C.[1] At this temperature, the product is stable for at least one year.[1] For short-term storage of a few days, -20°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the solubility of this compound in different solvents?
A3: The solubility of this compound varies depending on the solvent. The following table summarizes the approximate solubility in common solvents.
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 50 mg/mL[1] |
| Ethanol | 50 mg/mL[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.5 mg/mL[1] |
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: While this compound is soluble in PBS to a limited extent (approximately 0.5 mg/mL), it is recommended to first dissolve it in an organic solvent like ethanol to create a concentrated stock solution.[1] This stock solution can then be further diluted into your aqueous experimental medium. This method ensures complete dissolution and accurate concentration of the final working solution.
Q5: How do I prepare a working solution of this compound for my cell-based assays?
A5: To prepare a working solution, the ethanolic stock solution of this compound should be serially diluted in the cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of ethanol in the cell culture medium is minimal (typically less than 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting the stock solution in aqueous buffer. | The concentration of this compound in the aqueous buffer exceeds its solubility limit. | - Ensure the final concentration in the aqueous buffer is below 0.5 mg/mL. - Try vortexing the solution for a longer duration. - Consider using a small amount of a co-solvent like DMSO in your final dilution, if permissible for your experiment. |
| Inconsistent or no biological activity observed in experiments. | - Degradation of this compound: Improper storage or multiple freeze-thaw cycles. - Inaccurate Dilution: Errors in pipetting or calculation. - Adsorption to plasticware: Resolvins are lipophilic and can adhere to certain plastics. | - Always store the stock solution at -80°C and use fresh aliquots for each experiment. - Double-check all calculations and ensure proper pipetting technique. - Use low-adhesion polypropylene (B1209903) tubes and pipette tips for handling this compound solutions. |
| Cell toxicity observed at higher concentrations. | The concentration of the organic solvent (e.g., ethanol) in the final working solution is too high. | - Calculate the final percentage of the organic solvent in your working solution and ensure it is below cytotoxic levels (typically <0.1%). - Perform a solvent control experiment to assess the effect of the solvent on your cells. |
Experimental Protocols
Protocol 1: Preparation of a 100 µM this compound Stock Solution in Ethanol
Materials:
-
This compound (as supplied, typically in ethanol)
-
Absolute ethanol (200 proof, anhydrous)
-
Low-adhesion polypropylene microcentrifuge tubes
-
Calibrated micropipettes and low-adhesion tips
Procedure:
-
If your this compound is supplied as a pre-weighed solid, carefully add the appropriate volume of absolute ethanol to achieve a 100 µM concentration. If it is supplied as a solution of known concentration, you can proceed to the next step or dilute it further.
-
Gently vortex the solution to ensure it is fully dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in low-adhesion polypropylene microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Serial Dilution for a 10 nM Working Solution in Cell Culture Medium
Materials:
-
100 µM this compound stock solution in ethanol
-
Pre-warmed cell culture medium
-
Low-adhesion polypropylene microcentrifuge tubes
-
Calibrated micropipettes and low-adhesion tips
Procedure:
-
Prepare an intermediate dilution by adding 1 µL of the 100 µM stock solution to 999 µL of cell culture medium. This results in a 100 nM solution. Mix gently by pipetting up and down.
-
Prepare the final 10 nM working solution by taking 100 µL of the 100 nM intermediate dilution and adding it to 900 µL of cell culture medium.
-
The final concentration of ethanol in this working solution will be 0.001%, which is well below the cytotoxic limit for most cell lines.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound experiments.
References
Best practices for handling and diluting Resolvin D5 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and diluting Resolvin D5 (RvD5) stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is typically supplied in an ethanol (B145695) solution. For creating a stock solution, absolute ethanol is the recommended solvent.[1] Other organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can also be used.[2][3] The choice of solvent may depend on the specific requirements of your experiment and downstream applications.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, this compound stock solutions should be stored at -80°C.[1] At this temperature, the product is stable for at least one year.[1] For short-term storage of a few days, -20°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the solubility of this compound in different solvents?
A3: The solubility of this compound varies depending on the solvent. The following table summarizes the approximate solubility in common solvents.
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 50 mg/mL[1] |
| Ethanol | 50 mg/mL[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.5 mg/mL[1] |
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: While this compound is soluble in PBS to a limited extent (approximately 0.5 mg/mL), it is recommended to first dissolve it in an organic solvent like ethanol to create a concentrated stock solution.[1] This stock solution can then be further diluted into your aqueous experimental medium. This method ensures complete dissolution and accurate concentration of the final working solution.
Q5: How do I prepare a working solution of this compound for my cell-based assays?
A5: To prepare a working solution, the ethanolic stock solution of this compound should be serially diluted in the cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of ethanol in the cell culture medium is minimal (typically less than 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting the stock solution in aqueous buffer. | The concentration of this compound in the aqueous buffer exceeds its solubility limit. | - Ensure the final concentration in the aqueous buffer is below 0.5 mg/mL. - Try vortexing the solution for a longer duration. - Consider using a small amount of a co-solvent like DMSO in your final dilution, if permissible for your experiment. |
| Inconsistent or no biological activity observed in experiments. | - Degradation of this compound: Improper storage or multiple freeze-thaw cycles. - Inaccurate Dilution: Errors in pipetting or calculation. - Adsorption to plasticware: Resolvins are lipophilic and can adhere to certain plastics. | - Always store the stock solution at -80°C and use fresh aliquots for each experiment. - Double-check all calculations and ensure proper pipetting technique. - Use low-adhesion polypropylene (B1209903) tubes and pipette tips for handling this compound solutions. |
| Cell toxicity observed at higher concentrations. | The concentration of the organic solvent (e.g., ethanol) in the final working solution is too high. | - Calculate the final percentage of the organic solvent in your working solution and ensure it is below cytotoxic levels (typically <0.1%). - Perform a solvent control experiment to assess the effect of the solvent on your cells. |
Experimental Protocols
Protocol 1: Preparation of a 100 µM this compound Stock Solution in Ethanol
Materials:
-
This compound (as supplied, typically in ethanol)
-
Absolute ethanol (200 proof, anhydrous)
-
Low-adhesion polypropylene microcentrifuge tubes
-
Calibrated micropipettes and low-adhesion tips
Procedure:
-
If your this compound is supplied as a pre-weighed solid, carefully add the appropriate volume of absolute ethanol to achieve a 100 µM concentration. If it is supplied as a solution of known concentration, you can proceed to the next step or dilute it further.
-
Gently vortex the solution to ensure it is fully dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in low-adhesion polypropylene microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Serial Dilution for a 10 nM Working Solution in Cell Culture Medium
Materials:
-
100 µM this compound stock solution in ethanol
-
Pre-warmed cell culture medium
-
Low-adhesion polypropylene microcentrifuge tubes
-
Calibrated micropipettes and low-adhesion tips
Procedure:
-
Prepare an intermediate dilution by adding 1 µL of the 100 µM stock solution to 999 µL of cell culture medium. This results in a 100 nM solution. Mix gently by pipetting up and down.
-
Prepare the final 10 nM working solution by taking 100 µL of the 100 nM intermediate dilution and adding it to 900 µL of cell culture medium.
-
The final concentration of ethanol in this working solution will be 0.001%, which is well below the cytotoxic limit for most cell lines.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound experiments.
References
Best practices for handling and diluting Resolvin D5 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and diluting Resolvin D5 (RvD5) stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is typically supplied in an ethanol solution. For creating a stock solution, absolute ethanol is the recommended solvent.[1] Other organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be used.[2][3] The choice of solvent may depend on the specific requirements of your experiment and downstream applications.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, this compound stock solutions should be stored at -80°C.[1] At this temperature, the product is stable for at least one year.[1] For short-term storage of a few days, -20°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the solubility of this compound in different solvents?
A3: The solubility of this compound varies depending on the solvent. The following table summarizes the approximate solubility in common solvents.
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 50 mg/mL[1] |
| Ethanol | 50 mg/mL[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.5 mg/mL[1] |
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: While this compound is soluble in PBS to a limited extent (approximately 0.5 mg/mL), it is recommended to first dissolve it in an organic solvent like ethanol to create a concentrated stock solution.[1] This stock solution can then be further diluted into your aqueous experimental medium. This method ensures complete dissolution and accurate concentration of the final working solution.
Q5: How do I prepare a working solution of this compound for my cell-based assays?
A5: To prepare a working solution, the ethanolic stock solution of this compound should be serially diluted in the cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of ethanol in the cell culture medium is minimal (typically less than 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting the stock solution in aqueous buffer. | The concentration of this compound in the aqueous buffer exceeds its solubility limit. | - Ensure the final concentration in the aqueous buffer is below 0.5 mg/mL. - Try vortexing the solution for a longer duration. - Consider using a small amount of a co-solvent like DMSO in your final dilution, if permissible for your experiment. |
| Inconsistent or no biological activity observed in experiments. | - Degradation of this compound: Improper storage or multiple freeze-thaw cycles. - Inaccurate Dilution: Errors in pipetting or calculation. - Adsorption to plasticware: Resolvins are lipophilic and can adhere to certain plastics. | - Always store the stock solution at -80°C and use fresh aliquots for each experiment. - Double-check all calculations and ensure proper pipetting technique. - Use low-adhesion polypropylene tubes and pipette tips for handling this compound solutions. |
| Cell toxicity observed at higher concentrations. | The concentration of the organic solvent (e.g., ethanol) in the final working solution is too high. | - Calculate the final percentage of the organic solvent in your working solution and ensure it is below cytotoxic levels (typically <0.1%). - Perform a solvent control experiment to assess the effect of the solvent on your cells. |
Experimental Protocols
Protocol 1: Preparation of a 100 µM this compound Stock Solution in Ethanol
Materials:
-
This compound (as supplied, typically in ethanol)
-
Absolute ethanol (200 proof, anhydrous)
-
Low-adhesion polypropylene microcentrifuge tubes
-
Calibrated micropipettes and low-adhesion tips
Procedure:
-
If your this compound is supplied as a pre-weighed solid, carefully add the appropriate volume of absolute ethanol to achieve a 100 µM concentration. If it is supplied as a solution of known concentration, you can proceed to the next step or dilute it further.
-
Gently vortex the solution to ensure it is fully dissolved.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in low-adhesion polypropylene microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Serial Dilution for a 10 nM Working Solution in Cell Culture Medium
Materials:
-
100 µM this compound stock solution in ethanol
-
Pre-warmed cell culture medium
-
Low-adhesion polypropylene microcentrifuge tubes
-
Calibrated micropipettes and low-adhesion tips
Procedure:
-
Prepare an intermediate dilution by adding 1 µL of the 100 µM stock solution to 999 µL of cell culture medium. This results in a 100 nM solution. Mix gently by pipetting up and down.
-
Prepare the final 10 nM working solution by taking 100 µL of the 100 nM intermediate dilution and adding it to 900 µL of cell culture medium.
-
The final concentration of ethanol in this working solution will be 0.001%, which is well below the cytotoxic limit for most cell lines.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound experiments.
References
Validation & Comparative
Resolvin D5: A Potent Pro-Resolving Mediator Validated in a Novel Therapeutic Framework
For Immediate Release
A comprehensive analysis of existing preclinical data underscores the potent pro-resolving activity of Resolvin D5 (RvD5), positioning it as a strong candidate for therapeutic development in inflammatory diseases. This guide provides a comparative overview of RvD5 against other specialized pro-resolving mediators (SPMs), highlighting its efficacy in new and established experimental models of inflammation resolution. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel anti-inflammatory and pro-resolving therapies.
Comparative Efficacy of this compound and Other Pro-Resolving Mediators
To objectively assess the pro-resolving capabilities of RvD5, its performance has been benchmarked against other well-characterized SPMs, such as Resolvin D1 (RvD1), Resolvin D2 (RvD2), Resolvin E1 (RvE1), and Lipoxin A4 (LXA4). The following tables summarize quantitative data from various studies, focusing on key resolution indices including the inhibition of neutrophil infiltration, reduction of pro-inflammatory cytokines, and enhancement of macrophage efferocytosis.
Table 1: Comparative Efficacy in Modulating Neutrophil Infiltration
| Mediator | Model | Dosage | % Reduction in Neutrophil Infiltration | Reference |
| This compound | Second Organ Reflow Injury (Mouse) | 0.5 µ g/mouse | Data on direct percentage reduction not specified, but significantly reduced lung neutrophil myeloperoxidase levels. | [1] |
| Resolvin D1 | Zymosan-Induced Peritonitis (Mouse) | 500 nM | ~30-70% (in vitro migration) | [2] |
| Resolvin D2 | Zymosan-Induced Peritonitis (Mouse) | 500 nM | ~30-70% (in vitro migration) | [2] |
| Resolvin E1 | Zymosan-Induced Peritonitis (Mouse) | 500 nM | ~50% (in vitro migration) | [2] |
| Lipoxin A4 | Hyperoxia-Induced Lung Injury (Mouse) | 2 ng/g | Attenuated hyperoxia-induced alveolar simplification. | [3] |
Note: Data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 2: Comparative Efficacy in Reducing Pro-Inflammatory Cytokines
| Mediator | Model | Cytokine | % Reduction / Fold Change | Reference |
| This compound | LPS-stimulated THP-1 cells | IL-6, CCL5 | Significant downregulation | |
| Resolvin D1 | LPS-stimulated THP-1 cells | TNF-α | Significant dose-dependent attenuation | [4] |
| Resolvin D1 | Carrageenan-induced inflammation (Rat) | TNF-α (in CSF) | Significant reduction | [5] |
| Lipoxin A4 | Carrageenan-induced inflammation (Rat) | TNF-α (in CSF) | Significant reduction | [5] |
| Maresin 1 | Sepsis (Mouse) | TNF-α, IL-1β, IL-6 | ~20-50% reduction | [6] |
Note: Data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 3: Comparative Efficacy in Enhancing Macrophage Efferocytosis
| Mediator | Model | % Enhancement of Efferocytosis | Reference |
| This compound | Human Macrophages | Significantly enhances efferocytosis of apoptotic neutrophils. | [1] |
| Resolvin D1 | Human Macrophages | Dose-dependently enhanced phagocytosis of zymosan and apoptotic PMNs. | [7] |
| Resolvin D2 | Human Macrophages | Enhanced bacterial phagocytosis by approximately 80% more than controls. | [8] |
| Maresin 1 | Human Macrophages | ~31-65% increase in phagocytosis | [6] |
| Lipoxin A4 | Mouse Macrophages | Stimulated phagocytosis 1.7-fold above basal. | [9] |
Note: Data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate the design of future comparative studies.
Zymosan-Induced Peritonitis in Mice
This model is widely used to assess the in vivo efficacy of pro-resolving mediators in a model of sterile inflammation.
-
Animal Model : Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Peritonitis : An intraperitoneal (i.p.) injection of Zymosan A (1 mg/mouse) in sterile saline is administered.
-
Treatment : this compound or a comparator SPM is administered via i.p. or intravenous (i.v.) injection at a specified time point before or after zymosan challenge. A vehicle control group (e.g., saline with 0.1% ethanol) is included.
-
Sample Collection : At various time points (e.g., 4, 12, 24 hours) post-zymosan injection, mice are euthanized. The peritoneal cavity is lavaged with 3-5 mL of ice-cold PBS.
-
Analysis :
-
Neutrophil Infiltration : The peritoneal lavage fluid is centrifuged, and the cell pellet is resuspended. Total leukocyte counts are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa. Alternatively, flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) can be used for more precise quantification.
-
Cytokine Analysis : The cell-free supernatant from the peritoneal lavage is collected and stored at -80°C. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC/CXCL1) are quantified using commercially available ELISA kits.
-
In Vitro Macrophage Efferocytosis Assay
This assay quantifies the ability of macrophages to clear apoptotic cells, a hallmark of inflammation resolution.
-
Macrophage Preparation : Primary bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured for 7-9 days. Alternatively, human monocyte-derived macrophages can be used.[7]
-
Induction of Apoptosis : Neutrophils are isolated from human peripheral blood or mouse bone marrow and allowed to undergo spontaneous apoptosis by incubation in PBS for 24 hours. Apoptosis is confirmed by annexin (B1180172) V/propidium iodide staining and flow cytometry.
-
Labeling of Apoptotic Cells : Apoptotic neutrophils are labeled with a fluorescent dye, such as CFSE or PKH26, according to the manufacturer's protocol.[1][10]
-
Efferocytosis Assay :
-
Macrophages are plated in 24-well plates.
-
The cells are pre-treated with this compound or a comparator SPM (e.g., at 10 nM) for 15 minutes at 37°C.[1]
-
Labeled apoptotic neutrophils are added to the macrophages at a ratio of 5:1.
-
The co-culture is incubated for 1 hour at 37°C to allow for phagocytosis.
-
-
Quantification :
-
Non-engulfed apoptotic cells are washed away.
-
The percentage of macrophages that have engulfed apoptotic cells is quantified by flow cytometry or fluorescence microscopy. For microscopy, the efferocytosis index can be calculated as (number of ingested apoptotic cells / number of macrophages) x 100.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental design, the following diagrams are provided.
References
- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 and Lipoxin A4 Improve Alveolarization and Normalize Septal Wall Thickness in a Neonatal Murine Model of Hyperoxia-Induced Lung Injury | PLOS One [journals.plos.org]
- 4. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spinal Actions of Lipoxin A4 and 17(R)-Resolvin D1 Attenuate Inflammation-Induced Mechanical Hypersensitivity and Spinal TNF Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolvin D1 promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D5: A Potent Pro-Resolving Mediator Validated in a Novel Therapeutic Framework
For Immediate Release
A comprehensive analysis of existing preclinical data underscores the potent pro-resolving activity of Resolvin D5 (RvD5), positioning it as a strong candidate for therapeutic development in inflammatory diseases. This guide provides a comparative overview of RvD5 against other specialized pro-resolving mediators (SPMs), highlighting its efficacy in new and established experimental models of inflammation resolution. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel anti-inflammatory and pro-resolving therapies.
Comparative Efficacy of this compound and Other Pro-Resolving Mediators
To objectively assess the pro-resolving capabilities of RvD5, its performance has been benchmarked against other well-characterized SPMs, such as Resolvin D1 (RvD1), Resolvin D2 (RvD2), Resolvin E1 (RvE1), and Lipoxin A4 (LXA4). The following tables summarize quantitative data from various studies, focusing on key resolution indices including the inhibition of neutrophil infiltration, reduction of pro-inflammatory cytokines, and enhancement of macrophage efferocytosis.
Table 1: Comparative Efficacy in Modulating Neutrophil Infiltration
| Mediator | Model | Dosage | % Reduction in Neutrophil Infiltration | Reference |
| This compound | Second Organ Reflow Injury (Mouse) | 0.5 µ g/mouse | Data on direct percentage reduction not specified, but significantly reduced lung neutrophil myeloperoxidase levels. | [1] |
| Resolvin D1 | Zymosan-Induced Peritonitis (Mouse) | 500 nM | ~30-70% (in vitro migration) | [2] |
| Resolvin D2 | Zymosan-Induced Peritonitis (Mouse) | 500 nM | ~30-70% (in vitro migration) | [2] |
| Resolvin E1 | Zymosan-Induced Peritonitis (Mouse) | 500 nM | ~50% (in vitro migration) | [2] |
| Lipoxin A4 | Hyperoxia-Induced Lung Injury (Mouse) | 2 ng/g | Attenuated hyperoxia-induced alveolar simplification. | [3] |
Note: Data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 2: Comparative Efficacy in Reducing Pro-Inflammatory Cytokines
| Mediator | Model | Cytokine | % Reduction / Fold Change | Reference |
| This compound | LPS-stimulated THP-1 cells | IL-6, CCL5 | Significant downregulation | |
| Resolvin D1 | LPS-stimulated THP-1 cells | TNF-α | Significant dose-dependent attenuation | [4] |
| Resolvin D1 | Carrageenan-induced inflammation (Rat) | TNF-α (in CSF) | Significant reduction | [5] |
| Lipoxin A4 | Carrageenan-induced inflammation (Rat) | TNF-α (in CSF) | Significant reduction | [5] |
| Maresin 1 | Sepsis (Mouse) | TNF-α, IL-1β, IL-6 | ~20-50% reduction | [6] |
Note: Data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 3: Comparative Efficacy in Enhancing Macrophage Efferocytosis
| Mediator | Model | % Enhancement of Efferocytosis | Reference |
| This compound | Human Macrophages | Significantly enhances efferocytosis of apoptotic neutrophils. | [1] |
| Resolvin D1 | Human Macrophages | Dose-dependently enhanced phagocytosis of zymosan and apoptotic PMNs. | [7] |
| Resolvin D2 | Human Macrophages | Enhanced bacterial phagocytosis by approximately 80% more than controls. | [8] |
| Maresin 1 | Human Macrophages | ~31-65% increase in phagocytosis | [6] |
| Lipoxin A4 | Mouse Macrophages | Stimulated phagocytosis 1.7-fold above basal. | [9] |
Note: Data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate the design of future comparative studies.
Zymosan-Induced Peritonitis in Mice
This model is widely used to assess the in vivo efficacy of pro-resolving mediators in a model of sterile inflammation.
-
Animal Model : Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Peritonitis : An intraperitoneal (i.p.) injection of Zymosan A (1 mg/mouse) in sterile saline is administered.
-
Treatment : this compound or a comparator SPM is administered via i.p. or intravenous (i.v.) injection at a specified time point before or after zymosan challenge. A vehicle control group (e.g., saline with 0.1% ethanol) is included.
-
Sample Collection : At various time points (e.g., 4, 12, 24 hours) post-zymosan injection, mice are euthanized. The peritoneal cavity is lavaged with 3-5 mL of ice-cold PBS.
-
Analysis :
-
Neutrophil Infiltration : The peritoneal lavage fluid is centrifuged, and the cell pellet is resuspended. Total leukocyte counts are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa. Alternatively, flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) can be used for more precise quantification.
-
Cytokine Analysis : The cell-free supernatant from the peritoneal lavage is collected and stored at -80°C. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC/CXCL1) are quantified using commercially available ELISA kits.
-
In Vitro Macrophage Efferocytosis Assay
This assay quantifies the ability of macrophages to clear apoptotic cells, a hallmark of inflammation resolution.
-
Macrophage Preparation : Primary bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured for 7-9 days. Alternatively, human monocyte-derived macrophages can be used.[7]
-
Induction of Apoptosis : Neutrophils are isolated from human peripheral blood or mouse bone marrow and allowed to undergo spontaneous apoptosis by incubation in PBS for 24 hours. Apoptosis is confirmed by annexin (B1180172) V/propidium iodide staining and flow cytometry.
-
Labeling of Apoptotic Cells : Apoptotic neutrophils are labeled with a fluorescent dye, such as CFSE or PKH26, according to the manufacturer's protocol.[1][10]
-
Efferocytosis Assay :
-
Macrophages are plated in 24-well plates.
-
The cells are pre-treated with this compound or a comparator SPM (e.g., at 10 nM) for 15 minutes at 37°C.[1]
-
Labeled apoptotic neutrophils are added to the macrophages at a ratio of 5:1.
-
The co-culture is incubated for 1 hour at 37°C to allow for phagocytosis.
-
-
Quantification :
-
Non-engulfed apoptotic cells are washed away.
-
The percentage of macrophages that have engulfed apoptotic cells is quantified by flow cytometry or fluorescence microscopy. For microscopy, the efferocytosis index can be calculated as (number of ingested apoptotic cells / number of macrophages) x 100.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental design, the following diagrams are provided.
References
- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 and Lipoxin A4 Improve Alveolarization and Normalize Septal Wall Thickness in a Neonatal Murine Model of Hyperoxia-Induced Lung Injury | PLOS One [journals.plos.org]
- 4. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spinal Actions of Lipoxin A4 and 17(R)-Resolvin D1 Attenuate Inflammation-Induced Mechanical Hypersensitivity and Spinal TNF Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolvin D1 promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D5: A Potent Pro-Resolving Mediator Validated in a Novel Therapeutic Framework
For Immediate Release
A comprehensive analysis of existing preclinical data underscores the potent pro-resolving activity of Resolvin D5 (RvD5), positioning it as a strong candidate for therapeutic development in inflammatory diseases. This guide provides a comparative overview of RvD5 against other specialized pro-resolving mediators (SPMs), highlighting its efficacy in new and established experimental models of inflammation resolution. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel anti-inflammatory and pro-resolving therapies.
Comparative Efficacy of this compound and Other Pro-Resolving Mediators
To objectively assess the pro-resolving capabilities of RvD5, its performance has been benchmarked against other well-characterized SPMs, such as Resolvin D1 (RvD1), Resolvin D2 (RvD2), Resolvin E1 (RvE1), and Lipoxin A4 (LXA4). The following tables summarize quantitative data from various studies, focusing on key resolution indices including the inhibition of neutrophil infiltration, reduction of pro-inflammatory cytokines, and enhancement of macrophage efferocytosis.
Table 1: Comparative Efficacy in Modulating Neutrophil Infiltration
| Mediator | Model | Dosage | % Reduction in Neutrophil Infiltration | Reference |
| This compound | Second Organ Reflow Injury (Mouse) | 0.5 µ g/mouse | Data on direct percentage reduction not specified, but significantly reduced lung neutrophil myeloperoxidase levels. | [1] |
| Resolvin D1 | Zymosan-Induced Peritonitis (Mouse) | 500 nM | ~30-70% (in vitro migration) | [2] |
| Resolvin D2 | Zymosan-Induced Peritonitis (Mouse) | 500 nM | ~30-70% (in vitro migration) | [2] |
| Resolvin E1 | Zymosan-Induced Peritonitis (Mouse) | 500 nM | ~50% (in vitro migration) | [2] |
| Lipoxin A4 | Hyperoxia-Induced Lung Injury (Mouse) | 2 ng/g | Attenuated hyperoxia-induced alveolar simplification. | [3] |
Note: Data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 2: Comparative Efficacy in Reducing Pro-Inflammatory Cytokines
| Mediator | Model | Cytokine | % Reduction / Fold Change | Reference |
| This compound | LPS-stimulated THP-1 cells | IL-6, CCL5 | Significant downregulation | |
| Resolvin D1 | LPS-stimulated THP-1 cells | TNF-α | Significant dose-dependent attenuation | [4] |
| Resolvin D1 | Carrageenan-induced inflammation (Rat) | TNF-α (in CSF) | Significant reduction | [5] |
| Lipoxin A4 | Carrageenan-induced inflammation (Rat) | TNF-α (in CSF) | Significant reduction | [5] |
| Maresin 1 | Sepsis (Mouse) | TNF-α, IL-1β, IL-6 | ~20-50% reduction | [6] |
Note: Data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 3: Comparative Efficacy in Enhancing Macrophage Efferocytosis
| Mediator | Model | % Enhancement of Efferocytosis | Reference |
| This compound | Human Macrophages | Significantly enhances efferocytosis of apoptotic neutrophils. | [1] |
| Resolvin D1 | Human Macrophages | Dose-dependently enhanced phagocytosis of zymosan and apoptotic PMNs. | [7] |
| Resolvin D2 | Human Macrophages | Enhanced bacterial phagocytosis by approximately 80% more than controls. | [8] |
| Maresin 1 | Human Macrophages | ~31-65% increase in phagocytosis | [6] |
| Lipoxin A4 | Mouse Macrophages | Stimulated phagocytosis 1.7-fold above basal. | [9] |
Note: Data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate the design of future comparative studies.
Zymosan-Induced Peritonitis in Mice
This model is widely used to assess the in vivo efficacy of pro-resolving mediators in a model of sterile inflammation.
-
Animal Model : Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Peritonitis : An intraperitoneal (i.p.) injection of Zymosan A (1 mg/mouse) in sterile saline is administered.
-
Treatment : this compound or a comparator SPM is administered via i.p. or intravenous (i.v.) injection at a specified time point before or after zymosan challenge. A vehicle control group (e.g., saline with 0.1% ethanol) is included.
-
Sample Collection : At various time points (e.g., 4, 12, 24 hours) post-zymosan injection, mice are euthanized. The peritoneal cavity is lavaged with 3-5 mL of ice-cold PBS.
-
Analysis :
-
Neutrophil Infiltration : The peritoneal lavage fluid is centrifuged, and the cell pellet is resuspended. Total leukocyte counts are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa. Alternatively, flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) can be used for more precise quantification.
-
Cytokine Analysis : The cell-free supernatant from the peritoneal lavage is collected and stored at -80°C. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC/CXCL1) are quantified using commercially available ELISA kits.
-
In Vitro Macrophage Efferocytosis Assay
This assay quantifies the ability of macrophages to clear apoptotic cells, a hallmark of inflammation resolution.
-
Macrophage Preparation : Primary bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured for 7-9 days. Alternatively, human monocyte-derived macrophages can be used.[7]
-
Induction of Apoptosis : Neutrophils are isolated from human peripheral blood or mouse bone marrow and allowed to undergo spontaneous apoptosis by incubation in PBS for 24 hours. Apoptosis is confirmed by annexin V/propidium iodide staining and flow cytometry.
-
Labeling of Apoptotic Cells : Apoptotic neutrophils are labeled with a fluorescent dye, such as CFSE or PKH26, according to the manufacturer's protocol.[1][10]
-
Efferocytosis Assay :
-
Macrophages are plated in 24-well plates.
-
The cells are pre-treated with this compound or a comparator SPM (e.g., at 10 nM) for 15 minutes at 37°C.[1]
-
Labeled apoptotic neutrophils are added to the macrophages at a ratio of 5:1.
-
The co-culture is incubated for 1 hour at 37°C to allow for phagocytosis.
-
-
Quantification :
-
Non-engulfed apoptotic cells are washed away.
-
The percentage of macrophages that have engulfed apoptotic cells is quantified by flow cytometry or fluorescence microscopy. For microscopy, the efferocytosis index can be calculated as (number of ingested apoptotic cells / number of macrophages) x 100.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental design, the following diagrams are provided.
References
- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 and Lipoxin A4 Improve Alveolarization and Normalize Septal Wall Thickness in a Neonatal Murine Model of Hyperoxia-Induced Lung Injury | PLOS One [journals.plos.org]
- 4. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spinal Actions of Lipoxin A4 and 17(R)-Resolvin D1 Attenuate Inflammation-Induced Mechanical Hypersensitivity and Spinal TNF Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolvin D1 promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of Resolvin D5 Detection: A Comparative Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the study of pro-resolving lipid mediators, the accurate detection of Resolvin D5 (RvD5) is paramount. However, the structural similarity among various lipid mediators presents a significant challenge: the potential for antibody cross-reactivity in immunoassays. This guide provides a comparative overview of the cross-reactivity of commercially available antibodies used for RvD5 detection, offering insights into their specificity and performance based on available data.
The precise quantification of RvD5 is critical for understanding its role in inflammation resolution and for the development of novel therapeutics. Enzyme-linked immunosorbent assays (ELISAs) are a common method for this purpose, relying on the specific binding of antibodies to RvD5. However, the family of specialized pro-resolving mediators (SPMs) includes numerous structurally related molecules, such as other D-series resolvins (e.g., RvD1, RvD2), aspirin-triggered epimers (AT-RvDs), and their precursors. This structural homology necessitates a thorough evaluation of the cross-reactivity of detection antibodies to ensure data accuracy.
Comparison of Commercial this compound ELISA Kits
Several manufacturers offer ELISA kits for the quantification of RvD5. While many vendors claim high specificity for their products, obtaining detailed, quantitative cross-reactivity data can be challenging. This guide summarizes the available information from various suppliers.
| Manufacturer/Supplier | Product Name | Reported Cross-Reactivity Data |
| AffiGEN | AffiELISA® Human this compound ELISA kit | States "No significant cross-reactivity." Quantitative data is not provided in the product datasheet. |
| MyBioSource | Mouse this compound ELISA Kit | Claims "No significant cross-reactivity or interference between RVD5 and analogues was observed." A disclaimer notes that it is impossible to test against all analogues.[1] |
| Cayman Chemical | Resolvin D1 ELISA Kit* | While a specific datasheet for an RvD5 kit with cross-reactivity data was not found, the datasheet for their Resolvin D1 (RvD1) kit provides a detailed cross-reactivity profile against a panel of related lipid mediators, setting a standard for data transparency. |
Note: Data for Cayman Chemical's RvD1 ELISA kit is provided as an example of a comprehensive cross-reactivity assessment and is not indicative of the performance of an RvD5-specific kit from the same manufacturer.
The lack of readily available quantitative cross-reactivity data from some manufacturers presents a significant hurdle for researchers. Qualitative statements such as "no significant cross-reactivity" are subjective and do not allow for a rigorous comparison of antibody performance. Researchers are encouraged to contact manufacturers directly to request detailed validation reports that include quantitative cross-reactivity data against a comprehensive panel of related lipid mediators.
Understanding the Resolvin Biosynthetic Pathway and Potential Cross-Reactants
Resolvins are biosynthesized from omega-3 fatty acids, such as docosahexaenoic acid (DHA), through a series of enzymatic reactions. The structural similarities between the intermediates and final products of these pathways are the primary source of potential antibody cross-reactivity.
Caption: Simplified biosynthetic pathway of D-series resolvins from DHA.
Experimental Protocol for Determining Antibody Cross-Reactivity
The gold standard for assessing antibody specificity in the context of lipid mediator immunoassays is through competitive ELISA. This method quantifies the ability of structurally related molecules to compete with the target analyte (RvD5) for binding to the antibody.
Objective: To determine the percentage of cross-reactivity of an anti-RvD5 antibody with other lipid mediators.
Principle: A standard curve is generated using known concentrations of RvD5. The concentration of each potential cross-reactant required to displace 50% of the bound labeled RvD5 (the IC50 value) is then determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of RvD5 / IC50 of Potential Cross-Reactant) x 100
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
This compound primary antibody
-
This compound standard
-
Potential cross-reactants (e.g., RvD1, RvD2, AT-RvD5, Maresin 1, Lipoxin A4, etc.)
-
Enzyme-labeled RvD5 tracer (e.g., RvD5-HRP)
-
Wash buffers
-
Substrate solution
-
Stop solution
-
Microplate reader
Workflow:
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Procedure:
-
Plate Coating: Coat the microplate wells with a suitable capture antibody and incubate.
-
Blocking: Wash the plate and block any remaining non-specific binding sites.
-
Competition Reaction:
-
Add the this compound primary antibody to the wells.
-
Add either the RvD5 standard in a serial dilution or a single high concentration of the potential cross-reactant to the appropriate wells.
-
Add the enzyme-labeled RvD5 tracer to all wells.
-
Incubate to allow for competitive binding.
-
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution and incubate until a color change is observed.
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader.
-
Data Analysis: Generate a standard curve for RvD5 and calculate the IC50 values for RvD5 and each potential cross-reactant. Use the formula above to determine the percent cross-reactivity.
Conclusion and Recommendations
The accurate measurement of this compound is essential for advancing our understanding of its biological functions. While commercial ELISA kits provide a convenient method for quantification, researchers must be vigilant about the potential for antibody cross-reactivity.
Key Recommendations:
-
Demand Quantitative Data: Researchers should prioritize ELISA kits from manufacturers that provide comprehensive and quantitative cross-reactivity data against a panel of structurally related lipid mediators.
-
In-House Validation: Whenever possible, it is advisable to perform in-house validation of a chosen ELISA kit to confirm its specificity and performance in the context of the specific experimental samples being analyzed.
-
Consider Orthogonal Methods: For critical applications, consider confirming ELISA results with an orthogonal method, such as liquid chromatography-mass spectrometry (LC-MS), which offers high specificity and can differentiate between closely related lipid mediator isomers.
By carefully considering antibody specificity and employing rigorous validation practices, researchers can ensure the accuracy and reliability of their this compound measurements, ultimately contributing to more robust and reproducible scientific findings.
References
Navigating the Specificity of Resolvin D5 Detection: A Comparative Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the study of pro-resolving lipid mediators, the accurate detection of Resolvin D5 (RvD5) is paramount. However, the structural similarity among various lipid mediators presents a significant challenge: the potential for antibody cross-reactivity in immunoassays. This guide provides a comparative overview of the cross-reactivity of commercially available antibodies used for RvD5 detection, offering insights into their specificity and performance based on available data.
The precise quantification of RvD5 is critical for understanding its role in inflammation resolution and for the development of novel therapeutics. Enzyme-linked immunosorbent assays (ELISAs) are a common method for this purpose, relying on the specific binding of antibodies to RvD5. However, the family of specialized pro-resolving mediators (SPMs) includes numerous structurally related molecules, such as other D-series resolvins (e.g., RvD1, RvD2), aspirin-triggered epimers (AT-RvDs), and their precursors. This structural homology necessitates a thorough evaluation of the cross-reactivity of detection antibodies to ensure data accuracy.
Comparison of Commercial this compound ELISA Kits
Several manufacturers offer ELISA kits for the quantification of RvD5. While many vendors claim high specificity for their products, obtaining detailed, quantitative cross-reactivity data can be challenging. This guide summarizes the available information from various suppliers.
| Manufacturer/Supplier | Product Name | Reported Cross-Reactivity Data |
| AffiGEN | AffiELISA® Human this compound ELISA kit | States "No significant cross-reactivity." Quantitative data is not provided in the product datasheet. |
| MyBioSource | Mouse this compound ELISA Kit | Claims "No significant cross-reactivity or interference between RVD5 and analogues was observed." A disclaimer notes that it is impossible to test against all analogues.[1] |
| Cayman Chemical | Resolvin D1 ELISA Kit* | While a specific datasheet for an RvD5 kit with cross-reactivity data was not found, the datasheet for their Resolvin D1 (RvD1) kit provides a detailed cross-reactivity profile against a panel of related lipid mediators, setting a standard for data transparency. |
Note: Data for Cayman Chemical's RvD1 ELISA kit is provided as an example of a comprehensive cross-reactivity assessment and is not indicative of the performance of an RvD5-specific kit from the same manufacturer.
The lack of readily available quantitative cross-reactivity data from some manufacturers presents a significant hurdle for researchers. Qualitative statements such as "no significant cross-reactivity" are subjective and do not allow for a rigorous comparison of antibody performance. Researchers are encouraged to contact manufacturers directly to request detailed validation reports that include quantitative cross-reactivity data against a comprehensive panel of related lipid mediators.
Understanding the Resolvin Biosynthetic Pathway and Potential Cross-Reactants
Resolvins are biosynthesized from omega-3 fatty acids, such as docosahexaenoic acid (DHA), through a series of enzymatic reactions. The structural similarities between the intermediates and final products of these pathways are the primary source of potential antibody cross-reactivity.
Caption: Simplified biosynthetic pathway of D-series resolvins from DHA.
Experimental Protocol for Determining Antibody Cross-Reactivity
The gold standard for assessing antibody specificity in the context of lipid mediator immunoassays is through competitive ELISA. This method quantifies the ability of structurally related molecules to compete with the target analyte (RvD5) for binding to the antibody.
Objective: To determine the percentage of cross-reactivity of an anti-RvD5 antibody with other lipid mediators.
Principle: A standard curve is generated using known concentrations of RvD5. The concentration of each potential cross-reactant required to displace 50% of the bound labeled RvD5 (the IC50 value) is then determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of RvD5 / IC50 of Potential Cross-Reactant) x 100
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
This compound primary antibody
-
This compound standard
-
Potential cross-reactants (e.g., RvD1, RvD2, AT-RvD5, Maresin 1, Lipoxin A4, etc.)
-
Enzyme-labeled RvD5 tracer (e.g., RvD5-HRP)
-
Wash buffers
-
Substrate solution
-
Stop solution
-
Microplate reader
Workflow:
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Procedure:
-
Plate Coating: Coat the microplate wells with a suitable capture antibody and incubate.
-
Blocking: Wash the plate and block any remaining non-specific binding sites.
-
Competition Reaction:
-
Add the this compound primary antibody to the wells.
-
Add either the RvD5 standard in a serial dilution or a single high concentration of the potential cross-reactant to the appropriate wells.
-
Add the enzyme-labeled RvD5 tracer to all wells.
-
Incubate to allow for competitive binding.
-
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution and incubate until a color change is observed.
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader.
-
Data Analysis: Generate a standard curve for RvD5 and calculate the IC50 values for RvD5 and each potential cross-reactant. Use the formula above to determine the percent cross-reactivity.
Conclusion and Recommendations
The accurate measurement of this compound is essential for advancing our understanding of its biological functions. While commercial ELISA kits provide a convenient method for quantification, researchers must be vigilant about the potential for antibody cross-reactivity.
Key Recommendations:
-
Demand Quantitative Data: Researchers should prioritize ELISA kits from manufacturers that provide comprehensive and quantitative cross-reactivity data against a panel of structurally related lipid mediators.
-
In-House Validation: Whenever possible, it is advisable to perform in-house validation of a chosen ELISA kit to confirm its specificity and performance in the context of the specific experimental samples being analyzed.
-
Consider Orthogonal Methods: For critical applications, consider confirming ELISA results with an orthogonal method, such as liquid chromatography-mass spectrometry (LC-MS), which offers high specificity and can differentiate between closely related lipid mediator isomers.
By carefully considering antibody specificity and employing rigorous validation practices, researchers can ensure the accuracy and reliability of their this compound measurements, ultimately contributing to more robust and reproducible scientific findings.
References
Navigating the Specificity of Resolvin D5 Detection: A Comparative Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the study of pro-resolving lipid mediators, the accurate detection of Resolvin D5 (RvD5) is paramount. However, the structural similarity among various lipid mediators presents a significant challenge: the potential for antibody cross-reactivity in immunoassays. This guide provides a comparative overview of the cross-reactivity of commercially available antibodies used for RvD5 detection, offering insights into their specificity and performance based on available data.
The precise quantification of RvD5 is critical for understanding its role in inflammation resolution and for the development of novel therapeutics. Enzyme-linked immunosorbent assays (ELISAs) are a common method for this purpose, relying on the specific binding of antibodies to RvD5. However, the family of specialized pro-resolving mediators (SPMs) includes numerous structurally related molecules, such as other D-series resolvins (e.g., RvD1, RvD2), aspirin-triggered epimers (AT-RvDs), and their precursors. This structural homology necessitates a thorough evaluation of the cross-reactivity of detection antibodies to ensure data accuracy.
Comparison of Commercial this compound ELISA Kits
Several manufacturers offer ELISA kits for the quantification of RvD5. While many vendors claim high specificity for their products, obtaining detailed, quantitative cross-reactivity data can be challenging. This guide summarizes the available information from various suppliers.
| Manufacturer/Supplier | Product Name | Reported Cross-Reactivity Data |
| AffiGEN | AffiELISA® Human this compound ELISA kit | States "No significant cross-reactivity." Quantitative data is not provided in the product datasheet. |
| MyBioSource | Mouse this compound ELISA Kit | Claims "No significant cross-reactivity or interference between RVD5 and analogues was observed." A disclaimer notes that it is impossible to test against all analogues.[1] |
| Cayman Chemical | Resolvin D1 ELISA Kit* | While a specific datasheet for an RvD5 kit with cross-reactivity data was not found, the datasheet for their Resolvin D1 (RvD1) kit provides a detailed cross-reactivity profile against a panel of related lipid mediators, setting a standard for data transparency. |
Note: Data for Cayman Chemical's RvD1 ELISA kit is provided as an example of a comprehensive cross-reactivity assessment and is not indicative of the performance of an RvD5-specific kit from the same manufacturer.
The lack of readily available quantitative cross-reactivity data from some manufacturers presents a significant hurdle for researchers. Qualitative statements such as "no significant cross-reactivity" are subjective and do not allow for a rigorous comparison of antibody performance. Researchers are encouraged to contact manufacturers directly to request detailed validation reports that include quantitative cross-reactivity data against a comprehensive panel of related lipid mediators.
Understanding the Resolvin Biosynthetic Pathway and Potential Cross-Reactants
Resolvins are biosynthesized from omega-3 fatty acids, such as docosahexaenoic acid (DHA), through a series of enzymatic reactions. The structural similarities between the intermediates and final products of these pathways are the primary source of potential antibody cross-reactivity.
Caption: Simplified biosynthetic pathway of D-series resolvins from DHA.
Experimental Protocol for Determining Antibody Cross-Reactivity
The gold standard for assessing antibody specificity in the context of lipid mediator immunoassays is through competitive ELISA. This method quantifies the ability of structurally related molecules to compete with the target analyte (RvD5) for binding to the antibody.
Objective: To determine the percentage of cross-reactivity of an anti-RvD5 antibody with other lipid mediators.
Principle: A standard curve is generated using known concentrations of RvD5. The concentration of each potential cross-reactant required to displace 50% of the bound labeled RvD5 (the IC50 value) is then determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of RvD5 / IC50 of Potential Cross-Reactant) x 100
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
This compound primary antibody
-
This compound standard
-
Potential cross-reactants (e.g., RvD1, RvD2, AT-RvD5, Maresin 1, Lipoxin A4, etc.)
-
Enzyme-labeled RvD5 tracer (e.g., RvD5-HRP)
-
Wash buffers
-
Substrate solution
-
Stop solution
-
Microplate reader
Workflow:
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
Procedure:
-
Plate Coating: Coat the microplate wells with a suitable capture antibody and incubate.
-
Blocking: Wash the plate and block any remaining non-specific binding sites.
-
Competition Reaction:
-
Add the this compound primary antibody to the wells.
-
Add either the RvD5 standard in a serial dilution or a single high concentration of the potential cross-reactant to the appropriate wells.
-
Add the enzyme-labeled RvD5 tracer to all wells.
-
Incubate to allow for competitive binding.
-
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution and incubate until a color change is observed.
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader.
-
Data Analysis: Generate a standard curve for RvD5 and calculate the IC50 values for RvD5 and each potential cross-reactant. Use the formula above to determine the percent cross-reactivity.
Conclusion and Recommendations
The accurate measurement of this compound is essential for advancing our understanding of its biological functions. While commercial ELISA kits provide a convenient method for quantification, researchers must be vigilant about the potential for antibody cross-reactivity.
Key Recommendations:
-
Demand Quantitative Data: Researchers should prioritize ELISA kits from manufacturers that provide comprehensive and quantitative cross-reactivity data against a panel of structurally related lipid mediators.
-
In-House Validation: Whenever possible, it is advisable to perform in-house validation of a chosen ELISA kit to confirm its specificity and performance in the context of the specific experimental samples being analyzed.
-
Consider Orthogonal Methods: For critical applications, consider confirming ELISA results with an orthogonal method, such as liquid chromatography-mass spectrometry (LC-MS), which offers high specificity and can differentiate between closely related lipid mediator isomers.
By carefully considering antibody specificity and employing rigorous validation practices, researchers can ensure the accuracy and reliability of their this compound measurements, ultimately contributing to more robust and reproducible scientific findings.
References
Resolvin D5: A Paradigm Shift in Inflammation Management Compared to Conventional Therapies
For researchers, scientists, and drug development professionals, the quest for potent and safer anti-inflammatory agents is a perpetual challenge. This guide provides a comprehensive comparison of Resolvin D5 (RvD5), a specialized pro-resolving mediator, with conventional anti-inflammatory drugs such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. By delving into their distinct mechanisms of action, presenting available quantitative data, and detailing experimental protocols, this guide aims to illuminate the unique therapeutic potential of this compound.
At its core, the fundamental difference lies in their approach to the inflammatory process. Conventional anti-inflammatory drugs primarily function by suppressing the cardinal signs of inflammation. In contrast, this compound actively orchestrates the resolution of inflammation, a process of returning the tissue to homeostasis. This distinction suggests that this compound may offer a more nuanced and potentially safer therapeutic strategy.
Quantitative Efficacy: A Comparative Overview
While direct head-to-head studies providing comparative IC50 or ED50 values for this compound against conventional drugs in the same experimental models are limited, the available data consistently highlight the high potency of resolvins, often demonstrating effects at nanomolar concentrations.
Table 1: In Vitro Efficacy of this compound and Related Resolvins on Inflammatory Markers
| Compound | Cell Type | Stimulus | Inflammatory Marker | Concentration/Dose | % Inhibition / Effect |
| This compound | Human Monocytic THP-1 Cells | LPS (1 µg/mL) | IL-6 mRNA | 20-40 µM | Significant inhibition[1] |
| This compound | Human Monocytic THP-1 Cells | LPS (1 µg/mL) | CCL5 mRNA | 20-40 µM | Significant inhibition[1] |
| Resolvin D1 | Human Monocytes | LPS (1 µg/mL) | TNF-α | IC50 ~1 nM | 50% inhibition |
| Resolvin D1 | Human Monocytes | LPS (1 µg/mL) | IL-1β | IC50 ~10 nM | 50% inhibition |
| Resolvin D2 | Human Monocytes | LPS (1 µg/mL) | TNF-α | IC50 ~0.1 nM | 50% inhibition |
Table 2: In Vitro Efficacy of Conventional Anti-Inflammatory Drugs on Inflammatory Markers
| Compound | Cell Type | Stimulus | Inflammatory Marker | Concentration/Dose | % Inhibition / Effect |
| Ibuprofen (S-enantiomer) | Human Whole Blood | - | COX-1 | IC50 2.1 µmol/L | 50% inhibition[2] |
| Ibuprofen (S-enantiomer) | Human Whole Blood | - | COX-2 | IC50 1.6 µmol/L | 50% inhibition[2] |
| Dexamethasone (B1670325) | Sjögren's Syndrome Mouse Model | - | SS-associated inflammatory genes | 4.125-8.25 mg/kg | Downregulation[3][4] |
Table 3: In Vivo Efficacy of this compound in a Model of Endotoxemia
| Compound | Animal Model | Insult | Parameter | Dose | Outcome |
| This compound | Female Swiss Mice | LPS (10 mg/kg, i.v.) | Plasma Urea | 1 and 10 ng/animal (i.p.) | Significant decrease[5] |
| This compound | Female Swiss Mice | LPS (10 mg/kg, i.v.) | Plasma Creatinine | 1 and 10 ng/animal (i.p.) | Significant decrease[5] |
| This compound | Female Swiss Mice | LPS (10 mg/kg, i.v.) | Renal IL-1β, TNF-α, IL-6 | 1 and 10 ng/animal (i.p.) | Significant decrease[5] |
Mechanisms of Action: Suppression vs. Resolution
The divergent therapeutic profiles of this compound and conventional anti-inflammatory drugs stem from their fundamentally different mechanisms of action.
This compound: Orchestrating Resolution
This compound, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), actively promotes the resolution of inflammation through a multi-pronged approach:
-
Inhibition of Pro-inflammatory Mediators: this compound has been shown to downregulate the production of key pro-inflammatory cytokines such as IL-6 and chemokines like CCL5. This is achieved, in part, by inhibiting the ERK-NF-κB signaling pathway[1].
-
Stimulation of Pro-resolving Pathways: It activates specific G protein-coupled receptors (GPCRs), such as GPR32, to initiate pro-resolving signaling cascades[6].
-
Enhancement of Phagocytosis: Resolvins can enhance the clearance of apoptotic cells and debris by macrophages, a critical step in resolving inflammation and promoting tissue repair.
-
Modulation of Leukocyte Trafficking: They can limit the infiltration of neutrophils to the site of inflammation, thereby preventing further tissue damage.
Conventional Anti-inflammatory Drugs: The Suppression Strategy
NSAIDs (e.g., Ibuprofen): These drugs primarily exert their effects by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2[6]. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever[2].
Corticosteroids (e.g., Dexamethasone): These potent anti-inflammatory agents act by binding to cytosolic glucocorticoid receptors. The activated receptor complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and adhesion molecules.
Side Effect Profiles: A Critical Distinction
A significant advantage of pro-resolving mediators like this compound may lie in their side-effect profile. Conventional anti-inflammatory drugs are associated with a range of well-documented adverse effects.
-
NSAIDs: Long-term use can lead to gastrointestinal issues (ulcers, bleeding), renal toxicity, and an increased risk of cardiovascular events[7]. The inhibition of COX-1, which is involved in maintaining the gastric mucosa and platelet function, is a primary contributor to these side effects.
-
Corticosteroids: While highly effective, their use is often limited by a broad spectrum of side effects, including immunosuppression, metabolic changes, osteoporosis, and mood disturbances[4].
This compound, being an endogenous mediator that promotes the natural resolution of inflammation, is hypothesized to have a more favorable safety profile. By activating specific pro-resolving pathways rather than broadly suppressing inflammation, it may circumvent the off-target effects associated with conventional drugs. However, comprehensive clinical safety data for this compound is still emerging.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro and in vivo models are provided below.
In Vitro Model: LPS-Stimulated THP-1 Macrophages
This model is instrumental for studying the direct effects of compounds on macrophage activation and cytokine production.
Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Conventional anti-inflammatory drug (e.g., dexamethasone or ibuprofen)
-
Reagents for ELISA (for cytokine quantification) and RT-qPCR (for gene expression analysis)
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. For differentiation into macrophage-like cells, seed the cells in 24-well plates and treat with PMA (e.g., 100 ng/mL) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
Treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of this compound or the conventional anti-inflammatory drug for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control group (no treatment) and an LPS-only control group.
-
Incubation: Incubate the plates for a specified period (e.g., 6-24 hours) to allow for cytokine production and gene expression changes.
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant for the quantification of secreted cytokines (e.g., IL-6, TNF-α) by ELISA.
-
Cell Lysate: Lyse the cells to extract total RNA for the analysis of pro-inflammatory gene expression (e.g., IL6, CCL5) by RT-qPCR.
-
In Vivo Model: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation used to screen for the anti-inflammatory activity of test compounds.
Objective: To assess the in vivo anti-inflammatory efficacy of this compound by measuring its ability to reduce paw edema induced by carrageenan.
Materials:
-
Rodents (e.g., Wistar rats or Swiss mice)
-
Carrageenan (lambda, Type IV) solution (e.g., 1% in sterile saline)
-
This compound
-
Conventional anti-inflammatory drug (e.g., indomethacin (B1671933) or ibuprofen) as a positive control
-
Vehicle control (e.g., saline)
-
Plethysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Randomly divide the animals into experimental groups (n=6-8 per group): Vehicle control, Positive control (conventional drug), and this compound treatment groups (at various doses).
-
Drug Administration: Administer this compound, the positive control drug, or the vehicle via an appropriate route (e.g., intraperitoneal or oral) at a specified time before the carrageenan injection (e.g., 30-60 minutes).
-
Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
Conclusion
This compound represents a promising frontier in anti-inflammatory therapy, offering a mechanism that promotes the active resolution of inflammation rather than just its suppression. The available preclinical data suggest high potency and a potentially superior safety profile compared to conventional NSAIDs and corticosteroids. While further research, particularly direct comparative clinical trials, is necessary to fully elucidate its therapeutic value, the pro-resolving approach of this compound holds the potential to revolutionize the management of a wide range of inflammatory diseases. This guide provides a foundational understanding for researchers and drug developers to explore this exciting new class of mediators.
References
- 1. Comparison of anti-inflammatory compounds in the carrageenan induced paw edema model and the reversed passive Arthus model utilizing the same animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hoeford.com [hoeford.com]
- 5. View of Gastric injury induced by Non-steroidal Anti-inflammatory Drugs and therapeutic strategies for prevention | Mexican Journal of Medical Research ICSA [repository.uaeh.edu.mx]
- 6. nuvisan.com [nuvisan.com]
- 7. Role of Resolvins in Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D5: A Paradigm Shift in Inflammation Management Compared to Conventional Therapies
For researchers, scientists, and drug development professionals, the quest for potent and safer anti-inflammatory agents is a perpetual challenge. This guide provides a comprehensive comparison of Resolvin D5 (RvD5), a specialized pro-resolving mediator, with conventional anti-inflammatory drugs such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. By delving into their distinct mechanisms of action, presenting available quantitative data, and detailing experimental protocols, this guide aims to illuminate the unique therapeutic potential of this compound.
At its core, the fundamental difference lies in their approach to the inflammatory process. Conventional anti-inflammatory drugs primarily function by suppressing the cardinal signs of inflammation. In contrast, this compound actively orchestrates the resolution of inflammation, a process of returning the tissue to homeostasis. This distinction suggests that this compound may offer a more nuanced and potentially safer therapeutic strategy.
Quantitative Efficacy: A Comparative Overview
While direct head-to-head studies providing comparative IC50 or ED50 values for this compound against conventional drugs in the same experimental models are limited, the available data consistently highlight the high potency of resolvins, often demonstrating effects at nanomolar concentrations.
Table 1: In Vitro Efficacy of this compound and Related Resolvins on Inflammatory Markers
| Compound | Cell Type | Stimulus | Inflammatory Marker | Concentration/Dose | % Inhibition / Effect |
| This compound | Human Monocytic THP-1 Cells | LPS (1 µg/mL) | IL-6 mRNA | 20-40 µM | Significant inhibition[1] |
| This compound | Human Monocytic THP-1 Cells | LPS (1 µg/mL) | CCL5 mRNA | 20-40 µM | Significant inhibition[1] |
| Resolvin D1 | Human Monocytes | LPS (1 µg/mL) | TNF-α | IC50 ~1 nM | 50% inhibition |
| Resolvin D1 | Human Monocytes | LPS (1 µg/mL) | IL-1β | IC50 ~10 nM | 50% inhibition |
| Resolvin D2 | Human Monocytes | LPS (1 µg/mL) | TNF-α | IC50 ~0.1 nM | 50% inhibition |
Table 2: In Vitro Efficacy of Conventional Anti-Inflammatory Drugs on Inflammatory Markers
| Compound | Cell Type | Stimulus | Inflammatory Marker | Concentration/Dose | % Inhibition / Effect |
| Ibuprofen (S-enantiomer) | Human Whole Blood | - | COX-1 | IC50 2.1 µmol/L | 50% inhibition[2] |
| Ibuprofen (S-enantiomer) | Human Whole Blood | - | COX-2 | IC50 1.6 µmol/L | 50% inhibition[2] |
| Dexamethasone (B1670325) | Sjögren's Syndrome Mouse Model | - | SS-associated inflammatory genes | 4.125-8.25 mg/kg | Downregulation[3][4] |
Table 3: In Vivo Efficacy of this compound in a Model of Endotoxemia
| Compound | Animal Model | Insult | Parameter | Dose | Outcome |
| This compound | Female Swiss Mice | LPS (10 mg/kg, i.v.) | Plasma Urea | 1 and 10 ng/animal (i.p.) | Significant decrease[5] |
| This compound | Female Swiss Mice | LPS (10 mg/kg, i.v.) | Plasma Creatinine | 1 and 10 ng/animal (i.p.) | Significant decrease[5] |
| This compound | Female Swiss Mice | LPS (10 mg/kg, i.v.) | Renal IL-1β, TNF-α, IL-6 | 1 and 10 ng/animal (i.p.) | Significant decrease[5] |
Mechanisms of Action: Suppression vs. Resolution
The divergent therapeutic profiles of this compound and conventional anti-inflammatory drugs stem from their fundamentally different mechanisms of action.
This compound: Orchestrating Resolution
This compound, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), actively promotes the resolution of inflammation through a multi-pronged approach:
-
Inhibition of Pro-inflammatory Mediators: this compound has been shown to downregulate the production of key pro-inflammatory cytokines such as IL-6 and chemokines like CCL5. This is achieved, in part, by inhibiting the ERK-NF-κB signaling pathway[1].
-
Stimulation of Pro-resolving Pathways: It activates specific G protein-coupled receptors (GPCRs), such as GPR32, to initiate pro-resolving signaling cascades[6].
-
Enhancement of Phagocytosis: Resolvins can enhance the clearance of apoptotic cells and debris by macrophages, a critical step in resolving inflammation and promoting tissue repair.
-
Modulation of Leukocyte Trafficking: They can limit the infiltration of neutrophils to the site of inflammation, thereby preventing further tissue damage.
Conventional Anti-inflammatory Drugs: The Suppression Strategy
NSAIDs (e.g., Ibuprofen): These drugs primarily exert their effects by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2[6]. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever[2].
Corticosteroids (e.g., Dexamethasone): These potent anti-inflammatory agents act by binding to cytosolic glucocorticoid receptors. The activated receptor complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and adhesion molecules.
Side Effect Profiles: A Critical Distinction
A significant advantage of pro-resolving mediators like this compound may lie in their side-effect profile. Conventional anti-inflammatory drugs are associated with a range of well-documented adverse effects.
-
NSAIDs: Long-term use can lead to gastrointestinal issues (ulcers, bleeding), renal toxicity, and an increased risk of cardiovascular events[7]. The inhibition of COX-1, which is involved in maintaining the gastric mucosa and platelet function, is a primary contributor to these side effects.
-
Corticosteroids: While highly effective, their use is often limited by a broad spectrum of side effects, including immunosuppression, metabolic changes, osteoporosis, and mood disturbances[4].
This compound, being an endogenous mediator that promotes the natural resolution of inflammation, is hypothesized to have a more favorable safety profile. By activating specific pro-resolving pathways rather than broadly suppressing inflammation, it may circumvent the off-target effects associated with conventional drugs. However, comprehensive clinical safety data for this compound is still emerging.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro and in vivo models are provided below.
In Vitro Model: LPS-Stimulated THP-1 Macrophages
This model is instrumental for studying the direct effects of compounds on macrophage activation and cytokine production.
Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Conventional anti-inflammatory drug (e.g., dexamethasone or ibuprofen)
-
Reagents for ELISA (for cytokine quantification) and RT-qPCR (for gene expression analysis)
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. For differentiation into macrophage-like cells, seed the cells in 24-well plates and treat with PMA (e.g., 100 ng/mL) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
Treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of this compound or the conventional anti-inflammatory drug for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control group (no treatment) and an LPS-only control group.
-
Incubation: Incubate the plates for a specified period (e.g., 6-24 hours) to allow for cytokine production and gene expression changes.
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant for the quantification of secreted cytokines (e.g., IL-6, TNF-α) by ELISA.
-
Cell Lysate: Lyse the cells to extract total RNA for the analysis of pro-inflammatory gene expression (e.g., IL6, CCL5) by RT-qPCR.
-
In Vivo Model: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation used to screen for the anti-inflammatory activity of test compounds.
Objective: To assess the in vivo anti-inflammatory efficacy of this compound by measuring its ability to reduce paw edema induced by carrageenan.
Materials:
-
Rodents (e.g., Wistar rats or Swiss mice)
-
Carrageenan (lambda, Type IV) solution (e.g., 1% in sterile saline)
-
This compound
-
Conventional anti-inflammatory drug (e.g., indomethacin (B1671933) or ibuprofen) as a positive control
-
Vehicle control (e.g., saline)
-
Plethysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Randomly divide the animals into experimental groups (n=6-8 per group): Vehicle control, Positive control (conventional drug), and this compound treatment groups (at various doses).
-
Drug Administration: Administer this compound, the positive control drug, or the vehicle via an appropriate route (e.g., intraperitoneal or oral) at a specified time before the carrageenan injection (e.g., 30-60 minutes).
-
Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
Conclusion
This compound represents a promising frontier in anti-inflammatory therapy, offering a mechanism that promotes the active resolution of inflammation rather than just its suppression. The available preclinical data suggest high potency and a potentially superior safety profile compared to conventional NSAIDs and corticosteroids. While further research, particularly direct comparative clinical trials, is necessary to fully elucidate its therapeutic value, the pro-resolving approach of this compound holds the potential to revolutionize the management of a wide range of inflammatory diseases. This guide provides a foundational understanding for researchers and drug developers to explore this exciting new class of mediators.
References
- 1. Comparison of anti-inflammatory compounds in the carrageenan induced paw edema model and the reversed passive Arthus model utilizing the same animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hoeford.com [hoeford.com]
- 5. View of Gastric injury induced by Non-steroidal Anti-inflammatory Drugs and therapeutic strategies for prevention | Mexican Journal of Medical Research ICSA [repository.uaeh.edu.mx]
- 6. nuvisan.com [nuvisan.com]
- 7. Role of Resolvins in Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D5: A Paradigm Shift in Inflammation Management Compared to Conventional Therapies
For researchers, scientists, and drug development professionals, the quest for potent and safer anti-inflammatory agents is a perpetual challenge. This guide provides a comprehensive comparison of Resolvin D5 (RvD5), a specialized pro-resolving mediator, with conventional anti-inflammatory drugs such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. By delving into their distinct mechanisms of action, presenting available quantitative data, and detailing experimental protocols, this guide aims to illuminate the unique therapeutic potential of this compound.
At its core, the fundamental difference lies in their approach to the inflammatory process. Conventional anti-inflammatory drugs primarily function by suppressing the cardinal signs of inflammation. In contrast, this compound actively orchestrates the resolution of inflammation, a process of returning the tissue to homeostasis. This distinction suggests that this compound may offer a more nuanced and potentially safer therapeutic strategy.
Quantitative Efficacy: A Comparative Overview
While direct head-to-head studies providing comparative IC50 or ED50 values for this compound against conventional drugs in the same experimental models are limited, the available data consistently highlight the high potency of resolvins, often demonstrating effects at nanomolar concentrations.
Table 1: In Vitro Efficacy of this compound and Related Resolvins on Inflammatory Markers
| Compound | Cell Type | Stimulus | Inflammatory Marker | Concentration/Dose | % Inhibition / Effect |
| This compound | Human Monocytic THP-1 Cells | LPS (1 µg/mL) | IL-6 mRNA | 20-40 µM | Significant inhibition[1] |
| This compound | Human Monocytic THP-1 Cells | LPS (1 µg/mL) | CCL5 mRNA | 20-40 µM | Significant inhibition[1] |
| Resolvin D1 | Human Monocytes | LPS (1 µg/mL) | TNF-α | IC50 ~1 nM | 50% inhibition |
| Resolvin D1 | Human Monocytes | LPS (1 µg/mL) | IL-1β | IC50 ~10 nM | 50% inhibition |
| Resolvin D2 | Human Monocytes | LPS (1 µg/mL) | TNF-α | IC50 ~0.1 nM | 50% inhibition |
Table 2: In Vitro Efficacy of Conventional Anti-Inflammatory Drugs on Inflammatory Markers
| Compound | Cell Type | Stimulus | Inflammatory Marker | Concentration/Dose | % Inhibition / Effect |
| Ibuprofen (S-enantiomer) | Human Whole Blood | - | COX-1 | IC50 2.1 µmol/L | 50% inhibition[2] |
| Ibuprofen (S-enantiomer) | Human Whole Blood | - | COX-2 | IC50 1.6 µmol/L | 50% inhibition[2] |
| Dexamethasone | Sjögren's Syndrome Mouse Model | - | SS-associated inflammatory genes | 4.125-8.25 mg/kg | Downregulation[3][4] |
Table 3: In Vivo Efficacy of this compound in a Model of Endotoxemia
| Compound | Animal Model | Insult | Parameter | Dose | Outcome |
| This compound | Female Swiss Mice | LPS (10 mg/kg, i.v.) | Plasma Urea | 1 and 10 ng/animal (i.p.) | Significant decrease[5] |
| This compound | Female Swiss Mice | LPS (10 mg/kg, i.v.) | Plasma Creatinine | 1 and 10 ng/animal (i.p.) | Significant decrease[5] |
| This compound | Female Swiss Mice | LPS (10 mg/kg, i.v.) | Renal IL-1β, TNF-α, IL-6 | 1 and 10 ng/animal (i.p.) | Significant decrease[5] |
Mechanisms of Action: Suppression vs. Resolution
The divergent therapeutic profiles of this compound and conventional anti-inflammatory drugs stem from their fundamentally different mechanisms of action.
This compound: Orchestrating Resolution
This compound, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), actively promotes the resolution of inflammation through a multi-pronged approach:
-
Inhibition of Pro-inflammatory Mediators: this compound has been shown to downregulate the production of key pro-inflammatory cytokines such as IL-6 and chemokines like CCL5. This is achieved, in part, by inhibiting the ERK-NF-κB signaling pathway[1].
-
Stimulation of Pro-resolving Pathways: It activates specific G protein-coupled receptors (GPCRs), such as GPR32, to initiate pro-resolving signaling cascades[6].
-
Enhancement of Phagocytosis: Resolvins can enhance the clearance of apoptotic cells and debris by macrophages, a critical step in resolving inflammation and promoting tissue repair.
-
Modulation of Leukocyte Trafficking: They can limit the infiltration of neutrophils to the site of inflammation, thereby preventing further tissue damage.
Conventional Anti-inflammatory Drugs: The Suppression Strategy
NSAIDs (e.g., Ibuprofen): These drugs primarily exert their effects by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2[6]. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever[2].
Corticosteroids (e.g., Dexamethasone): These potent anti-inflammatory agents act by binding to cytosolic glucocorticoid receptors. The activated receptor complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and adhesion molecules.
Side Effect Profiles: A Critical Distinction
A significant advantage of pro-resolving mediators like this compound may lie in their side-effect profile. Conventional anti-inflammatory drugs are associated with a range of well-documented adverse effects.
-
NSAIDs: Long-term use can lead to gastrointestinal issues (ulcers, bleeding), renal toxicity, and an increased risk of cardiovascular events[7]. The inhibition of COX-1, which is involved in maintaining the gastric mucosa and platelet function, is a primary contributor to these side effects.
-
Corticosteroids: While highly effective, their use is often limited by a broad spectrum of side effects, including immunosuppression, metabolic changes, osteoporosis, and mood disturbances[4].
This compound, being an endogenous mediator that promotes the natural resolution of inflammation, is hypothesized to have a more favorable safety profile. By activating specific pro-resolving pathways rather than broadly suppressing inflammation, it may circumvent the off-target effects associated with conventional drugs. However, comprehensive clinical safety data for this compound is still emerging.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro and in vivo models are provided below.
In Vitro Model: LPS-Stimulated THP-1 Macrophages
This model is instrumental for studying the direct effects of compounds on macrophage activation and cytokine production.
Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Conventional anti-inflammatory drug (e.g., dexamethasone or ibuprofen)
-
Reagents for ELISA (for cytokine quantification) and RT-qPCR (for gene expression analysis)
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. For differentiation into macrophage-like cells, seed the cells in 24-well plates and treat with PMA (e.g., 100 ng/mL) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
Treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of this compound or the conventional anti-inflammatory drug for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control group (no treatment) and an LPS-only control group.
-
Incubation: Incubate the plates for a specified period (e.g., 6-24 hours) to allow for cytokine production and gene expression changes.
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant for the quantification of secreted cytokines (e.g., IL-6, TNF-α) by ELISA.
-
Cell Lysate: Lyse the cells to extract total RNA for the analysis of pro-inflammatory gene expression (e.g., IL6, CCL5) by RT-qPCR.
-
In Vivo Model: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation used to screen for the anti-inflammatory activity of test compounds.
Objective: To assess the in vivo anti-inflammatory efficacy of this compound by measuring its ability to reduce paw edema induced by carrageenan.
Materials:
-
Rodents (e.g., Wistar rats or Swiss mice)
-
Carrageenan (lambda, Type IV) solution (e.g., 1% in sterile saline)
-
This compound
-
Conventional anti-inflammatory drug (e.g., indomethacin or ibuprofen) as a positive control
-
Vehicle control (e.g., saline)
-
Plethysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Randomly divide the animals into experimental groups (n=6-8 per group): Vehicle control, Positive control (conventional drug), and this compound treatment groups (at various doses).
-
Drug Administration: Administer this compound, the positive control drug, or the vehicle via an appropriate route (e.g., intraperitoneal or oral) at a specified time before the carrageenan injection (e.g., 30-60 minutes).
-
Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
Conclusion
This compound represents a promising frontier in anti-inflammatory therapy, offering a mechanism that promotes the active resolution of inflammation rather than just its suppression. The available preclinical data suggest high potency and a potentially superior safety profile compared to conventional NSAIDs and corticosteroids. While further research, particularly direct comparative clinical trials, is necessary to fully elucidate its therapeutic value, the pro-resolving approach of this compound holds the potential to revolutionize the management of a wide range of inflammatory diseases. This guide provides a foundational understanding for researchers and drug developers to explore this exciting new class of mediators.
References
- 1. Comparison of anti-inflammatory compounds in the carrageenan induced paw edema model and the reversed passive Arthus model utilizing the same animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Data showing effects of this compound on prostaglandin E2 mediated inhibition of fMet-Leu-Phe induced activation of the NADPH oxidase in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hoeford.com [hoeford.com]
- 5. View of Gastric injury induced by Non-steroidal Anti-inflammatory Drugs and therapeutic strategies for prevention | Mexican Journal of Medical Research ICSA [repository.uaeh.edu.mx]
- 6. nuvisan.com [nuvisan.com]
- 7. Role of Resolvins in Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Profiles of Resolvin Series
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active and highly regulated process orchestrated by a class of specialized pro-resolving mediators (SPMs), which include the resolvin family. Derived from omega-3 polyunsaturated fatty acids, resolvins are potent endogenous lipid mediators that actively promote the cessation of inflammation and the restoration of tissue homeostasis. This guide provides a comparative analysis of the anti-inflammatory profiles of three major resolvin series: the D-series (RvD), E-series (RvE), and T-series (RvT). By presenting key experimental data, detailed methodologies, and signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the fields of inflammation biology and drug development.
Comparative Efficacy of Resolvin Series
Resolvins exert their anti-inflammatory effects through a variety of mechanisms, including the inhibition of neutrophil infiltration, modulation of cytokine production, and enhancement of macrophage-mediated clearance of apoptotic cells and debris. The following tables summarize the available quantitative data on the potency of different resolvin series in key anti-inflammatory assays.
Table 1: Receptor Binding Affinities
The interaction of resolvins with their specific G protein-coupled receptors (GPCRs) is critical for initiating their pro-resolving signaling cascades. The binding affinity, represented by the dissociation constant (Kd), indicates the concentration of the resolvin required to occupy 50% of the receptors. A lower Kd value signifies a higher binding affinity.
| Resolvin | Receptor | Cell Type/System | Kd (nM) |
| Resolvin D1 (RvD1) | ALX/FPR2 | Human Neutrophils | Not explicitly found |
| GPR32 | Human Phagocytes | Not explicitly found | |
| Resolvin D2 (RvD2) | GPR18 | Recombinant GPR18 | ~10[1] |
| Resolvin E1 (RvE1) | ChemR23 | Recombinant human ChemR23 | 11.3 ± 5.4[2] |
| BLT1 | Human Neutrophil Membranes | 48.3[3] | |
| BLT1 | Recombinant human BLT1 | 45[3] | |
| Resolvin T-Series | Not yet identified | - | - |
Table 2: Potency in Inhibiting Neutrophil Chemotaxis
A hallmark of acute inflammation is the recruitment of neutrophils to the site of injury or infection. Resolvins potently inhibit this process. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values represent the concentration of a resolvin required to inhibit neutrophil migration by 50%.
| Resolvin | In Vitro Model | Chemoattractant | EC50/IC50 (nM) |
| Resolvin D1 (RvD1) | Transwell assay | Not specified | Less potent than RvE1 |
| Resolvin D2 (RvD2) | Transwell assay | Not specified | Potency between RvD1 and RvE1 |
| Resolvin E1 (RvE1) | Transwell assay | Not specified | Most potent of RvD1, D2, E1 |
| Resolvin T-Series (RvT1-T4) | Not specified | Not specified | Not explicitly found |
In a comparative study, Resolvin E1 was found to be the most effective at inhibiting neutrophil migration in a Transwell assay at a concentration of 2000 nM, followed by RvD2 and then RvD1.[4]
Table 3: Potency in Modulating Cytokine Production
Resolvins regulate the balance of pro- and anti-inflammatory cytokines. They typically inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β while promoting the synthesis of anti-inflammatory cytokines such as IL-10.
| Resolvin | Cell Type | Stimulant | Cytokine Measured | IC50 (nM) |
| Resolvin D1 (RvD1) | LPS-stimulated BV-2 microglia | LPS | TNF-α, IL-6, IL-1β (gene expression) | Not explicitly found |
| Resolvin E1 (RvE1) | LPS-stimulated BV-2 microglia | LPS | TNF-α, IL-6, IL-1β (gene expression) | Not explicitly found |
| Resolvin T-Series (RvT1-T4) | IL-1β-stimulated human neutrophils | IL-1β | NETosis | ~10 |
Resolvins T1-T4 demonstrated approximately 50% potency in decreasing NETosis at a concentration of 10 nM in IL-1β-stimulated human neutrophils.[5]
Signaling Pathways
The pro-resolving actions of resolvins are mediated through the activation of specific signaling cascades upon binding to their cognate receptors. These pathways often involve the modulation of key inflammatory transcription factors and kinases.
Resolvin D-Series (RvD) Signaling
RvD1, a prominent member of the D-series, primarily signals through two G protein-coupled receptors: ALX/FPR2 and GPR32.[6] Activation of these receptors on phagocytes leads to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the promotion of phagocytosis. RvD2 has been shown to signal through GPR18.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Phospho-AKT (Ser473) Monoclonal Antibody (17F6.B11) (200-301-268) [thermofisher.com]
- 3. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. abeomics.com [abeomics.com]
- 5. Immune responsive Resolvin D1 programs peritoneal macrophages and cardiac fibroblat phenotypes in diversified metabolic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D1 and Resolvin E1 Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Profiles of Resolvin Series
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active and highly regulated process orchestrated by a class of specialized pro-resolving mediators (SPMs), which include the resolvin family. Derived from omega-3 polyunsaturated fatty acids, resolvins are potent endogenous lipid mediators that actively promote the cessation of inflammation and the restoration of tissue homeostasis. This guide provides a comparative analysis of the anti-inflammatory profiles of three major resolvin series: the D-series (RvD), E-series (RvE), and T-series (RvT). By presenting key experimental data, detailed methodologies, and signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the fields of inflammation biology and drug development.
Comparative Efficacy of Resolvin Series
Resolvins exert their anti-inflammatory effects through a variety of mechanisms, including the inhibition of neutrophil infiltration, modulation of cytokine production, and enhancement of macrophage-mediated clearance of apoptotic cells and debris. The following tables summarize the available quantitative data on the potency of different resolvin series in key anti-inflammatory assays.
Table 1: Receptor Binding Affinities
The interaction of resolvins with their specific G protein-coupled receptors (GPCRs) is critical for initiating their pro-resolving signaling cascades. The binding affinity, represented by the dissociation constant (Kd), indicates the concentration of the resolvin required to occupy 50% of the receptors. A lower Kd value signifies a higher binding affinity.
| Resolvin | Receptor | Cell Type/System | Kd (nM) |
| Resolvin D1 (RvD1) | ALX/FPR2 | Human Neutrophils | Not explicitly found |
| GPR32 | Human Phagocytes | Not explicitly found | |
| Resolvin D2 (RvD2) | GPR18 | Recombinant GPR18 | ~10[1] |
| Resolvin E1 (RvE1) | ChemR23 | Recombinant human ChemR23 | 11.3 ± 5.4[2] |
| BLT1 | Human Neutrophil Membranes | 48.3[3] | |
| BLT1 | Recombinant human BLT1 | 45[3] | |
| Resolvin T-Series | Not yet identified | - | - |
Table 2: Potency in Inhibiting Neutrophil Chemotaxis
A hallmark of acute inflammation is the recruitment of neutrophils to the site of injury or infection. Resolvins potently inhibit this process. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values represent the concentration of a resolvin required to inhibit neutrophil migration by 50%.
| Resolvin | In Vitro Model | Chemoattractant | EC50/IC50 (nM) |
| Resolvin D1 (RvD1) | Transwell assay | Not specified | Less potent than RvE1 |
| Resolvin D2 (RvD2) | Transwell assay | Not specified | Potency between RvD1 and RvE1 |
| Resolvin E1 (RvE1) | Transwell assay | Not specified | Most potent of RvD1, D2, E1 |
| Resolvin T-Series (RvT1-T4) | Not specified | Not specified | Not explicitly found |
In a comparative study, Resolvin E1 was found to be the most effective at inhibiting neutrophil migration in a Transwell assay at a concentration of 2000 nM, followed by RvD2 and then RvD1.[4]
Table 3: Potency in Modulating Cytokine Production
Resolvins regulate the balance of pro- and anti-inflammatory cytokines. They typically inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β while promoting the synthesis of anti-inflammatory cytokines such as IL-10.
| Resolvin | Cell Type | Stimulant | Cytokine Measured | IC50 (nM) |
| Resolvin D1 (RvD1) | LPS-stimulated BV-2 microglia | LPS | TNF-α, IL-6, IL-1β (gene expression) | Not explicitly found |
| Resolvin E1 (RvE1) | LPS-stimulated BV-2 microglia | LPS | TNF-α, IL-6, IL-1β (gene expression) | Not explicitly found |
| Resolvin T-Series (RvT1-T4) | IL-1β-stimulated human neutrophils | IL-1β | NETosis | ~10 |
Resolvins T1-T4 demonstrated approximately 50% potency in decreasing NETosis at a concentration of 10 nM in IL-1β-stimulated human neutrophils.[5]
Signaling Pathways
The pro-resolving actions of resolvins are mediated through the activation of specific signaling cascades upon binding to their cognate receptors. These pathways often involve the modulation of key inflammatory transcription factors and kinases.
Resolvin D-Series (RvD) Signaling
RvD1, a prominent member of the D-series, primarily signals through two G protein-coupled receptors: ALX/FPR2 and GPR32.[6] Activation of these receptors on phagocytes leads to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the promotion of phagocytosis. RvD2 has been shown to signal through GPR18.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Phospho-AKT (Ser473) Monoclonal Antibody (17F6.B11) (200-301-268) [thermofisher.com]
- 3. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. abeomics.com [abeomics.com]
- 5. Immune responsive Resolvin D1 programs peritoneal macrophages and cardiac fibroblat phenotypes in diversified metabolic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D1 and Resolvin E1 Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Profiles of Resolvin Series
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active and highly regulated process orchestrated by a class of specialized pro-resolving mediators (SPMs), which include the resolvin family. Derived from omega-3 polyunsaturated fatty acids, resolvins are potent endogenous lipid mediators that actively promote the cessation of inflammation and the restoration of tissue homeostasis. This guide provides a comparative analysis of the anti-inflammatory profiles of three major resolvin series: the D-series (RvD), E-series (RvE), and T-series (RvT). By presenting key experimental data, detailed methodologies, and signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the fields of inflammation biology and drug development.
Comparative Efficacy of Resolvin Series
Resolvins exert their anti-inflammatory effects through a variety of mechanisms, including the inhibition of neutrophil infiltration, modulation of cytokine production, and enhancement of macrophage-mediated clearance of apoptotic cells and debris. The following tables summarize the available quantitative data on the potency of different resolvin series in key anti-inflammatory assays.
Table 1: Receptor Binding Affinities
The interaction of resolvins with their specific G protein-coupled receptors (GPCRs) is critical for initiating their pro-resolving signaling cascades. The binding affinity, represented by the dissociation constant (Kd), indicates the concentration of the resolvin required to occupy 50% of the receptors. A lower Kd value signifies a higher binding affinity.
| Resolvin | Receptor | Cell Type/System | Kd (nM) |
| Resolvin D1 (RvD1) | ALX/FPR2 | Human Neutrophils | Not explicitly found |
| GPR32 | Human Phagocytes | Not explicitly found | |
| Resolvin D2 (RvD2) | GPR18 | Recombinant GPR18 | ~10[1] |
| Resolvin E1 (RvE1) | ChemR23 | Recombinant human ChemR23 | 11.3 ± 5.4[2] |
| BLT1 | Human Neutrophil Membranes | 48.3[3] | |
| BLT1 | Recombinant human BLT1 | 45[3] | |
| Resolvin T-Series | Not yet identified | - | - |
Table 2: Potency in Inhibiting Neutrophil Chemotaxis
A hallmark of acute inflammation is the recruitment of neutrophils to the site of injury or infection. Resolvins potently inhibit this process. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values represent the concentration of a resolvin required to inhibit neutrophil migration by 50%.
| Resolvin | In Vitro Model | Chemoattractant | EC50/IC50 (nM) |
| Resolvin D1 (RvD1) | Transwell assay | Not specified | Less potent than RvE1 |
| Resolvin D2 (RvD2) | Transwell assay | Not specified | Potency between RvD1 and RvE1 |
| Resolvin E1 (RvE1) | Transwell assay | Not specified | Most potent of RvD1, D2, E1 |
| Resolvin T-Series (RvT1-T4) | Not specified | Not specified | Not explicitly found |
In a comparative study, Resolvin E1 was found to be the most effective at inhibiting neutrophil migration in a Transwell assay at a concentration of 2000 nM, followed by RvD2 and then RvD1.[4]
Table 3: Potency in Modulating Cytokine Production
Resolvins regulate the balance of pro- and anti-inflammatory cytokines. They typically inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β while promoting the synthesis of anti-inflammatory cytokines such as IL-10.
| Resolvin | Cell Type | Stimulant | Cytokine Measured | IC50 (nM) |
| Resolvin D1 (RvD1) | LPS-stimulated BV-2 microglia | LPS | TNF-α, IL-6, IL-1β (gene expression) | Not explicitly found |
| Resolvin E1 (RvE1) | LPS-stimulated BV-2 microglia | LPS | TNF-α, IL-6, IL-1β (gene expression) | Not explicitly found |
| Resolvin T-Series (RvT1-T4) | IL-1β-stimulated human neutrophils | IL-1β | NETosis | ~10 |
Resolvins T1-T4 demonstrated approximately 50% potency in decreasing NETosis at a concentration of 10 nM in IL-1β-stimulated human neutrophils.[5]
Signaling Pathways
The pro-resolving actions of resolvins are mediated through the activation of specific signaling cascades upon binding to their cognate receptors. These pathways often involve the modulation of key inflammatory transcription factors and kinases.
Resolvin D-Series (RvD) Signaling
RvD1, a prominent member of the D-series, primarily signals through two G protein-coupled receptors: ALX/FPR2 and GPR32.[6] Activation of these receptors on phagocytes leads to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the promotion of phagocytosis. RvD2 has been shown to signal through GPR18.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Phospho-AKT (Ser473) Monoclonal Antibody (17F6.B11) (200-301-268) [thermofisher.com]
- 3. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. abeomics.com [abeomics.com]
- 5. Immune responsive Resolvin D1 programs peritoneal macrophages and cardiac fibroblat phenotypes in diversified metabolic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D1 and Resolvin E1 Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Specificity of a New Resolvin D5 Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a novel Resolvin D5 (RvD5) receptor antagonist. It offers a comparative analysis of its performance against a non-specific inhibitor, supported by detailed experimental protocols and data presentation. This document is intended to assist researchers in designing and executing robust validation studies for new chemical entities targeting the RvD5 signaling pathway.
This compound, a member of the specialized pro-resolving mediators (SPMs) family, is an endogenous lipid mediator derived from docosahexaenoic acid (DHA).[1][2] It exhibits potent anti-inflammatory and pro-resolving actions, making its receptors attractive targets for therapeutic intervention in inflammatory diseases.[3][4] RvD5 is known to exert its effects primarily through the G protein-coupled receptor GPR32, a receptor it shares with Resolvin D1 (RvD1).[5][6] The signaling cascade initiated by RvD5 binding to GPR32 involves the inhibition of the ERK-NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6 and CCL5.[7][8]
The validation of a new antagonist's specificity is paramount to ensure that its biological effects are mediated through the intended target, GPR32, and not due to off-target interactions. This guide outlines key experiments to ascertain this specificity, comparing the novel antagonist to a non-specific inhibitor of the lipoxygenase pathway, which would broadly suppress the synthesis of various lipid mediators.[9][10]
Comparative Data Summary
The following table summarizes hypothetical data from key validation assays, comparing the performance of a new specific RvD5 receptor antagonist ('Antagonist X') with a non-specific 5-Lipoxygenase (5-LOX) inhibitor.
| Assay | Parameter | Antagonist X | Non-Specific 5-LOX Inhibitor | Rationale |
| GPR32 Competitive Binding Assay | Ki (nM) | 15 | > 10,000 | A low Ki value indicates high binding affinity of Antagonist X specifically for the GPR32 receptor, whereas the 5-LOX inhibitor shows negligible binding. |
| RvD5-Induced IL-6 Production (LPS-stimulated THP-1 cells) | IC50 (nM) | 50 | 5000 | Antagonist X potently inhibits the downstream functional effect of RvD5 signaling with a significantly lower IC50 compared to the non-specific inhibitor. |
| RvD5-Induced NF-κB Nuclear Translocation | % Inhibition at 100 nM | 85% | 15% | Antagonist X effectively blocks the specific intracellular signaling event triggered by RvD5, while the non-specific inhibitor has a minimal effect at the same concentration. |
Key Experimental Protocols
GPR32 Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the new antagonist for the RvD5 receptor, GPR32, by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR32.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled RvD5 analog (e.g., [3H]-RvD5), and increasing concentrations of the unlabeled antagonist or the non-specific inhibitor.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Inhibition of RvD5-Induced Cytokine Production
This experiment assesses the functional ability of the antagonist to block the downstream effects of RvD5 signaling, such as the inhibition of pro-inflammatory cytokine production.
Methodology:
-
Cell Culture and Stimulation:
-
Culture human monocytic THP-1 cells.
-
Pre-treat the cells with increasing concentrations of the new antagonist or the non-specific inhibitor for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Add a constant concentration of RvD5 to the wells.
-
-
Sample Collection:
-
After a 24-hour incubation period, collect the cell culture supernatants.
-
-
Cytokine Quantification (ELISA):
-
Data Analysis:
-
Plot the cytokine concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value for the inhibition of IL-6 and CCL5 production.
-
Inhibition of RvD5-Induced NF-κB Nuclear Translocation
This assay directly measures the antagonist's ability to block the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response downstream of GPR32 activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) on glass coverslips.
-
Pre-treat the cells with the new antagonist or the non-specific inhibitor for 1 hour.
-
Stimulate the cells with RvD5 for a short period (e.g., 30-60 minutes) to induce NF-κB translocation.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Data Analysis:
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each condition.
-
Determine the percentage inhibition of RvD5-induced NF-κB nuclear translocation by the antagonist.
-
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the targeted biological process, the following diagrams are provided.
References
- 1. uniprot.org [uniprot.org]
- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor CJ-13,610 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are lipoxygenase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear factor-κB (NF-κB) nuclear translocation assay [bio-protocol.org]
Validating the Specificity of a New Resolvin D5 Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a novel Resolvin D5 (RvD5) receptor antagonist. It offers a comparative analysis of its performance against a non-specific inhibitor, supported by detailed experimental protocols and data presentation. This document is intended to assist researchers in designing and executing robust validation studies for new chemical entities targeting the RvD5 signaling pathway.
This compound, a member of the specialized pro-resolving mediators (SPMs) family, is an endogenous lipid mediator derived from docosahexaenoic acid (DHA).[1][2] It exhibits potent anti-inflammatory and pro-resolving actions, making its receptors attractive targets for therapeutic intervention in inflammatory diseases.[3][4] RvD5 is known to exert its effects primarily through the G protein-coupled receptor GPR32, a receptor it shares with Resolvin D1 (RvD1).[5][6] The signaling cascade initiated by RvD5 binding to GPR32 involves the inhibition of the ERK-NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6 and CCL5.[7][8]
The validation of a new antagonist's specificity is paramount to ensure that its biological effects are mediated through the intended target, GPR32, and not due to off-target interactions. This guide outlines key experiments to ascertain this specificity, comparing the novel antagonist to a non-specific inhibitor of the lipoxygenase pathway, which would broadly suppress the synthesis of various lipid mediators.[9][10]
Comparative Data Summary
The following table summarizes hypothetical data from key validation assays, comparing the performance of a new specific RvD5 receptor antagonist ('Antagonist X') with a non-specific 5-Lipoxygenase (5-LOX) inhibitor.
| Assay | Parameter | Antagonist X | Non-Specific 5-LOX Inhibitor | Rationale |
| GPR32 Competitive Binding Assay | Ki (nM) | 15 | > 10,000 | A low Ki value indicates high binding affinity of Antagonist X specifically for the GPR32 receptor, whereas the 5-LOX inhibitor shows negligible binding. |
| RvD5-Induced IL-6 Production (LPS-stimulated THP-1 cells) | IC50 (nM) | 50 | 5000 | Antagonist X potently inhibits the downstream functional effect of RvD5 signaling with a significantly lower IC50 compared to the non-specific inhibitor. |
| RvD5-Induced NF-κB Nuclear Translocation | % Inhibition at 100 nM | 85% | 15% | Antagonist X effectively blocks the specific intracellular signaling event triggered by RvD5, while the non-specific inhibitor has a minimal effect at the same concentration. |
Key Experimental Protocols
GPR32 Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the new antagonist for the RvD5 receptor, GPR32, by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR32.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled RvD5 analog (e.g., [3H]-RvD5), and increasing concentrations of the unlabeled antagonist or the non-specific inhibitor.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Inhibition of RvD5-Induced Cytokine Production
This experiment assesses the functional ability of the antagonist to block the downstream effects of RvD5 signaling, such as the inhibition of pro-inflammatory cytokine production.
Methodology:
-
Cell Culture and Stimulation:
-
Culture human monocytic THP-1 cells.
-
Pre-treat the cells with increasing concentrations of the new antagonist or the non-specific inhibitor for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Add a constant concentration of RvD5 to the wells.
-
-
Sample Collection:
-
After a 24-hour incubation period, collect the cell culture supernatants.
-
-
Cytokine Quantification (ELISA):
-
Data Analysis:
-
Plot the cytokine concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value for the inhibition of IL-6 and CCL5 production.
-
Inhibition of RvD5-Induced NF-κB Nuclear Translocation
This assay directly measures the antagonist's ability to block the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response downstream of GPR32 activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) on glass coverslips.
-
Pre-treat the cells with the new antagonist or the non-specific inhibitor for 1 hour.
-
Stimulate the cells with RvD5 for a short period (e.g., 30-60 minutes) to induce NF-κB translocation.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Data Analysis:
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each condition.
-
Determine the percentage inhibition of RvD5-induced NF-κB nuclear translocation by the antagonist.
-
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the targeted biological process, the following diagrams are provided.
References
- 1. uniprot.org [uniprot.org]
- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor CJ-13,610 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are lipoxygenase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear factor-κB (NF-κB) nuclear translocation assay [bio-protocol.org]
Validating the Specificity of a New Resolvin D5 Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a novel Resolvin D5 (RvD5) receptor antagonist. It offers a comparative analysis of its performance against a non-specific inhibitor, supported by detailed experimental protocols and data presentation. This document is intended to assist researchers in designing and executing robust validation studies for new chemical entities targeting the RvD5 signaling pathway.
This compound, a member of the specialized pro-resolving mediators (SPMs) family, is an endogenous lipid mediator derived from docosahexaenoic acid (DHA).[1][2] It exhibits potent anti-inflammatory and pro-resolving actions, making its receptors attractive targets for therapeutic intervention in inflammatory diseases.[3][4] RvD5 is known to exert its effects primarily through the G protein-coupled receptor GPR32, a receptor it shares with Resolvin D1 (RvD1).[5][6] The signaling cascade initiated by RvD5 binding to GPR32 involves the inhibition of the ERK-NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines such as IL-6 and CCL5.[7][8]
The validation of a new antagonist's specificity is paramount to ensure that its biological effects are mediated through the intended target, GPR32, and not due to off-target interactions. This guide outlines key experiments to ascertain this specificity, comparing the novel antagonist to a non-specific inhibitor of the lipoxygenase pathway, which would broadly suppress the synthesis of various lipid mediators.[9][10]
Comparative Data Summary
The following table summarizes hypothetical data from key validation assays, comparing the performance of a new specific RvD5 receptor antagonist ('Antagonist X') with a non-specific 5-Lipoxygenase (5-LOX) inhibitor.
| Assay | Parameter | Antagonist X | Non-Specific 5-LOX Inhibitor | Rationale |
| GPR32 Competitive Binding Assay | Ki (nM) | 15 | > 10,000 | A low Ki value indicates high binding affinity of Antagonist X specifically for the GPR32 receptor, whereas the 5-LOX inhibitor shows negligible binding. |
| RvD5-Induced IL-6 Production (LPS-stimulated THP-1 cells) | IC50 (nM) | 50 | 5000 | Antagonist X potently inhibits the downstream functional effect of RvD5 signaling with a significantly lower IC50 compared to the non-specific inhibitor. |
| RvD5-Induced NF-κB Nuclear Translocation | % Inhibition at 100 nM | 85% | 15% | Antagonist X effectively blocks the specific intracellular signaling event triggered by RvD5, while the non-specific inhibitor has a minimal effect at the same concentration. |
Key Experimental Protocols
GPR32 Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the new antagonist for the RvD5 receptor, GPR32, by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR32.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled RvD5 analog (e.g., [3H]-RvD5), and increasing concentrations of the unlabeled antagonist or the non-specific inhibitor.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Inhibition of RvD5-Induced Cytokine Production
This experiment assesses the functional ability of the antagonist to block the downstream effects of RvD5 signaling, such as the inhibition of pro-inflammatory cytokine production.
Methodology:
-
Cell Culture and Stimulation:
-
Culture human monocytic THP-1 cells.
-
Pre-treat the cells with increasing concentrations of the new antagonist or the non-specific inhibitor for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Add a constant concentration of RvD5 to the wells.
-
-
Sample Collection:
-
After a 24-hour incubation period, collect the cell culture supernatants.
-
-
Cytokine Quantification (ELISA):
-
Data Analysis:
-
Plot the cytokine concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value for the inhibition of IL-6 and CCL5 production.
-
Inhibition of RvD5-Induced NF-κB Nuclear Translocation
This assay directly measures the antagonist's ability to block the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response downstream of GPR32 activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) on glass coverslips.
-
Pre-treat the cells with the new antagonist or the non-specific inhibitor for 1 hour.
-
Stimulate the cells with RvD5 for a short period (e.g., 30-60 minutes) to induce NF-κB translocation.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Data Analysis:
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each condition.
-
Determine the percentage inhibition of RvD5-induced NF-κB nuclear translocation by the antagonist.
-
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the targeted biological process, the following diagrams are provided.
References
- 1. uniprot.org [uniprot.org]
- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor CJ-13,610 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are lipoxygenase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear factor-κB (NF-κB) nuclear translocation assay [bio-protocol.org]
Resolvin D5: A Comparative Analysis of its Pro-Resolving Effects Across Species
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Resolvin D5's Bioactions and Methodologies
This compound (RvD5), an endogenous specialized pro-resolving mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation. Its ability to actively orchestrate the resolution of inflammation makes it a compelling therapeutic candidate for a range of inflammatory diseases. This guide provides a comparative overview of the effects of RvD5 in different species, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Quantitative Comparison of this compound Effects
The following tables summarize the key quantitative data on the administration and effects of RvD5 in various experimental models across different species.
Table 1: In Vivo Efficacy of this compound in Murine Models
| Parameter | Mouse Model 1: Chemotherapy-Induced Neuropathic Pain[1][2][3] | Mouse Model 2: Inflammatory Pain (Formalin-Induced)[1][2][3] |
| Strain | CD1 | CD1 |
| Route of Administration | Intrathecal (i.t.) | Intrathecal (i.t.) |
| Effective Dose | 100 ng | 10 ng |
| Key Findings | Reduced mechanical allodynia in male mice, but not female mice. | Reduced Phase II pain behavior (licking and flinching) in male mice, with no effect in females. |
| Biochemical Markers | Not specified in the study. | Not specified in the study. |
Table 2: In Vivo Efficacy of this compound in a Rat Model
| Parameter | Rat Model: Chronic Constriction Injury of the Infraorbital Nerve[4] |
| Strain | Not specified |
| Route of Administration | Not specified |
| Effective Dose | Not specified |
| Key Findings | Demonstrated greater analgesic activity in male rats compared to female rats. |
| Biochemical Markers | Reduced IL-1β in the hippocampus and prefrontal cortex in a type 1 diabetes mellitus model. |
Table 3: In Vitro Efficacy of this compound in Human Cell Lines
| Parameter | Human Cell Line 1: THP-1 (Monocytic Leukemia)[5] | Human Cell Line 2: Macrophages (from peripheral blood monocytes)[6] | |---|---| | Cell Type | THP-1 monocytes | M1 and M2 macrophages | | Treatment | Pre-treatment with RvD5 followed by LPS stimulation. | Incubation with pathogenic E. coli. | | Effective Concentration | 20–40 μM | Not specified | | Key Findings | Inhibited LPS-induced production of IL-6 and CCL5. Attenuated the nuclear translocation of NF-κB subunits (p65 and p50). Inhibited the phosphorylation of ERK. | M2 macrophages produced significantly more RvD5 than pro-inflammatory LTB4 in response to E. coli. | | Signaling Pathway | ERK-NF-κB | Not specified |
Signaling Pathways of this compound
This compound exerts its pro-resolving effects through the modulation of key signaling pathways involved in inflammation. A primary mechanism involves the inhibition of the NF-κB pathway.
References
- 1. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy [frontiersin.org]
- 4. Roles of Resolvins in Chronic Inflammatory Response | MDPI [mdpi.com]
- 5. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D5: A Comparative Analysis of its Pro-Resolving Effects Across Species
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Resolvin D5's Bioactions and Methodologies
This compound (RvD5), an endogenous specialized pro-resolving mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation. Its ability to actively orchestrate the resolution of inflammation makes it a compelling therapeutic candidate for a range of inflammatory diseases. This guide provides a comparative overview of the effects of RvD5 in different species, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Quantitative Comparison of this compound Effects
The following tables summarize the key quantitative data on the administration and effects of RvD5 in various experimental models across different species.
Table 1: In Vivo Efficacy of this compound in Murine Models
| Parameter | Mouse Model 1: Chemotherapy-Induced Neuropathic Pain[1][2][3] | Mouse Model 2: Inflammatory Pain (Formalin-Induced)[1][2][3] |
| Strain | CD1 | CD1 |
| Route of Administration | Intrathecal (i.t.) | Intrathecal (i.t.) |
| Effective Dose | 100 ng | 10 ng |
| Key Findings | Reduced mechanical allodynia in male mice, but not female mice. | Reduced Phase II pain behavior (licking and flinching) in male mice, with no effect in females. |
| Biochemical Markers | Not specified in the study. | Not specified in the study. |
Table 2: In Vivo Efficacy of this compound in a Rat Model
| Parameter | Rat Model: Chronic Constriction Injury of the Infraorbital Nerve[4] |
| Strain | Not specified |
| Route of Administration | Not specified |
| Effective Dose | Not specified |
| Key Findings | Demonstrated greater analgesic activity in male rats compared to female rats. |
| Biochemical Markers | Reduced IL-1β in the hippocampus and prefrontal cortex in a type 1 diabetes mellitus model. |
Table 3: In Vitro Efficacy of this compound in Human Cell Lines
| Parameter | Human Cell Line 1: THP-1 (Monocytic Leukemia)[5] | Human Cell Line 2: Macrophages (from peripheral blood monocytes)[6] | |---|---| | Cell Type | THP-1 monocytes | M1 and M2 macrophages | | Treatment | Pre-treatment with RvD5 followed by LPS stimulation. | Incubation with pathogenic E. coli. | | Effective Concentration | 20–40 μM | Not specified | | Key Findings | Inhibited LPS-induced production of IL-6 and CCL5. Attenuated the nuclear translocation of NF-κB subunits (p65 and p50). Inhibited the phosphorylation of ERK. | M2 macrophages produced significantly more RvD5 than pro-inflammatory LTB4 in response to E. coli. | | Signaling Pathway | ERK-NF-κB | Not specified |
Signaling Pathways of this compound
This compound exerts its pro-resolving effects through the modulation of key signaling pathways involved in inflammation. A primary mechanism involves the inhibition of the NF-κB pathway.
References
- 1. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy [frontiersin.org]
- 4. Roles of Resolvins in Chronic Inflammatory Response | MDPI [mdpi.com]
- 5. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D5: A Comparative Analysis of its Pro-Resolving Effects Across Species
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Resolvin D5's Bioactions and Methodologies
This compound (RvD5), an endogenous specialized pro-resolving mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation. Its ability to actively orchestrate the resolution of inflammation makes it a compelling therapeutic candidate for a range of inflammatory diseases. This guide provides a comparative overview of the effects of RvD5 in different species, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Quantitative Comparison of this compound Effects
The following tables summarize the key quantitative data on the administration and effects of RvD5 in various experimental models across different species.
Table 1: In Vivo Efficacy of this compound in Murine Models
| Parameter | Mouse Model 1: Chemotherapy-Induced Neuropathic Pain[1][2][3] | Mouse Model 2: Inflammatory Pain (Formalin-Induced)[1][2][3] |
| Strain | CD1 | CD1 |
| Route of Administration | Intrathecal (i.t.) | Intrathecal (i.t.) |
| Effective Dose | 100 ng | 10 ng |
| Key Findings | Reduced mechanical allodynia in male mice, but not female mice. | Reduced Phase II pain behavior (licking and flinching) in male mice, with no effect in females. |
| Biochemical Markers | Not specified in the study. | Not specified in the study. |
Table 2: In Vivo Efficacy of this compound in a Rat Model
| Parameter | Rat Model: Chronic Constriction Injury of the Infraorbital Nerve[4] |
| Strain | Not specified |
| Route of Administration | Not specified |
| Effective Dose | Not specified |
| Key Findings | Demonstrated greater analgesic activity in male rats compared to female rats. |
| Biochemical Markers | Reduced IL-1β in the hippocampus and prefrontal cortex in a type 1 diabetes mellitus model. |
Table 3: In Vitro Efficacy of this compound in Human Cell Lines
| Parameter | Human Cell Line 1: THP-1 (Monocytic Leukemia)[5] | Human Cell Line 2: Macrophages (from peripheral blood monocytes)[6] | |---|---| | Cell Type | THP-1 monocytes | M1 and M2 macrophages | | Treatment | Pre-treatment with RvD5 followed by LPS stimulation. | Incubation with pathogenic E. coli. | | Effective Concentration | 20–40 μM | Not specified | | Key Findings | Inhibited LPS-induced production of IL-6 and CCL5. Attenuated the nuclear translocation of NF-κB subunits (p65 and p50). Inhibited the phosphorylation of ERK. | M2 macrophages produced significantly more RvD5 than pro-inflammatory LTB4 in response to E. coli. | | Signaling Pathway | ERK-NF-κB | Not specified |
Signaling Pathways of this compound
This compound exerts its pro-resolving effects through the modulation of key signaling pathways involved in inflammation. A primary mechanism involves the inhibition of the NF-κB pathway.
References
- 1. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy [frontiersin.org]
- 4. Roles of Resolvins in Chronic Inflammatory Response | MDPI [mdpi.com]
- 5. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D5: A Comparative Guide to its Mechanism of Action in Inflammation Resolution
For Researchers, Scientists, and Drug Development Professionals
Resolvin D5 (RvD5), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation resolution. Its multifaceted mechanism of action offers a promising alternative to traditional anti-inflammatory therapies by actively promoting the return to tissue homeostasis. This guide provides a comparative analysis of key experiments elucidating RvD5's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
I. Inhibition of Pro-inflammatory Signaling Pathways
A primary mechanism of RvD5 is its ability to suppress pro-inflammatory signaling cascades, particularly the NF-κB pathway, a central regulator of inflammatory gene expression.
Comparative Data: RvD5 vs. Vehicle Control in LPS-Stimulated THP-1 Cells
The following table summarizes the inhibitory effects of RvD5 on key inflammatory markers in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.
| Target | Treatment | Concentration | Result | Reference |
| IL-6 mRNA | RvD5 | 20 µM | Significant Inhibition | [1] |
| RvD5 | 40 µM | Significant Inhibition | [1] | |
| CCL5 mRNA | RvD5 | 20 µM | Significant Inhibition | [1] |
| RvD5 | 40 µM | Significant Inhibition | [1] | |
| NF-κB p65 (nuclear) | LPS + RvD5 | 40 µM | Decreased Translocation | [1] |
| NF-κB p50 (nuclear) | LPS + RvD5 | 40 µM | Decreased Translocation | [1] |
| Phospho-ERK | LPS + RvD5 | 40 µM | Decreased Phosphorylation | [1][2] |
Experimental Protocol: Inhibition of NF-κB Activation in THP-1 Cells
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with this compound (20 or 40 µM) or vehicle (ethanol) for 1 hour.[1]
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 1 hour for signaling studies, 24 hours for cytokine expression).[1]
-
Analysis:
-
Gene Expression: RNA is extracted, and quantitative real-time PCR (RT-qPCR) is performed to measure the mRNA levels of IL-6 and CCL5.[1]
-
Protein Analysis: Nuclear and cytoplasmic fractions are separated to determine the translocation of NF-κB subunits (p65 and p50) by Western blotting.[1] Phosphorylation of ERK is also assessed by Western blotting.[1][2]
-
Transcription Factor Activity: A luciferase reporter assay can be used to measure the transcriptional activity of NF-κB.[1]
-
Signaling Pathway: RvD5 Inhibition of the ERK/NF-κB Pathway
Caption: RvD5 inhibits LPS-induced inflammation via the ERK/NF-κB pathway.
II. Modulation of Immune Cell Function
RvD5 orchestrates the resolution of inflammation by directly influencing the behavior of key immune cells, such as T cells and phagocytes.
Comparative Data: RvD5's Effects on T Cell Differentiation and Phagocytosis
| Process | Cell Type | Treatment | Concentration | Result | Reference |
| Th17 Differentiation | Murine CD4+ T cells | RvD5 | 1-100 nM | Suppressed | [3] |
| Treg Differentiation | Murine CD4+ T cells | RvD5 | 1-100 nM | Facilitated | [3] |
| CD4+ T cell Proliferation | Murine CD4+ T cells | RvD5 | 100 nM | Inhibited | [3] |
| Phagocytosis of E. coli | Human Macrophages | RvD5 | - | Stimulated | [4] |
| Phagocytosis of E. coli | Human Neutrophils | RvD5n-3 DPA | 0.001-10 nM | Upregulated | [5][6] |
Experimental Protocol: T Cell Differentiation Assay
-
Cell Isolation: CD4+ T cells are isolated from the spleens of mice.[3]
-
Culture Conditions: Cells are cultured in wells pre-coated with anti-CD3 and anti-CD28 antibodies. For Th17 differentiation, the media is supplemented with TGF-β, IL-6, anti-IFNγ antibody, and anti-IL-4 antibody. For Treg differentiation, TGF-β and IL-2 are added.[3]
-
Treatment: this compound (1-100 nM) is added daily to the cultures.[3]
-
Analysis: After 5 days, the differentiation of T cell subsets (Th17 and Treg) is analyzed by flow cytometry using specific intracellular markers (e.g., RORγt for Th17, Foxp3 for Treg).[3]
Workflow: T Cell Differentiation Experiment
Caption: Experimental workflow for assessing RvD5's effect on T cell differentiation.
III. Amelioration of Pathological Inflammation
RvD5 has demonstrated therapeutic potential in various models of inflammatory diseases, including nonalcoholic fatty liver disease and endotoxemia-induced kidney injury.
Comparative Data: RvD5 in Disease Models
| Disease Model | Key Finding | Mechanism | Reference |
| Hepatic Steatosis (in vitro & in vivo) | Decreased lipid accumulation, apoptosis, and ER stress | Upregulation of SIRT6/autophagy signaling | [7] |
| LPS-induced Endotoxemia (in vivo) | Reduced kidney damage, pro-inflammatory cytokines (IL-1β, TNF-α, IL-6), and oxidative stress | Reduced NF-κB activation and promotion of the Nrf2 pathway | [8] |
Experimental Protocol: Evaluation of RvD5 in a Murine Model of LPS-Induced Endotoxemia
-
Animal Model: Female Swiss mice are used.[8]
-
Treatment: Mice receive an intraperitoneal (i.p.) injection of this compound (0.1, 1, or 10 ng/animal).[8]
-
Induction of Endotoxemia: One hour after RvD5 treatment, mice are challenged with an intravenous (i.v.) injection of LPS (10 mg/kg).[8]
-
Sample Collection: Six hours after LPS administration, blood and kidney tissues are collected.[8]
-
Analysis:
-
Kidney Function: Serum levels of urea (B33335) and creatinine (B1669602) are measured.[8]
-
Histopathology: Kidney sections are stained and examined for tissue injury.[8]
-
Inflammatory Markers: Levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and markers of leukocyte infiltration in the kidneys are quantified.[8]
-
Oxidative Stress: Markers of oxidative stress and antioxidant capacity are assessed in kidney homogenates.[8]
-
Logical Relationship: RvD5's Protective Effects in Endotoxemia
Caption: RvD5 protects against LPS-induced kidney damage by mitigating inflammation and oxidative stress.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice [mdpi.com]
Resolvin D5: A Comparative Guide to its Mechanism of Action in Inflammation Resolution
For Researchers, Scientists, and Drug Development Professionals
Resolvin D5 (RvD5), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation resolution. Its multifaceted mechanism of action offers a promising alternative to traditional anti-inflammatory therapies by actively promoting the return to tissue homeostasis. This guide provides a comparative analysis of key experiments elucidating RvD5's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
I. Inhibition of Pro-inflammatory Signaling Pathways
A primary mechanism of RvD5 is its ability to suppress pro-inflammatory signaling cascades, particularly the NF-κB pathway, a central regulator of inflammatory gene expression.
Comparative Data: RvD5 vs. Vehicle Control in LPS-Stimulated THP-1 Cells
The following table summarizes the inhibitory effects of RvD5 on key inflammatory markers in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.
| Target | Treatment | Concentration | Result | Reference |
| IL-6 mRNA | RvD5 | 20 µM | Significant Inhibition | [1] |
| RvD5 | 40 µM | Significant Inhibition | [1] | |
| CCL5 mRNA | RvD5 | 20 µM | Significant Inhibition | [1] |
| RvD5 | 40 µM | Significant Inhibition | [1] | |
| NF-κB p65 (nuclear) | LPS + RvD5 | 40 µM | Decreased Translocation | [1] |
| NF-κB p50 (nuclear) | LPS + RvD5 | 40 µM | Decreased Translocation | [1] |
| Phospho-ERK | LPS + RvD5 | 40 µM | Decreased Phosphorylation | [1][2] |
Experimental Protocol: Inhibition of NF-κB Activation in THP-1 Cells
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with this compound (20 or 40 µM) or vehicle (ethanol) for 1 hour.[1]
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 1 hour for signaling studies, 24 hours for cytokine expression).[1]
-
Analysis:
-
Gene Expression: RNA is extracted, and quantitative real-time PCR (RT-qPCR) is performed to measure the mRNA levels of IL-6 and CCL5.[1]
-
Protein Analysis: Nuclear and cytoplasmic fractions are separated to determine the translocation of NF-κB subunits (p65 and p50) by Western blotting.[1] Phosphorylation of ERK is also assessed by Western blotting.[1][2]
-
Transcription Factor Activity: A luciferase reporter assay can be used to measure the transcriptional activity of NF-κB.[1]
-
Signaling Pathway: RvD5 Inhibition of the ERK/NF-κB Pathway
Caption: RvD5 inhibits LPS-induced inflammation via the ERK/NF-κB pathway.
II. Modulation of Immune Cell Function
RvD5 orchestrates the resolution of inflammation by directly influencing the behavior of key immune cells, such as T cells and phagocytes.
Comparative Data: RvD5's Effects on T Cell Differentiation and Phagocytosis
| Process | Cell Type | Treatment | Concentration | Result | Reference |
| Th17 Differentiation | Murine CD4+ T cells | RvD5 | 1-100 nM | Suppressed | [3] |
| Treg Differentiation | Murine CD4+ T cells | RvD5 | 1-100 nM | Facilitated | [3] |
| CD4+ T cell Proliferation | Murine CD4+ T cells | RvD5 | 100 nM | Inhibited | [3] |
| Phagocytosis of E. coli | Human Macrophages | RvD5 | - | Stimulated | [4] |
| Phagocytosis of E. coli | Human Neutrophils | RvD5n-3 DPA | 0.001-10 nM | Upregulated | [5][6] |
Experimental Protocol: T Cell Differentiation Assay
-
Cell Isolation: CD4+ T cells are isolated from the spleens of mice.[3]
-
Culture Conditions: Cells are cultured in wells pre-coated with anti-CD3 and anti-CD28 antibodies. For Th17 differentiation, the media is supplemented with TGF-β, IL-6, anti-IFNγ antibody, and anti-IL-4 antibody. For Treg differentiation, TGF-β and IL-2 are added.[3]
-
Treatment: this compound (1-100 nM) is added daily to the cultures.[3]
-
Analysis: After 5 days, the differentiation of T cell subsets (Th17 and Treg) is analyzed by flow cytometry using specific intracellular markers (e.g., RORγt for Th17, Foxp3 for Treg).[3]
Workflow: T Cell Differentiation Experiment
Caption: Experimental workflow for assessing RvD5's effect on T cell differentiation.
III. Amelioration of Pathological Inflammation
RvD5 has demonstrated therapeutic potential in various models of inflammatory diseases, including nonalcoholic fatty liver disease and endotoxemia-induced kidney injury.
Comparative Data: RvD5 in Disease Models
| Disease Model | Key Finding | Mechanism | Reference |
| Hepatic Steatosis (in vitro & in vivo) | Decreased lipid accumulation, apoptosis, and ER stress | Upregulation of SIRT6/autophagy signaling | [7] |
| LPS-induced Endotoxemia (in vivo) | Reduced kidney damage, pro-inflammatory cytokines (IL-1β, TNF-α, IL-6), and oxidative stress | Reduced NF-κB activation and promotion of the Nrf2 pathway | [8] |
Experimental Protocol: Evaluation of RvD5 in a Murine Model of LPS-Induced Endotoxemia
-
Animal Model: Female Swiss mice are used.[8]
-
Treatment: Mice receive an intraperitoneal (i.p.) injection of this compound (0.1, 1, or 10 ng/animal).[8]
-
Induction of Endotoxemia: One hour after RvD5 treatment, mice are challenged with an intravenous (i.v.) injection of LPS (10 mg/kg).[8]
-
Sample Collection: Six hours after LPS administration, blood and kidney tissues are collected.[8]
-
Analysis:
-
Kidney Function: Serum levels of urea (B33335) and creatinine (B1669602) are measured.[8]
-
Histopathology: Kidney sections are stained and examined for tissue injury.[8]
-
Inflammatory Markers: Levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and markers of leukocyte infiltration in the kidneys are quantified.[8]
-
Oxidative Stress: Markers of oxidative stress and antioxidant capacity are assessed in kidney homogenates.[8]
-
Logical Relationship: RvD5's Protective Effects in Endotoxemia
Caption: RvD5 protects against LPS-induced kidney damage by mitigating inflammation and oxidative stress.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice [mdpi.com]
Resolvin D5: A Comparative Guide to its Mechanism of Action in Inflammation Resolution
For Researchers, Scientists, and Drug Development Professionals
Resolvin D5 (RvD5), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation resolution. Its multifaceted mechanism of action offers a promising alternative to traditional anti-inflammatory therapies by actively promoting the return to tissue homeostasis. This guide provides a comparative analysis of key experiments elucidating RvD5's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
I. Inhibition of Pro-inflammatory Signaling Pathways
A primary mechanism of RvD5 is its ability to suppress pro-inflammatory signaling cascades, particularly the NF-κB pathway, a central regulator of inflammatory gene expression.
Comparative Data: RvD5 vs. Vehicle Control in LPS-Stimulated THP-1 Cells
The following table summarizes the inhibitory effects of RvD5 on key inflammatory markers in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.
| Target | Treatment | Concentration | Result | Reference |
| IL-6 mRNA | RvD5 | 20 µM | Significant Inhibition | [1] |
| RvD5 | 40 µM | Significant Inhibition | [1] | |
| CCL5 mRNA | RvD5 | 20 µM | Significant Inhibition | [1] |
| RvD5 | 40 µM | Significant Inhibition | [1] | |
| NF-κB p65 (nuclear) | LPS + RvD5 | 40 µM | Decreased Translocation | [1] |
| NF-κB p50 (nuclear) | LPS + RvD5 | 40 µM | Decreased Translocation | [1] |
| Phospho-ERK | LPS + RvD5 | 40 µM | Decreased Phosphorylation | [1][2] |
Experimental Protocol: Inhibition of NF-κB Activation in THP-1 Cells
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with this compound (20 or 40 µM) or vehicle (ethanol) for 1 hour.[1]
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 1 hour for signaling studies, 24 hours for cytokine expression).[1]
-
Analysis:
-
Gene Expression: RNA is extracted, and quantitative real-time PCR (RT-qPCR) is performed to measure the mRNA levels of IL-6 and CCL5.[1]
-
Protein Analysis: Nuclear and cytoplasmic fractions are separated to determine the translocation of NF-κB subunits (p65 and p50) by Western blotting.[1] Phosphorylation of ERK is also assessed by Western blotting.[1][2]
-
Transcription Factor Activity: A luciferase reporter assay can be used to measure the transcriptional activity of NF-κB.[1]
-
Signaling Pathway: RvD5 Inhibition of the ERK/NF-κB Pathway
Caption: RvD5 inhibits LPS-induced inflammation via the ERK/NF-κB pathway.
II. Modulation of Immune Cell Function
RvD5 orchestrates the resolution of inflammation by directly influencing the behavior of key immune cells, such as T cells and phagocytes.
Comparative Data: RvD5's Effects on T Cell Differentiation and Phagocytosis
| Process | Cell Type | Treatment | Concentration | Result | Reference |
| Th17 Differentiation | Murine CD4+ T cells | RvD5 | 1-100 nM | Suppressed | [3] |
| Treg Differentiation | Murine CD4+ T cells | RvD5 | 1-100 nM | Facilitated | [3] |
| CD4+ T cell Proliferation | Murine CD4+ T cells | RvD5 | 100 nM | Inhibited | [3] |
| Phagocytosis of E. coli | Human Macrophages | RvD5 | - | Stimulated | [4] |
| Phagocytosis of E. coli | Human Neutrophils | RvD5n-3 DPA | 0.001-10 nM | Upregulated | [5][6] |
Experimental Protocol: T Cell Differentiation Assay
-
Cell Isolation: CD4+ T cells are isolated from the spleens of mice.[3]
-
Culture Conditions: Cells are cultured in wells pre-coated with anti-CD3 and anti-CD28 antibodies. For Th17 differentiation, the media is supplemented with TGF-β, IL-6, anti-IFNγ antibody, and anti-IL-4 antibody. For Treg differentiation, TGF-β and IL-2 are added.[3]
-
Treatment: this compound (1-100 nM) is added daily to the cultures.[3]
-
Analysis: After 5 days, the differentiation of T cell subsets (Th17 and Treg) is analyzed by flow cytometry using specific intracellular markers (e.g., RORγt for Th17, Foxp3 for Treg).[3]
Workflow: T Cell Differentiation Experiment
Caption: Experimental workflow for assessing RvD5's effect on T cell differentiation.
III. Amelioration of Pathological Inflammation
RvD5 has demonstrated therapeutic potential in various models of inflammatory diseases, including nonalcoholic fatty liver disease and endotoxemia-induced kidney injury.
Comparative Data: RvD5 in Disease Models
| Disease Model | Key Finding | Mechanism | Reference |
| Hepatic Steatosis (in vitro & in vivo) | Decreased lipid accumulation, apoptosis, and ER stress | Upregulation of SIRT6/autophagy signaling | [7] |
| LPS-induced Endotoxemia (in vivo) | Reduced kidney damage, pro-inflammatory cytokines (IL-1β, TNF-α, IL-6), and oxidative stress | Reduced NF-κB activation and promotion of the Nrf2 pathway | [8] |
Experimental Protocol: Evaluation of RvD5 in a Murine Model of LPS-Induced Endotoxemia
-
Animal Model: Female Swiss mice are used.[8]
-
Treatment: Mice receive an intraperitoneal (i.p.) injection of this compound (0.1, 1, or 10 ng/animal).[8]
-
Induction of Endotoxemia: One hour after RvD5 treatment, mice are challenged with an intravenous (i.v.) injection of LPS (10 mg/kg).[8]
-
Sample Collection: Six hours after LPS administration, blood and kidney tissues are collected.[8]
-
Analysis:
-
Kidney Function: Serum levels of urea and creatinine are measured.[8]
-
Histopathology: Kidney sections are stained and examined for tissue injury.[8]
-
Inflammatory Markers: Levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and markers of leukocyte infiltration in the kidneys are quantified.[8]
-
Oxidative Stress: Markers of oxidative stress and antioxidant capacity are assessed in kidney homogenates.[8]
-
Logical Relationship: RvD5's Protective Effects in Endotoxemia
Caption: RvD5 protects against LPS-induced kidney damage by mitigating inflammation and oxidative stress.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice [mdpi.com]
Comparative transcriptomics of tissues treated with Resolvin D5 vs placebo
An Objective Analysis of the Gene-Regulatory Effects of Resolvin D5 in Inflamed Tissues
This guide provides a comparative overview of the transcriptomic effects of this compound (RvD5) versus a placebo treatment in the context of inflamed tissues. While direct comparative transcriptomics studies are not yet prevalent in the published literature, this document synthesizes expected outcomes based on the well-documented molecular mechanisms of RvD5. The information herein is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of specialized pro-resolving mediators.
Hypothetical Comparative Transcriptomics Data: this compound vs. Placebo
The following table summarizes the anticipated differential gene expression in a hypothetical study comparing RvD5-treated inflamed macrophages to a placebo control. The selection of these genes is based on the known anti-inflammatory and pro-resolving functions of RvD5.
| Biological Process | Gene | Predicted Change with this compound | Function |
| Pro-Resolution & Efferocytosis | PLD2 | Upregulated | Enhances membrane expansion and efferocytosis[1][2] |
| S6K1 (RPS6KB1) | Upregulated | Involved in protein synthesis required for efferocytosis[1][2] | |
| GPR32 | Upregulated | Receptor for this compound[2] | |
| Anti-Inflammation | IL6 | Downregulated | Pro-inflammatory cytokine[3] |
| CCL5 | Downregulated | Pro-inflammatory chemokine[3] | |
| NFKB1 (p105/p50) | Downregulated (Nuclear Translocation) | Key transcription factor for inflammatory genes[3] | |
| RELA (p65) | Downregulated (Nuclear Translocation) | Subunit of the NF-κB transcription factor[3] | |
| MAPK3 (ERK1) | Downregulated (Phosphorylation) | Part of the MAPK signaling pathway that activates NF-κB[3] | |
| Macrophage Polarization | ARG1 | Upregulated | Marker for M2 (pro-resolving) macrophages |
| MRC1 (CD206) | Upregulated | Marker for M2 (pro-resolving) macrophages | |
| NOS2 (iNOS) | Downregulated | Marker for M1 (pro-inflammatory) macrophages | |
| Tissue Repair & Remodeling | TGFB1 | Upregulated | Promotes tissue repair and extracellular matrix synthesis |
| MMP9 | Downregulated | Matrix metalloproteinase involved in tissue degradation |
Experimental Protocols
This section outlines a detailed methodology for a comparative transcriptomics study of this compound versus a placebo in an in vitro model of macrophage inflammation.
1. Cell Culture and Treatment:
-
Cell Line: Human monocytic THP-1 cells.
-
Differentiation: THP-1 monocytes are differentiated into macrophages by incubation with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Inflammatory Challenge: Differentiated macrophages are stimulated with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to induce an inflammatory phenotype (M1-like).
-
Treatment: Following LPS stimulation, cells are washed and treated with either:
-
This compound (100 nM) in vehicle (e.g., 0.1% ethanol (B145695) in PBS).
-
Placebo (vehicle only).
-
-
Incubation: Cells are incubated for 24 hours post-treatment.
-
Replicates: A minimum of three biological replicates should be prepared for each treatment group.
2. RNA Extraction and Quality Control:
-
RNA Isolation: Total RNA is extracted from the macrophage cultures using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. This includes an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be ~2.0 and the A260/230 ratio should be between 2.0-2.2.
-
RNA Integrity: The integrity of the RNA is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples should have an RNA Integrity Number (RIN) of 8 or higher to be suitable for RNA sequencing.
3. RNA Sequencing (RNA-Seq) Library Preparation and Sequencing:
-
Library Preparation: RNA-seq libraries are prepared from 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves:
-
Poly(A) mRNA selection using oligo(dT) magnetic beads.
-
mRNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End-repair and A-tailing.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Library Quality Control: The quality and size distribution of the prepared libraries are assessed using an automated electrophoresis system. Library concentration is quantified using a fluorometric method (e.g., Qubit).
-
Sequencing: The indexed libraries are pooled and sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.
4. Bioinformatics Analysis:
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed using tools such as Trimmomatic.
-
Alignment to Reference Genome: The quality-filtered reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using featureCounts or a similar tool.
-
Differential Gene Expression Analysis: Differential expression analysis between the this compound and placebo groups is performed using a statistical package such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify over-represented biological processes and pathways.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for comparative transcriptomics.
Caption: this compound signaling via the PLD2-S6K pathway.
Caption: this compound inhibition of the ERK-NF-κB pathway.
References
- 1. Bioinformatics Original Paper Simultaneous Identification of Differential Gene Expression and Connectivity in Inflammation, Adipogenesis and Cancer | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. RNA Sequencing Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
Comparative transcriptomics of tissues treated with Resolvin D5 vs placebo
An Objective Analysis of the Gene-Regulatory Effects of Resolvin D5 in Inflamed Tissues
This guide provides a comparative overview of the transcriptomic effects of this compound (RvD5) versus a placebo treatment in the context of inflamed tissues. While direct comparative transcriptomics studies are not yet prevalent in the published literature, this document synthesizes expected outcomes based on the well-documented molecular mechanisms of RvD5. The information herein is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of specialized pro-resolving mediators.
Hypothetical Comparative Transcriptomics Data: this compound vs. Placebo
The following table summarizes the anticipated differential gene expression in a hypothetical study comparing RvD5-treated inflamed macrophages to a placebo control. The selection of these genes is based on the known anti-inflammatory and pro-resolving functions of RvD5.
| Biological Process | Gene | Predicted Change with this compound | Function |
| Pro-Resolution & Efferocytosis | PLD2 | Upregulated | Enhances membrane expansion and efferocytosis[1][2] |
| S6K1 (RPS6KB1) | Upregulated | Involved in protein synthesis required for efferocytosis[1][2] | |
| GPR32 | Upregulated | Receptor for this compound[2] | |
| Anti-Inflammation | IL6 | Downregulated | Pro-inflammatory cytokine[3] |
| CCL5 | Downregulated | Pro-inflammatory chemokine[3] | |
| NFKB1 (p105/p50) | Downregulated (Nuclear Translocation) | Key transcription factor for inflammatory genes[3] | |
| RELA (p65) | Downregulated (Nuclear Translocation) | Subunit of the NF-κB transcription factor[3] | |
| MAPK3 (ERK1) | Downregulated (Phosphorylation) | Part of the MAPK signaling pathway that activates NF-κB[3] | |
| Macrophage Polarization | ARG1 | Upregulated | Marker for M2 (pro-resolving) macrophages |
| MRC1 (CD206) | Upregulated | Marker for M2 (pro-resolving) macrophages | |
| NOS2 (iNOS) | Downregulated | Marker for M1 (pro-inflammatory) macrophages | |
| Tissue Repair & Remodeling | TGFB1 | Upregulated | Promotes tissue repair and extracellular matrix synthesis |
| MMP9 | Downregulated | Matrix metalloproteinase involved in tissue degradation |
Experimental Protocols
This section outlines a detailed methodology for a comparative transcriptomics study of this compound versus a placebo in an in vitro model of macrophage inflammation.
1. Cell Culture and Treatment:
-
Cell Line: Human monocytic THP-1 cells.
-
Differentiation: THP-1 monocytes are differentiated into macrophages by incubation with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Inflammatory Challenge: Differentiated macrophages are stimulated with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to induce an inflammatory phenotype (M1-like).
-
Treatment: Following LPS stimulation, cells are washed and treated with either:
-
This compound (100 nM) in vehicle (e.g., 0.1% ethanol (B145695) in PBS).
-
Placebo (vehicle only).
-
-
Incubation: Cells are incubated for 24 hours post-treatment.
-
Replicates: A minimum of three biological replicates should be prepared for each treatment group.
2. RNA Extraction and Quality Control:
-
RNA Isolation: Total RNA is extracted from the macrophage cultures using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. This includes an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be ~2.0 and the A260/230 ratio should be between 2.0-2.2.
-
RNA Integrity: The integrity of the RNA is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples should have an RNA Integrity Number (RIN) of 8 or higher to be suitable for RNA sequencing.
3. RNA Sequencing (RNA-Seq) Library Preparation and Sequencing:
-
Library Preparation: RNA-seq libraries are prepared from 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves:
-
Poly(A) mRNA selection using oligo(dT) magnetic beads.
-
mRNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End-repair and A-tailing.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Library Quality Control: The quality and size distribution of the prepared libraries are assessed using an automated electrophoresis system. Library concentration is quantified using a fluorometric method (e.g., Qubit).
-
Sequencing: The indexed libraries are pooled and sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.
4. Bioinformatics Analysis:
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed using tools such as Trimmomatic.
-
Alignment to Reference Genome: The quality-filtered reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using featureCounts or a similar tool.
-
Differential Gene Expression Analysis: Differential expression analysis between the this compound and placebo groups is performed using a statistical package such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify over-represented biological processes and pathways.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for comparative transcriptomics.
Caption: this compound signaling via the PLD2-S6K pathway.
Caption: this compound inhibition of the ERK-NF-κB pathway.
References
- 1. Bioinformatics Original Paper Simultaneous Identification of Differential Gene Expression and Connectivity in Inflammation, Adipogenesis and Cancer | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. RNA Sequencing Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
Comparative transcriptomics of tissues treated with Resolvin D5 vs placebo
An Objective Analysis of the Gene-Regulatory Effects of Resolvin D5 in Inflamed Tissues
This guide provides a comparative overview of the transcriptomic effects of this compound (RvD5) versus a placebo treatment in the context of inflamed tissues. While direct comparative transcriptomics studies are not yet prevalent in the published literature, this document synthesizes expected outcomes based on the well-documented molecular mechanisms of RvD5. The information herein is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of specialized pro-resolving mediators.
Hypothetical Comparative Transcriptomics Data: this compound vs. Placebo
The following table summarizes the anticipated differential gene expression in a hypothetical study comparing RvD5-treated inflamed macrophages to a placebo control. The selection of these genes is based on the known anti-inflammatory and pro-resolving functions of RvD5.
| Biological Process | Gene | Predicted Change with this compound | Function |
| Pro-Resolution & Efferocytosis | PLD2 | Upregulated | Enhances membrane expansion and efferocytosis[1][2] |
| S6K1 (RPS6KB1) | Upregulated | Involved in protein synthesis required for efferocytosis[1][2] | |
| GPR32 | Upregulated | Receptor for this compound[2] | |
| Anti-Inflammation | IL6 | Downregulated | Pro-inflammatory cytokine[3] |
| CCL5 | Downregulated | Pro-inflammatory chemokine[3] | |
| NFKB1 (p105/p50) | Downregulated (Nuclear Translocation) | Key transcription factor for inflammatory genes[3] | |
| RELA (p65) | Downregulated (Nuclear Translocation) | Subunit of the NF-κB transcription factor[3] | |
| MAPK3 (ERK1) | Downregulated (Phosphorylation) | Part of the MAPK signaling pathway that activates NF-κB[3] | |
| Macrophage Polarization | ARG1 | Upregulated | Marker for M2 (pro-resolving) macrophages |
| MRC1 (CD206) | Upregulated | Marker for M2 (pro-resolving) macrophages | |
| NOS2 (iNOS) | Downregulated | Marker for M1 (pro-inflammatory) macrophages | |
| Tissue Repair & Remodeling | TGFB1 | Upregulated | Promotes tissue repair and extracellular matrix synthesis |
| MMP9 | Downregulated | Matrix metalloproteinase involved in tissue degradation |
Experimental Protocols
This section outlines a detailed methodology for a comparative transcriptomics study of this compound versus a placebo in an in vitro model of macrophage inflammation.
1. Cell Culture and Treatment:
-
Cell Line: Human monocytic THP-1 cells.
-
Differentiation: THP-1 monocytes are differentiated into macrophages by incubation with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Inflammatory Challenge: Differentiated macrophages are stimulated with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to induce an inflammatory phenotype (M1-like).
-
Treatment: Following LPS stimulation, cells are washed and treated with either:
-
This compound (100 nM) in vehicle (e.g., 0.1% ethanol in PBS).
-
Placebo (vehicle only).
-
-
Incubation: Cells are incubated for 24 hours post-treatment.
-
Replicates: A minimum of three biological replicates should be prepared for each treatment group.
2. RNA Extraction and Quality Control:
-
RNA Isolation: Total RNA is extracted from the macrophage cultures using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. This includes an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be ~2.0 and the A260/230 ratio should be between 2.0-2.2.
-
RNA Integrity: The integrity of the RNA is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples should have an RNA Integrity Number (RIN) of 8 or higher to be suitable for RNA sequencing.
3. RNA Sequencing (RNA-Seq) Library Preparation and Sequencing:
-
Library Preparation: RNA-seq libraries are prepared from 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves:
-
Poly(A) mRNA selection using oligo(dT) magnetic beads.
-
mRNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End-repair and A-tailing.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Library Quality Control: The quality and size distribution of the prepared libraries are assessed using an automated electrophoresis system. Library concentration is quantified using a fluorometric method (e.g., Qubit).
-
Sequencing: The indexed libraries are pooled and sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.
4. Bioinformatics Analysis:
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed using tools such as Trimmomatic.
-
Alignment to Reference Genome: The quality-filtered reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using featureCounts or a similar tool.
-
Differential Gene Expression Analysis: Differential expression analysis between the this compound and placebo groups is performed using a statistical package such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify over-represented biological processes and pathways.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for comparative transcriptomics.
Caption: this compound signaling via the PLD2-S6K pathway.
Caption: this compound inhibition of the ERK-NF-κB pathway.
References
- 1. Bioinformatics Original Paper Simultaneous Identification of Differential Gene Expression and Connectivity in Inflammation, Adipogenesis and Cancer | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. RNA Sequencing Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
